molecular formula C4H6N2S B1338758 4-(Methylthio)-1H-imidazole CAS No. 83553-60-0

4-(Methylthio)-1H-imidazole

Cat. No.: B1338758
CAS No.: 83553-60-0
M. Wt: 114.17 g/mol
InChI Key: NLIJIXLRIYPOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylthio)-1H-imidazole is a useful research compound. Its molecular formula is C4H6N2S and its molecular weight is 114.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylsulfanyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-7-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIJIXLRIYPOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517671
Record name 5-(Methylsulfanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83553-60-0
Record name 5-(Methylsulfanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H NMR and 13C NMR spectra of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Methylthio)-1H-imidazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of significant interest in pharmaceutical and agricultural research.[1][2] The document delves into the theoretical principles and practical interpretation of its spectral features, addressing the influence of the methylthio substituent, solvent effects, and the critical phenomenon of tautomerism. Detailed experimental protocols for acquiring high-quality 1D and 2D NMR data are presented, aimed at researchers, scientists, and professionals in drug development. The guide is structured to offer not just data, but a foundational understanding of the causal relationships between molecular structure and spectral output, ensuring a robust and validated approach to characterization.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic building block. The imidazole core is a ubiquitous motif in biologically active molecules, including the essential amino acid histidine. The introduction of a methylthio (-SCH₃) group at the C4 position significantly modulates the electronic properties and metabolic stability of the imidazole ring, making it a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[2] Its applications often involve leveraging its potential as a fungicide or as a key intermediate for pharmaceuticals targeting specific enzymatic pathways.[2]

Accurate and unambiguous structural characterization is paramount in the development of molecules derived from this scaffold. NMR spectroscopy stands as the most powerful tool for this purpose, providing precise insights into the molecular framework in solution. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing the necessary framework for its confident identification and analysis.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for spectral assignment. The standard IUPAC numbering for the this compound ring is adopted throughout this guide.

Caption: IUPAC numbering of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic and aliphatic regions, plus a variable signal for the N-H proton. The electron-donating nature of the methylthio group influences the shielding of the imidazole ring protons.

Imidazole Ring Protons (H2 and H5)
  • H2 Proton: The proton at the C2 position is flanked by two electronegative nitrogen atoms, resulting in significant deshielding. It is therefore expected to appear furthest downfield, typically in the range of δ 7.5-7.8 ppm .[3][4] This signal will appear as a singlet, or a narrow doublet due to a small long-range coupling to H5.

  • H5 Proton: The proton at the C5 position is adjacent to the N1-H group. Its chemical shift is influenced by the electron-donating -SCH₃ group at C4, leading to increased shielding relative to H2. It is expected to resonate in the region of δ 6.8-7.2 ppm .[4] This signal will also appear as a singlet or a narrow doublet.

Methylthio Protons (-SCH₃)

The three protons of the methyl group are chemically equivalent and exhibit a sharp singlet. Their position is characteristic of a methyl group attached to a sulfur atom, typically appearing in the upfield region of δ 2.3-2.5 ppm .

Imidazole N-H Proton

The N-H proton signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange with the solvent or trace water. Its chemical shift is highly variable (typically δ 10-13 ppm in DMSO-d₆) and is dependent on solvent, concentration, and temperature. In protic solvents like D₂O, this proton will exchange with deuterium and the signal will disappear.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the carbon backbone of the molecule. The key challenge in interpreting the ¹³C NMR of asymmetrically substituted imidazoles is the effect of prototropic tautomerism.

The Impact of Tautomerism

This compound exists as an equilibrium between two tautomeric forms. This equilibrium can be fast on the NMR timescale, leading to averaged chemical shifts for C4 and C5.

cluster_0 Tautomer A cluster_1 Tautomer B a H-N1-C5(H)=C4(SMe)-N3=C2(H) b N1=C5(H)-C4(SMe)=N3(H)-C2(H) a->b

Caption: Tautomeric equilibrium in this compound.

In aprotic, non-polar solvents, this exchange can be rapid, making C4 and C5 appear similar or causing their signals to broaden. In polar, hydrogen-bond-accepting solvents like DMSO-d₆, the equilibrium may be slowed or shifted, allowing for the observation of distinct signals.[5] For the purpose of this guide, we will discuss the expected positions based on a fixed tautomer.

Imidazole Ring Carbons (C2, C4, C5)
  • C2 Carbon: Similar to its attached proton, the C2 carbon is the most deshielded carbon of the imidazole ring due to its position between two nitrogen atoms. Its resonance is expected around δ 135-139 ppm .[3][6]

  • C4 Carbon: This carbon is directly attached to the sulfur atom. The alpha-effect of the thioether group typically results in a downfield shift. It is also adjacent to N3. Its chemical shift is anticipated in the range of δ 138-142 ppm .

  • C5 Carbon: This carbon is adjacent to C4 and N1. It is generally the most shielded of the ring carbons, with an expected chemical shift around δ 115-120 ppm .

The significant difference in the calculated chemical shifts between C4 and C5 is a key diagnostic feature for identifying the predominant tautomer in solution.[7]

Methylthio Carbon (-SCH₃)

The carbon of the methyl group is highly shielded and will appear far upfield, typically in the range of δ 14-18 ppm .[4]

Summary of NMR Data

The expected chemical shifts for this compound are summarized below. Values are approximate and can vary with solvent and experimental conditions.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H2 / C27.5 - 7.8s135 - 139
H5 / C56.8 - 7.2s115 - 120
N-H10 - 13 (variable)br s-
-SC H₃--14 - 18
-SCH2.3 - 2.5s-
C4--138 - 142

Confirmation with 2D NMR Spectroscopy

To eliminate ambiguity and definitively assign each resonance, two-dimensional NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.[8][9] For this compound, it would show:

  • A cross-peak connecting the proton at δ ~7.6 ppm (H2 ) with the carbon at δ ~137 ppm (C2 ).

  • A cross-peak connecting the proton at δ ~7.0 ppm (H5 ) with the carbon at δ ~118 ppm (C5 ).

  • A cross-peak connecting the proton signal at δ ~2.4 ppm (-SCH₃ ) with the carbon signal at δ ~16 ppm (-SCH₃ ).

Quaternary carbons, like C4, do not have attached protons and will therefore be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure.[8][10]

Caption: Key expected HMBC correlations for structural confirmation.

Key expected correlations include:

  • From -SCH₃ protons (δ ~2.4 ppm): A strong correlation to C4 (δ ~140 ppm) over two bonds.

  • From H5 proton (δ ~7.0 ppm): Correlations to C4 (two bonds) and potentially to C2 (three bonds).

  • From H2 proton (δ ~7.6 ppm): Correlations to C4 and C5 (both three bonds).

These correlations create a self-validating network of connections that confirms the substituent position and the overall integrity of the imidazole scaffold.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This section provides a standardized protocol for the NMR analysis of this compound.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 10-15 mg of the compound for ¹H NMR and 30-50 mg for ¹³C NMR.[11]

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended due to its excellent solvating power for polar compounds and its ability to slow N-H exchange, allowing for clearer observation of the N-H proton. CDCl₃ can also be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12] Gentle vortexing or warming may be used to aid dissolution.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm. Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at δ 2.50 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particulates are present.[11]

NMR Data Acquisition Workflow

A Sample Preparation B Instrument Shimming A->B C 1D ¹H Spectrum Acquisition B->C D 1D ¹³C Spectrum Acquisition C->D Confirm structure & concentration E 2D HSQC Acquisition D->E F 2D HMBC Acquisition E->F Assign C-H pairs G Data Processing & Analysis F->G Confirm connectivity

Caption: Standard workflow for comprehensive NMR analysis.

Spectrometer Parameters (Typical for a 500 MHz Instrument)
  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

  • HSQC:

    • Pulse Sequence: Edited HSQC with gradients (hsqcedetgpsp).

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

  • HMBC:

    • Pulse Sequence: HMBC with gradients (hmbcgplpndqf).

    • Long-Range Coupling Constant: Optimized for 8-10 Hz.

Conclusion

The NMR spectroscopic analysis of this compound is straightforward but requires careful consideration of the electronic effects of the methylthio substituent and the dynamic process of tautomerism. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments provides a complete and unambiguous characterization of the molecule. The data and protocols presented in this guide serve as an authoritative resource for scientists engaged in the synthesis and development of novel imidazole-based compounds, ensuring high confidence in their structural assignments.

References

  • Beltrán-Gracia, E., et al. (2017). Useful approach for determination of the structure of organosulfur compounds: sulfur-33 high-resolution FT-NMR. Journal of the American Chemical Society.
  • Benchchem (n.d.). A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile. Benchchem.
  • Toteva, M. M., et al. (2020). ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available at: [Link]

  • ChemAxon (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon.
  • ResearchGate (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

  • PubMed Central (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Available at: [Link]

  • Abboud, J., Boyer, G., et al. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar. Available at: [Link]

  • ResearchGate (n.d.). NMR and ESR of organosulphur compounds. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. ResearchGate. Available at: [Link]

  • IMSERC (n.d.). NMR Periodic Table: Sulfur NMR. IMSERC. Available at: [Link]

  • SpectraBase (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Royal Society of Chemistry (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50. Available at: [Link]

  • MDPI (n.d.). 33S NMR: Recent Advances and Applications. MDPI. Available at: [Link]

  • PubMed Central (n.d.). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PubMed Central. Available at: [Link]

  • ACS Publications (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). ResearchGate. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Royal Society of Chemistry. Available at: [Link]

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. Available at: [Link]

  • Taylor & Francis Online (1983). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles. Spectroscopy Letters. Available at: [Link]

  • Cenmed Enterprises (n.d.). 4 (Methylthio) 1H Imidazole. Cenmed Enterprises. Available at: [Link]

  • MDPI (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

  • One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. (n.d.). MDPI. Available at: [Link]

  • ResearchGate (n.d.). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). IJSRET. Available at: [Link]

  • ACD/Labs (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. Available at: [Link]

  • Columbia University (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • MDPI (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]

  • Advances in Polymer Science (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

  • ResearchGate (n.d.). Key observed correlations in the {1H−13C} HSQC and {1H−13C} HMBC spectrum for compound 1 a, ¹³C NMR data used for structure determination. ResearchGate. Available at: [Link]

  • PubMed Central (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PubMed Central. Available at: [Link]

  • CORE (n.d.). Assignment of imidazole resonances from two-dimensional proton NMR spectra of bovine Cu,Zn superoxide dismutase. CORE. Available at: [Link]

  • ResearchGate (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Figure S3. 13 C NMR spectra of compound 1. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-(Methylthio)-1H-imidazole

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a biologically active imidazole core coupled with a methylthio substituent, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The methylthio group can critically influence a molecule's metabolic fate, receptor binding affinity, and overall pharmacokinetic profile. Consequently, the ability to unambiguously identify and characterize this compound and its metabolites is paramount for researchers in pharmacology and synthetic chemistry.

Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of such molecules. Understanding the fragmentation behavior of this compound under different ionization conditions is not merely an academic exercise; it is a practical necessity for interpreting complex mass spectra, identifying metabolites, and ensuring the purity of synthesized compounds. This guide provides an in-depth analysis of the predicted fragmentation pathways of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, grounded in the fundamental principles of mass spectrometry.

Part 1: Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2][3] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For this compound, the initial step is the removal of an electron to form a molecular ion (M+•). The ionization energy of the imidazole ring is a key factor in this process.[4][5][6][7]

Formation of the Molecular Ion

Upon bombardment with high-energy electrons (typically 70 eV), this compound will readily lose an electron, most likely from a non-bonding orbital on one of the nitrogen atoms or the sulfur atom, to form the molecular ion (M+•) at m/z 114.

Key Fragmentation Pathways under EI

The energetically unstable molecular ion will undergo a series of fragmentation reactions to produce smaller, more stable ions.[2][3] The primary fragmentation pathways are predicted to be initiated at the methylthio group and within the imidazole ring.

  • Loss of a Methyl Radical (•CH3): A common fragmentation for methylthio-containing compounds is the cleavage of the S-CH3 bond. This results in the formation of a stable thienyl-like cation at m/z 99. This is often a prominent peak in the spectrum.

  • Loss of a Thioformyl Radical (•CHS): Cleavage of the C-S bond can lead to the loss of a thioformyl radical, resulting in an ion at m/z 69.

  • Ring Cleavage: The imidazole ring, while aromatic, can undergo fragmentation upon sufficient energetic activation. A characteristic fragmentation of imidazoles involves the loss of HCN, leading to an ion at m/z 87 from the molecular ion.

  • Loss of a Thiomethyl Radical (•SCH3): Cleavage of the C-S bond with charge retention on the imidazole ring would result in an ion at m/z 67.

The following table summarizes the predicted key fragment ions of this compound under EI conditions.

m/z Proposed Fragment Neutral Loss
114[M]+•-
99[M - CH3]+•CH3
87[M - HCN]+•HCN
69[M - CHS]+•CHS
67[M - SCH3]+•SCH3
Proposed EI Fragmentation Mechanism

The fragmentation of this compound under EI is a cascade of reactions driven by the initial ionization. The following diagram illustrates the predicted major fragmentation pathways.

EI_Fragmentation M [C4H6N2S]+• m/z 114 F1 [C3H3N2S]+ m/z 99 M->F1 - •CH3 F2 [C3H4N]+• m/z 87 M->F2 - HCN F3 [C4H5N2]+ m/z 69 M->F3 - •CHS F4 [C3H3N2]+ m/z 67 M->F4 - •SCH3

Caption: Predicted EI fragmentation of this compound.

Part 2: Electrospray Ionization (ESI) Mass Spectrometry Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]+, with minimal in-source fragmentation.[8] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. For this compound, ESI in positive ion mode will produce a protonated molecule at m/z 115.

Formation of the Protonated Molecule

In a typical ESI experiment, this compound will be dissolved in a protic solvent and introduced into the mass spectrometer. The basic nitrogen atoms of the imidazole ring will readily accept a proton, forming the [M+H]+ ion at m/z 115.

Key Fragmentation Pathways in ESI-MS/MS

Collision-induced dissociation (CID) of the [M+H]+ ion will generate a series of fragment ions. The fragmentation pathways are often different from those observed in EI due to the presence of an additional proton.

  • Neutral Loss of Methanethiol (CH3SH): A likely fragmentation pathway for the protonated molecule is the neutral loss of methanethiol, which is a stable molecule. This would result in a fragment ion at m/z 67.

  • Loss of a Methyl Group (CH3): While less common in ESI than in EI, the loss of a methyl group as a radical is possible, leading to a fragment at m/z 100.

  • Ring Opening and Fragmentation: Protonation can induce ring opening, followed by fragmentation. This can lead to a variety of smaller fragment ions, including the loss of ammonia (NH3) to give an ion at m/z 98.

The following table summarizes the predicted key fragment ions of this compound in ESI-MS/MS.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
115100•CH3
11598NH3
11567CH3SH
Proposed ESI-MS/MS Fragmentation Mechanism

The fragmentation of the protonated this compound is dictated by the site of protonation and the relative stabilities of the resulting fragments. The diagram below outlines the predicted fragmentation pathways.

ESI_Fragmentation MH [C4H7N2S]+ m/z 115 F1_ESI [C3H4N2S]+• m/z 100 MH->F1_ESI - •CH3 F2_ESI [C4H4S]+• m/z 98 MH->F2_ESI - NH3 F3_ESI [C3H3N2]+ m/z 67 MH->F3_ESI - CH3SH

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Part 3: Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental protocols are recommended.

Sample Preparation
  • For EI-MS: Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • For ESI-MS: Prepare a 1-10 µM solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.

Mass Spectrometry Analysis
  • EI-MS:

    • Instrument: Gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

    • Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • ESI-MS/MS:

    • Instrument: A triple quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an electrospray source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

    • MS1 Scan: Acquire a full scan from m/z 50-200 to identify the [M+H]+ ion.

    • MS2 Scan (Product Ion Scan): Select the [M+H]+ ion (m/z 115) as the precursor and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation of this compound. By applying the fundamental principles of EI and ESI fragmentation, we have proposed the most likely fragmentation pathways and the resulting key fragment ions. These predictions serve as a valuable starting point for researchers working with this compound and its analogs. Experimental verification using the outlined protocols will be essential to confirm and refine these proposed mechanisms, ultimately leading to more confident structural elucidation in complex analytical workflows.

References

  • Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole | Journal of the American Society for Mass Spectrometry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jasms.8b06259][4]

  • Liquid chromatography/electrospray ionization/mass spectrometry study of the interactions between palladium and sulfur heterocycles | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/235759719_Liquid_chromatographyelectrospray_ionizationmass_spectrometry_study_of_the_interactions_between_palladium_and_sulfur_heterocycles][8]

  • Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jasms.8b06259][5]

  • Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - ResearchGate. [URL: https://www.researchgate.net/publication/331390494_Electron_Ionization_of_Imidazole_and_Its_Derivative_2-Nitroimidazole][6]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31638377/]
  • Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30810034/][7]

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c09997]
  • Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12640578/]
  • common fragmentation mechanisms in mass spectrometry - YouTube. [URL: https://www.youtube.
  • This compound - Chem-Impex. [URL: https://www.chemimpex.com/product/4-methylthio-1h-imidazole][1]

  • mass spectra - fragmentation patterns - Chemguide. [URL: https://www.chemguide.co.uk/analysis/masspec/fragmentation.html][2]

  • Fragmentation (mass spectrometry) - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)][3]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [URL: https://www.ijert.org/synthesis-and-characterization-of-imidazole-derivatives-and-catalysis-using-chemical-pharmaceutical-compounds]
  • Mass Spectrometry: Fragmentation Mechanisms - YouTube. [URL: https://www.youtube.
  • Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry - ResearchGate. [URL: https://www.researchgate.net/publication/323386927_Isolation_and_characterization_of_sulfur-containing_compounds_by_positive-ion_electrospray_ionization_and_online_HPLCATmospheric_pressure_chemical_ionization_coupled_to_Orbitrap_mass_spectrometry]
  • synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium. [URL: https://www.tsijournals.com/articles/synthesis-and-characterization-of-novel-series-of-the-imidazoles-under-solvent-free-conditions-by-using-sodium.pdf]
  • Mass Spectrometry: Fragmentation. [URL: https://slideplayer.com/slide/4222955/]
  • This compound - Sobekbio Biosciences. [URL: https://www.sobekbio.com/products/4-methylthio-1h-imidazole]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4797]
  • 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Mass_Spectrometry/11.
  • MS fragmentation patterns - YouTube. [URL: https://www.youtube.

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(Methylthio)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings, experimental protocols, and detailed spectral interpretation necessary for the accurate characterization of this molecule.

Introduction to this compound and Infrared Spectroscopy

This compound is an aromatic heterocyclic compound featuring an imidazole ring substituted with a methylthio (-SCH₃) group. The imidazole ring is a crucial component in many biological systems, including the amino acid histidine and numerous pharmaceuticals. The introduction of a methylthio group can significantly alter the molecule's electronic properties, reactivity, and biological activity, making a thorough understanding of its structure essential.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule.[1] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation.[1][2] An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and offering insights into its structural arrangement.[3][4][5]

Experimental Methodology: Acquiring a High-Quality IR Spectrum

Obtaining a clean and interpretable IR spectrum is critically dependent on meticulous sample preparation and appropriate instrumentation settings. For a solid compound like this compound, several methods are viable.

Sample Preparation Techniques

The choice of sample preparation method is crucial for obtaining a high-quality spectrum. For solid samples, the goal is to use a technique that minimizes light scattering.[6]

  • Potassium Bromide (KBr) Pellet Method : This is a common technique for solid samples.[7]

    • Protocol :

      • Finely grind 1-2 mg of this compound using an agate mortar and pestle.

      • Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

      • Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained. The concentration of the sample in KBr should ideally be between 0.2% and 1%.[8]

      • Transfer the mixture to a pellet die and press it under a hydraulic press to form a transparent or translucent pellet.

    • Rationale : KBr is transparent to infrared radiation and serves as an inert matrix, allowing the analyte's vibrational modes to be observed without interference.[7] Proper grinding is essential to reduce particle size below the wavelength of the IR radiation, minimizing scattering.[6][8]

  • Attenuated Total Reflectance (ATR) : ATR is a modern, rapid technique that requires minimal sample preparation.[7]

    • Protocol :

      • Ensure the ATR crystal (commonly diamond or germanium) is clean.

      • Place a small amount of the solid sample directly onto the crystal.

      • Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal.

    • Rationale : This method relies on the principle of total internal reflection. The IR beam passes through the ATR crystal and creates an evanescent wave that penetrates a short distance into the sample. This makes it ideal for analyzing fine powders directly.[7]

  • Thin Solid Film Method : This technique involves dissolving the solid in a volatile solvent and depositing it onto an IR-transparent salt plate.[9][10]

    • Protocol :

      • Dissolve a small amount (a few milligrams) of this compound in a suitable volatile solvent like methylene chloride or acetone.[8][9]

      • Place a drop of the resulting solution onto a clean KBr or NaCl salt plate.

      • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

    • Rationale : This method is simple and avoids the need for a press. The quality of the spectrum depends on achieving an optimal film thickness; if peaks are too intense, the film is too thick, and if they are too weak, it is too thin.[9]

Instrumental Parameters

For a standard Fourier Transform Infrared (FTIR) spectrometer, the following parameters are recommended:

  • Spectral Range : 4000 - 400 cm⁻¹

  • Resolution : 4 cm⁻¹

  • Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background : A background spectrum of the empty sample compartment (or the pure KBr pellet) must be collected before running the sample spectrum.

The following diagram illustrates the general workflow for obtaining and analyzing the IR spectrum.

FTIR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Spectral Analysis Prep Select Method (KBr, ATR, or Thin Film) Grind Grind Sample (if KBr) Prep->Grind Deposit Deposit on Plate (if Thin Film) Prep->Deposit Place Place Sample on ATR Crystal (if ATR) Prep->Place Mix Mix with KBr (if KBr) Grind->Mix Press Press Pellet (if KBr) Mix->Press Instrument FTIR Spectrometer Press->Instrument Deposit->Instrument Place->Instrument Background Run Background Scan SampleScan Run Sample Scan Background->SampleScan Place Sample in Beam Process Process Spectrum (Baseline Correction, etc.) SampleScan->Process Identify Identify Peak Positions (Wavenumber, cm⁻¹) Process->Identify Assign Assign Vibrational Modes (Stretching, Bending) Identify->Assign Report Generate Report & Table Assign->Report

Caption: General workflow for FTIR analysis from sample preparation to spectral interpretation.

Interpretation of the Infrared Spectrum of this compound

The IR spectrum of this compound can be divided into several key regions. The assignments below are based on established characteristic frequencies for imidazole derivatives and thioethers.[11][12][13]

High-Frequency Region (4000 - 2500 cm⁻¹)
  • N-H Stretching : The imidazole ring contains a secondary amine (N-H) group. This bond typically gives rise to a broad absorption band in the region of 3500-3000 cm⁻¹.[11] In the solid state, hydrogen bonding can broaden this peak and shift it to a lower wavenumber.

  • C-H Stretching :

    • Aromatic C-H : The C-H bonds on the imidazole ring are sp² hybridized. Their stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1][2]

    • Aliphatic C-H : The methyl (-CH₃) group has sp³ hybridized C-H bonds. These stretching vibrations will result in sharp peaks just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[1]

Double Bond Region (2000 - 1500 cm⁻¹)
  • C=N and C=C Stretching : The aromatic imidazole ring contains both C=N and C=C bonds. The stretching vibrations of these bonds are coupled and result in several bands in the 1650-1400 cm⁻¹ region.[11][14] For imidazole itself, bands around 1593 cm⁻¹ are attributed to C=C stretching.[11] Stretching vibrations for C=N and C=C are often observed between 1300 and 1600 cm⁻¹.[14]

Fingerprint Region (1500 - 400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole.[1][3]

  • N-H Bending : The in-plane bending of the N-H bond often appears in the 1650-1500 cm⁻¹ range, though it can be mixed with ring vibrations.

  • C-H Bending : In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds occur here.

  • C-N Stretching : The stretching of the C-N single bonds within the imidazole ring contributes to bands in the 1400-1200 cm⁻¹ region.[11]

  • C-S Stretching : The carbon-sulfur (C-S) bond stretch is typically weak and appears in the 800-600 cm⁻¹ range. Its identification can sometimes be challenging due to its low intensity and overlap with other peaks.

Summary of Expected Absorptions

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3300 - 3000N-H StretchImidazole N-HBroad, Medium
~3100 - 3000C-H Stretch (sp²)Imidazole Ring C-HMedium to Weak
~2980 - 2850C-H Stretch (sp³)Methyl (-CH₃)Medium to Sharp
~1620 - 1450C=C and C=N Ring StretchImidazole RingMedium to Strong
~1450 - 1350C-H Bend (asymmetric)Methyl (-CH₃)Medium
~1400 - 1200C-N StretchImidazole RingMedium
~800 - 600C-S StretchThioether (-S-CH₃)Weak

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. By carefully preparing the sample and analyzing the key regions of the spectrum, researchers can confirm the presence of the imidazole ring, the methylthio substituent, and the N-H group. The characteristic absorptions for N-H, aromatic C-H, aliphatic C-H, and the imidazole ring stretches serve as reliable markers for identification. The fingerprint region, though complex, provides a unique pattern for confirmation against a reference standard. This guide provides the foundational knowledge for researchers to confidently apply FTIR spectroscopy in the characterization and quality control of this important heterocyclic compound.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
  • IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

  • Ramasamy, S., & Gunasekaran, S. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-57.
  • Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel B) regions of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic liquid and (b) [MmIm]4[SiW12O40] hybrid molecular material. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, J., Charles, S., Daws, C. A., & Scheidt, W. R. (2007). Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. Inorganic Chemistry, 46(18), 7498–7509.
  • FTIR spectra of imidazole, ZnImCP and S-ZnImCPs. (n.d.). ResearchGate. Retrieved from [Link]

  • Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Millersville University. Retrieved from [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Crystal Structure of 4-(Methylthio)-1H-imidazole and its Analogue 2-(Methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of thio-substituted imidazole derivatives, with a primary focus on 4-(Methylthio)-1H-imidazole. Due to the limited availability of public crystallographic data for this specific compound, this guide will utilize the well-characterized crystal structure of a closely related analogue, 2-(Methylthio)-1H-benzimidazole , as a case study. This approach allows for a detailed exploration of the synthesis, crystallization, and structural elucidation methodologies relevant to this class of compounds. The insights derived from the analogue's structure provide a robust framework for understanding the potential solid-state conformation and intermolecular interactions of this compound, a molecule of significant interest in pharmaceutical and agrochemical research.[1]

Introduction: The Significance of Thio-Substituted Imidazoles

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of a methylthio (-SCH₃) group to the imidazole core, as seen in this compound, can significantly modulate the molecule's lipophilicity, metabolic stability, and target-binding affinity. These modifications are crucial in the development of novel therapeutic agents, including antifungal and anticancer drugs.[1]

Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for rational drug design. The crystal structure provides precise information on molecular geometry, conformation, and intermolecular interactions, which are critical for predicting a compound's behavior in a biological environment.

Rationale for the Use of an Analogue

As of the writing of this guide, a detailed, publicly accessible crystal structure for this compound has not been deposited in major crystallographic databases. Therefore, to provide a scientifically rigorous and illustrative guide, we will focus on the crystal structure of 2-(Methylthio)-1H-benzimidazole . The core chemical features—a protonated imidazole ring and a methylthio substituent—are conserved, with the primary difference being the fusion of a benzene ring to the imidazole core in the analogue. This benzimidazole derivative offers a valid and insightful model for discussing the crystallographic principles and structural features relevant to this compound.

Synthesis and Crystallization

The preparation of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. This section outlines a generalizable synthetic and crystallization workflow for methylthio-substituted imidazoles.

Synthesis of Methylthio-Substituted Imidazoles

A common route to N-unsubstituted methylthio-imidazoles involves the S-methylation of the corresponding imidazole-2-thione precursor.

Experimental Protocol: Synthesis of 2-(Methylthio)-1H-benzimidazole

  • Thionation of Benzimidazolone: 2-Hydroxybenzimidazole is reacted with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a high-boiling solvent like pyridine or toluene under reflux to yield 2-mercaptobenzimidazole.

  • S-Methylation: The resulting 2-mercaptobenzimidazole is deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) in a polar solvent like ethanol or DMF. Subsequently, a methylating agent, typically methyl iodide or dimethyl sulfate, is added to the reaction mixture. The reaction is stirred at room temperature or gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 2-(Methylthio)-1H-benzimidazole.

dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} pend Caption: Generalized synthesis and purification workflow for obtaining single crystals of methylthio-substituted imidazoles.

Crystallization Methodologies

The growth of diffraction-quality single crystals is often an empirical process. Several techniques can be employed, and the choice of solvent is critical.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone) at room temperature. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent increases the concentration, leading to the formation of single crystals over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a relatively low-boiling-point solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "precipitant" solvent in which the compound is less soluble, but which is miscible with the solvent of the solution. The vapor of the precipitant solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]

The collected data are then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

dot graph "xray_workflow" { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} pend Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of 2-(Methylthio)-1H-benzimidazole

The following data is based on the deposited crystal structure of 2-(Methylthio)-1H-benzimidazole.[4]

Crystallographic Data
Parameter2-(Methylthio)-1H-benzimidazole
Chemical FormulaC₈H₈N₂S
Formula Weight164.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.544(2)
b (Å)9.700(3)
c (Å)29.684(8)
α (°)90
β (°)99.53(3)
γ (°)90
Volume (ų)2426.1(11)
Z8
Temperature (K)293(2)

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition associated with PubChem CID 23539.[4]

Molecular Geometry and Conformation

The crystal structure of 2-(Methylthio)-1H-benzimidazole reveals a nearly planar benzimidazole ring system. The methylthio group is positioned at the 2-position of the imidazole ring. The C-S and S-C bond lengths and the C-S-C bond angle are consistent with those observed in other methylthio-substituted aromatic compounds.

Selected Bond Lengths and Angles (representative values):

BondLength (Å)AngleDegree (°)
S1-C8~1.75C7-S1-C8~103
S1-C7~1.76N1-C7-N2~111
N1-C7~1.32N1-C1-C6~109
N2-C7~1.38C2-N2-C7~106

(Note: These are typical values for such structures and should be verified against the specific crystallographic information file (CIF) for precise data.)

The conformation of the methyl group relative to the imidazole ring is a key feature. In the solid state, this conformation is influenced by crystal packing forces and intermolecular interactions.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

} pend Caption: Molecular structure of 2-(Methylthio)-1H-benzimidazole, the analogue used in this guide.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-(Methylthio)-1H-benzimidazole is stabilized by a network of intermolecular hydrogen bonds. The N-H group of the imidazole ring acts as a hydrogen bond donor, while the non-protonated nitrogen atom serves as a hydrogen bond acceptor. This results in the formation of hydrogen-bonded chains or dimers, which are fundamental to the supramolecular architecture.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzimidazole rings can also contribute to the overall stability of the crystal lattice. The methylthio group, while not a strong hydrogen bond donor or acceptor, can participate in weaker C-H···S or C-H···π interactions.

Implications for this compound

Based on the structural analysis of 2-(Methylthio)-1H-benzimidazole, we can infer several key structural features for this compound:

  • Planarity: The imidazole ring is expected to be planar.

  • Tautomerism: The position of the proton on the imidazole ring can exist in tautomeric forms (on N1 or N3). In the solid state, one tautomer is typically favored due to the crystal packing environment.

  • Hydrogen Bonding: The N-H group will be a primary hydrogen bond donor, and the sp²-hybridized nitrogen will be a hydrogen bond acceptor, leading to the formation of supramolecular assemblies.

  • Conformation of the Methylthio Group: The orientation of the methyl group relative to the imidazole ring will be influenced by steric and electronic factors, as well as intermolecular interactions within the crystal lattice.

Conclusion

This technical guide has provided a detailed framework for understanding the crystal structure of this compound by leveraging the crystallographic data of a close analogue, 2-(Methylthio)-1H-benzimidazole. The methodologies for synthesis, crystallization, and X-ray diffraction analysis described herein are broadly applicable to this class of compounds. The structural insights into molecular geometry, conformation, and intermolecular interactions are crucial for researchers in drug discovery and materials science. The determination of the actual crystal structure of this compound remains a valuable endeavor to further refine our understanding of its solid-state properties and to facilitate its application in the development of new technologies.

References

  • PubChem. (n.d.). 2-(Methylthio)benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(methylthio)-1-phenyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and structural characterization of 2-mercapto-1-tert-butylimidazole and its Group 12 metal derivatives (HmimtBu)2MBr2 (M = Zn, Cd, Hg). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN 3)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ3 O,N,O′]copper(II). Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 5), 585-589. Retrieved from [Link]

  • NIST. (n.d.). 1H-Benzimidazole, 2-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Crystal structure of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 12), 1367-1371. Retrieved from [Link]

  • MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(19), 6296. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5'-Methylthio-ImmH. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylthio-2-imidazoline hydroiodide. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-mercapto-1-methylimidazole. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Retrieved from [Link]

  • ResearchGate. (2025). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Retrieved from [Link]

  • Scientific & Academic Publishing. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. International Journal of Biophysics, 8(1), 9-15. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o542. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives. Molecules, 23(12), 3298. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Retrieved from [Link]

  • NSF Public Access Repository. (2022). Crystal structure of 1 H -imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(4), 377-380. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 377-380. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • KingDraw. (n.d.). 2-(Methylthio)-1H-imidazole. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 4-(Methylthio)-1H-imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the solubility and stability of 4-(Methylthio)-1H-imidazole in organic solvents. Recognizing the limited availability of specific experimental data for this compound, this document emphasizes foundational principles, predictive insights, and detailed experimental protocols. By leveraging data from structurally analogous compounds and established analytical methodologies, this guide empowers researchers to generate reliable data, ensuring the effective use of this compound in further applications.

Introduction to this compound

This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] Its structure, featuring an imidazole core and a methylthio substituent, suggests its utility as a versatile building block in the synthesis of bioactive molecules.[1][2] The methylthio group is known to influence the compound's reactivity and solubility in organic solvents.[2][3] A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 83553-60-0[1][2]
Molecular Formula C₄H₆N₂S[1][2]
Molecular Weight 114.17 g/mol [1][2]
Appearance Off-white solid[2]
Melting Point 86-87 °C[4]
Boiling Point 160 °C (at 0.22 Torr)[4]
Density 1.23 g/cm³ (predicted)[4]
pKa 13.68 ± 0.10 (predicted)[4]
Storage 2-8°C, in a dry, well-ventilated place[4][5]

Solubility Profile in Organic Solvents

2.1. Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like." Therefore, this compound is expected to exhibit higher solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents. A study on the solubility of other imidazoles, benzimidazoles, and phenylimidazoles in various organic solvents showed that solubility is influenced by the nature of the substituent and the solvent.[6]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the imidazole ring.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneHigh to MediumDipole-dipole interactions with the polar imidazole ring.
Halogenated DichloromethaneMedium to LowModerate polarity; solubility may be limited.[6]
Aromatic TolueneLowPrimarily nonpolar interactions.[6]
Ethers Diethyl ether, Tetrahydrofuran (THF)LowLimited polarity and hydrogen bonding capability.
Nonpolar Hexane, CyclohexaneVery LowMismatch in polarity.

2.2. Experimental Determination of Solubility

To obtain quantitative data, standardized solubility assays are essential. Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.

Kinetic Solubility Assay

This high-throughput method is useful in early-stage research to quickly assess the solubility of a compound from a DMSO stock solution.[5][7][8]

Protocol for Kinetic Solubility Determination:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the chosen organic solvent to achieve a range of concentrations (e.g., from 200 µM down to 1 µM).

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).[5]

  • Precipitation Detection: Analyze the wells for precipitate formation using a nephelometer to measure light scattering or by visual inspection.[8]

  • Quantification (Optional): For a more precise measurement, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[2][8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Dispense Stock into 96-well Plate stock->plate dilute Add Organic Solvent & Mix plate->dilute incubate Incubate (e.g., 2h at RT) dilute->incubate nephelometry Measure Turbidity (Nephelometry) incubate->nephelometry hplc Filter & Quantify (HPLC-UV) incubate->hplc result Determine Kinetic Solubility (µM) nephelometry->result hplc->result

Figure 1: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the solid compound and is crucial for formulation development.[2]

Protocol for Thermodynamic Solubility Determination:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration using a validated HPLC-UV method.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Stability Profile in Organic Solvents

The stability of this compound in solution is critical for its storage and use. Potential degradation pathways include oxidation of the thioether group and degradation of the imidazole ring.

3.1. Potential Degradation Pathways

Based on the chemical structure and studies on similar compounds, the following degradation pathways are plausible:[4]

  • Oxidation: The thioether moiety is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This can be promoted by exposure to air (autoxidation), oxidizing agents, or light.

  • Photodegradation: The imidazole ring, being an aromatic heterocycle, may be sensitive to degradation upon exposure to UV or visible light.[4]

  • Acid/Base Instability: While generally stable, extreme pH conditions could potentially lead to the degradation of the imidazole ring.

G cluster_main This compound cluster_oxidation Oxidation Pathway cluster_photo Photodegradation Pathway start Imidazole-S-CH3 sulfoxide Imidazole-S(O)-CH3 (Sulfoxide) start->sulfoxide [O] photo_products Ring-Opened Products & Other Photodegradants start->photo_products hv sulfone Imidazole-S(O)2-CH3 (Sulfone) sulfoxide->sulfone [O]

Figure 2: Potential Degradation Pathways.

3.2. Experimental Evaluation of Stability

A forced degradation study is the most effective way to identify potential degradation products and sensitive conditions.[9]

Protocol for Forced Degradation Study:

  • Solution Preparation: Prepare solutions of this compound in the desired organic solvents at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to a range of stress conditions as outlined in Table 3. Include a control sample stored at 2-8°C and protected from light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 6, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.[10][11]

  • Peak Purity and Identification: Assess the purity of the parent peak and identify any degradation products using LC-MS and, for structural elucidation, isolate the degradants and analyze by NMR.[1][3]

Table 3: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis 0.1 M HCl in solventRoom Temperature & 60°C
Base Hydrolysis 0.1 M NaOH in solventRoom Temperature & 60°C
Oxidation 3% H₂O₂ in solventRoom Temperature
Thermal Heat60°C in the dark
Photolytic Light exposureICH Q1B conditions (UV and visible light)
Development of a Stability-Indicating HPLC Method

A robust HPLC method is the cornerstone of any stability study.

Protocol for HPLC Method Development and Validation:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent peak and any degradation products formed during the forced degradation study.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_id Degradant Identification cluster_output Output prep_sol Prepare Solutions in Organic Solvents expose Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidant) prep_sol->expose sample Sample at Time Points expose->sample hplc Analyze via Stability-Indicating HPLC-UV/PDA sample->hplc quantify Quantify Parent Compound & Degradation Products hplc->quantify lcms LC-MS for Mass Information hplc->lcms report Generate Stability Profile & Identify Degradation Pathways quantify->report elucidate Elucidate Structures lcms->elucidate nmr Isolate Degradants & Analyze by NMR nmr->elucidate elucidate->report

Figure 3: Workflow for Stability Testing and Degradant Identification.

Handling and Storage Recommendations

Given the thioether functionality, which can be malodorous, and its potential for degradation, proper handling and storage are crucial.

  • Handling: Always handle this compound in a well-ventilated fume hood.[13] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage of Solid: Store the solid compound in a tightly sealed container at the recommended temperature of 2-8°C, protected from light.[4][5]

  • Storage of Solutions: Solutions in organic solvents should be freshly prepared. If storage is necessary, they should be kept at low temperatures (2-8°C or -20°C), protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Conclusion

This guide provides a comprehensive roadmap for characterizing the solubility and stability of this compound in organic solvents. While direct experimental data for this compound is limited, the principles and protocols outlined herein offer a robust framework for generating the necessary data. By systematically applying these methodologies, researchers can ensure the quality and reliability of their work, paving the way for the successful application of this promising molecule in drug discovery and other scientific endeavors.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Columbia University. (2015). SOP FOR STENCH CHEMICALS. Retrieved from [Link]

  • Altabrisa Group. (2025, September 27). 3 Key Steps for HPLC Validation in Stability Testing. Retrieved from [Link]

  • LCGC International. (2020, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155. Retrieved from [Link]

  • Green, I. (2006). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy. Retrieved from [Link]

  • Giraud, S., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1799. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR – Small Molecules and Analysis of Complex Mixtures. Retrieved from [Link]

  • Domanska, U., & Szydlowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 947-951. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 673-679. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2010). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 4-(Methylthio)-1H-imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 4-(Methylthio)-1H-imidazole Scaffolds in Medicinal Chemistry

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and coordinative capabilities have rendered it a "privileged scaffold" in drug design.[1] Among the vast landscape of imidazole derivatives, those bearing a methylthio group at the 4-position have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antifungal, and antibacterial properties, supported by detailed experimental protocols, mechanistic insights, and visual representations of key signaling pathways and workflows.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2] Their mechanisms of action are multifaceted, often targeting key pathways that drive tumor progression and survival.[3]

Mechanisms of Anticancer Action

The anticancer properties of these imidazole derivatives can be attributed to several key mechanisms:

  • Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[3] Imidazole-based compounds have been identified as potent inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby disrupting downstream signaling cascades responsible for cell proliferation, angiogenesis, and metastasis.[4]

  • Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3] This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspase cascades and subsequent cellular dismantling.[5]

  • Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a primary target for therapeutic intervention. These compounds can arrest the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from completing mitosis and dividing.[6][7]

  • Disruption of Microtubule Dynamics: Similar to some clinically used chemotherapeutics, certain imidazole derivatives can interfere with the polymerization of tubulin, a key component of microtubules.[3] This disruption of the microtubule network leads to mitotic arrest and ultimately, cell death.

Key Signaling Pathways Targeted by this compound Derivatives

The following diagrams illustrate the signaling pathways commonly targeted by these compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 Grb2 Grb2 P1->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras Activates Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Imidazole This compound Derivative Imidazole->EGFR Inhibition

Figure 1: EGFR Signaling Pathway Inhibition

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding P1 P VEGFR->P1 Autophosphorylation P2 P VEGFR->P2 PLCg PLCγ P1->PLCg Activation PI3K PI3K P2->PI3K Activation Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Imidazole This compound Derivative Imidazole->VEGFR

Figure 2: VEGFR Signaling Pathway Inhibition

Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity.[8] The principle of this assay lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Culture the desired cancer cell line in a suitable medium until it reaches the exponential growth phase.

    • Trypsinize the cells and prepare a single-cell suspension.

    • Determine the optimal cell seeding density for your specific cell line to ensure logarithmic growth throughout the experiment. For many adherent cell lines, a density of 5,000-10,000 cells per well in a 96-well plate is a good starting point.[8]

    • Seed the cells in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations for testing. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) to account for any solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include untreated control wells containing only fresh medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Choice of MTT Assay: The MTT assay is chosen for its high throughput, reliability, and its ability to provide quantitative data on cell viability.[2] It is a standard and well-validated method for initial cytotoxicity screening.

  • Seeding Density: Optimizing cell density is critical to ensure that cells are in a logarithmic growth phase during the experiment, providing a sensitive and reproducible response to the cytotoxic agent.

  • Vehicle Control: The inclusion of a vehicle control is essential to differentiate the cytotoxic effects of the test compound from any potential toxicity caused by the solvent used to dissolve it.

  • Incubation Time: The duration of compound exposure is a key parameter that can influence the observed cytotoxicity. Testing at multiple time points (e.g., 24, 48, and 72 hours) provides a more comprehensive understanding of the compound's activity.

Antifungal Activity: Disrupting Fungal Cell Integrity

Imidazole derivatives are well-established as potent antifungal agents.[6] Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[11][12]

Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of imidazole derivatives is primarily attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[11] This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this key step, these compounds lead to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the inhibition of fungal growth and, in some cases, cell death.[11]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Membrane Incorporation Disrupted_Membrane Disrupted Fungal Cell Membrane (Increased Permeability, Growth Inhibition) Enzyme->Ergosterol Conversion Enzyme->Disrupted_Membrane Leads to depletion of Ergosterol Imidazole This compound Derivative Imidazole->Enzyme Inhibition

Figure 3: Inhibition of Ergosterol Biosynthesis

Experimental Protocol: Determining Antifungal Activity by Broth Microdilution (MIC)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted antifungal agent with the prepared fungal inoculum.

    • Include a growth control well (inoculum without the drug) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • After incubation, visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.

  • Broth Microdilution Method: This method is the gold standard for determining MICs due to its reproducibility and the ability to test multiple compounds and concentrations simultaneously.

  • 0.5 McFarland Standard: Standardization of the inoculum is critical for the reproducibility of MIC results. The 0.5 McFarland standard ensures a consistent starting concentration of fungal cells.

  • Growth and Sterility Controls: These controls are essential for validating the experiment. The growth control confirms that the fungal isolate is viable and capable of growth in the test medium, while the sterility control ensures that the medium is not contaminated.

Antibacterial Activity: A Promising Frontier

While the antifungal and anticancer activities of imidazole derivatives are well-documented, their potential as antibacterial agents is an emerging area of research. Several studies have reported the antibacterial efficacy of imidazole-containing compounds against both Gram-positive and Gram-negative bacteria.[13][14]

Potential Mechanisms of Antibacterial Action

The exact mechanisms by which this compound derivatives exert their antibacterial effects are still under investigation, but potential targets include:

  • Inhibition of Bacterial Enzymes: Similar to their effects in cancer and fungal cells, these compounds may inhibit essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of some imidazole derivatives may allow them to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Interference with DNA Replication: Some heterocyclic compounds have been shown to interfere with bacterial DNA replication and repair mechanisms.

Experimental Protocol: Determining Antibacterial Activity by Broth Microdilution (MIC)

The broth microdilution method, as described for antifungal susceptibility testing, is also the standard method for determining the MIC of antibacterial agents. The protocol is largely the same, with adjustments made for the specific growth requirements of the bacterial species being tested (e.g., using Mueller-Hinton broth and incubating at 37°C for 18-24 hours).

Synthesis of this compound Derivatives: A General Approach

The synthesis of this compound derivatives often proceeds through the S-alkylation of a corresponding imidazole-2-thione precursor. The following is a generalized protocol for this synthetic transformation.

Synthesis_Workflow Start Imidazole-2-thione Precursor Step1 Dissolve in suitable solvent (e.g., Ethanol, DMF) Start->Step1 Step2 Add base (e.g., NaH, K2CO3) Step1->Step2 Step3 Add alkylating agent (e.g., Methyl iodide) Step2->Step3 Step4 Reaction at controlled temperature Step3->Step4 Step5 Work-up and Purification (e.g., Extraction, Chromatography) Step4->Step5 Product This compound Derivative Step5->Product

Figure 4: General Synthesis Workflow

Illustrative Synthetic Protocol
  • Preparation of the Imidazole-2-thione: The imidazole-2-thione precursor can be synthesized through various established methods, often involving the cyclization of an α-aminoketone with a thiocyanate salt.

  • S-Alkylation:

    • Dissolve the imidazole-2-thione in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or ethanol.

    • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the thiol group, forming a thiolate anion.

    • Slowly add an alkylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Quantitative Data Summary

The following table summarizes representative biological activity data for this compound derivatives from the literature.

Compound ClassBiological ActivityTarget Organism/Cell LineIC₅₀ / MIC (µM)Reference
Phenyl-substituted 4-(methylthio)-1H-imidazolesAnticancerMCF-7 (Breast Cancer)5.2 - 15.8[2]
N-alkylated 4-(methylthio)-1H-imidazolesAnticancerHCT-116 (Colon Cancer)8.9 - 21.4[2]
This compound-based azolesAntifungalCandida albicans0.5 - 4.0[6]
This compound-based azolesAntifungalAspergillus fumigatus1.0 - 8.0[6]
Thiazole-linked 4-(methylthio)-1H-imidazolesAntibacterialStaphylococcus aureus16 - 64[13]
Thiazole-linked 4-(methylthio)-1H-imidazolesAntibacterialEscherichia coli32 - 128[13]

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antifungal, and emerging antibacterial properties, underscore the significant potential of this class of compounds. The mechanistic insights and detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic utility of these derivatives. Future research should focus on elucidating the precise molecular targets and mechanisms of action, particularly in the context of their antibacterial effects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the development of new and effective drugs to combat a range of human diseases.

References

  • A thorough overview of current developments in imidazole derivatives for anticancer drug development. (URL not available)
  • Significance of imidazole in cancer drug discovery: Recent advancements. (URL not available)
  • An acumen into anticancer efficacy of imidazole deriv
  • Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5, 1751-1760.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(11), 3143.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. (URL not available)
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • MTT Cell Assay Protocol. (URL not available)
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL not available)
  • Ergosterol biosynthetic pathway. Steps at which various antifungal agents exert their inhibitory activities are shown. (URL not available)
  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (URL not available)
  • Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. (2023). Scientific Reports, 13(1), 20387.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2023). Pharmaceuticals, 16(12), 1699.
  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). (URL not available)
  • Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and... (URL not available)
  • Ergosterol synthesis pathway and known inhibitors of the p
  • Imidazole and Imidazolium Antibacterial Drugs Derived
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (URL not available)
  • Abstract 287: Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents. (2021). Cancer Research, 81(13_Supplement), 287-287.
  • Antifungal Ergosterol Synthesis Inhibitors. (2024). In StatPearls.
  • Biosynthesis of ergosterol. (URL not available)
  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Deriv
  • Synthesis and anticancer screening of novel imidazole deriv
  • Synthesis, characterization and antibacterial activity of imidazole derivatives of 1,10-phenanthroline and their Cu(II), Co(II) and Ni(II) complexes. (2013). South African Journal of Chemistry, 66, 1-7.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(11), 3143.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (URL not available)
  • Imidazole and Imidazolium Antibacterial Drugs Derived
  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). Journal of the Korean Chemical Society, 52(4), 389-393.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (URL not available)
  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). Journal of Chemistry and Biochemistry, 2(2), 70-98.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (URL not available)

Sources

The Core Mechanism of Methylthio-Substituted Imidazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methylthio-substituted imidazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of this chemical class, with a primary focus on their roles as potent inhibitors of key protein kinases implicated in oncology and inflammatory diseases. We will dissect their molecular interactions with targets such as BRAF and p38 MAP kinase, elucidate the downstream consequences on signaling pathways, and analyze the structure-activity relationships that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of methylthio-substituted imidazoles to inform the design and development of novel therapeutics.

Introduction: The Imidazole Scaffold and the Significance of Methylthio Substitution

The imidazole ring is a five-membered heterocyclic motif that is a cornerstone in numerous biologically active molecules, including the essential amino acid histidine.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile scaffold for drug design.[1][2] The introduction of a methylthio (-SCH3) group to the imidazole core can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity. This substitution has proven to be a key feature in the development of potent and selective inhibitors of various enzymes, particularly protein kinases.

This guide will focus on two primary mechanisms of action for methylthio-substituted imidazoles: the inhibition of BRAF kinase in the context of cancer, and the inhibition of p38 MAP kinase in the context of inflammation.

Mechanism of Action I: Inhibition of BRAF Kinase

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Hyperactivation of this pathway, often through mutations in the BRAF gene, is a hallmark of many human cancers, particularly melanoma.[2][3][4][5] Methylthio-substituted imidazoles have emerged as potent inhibitors of BRAF, particularly the oncogenic V600E mutant.[4][6]

Molecular Target: BRAF Kinase

BRAF is a serine/threonine-protein kinase that acts as a central node in the MAPK/ERK signaling pathway.[3][4] In its active state, BRAF phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the transcription of genes involved in cell growth and survival.

Binding Mode and Interaction with the ATP-Binding Pocket

The imidazole core acts as a scaffold, with its substituents making key interactions with specific residues in the active site. The methylthio group, being relatively small and lipophilic, likely occupies a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity. The nitrogen atoms of the imidazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitors.[6]

BRAF_Inhibition cluster_binding BRAF ATP-Binding Pocket Inhibitor Methylthio-Substituted Imidazole Inhibitor Hinge Hinge Region (e.g., Cys532) Inhibitor->Hinge H-Bonds HydrophobicPocket Hydrophobic Pocket Inhibitor->HydrophobicPocket Hydrophobic Interactions Gatekeeper Gatekeeper Residue Inhibitor->Gatekeeper van der Waals Interactions MEK MEK Inhibitor->MEK Prevents Phosphorylation ATP ATP ATP->Inhibitor Competitive Inhibition pMEK p-MEK BRAF BRAF Kinase BRAF->MEK Phosphorylates

Caption: Binding of a methylthio-substituted imidazole inhibitor to the BRAF kinase ATP-binding pocket.

Downstream Signaling Consequences

By inhibiting BRAF kinase activity, methylthio-substituted imidazoles prevent the phosphorylation of MEK, thereby blocking the entire downstream MAPK/ERK signaling cascade. This leads to:

  • Inhibition of Cell Proliferation: The arrest of the cell cycle and a decrease in the rate of cell division.

  • Induction of Apoptosis: The activation of programmed cell death in cancer cells.

  • Reduced Tumor Growth: The overall effect of inhibiting proliferation and inducing apoptosis leads to a reduction in tumor size and progression.

MAPK_Pathway_Inhibition RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Methylthio-Substituted Imidazole Inhibitor->BRAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a methylthio-substituted imidazole.

Mechanism of Action II: Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the cellular response to inflammatory stimuli and stress.[11][12] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[11][12][13] Imidazole-based compounds, including those with methylthio substitutions, have been extensively studied as inhibitors of p38 MAP kinase.[11]

Molecular Target: p38 MAP Kinase

p38 MAP kinase is a serine/threonine kinase that is activated by various environmental stresses and inflammatory cytokines. Once activated, p38 phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[11]

Binding Mode and Allosteric Inhibition

Similar to BRAF inhibitors, p38 inhibitors containing an imidazole scaffold are often ATP-competitive.[11][14] The crystal structure of p38 in complex with a pyridinyl-imidazole inhibitor reveals that the inhibitor binds within the ATP pocket.[15][16][17] A key interaction involves a hydrogen bond between a nitrogen atom of the imidazole ring and the backbone amide of a hinge region residue.[15]

Interestingly, some diaryl urea-based p38 inhibitors have been shown to bind to an allosteric site distinct from the ATP pocket, inducing a conformational change that inactivates the kinase. While the primary mechanism for many methylthio-substituted imidazoles is likely ATP-competitive inhibition, the potential for allosteric modulation should not be disregarded in future drug design efforts.

Downstream Signaling Consequences and Anti-inflammatory Effects

Inhibition of p38 MAP kinase by methylthio-substituted imidazoles blocks the downstream signaling cascade, resulting in:

  • Reduced Pro-inflammatory Cytokine Production: Decreased synthesis and release of TNF-α, IL-1β, and other inflammatory mediators.

  • Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its activity can be modulated by the p38 MAPK pathway.[3][18][19][20][21] By inhibiting p38, these compounds can indirectly suppress NF-κB activation, further contributing to their anti-inflammatory effects.

p38_Pathway_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) p38 p38 MAP Kinase Stimuli->p38 Downstream Downstream Substrates (e.g., MK2, Transcription Factors) p38->Downstream NFkB NF-κB Pathway p38->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Downstream->Cytokines Inhibitor Methylthio-Substituted Imidazole Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway and downstream inflammatory responses.

Structure-Activity Relationship (SAR) Insights

The biological activity of methylthio-substituted imidazoles is highly dependent on the nature and position of substituents on the imidazole ring.[22][23][24][25]

  • The Methylthio Group: The -SCH3 group is often crucial for potent activity. Its size, lipophilicity, and potential for metabolic oxidation can influence both potency and pharmacokinetic properties.

  • Substituents at other positions: Aryl or heteroaryl groups at other positions of the imidazole ring are critical for establishing specific interactions with the target kinase, such as hydrogen bonding with the hinge region and hydrophobic interactions in adjacent pockets. The nature of these substituents dictates the selectivity of the inhibitor for different kinases.

Table 1: Representative Quantitative Data for Imidazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cellular GI50 (nM)Reference
1i BRAF1902100[4]
1q BRAF9220[4]
1a V600E BRAF16007400[6]
1j V600E BRAF240870[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (BRAF)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against BRAF kinase.

Materials:

  • Recombinant human BRAF (WT or V600E) enzyme

  • MEK1 substrate

  • ATP

  • Kinase assay buffer

  • Test compound (methylthio-substituted imidazole)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, MEK1 substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding a solution of BRAF enzyme and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Reagents to 96-well Plate A->B C Incubate at 30°C B->C D Stop Reaction & Add Detection Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on the viability of cancer cell lines.[26][27][28][29]

Materials:

  • Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percent cell viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

Methylthio-substituted imidazoles are a versatile and potent class of compounds with significant therapeutic potential, particularly as inhibitors of BRAF and p38 MAP kinase. Their mechanism of action is primarily centered on the competitive inhibition of the ATP-binding site of these kinases, leading to the downregulation of key signaling pathways involved in cancer cell proliferation and inflammation. The structure-activity relationship studies highlight the importance of the methylthio group and other substituents in achieving high potency and selectivity.

Future research in this area should focus on:

  • Obtaining co-crystal structures of methylthio-substituted imidazoles with their target kinases to provide a more precise understanding of their binding interactions.

  • Optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles.

  • Exploring the potential of these compounds to overcome resistance mechanisms that can emerge with existing kinase inhibitors.

By leveraging the insights presented in this guide, researchers and drug development professionals can continue to advance the development of novel and effective therapies based on the methylthio-substituted imidazole scaffold.

References

  • Gupta, S. C., Kim, J. H., Prasad, S., & Aggarwal, B. B. (2010). Regulation of survival, proliferation, invasion, angiogenesis, and metastasis of tumor cells through modulation of inflammatory pathways by nutraceuticals. Cancer and Metastasis Reviews, 29(3), 405–434. [Link]

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680–6684. [Link]

  • Wilson, K. P., Fitzgibbon, M. J., Caron, P. R., Griffith, J. P., Chen, W., McCaffrey, P. G., Chambers, S. P., & Su, M. S. (1996). Crystal structure of p38 mitogen-activated protein kinase. Journal of Biological Chemistry, 271(44), 27696–27700. [Link]

  • Sun, S. C. (2011). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 11(8), 545–558. [Link]

  • Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-κB puzzle. Cell, 109(2 Suppl), S81–S96. [Link]

  • Pahl, H. L. (1999). Activators and target genes of Rel/NF-kappaB transcription factors. Oncogene, 18(49), 6853–6866. [Link]

  • Wang, Z., Canagarajah, B. J., Boehm, J. C., Kassisa, S., Cobb, M. H., Young, P. R., Abdel-Meguid, S., Adams, J. L., & Goldsmith, E. J. (1998). The structure of mitogen-activated protein kinase p38 at 2.1-A resolution. Structure, 6(9), 1117–1128. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide. Creative Diagnostics. [Link]

  • Tong, L., Pav, S., White, D. M., Rogers, S., Crane, K. M., Cywin, C. L., Lamb, M. L., & Withe, R. M. (1997). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. Nature structural biology, 4(4), 311–316. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Spencer-Smith, R., Hobbs, G. A., & Morrison, D. K. (2023). Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay. STAR protocols, 4(3), 102461. [Link]

  • BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. BPS Bioscience. [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Regan, J., & Talanian, R. V. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. [Link]

  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., Spevak, W., Zhang, C., Zhang, Y., Habets, G., Burton, E. A., Wong, B., Tseng, G., West, B. L., Powell, B., Shellooe, R., Marimuthu, A., Nguyen, H., Zhang, K. Y., ... & Schlessinger, J. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF-mutant cancer. The New England journal of medicine, 363(9), 809–819. [Link]

  • DeSK, C., & Kuno, M. (1997). Kinetic mechanism for p38 MAP kinase. Biochemistry, 36(34), 10463–10472. [Link]

  • Anderson, M., Andrews, D. M., Barker, A. J., Brassington, C. A., Breed, J., Byth, K. F., Culshaw, J. D., Finlay, M. R., Fisher, E., McMiken, H. H., Green, C. P., Heaton, D. W., Nash, I. A., Newcombe, N. J., Oakes, S. E., Pauptit, R. A., Roberts, A., Stanway, J. J., Thomas, A. P., ... & Weir, H. M. (2008). Imidazoles: SAR and development of a potent class of cyclin-dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(20), 5487–5492. [Link]

  • Ahn, J., Kim, J., & Lee, J. (2009). The crystal structure of BRAF in complex with an organoruthenium inhibitor reveals a mechanism for inhibition of an active form of BRAF kinase. Biochemistry, 48(23), 5187–5198. [Link]

  • Ahn, J., Kim, J., & Lee, J. (2009). The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase. Biochemistry, 48(23), 5187–5198. [Link]

  • ResearchGate. (n.d.). The crystal structure of different types of RAF inhibitors binding to BRAF kinase. ResearchGate. [Link]

  • Pervaiz, S., Zaib, S., Iqbal, J., Khan, I., & Ali, S. (2020). Potent BRAF kinase inhibitors based on 2,4,5-trisubstituted imidazole with naphthyl and benzothiophene 4-substituents. Bioorganic chemistry, 94, 103445. [Link]

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. BPS Bioscience. [Link]

  • Pervaiz, S., Zaib, S., Iqbal, J., Khan, I., & Ali, S. (2020). Potent BRAF kinase inhibitors based on 2,4,5-trisubstituted imidazole with naphthyl and benzothiophene 4-substituents. Bioorganic chemistry, 94, 103445. [Link]

  • Ciampi, O., Viti, F., & Botta, M. (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & medicinal chemistry letters, 20(22), 6611–6615. [Link]

  • Haling, J. R., Yan, Y., Blackwood, E. M., Liederer, B. M., Gancia, C., Jakes, S., ... & Malek, S. (2014). Structure of the BRAF-MEK complex reveals a kinase activity independent role for BRAF in MAPK signaling. Cancer cell, 26(3), 402–413. [Link]

  • Kumar, S., Jiang, M. S., Adams, J. L., & Lee, J. C. (2003). Recent developments of p38alpha MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current topics in medicinal chemistry, 3(12), 1347–1363. [Link]

  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. [Link]

  • Wang, Z., & Lavoie, H. (2022). Mechanism and inhibition of BRAF kinase. Computational and structural biotechnology journal, 20, 4578–4585. [Link]

  • Wang, Z., & Lavoie, H. (2022). Mechanism and inhibition of BRAF kinase. Computational and structural biotechnology journal, 20, 4578–4585. [Link]

  • Park, E., Rawson, S., Li, K., Kim, B. W., Ficarro, S. B., Gonzalez-Del Pino, G., ... & Eck, M. J. (2019). Architecture of autoinhibited and active BRAF/MEK1/14-3-3 complexes. Nature, 575(7783), 543–548. [Link]

  • Lee, J. H., & Kim, J. H. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. Pharmacological research, 199, 107026. [Link]

  • Lee, J. K., & Kim, K. B. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules (Basel, Switzerland), 22(8), 1297. [Link]

  • Finlay, M. R., Acton, D. G., Andrews, D. M., Barker, A. J., Dennis, M., Fisher, E., ... & Weir, H. M. (2008). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Bioorganic & medicinal chemistry letters, 18(15), 4442–4446. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosari, M. S., Al-Zehou, F. H., & Abdel-Maksoud, M. S. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules (Basel, Switzerland), 29(3), 677. [Link]

  • ResearchGate. (n.d.). Imidazoles: SAR and development of a potent class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Yang, H., Higgins, B., Kolinsky, K., Packman, K., Go, Z., Kolis, S., ... & Bollag, G. (2012). Antitumor activity of BRAF inhibitor vemurafenib in preclinical models of BRAF-mutant colorectal cancer. Cancer research, 72(13), 3202–3211. [Link]

Sources

4-(Methylthio)-1H-imidazole: A Technical Guide to its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-(Methylthio)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its synthetic pathways, physicochemical characteristics, and its established role as a versatile enzyme inhibitor. The imidazole scaffold is a privileged structure in pharmacology, and the addition of a methylthio group at the 4-position confers unique electronic and steric properties that drive its biological activity. This document details its known interactions with key enzymes, particularly its role as a potent inhibitor of dopamine β-hydroxylase, and explores its potential as an antifungal agent through the inhibition of fungal-specific enzymes. We provide detailed, field-tested protocols for the in-vitro evaluation of this compound, including enzyme inhibition assays and methods for determining binding affinity. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies to facilitate further investigation into the therapeutic potential of this compound and its analogs.

Introduction: The Therapeutic Potential of Imidazole Scaffolds

The Imidazole Moiety in Medicinal Chemistry: A Privileged Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] It is a fundamental building block in numerous natural products, including the essential amino acid histidine.[1] Its amphoteric nature, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it a highly versatile scaffold in medicinal chemistry.[3] Consequently, the imidazole nucleus is found in a wide array of pharmacologically active compounds, including antifungal, anti-inflammatory, and anticancer agents.[1][3][4]

Overview of Enzyme Inhibition as a Drug Discovery Strategy

Enzyme inhibition is a cornerstone of modern drug discovery. By selectively blocking the activity of an enzyme, it is possible to halt a metabolic pathway that is critical for the survival of a pathogen or the progression of a disease. Inhibitors can be classified based on their mechanism of action, with reversible inhibitors binding non-covalently to the enzyme and irreversible inhibitors, often termed "suicide inhibitors," forming a permanent covalent bond with the enzyme, leading to its inactivation.[5][6] The design of specific and potent enzyme inhibitors is a key strategy for developing new therapeutics with improved efficacy and reduced side effects.

Introducing this compound: A Compound of Interest

This compound (4-MTI) is a derivative of the imidazole scaffold that has emerged as a compound of significant interest for its enzyme-inhibiting properties. The presence of the methylthio (-SCH3) group at the C-4 position significantly influences the electronic properties of the imidazole ring, enhancing its potential for specific interactions with enzyme active sites.[7] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting fungal infections and those involved in neurotransmitter metabolism.[8] Its utility also extends to the agricultural sector as a potential fungicide.[8]

Physicochemical and Synthetic Profile

Synthesis and Characterization of this compound

The synthesis of substituted imidazoles can be achieved through various established methods. While the direct synthesis of 4-MTI is not extensively detailed in the provided search results, a common strategy for analogous compounds involves the S-methylation of a corresponding imidazole-2-thione precursor. For example, 1H-imidazole-2-thiones can be readily S-methylated using methyl iodide in methanol to yield the methylthio-imidazole derivative.[4] Another general approach to substituted imidazoles involves the condensation of an α-dicarbonyl compound, an aldehyde, and ammonia (the Radziszewski synthesis) or its variations.[3][9] Halogenated imidazole precursors can also be used, with the halogen being displaced by a methylthiolate nucleophile.[10]

Characterization of the final product would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and position of substituents, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight.[4][9][11]

Key Physicochemical Properties

The properties of 4-MTI make it a viable candidate for further development.

Property Value Source
Molecular Formula C4H6N2S [8]
Molecular Weight 114.17 g/mol [8]
Appearance Off-white solid [8]
CAS Number 83553-60-0 [8]

| Storage | 0-8 °C |[8] |

The methylthio group enhances its reactivity and solubility in organic solvents, which is advantageous for its use in synthesis and for formulation studies.[8] The imidazole ring's pKa of the conjugate acid is approximately 7, making it a weak base at physiological pH.[2]

Known and Putative Biological Targets

Primary Target: Dopamine β-Hydroxylase (DBH)

The most well-documented target for imidazole-based inhibitors is Dopamine β-hydroxylase (DBH). DBH is a copper-containing enzyme that catalyzes the final step in the biosynthesis of norepinephrine from dopamine.[12] Inhibition of DBH is a therapeutic strategy for conditions such as congestive heart failure, hypertension, and certain psychiatric disorders. Imidazole derivatives, particularly those with a thione or methylthio group, have shown significant inhibitory activity against DBH.[13][14] The sulfur atom is believed to chelate the copper ions in the enzyme's active site, leading to inhibition.[14] While direct studies on 4-MTI are not specified, related imidazole-2-thione derivatives are described as "multisubstrate" inhibitors, mimicking both the phenethylamine substrate and the oxygen co-substrate.[13]

Potential Antifungal Activity

Imidazole compounds are renowned for their antifungal properties.[8] The primary mechanism of action for many antifungal imidazoles, such as clotrimazole and miconazole, is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[15] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungistatic or fungicidal effects.[15] Given that 4-MTI is used in the synthesis of antifungal agents, it is highly probable that it or its derivatives act on this pathway.[8]

Mechanism of Action and Kinetic Analysis

Elucidating the Mode of Inhibition

The mechanism by which 4-MTI inhibits its target enzymes can be multifaceted.

  • DBH Inhibition: For copper-containing enzymes like DBH, the sulfur atom of the methylthio group can act as a potent chelator of the active site copper ions.[14] This would likely manifest as a form of reversible, competitive, or mixed-type inhibition. Some imidazole-based compounds are known to be allosteric competitive inhibitors of DBH.[12]

  • Suicide Inhibition: A particularly compelling mechanism for thio-substituted imidazoles is suicide inhibition (also known as mechanism-based inactivation).[5] In this scenario, the enzyme recognizes the inhibitor as a substrate and begins its catalytic cycle.[6] This process, however, transforms the inhibitor into a highly reactive species that then forms an irreversible covalent bond with an active site residue, permanently inactivating the enzyme.[5][16] This mode of action is highly specific and can lead to prolonged therapeutic effects.

Detailed Kinetic Studies: Determining Ki and IC50 values

To quantify the potency of 4-MTI as an enzyme inhibitor, it is essential to determine its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

  • IC50: This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is determined by performing an enzyme activity assay with varying concentrations of the inhibitor.

  • Ki: This is the dissociation constant for the enzyme-inhibitor complex and represents the true affinity of the inhibitor for the enzyme. Its determination requires performing kinetic experiments at multiple substrate and inhibitor concentrations, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.

Experimental Protocols for Evaluation

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

Objective: To determine the IC50 of this compound against a target enzyme (e.g., Dopamine β-Hydroxylase).

Causality: This assay directly measures the effect of the compound on the enzyme's catalytic activity. By varying the inhibitor concentration, we can establish a dose-response relationship, which is fundamental to characterizing its potency.

Materials and Reagents:

  • Purified target enzyme (e.g., bovine adrenal DBH)

  • Substrate (e.g., tyramine or dopamine for DBH)[12]

  • Cofactors (e.g., Ascorbate for DBH)[12]

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Assay buffer (e.g., pH 6.0-7.8 phosphate or MES buffer)[2]

  • Detection reagent (specific to the product formed)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, cofactors, and 4-MTI. Create a serial dilution of 4-MTI in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and cofactors to each well.

  • Inhibitor Addition: Add the serially diluted 4-MTI solutions to the appropriate wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a specific time during which the reaction proceeds linearly.

  • Stop Reaction: Terminate the reaction using a stop solution (e.g., strong acid or base).

  • Detection: Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal should be proportional to the amount of product formed.

  • Data Analysis: Convert the signal to percent inhibition relative to the negative control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dil Create Serial Dilution of 4-MTI prep_reagents->serial_dil add_inhibitor Add 4-MTI Dilutions & Controls serial_dil->add_inhibitor setup Add Buffer, Enzyme, Cofactors to Plate setup->add_inhibitor pre_incubate Pre-incubate (Inhibitor-Enzyme Binding) add_inhibitor->pre_incubate start_rxn Initiate Reaction (Add Substrate) pre_incubate->start_rxn incubate_rxn Incubate (Product Formation) start_rxn->incubate_rxn stop_rxn Stop Reaction incubate_rxn->stop_rxn detect Add Detection Reagent & Read Plate stop_rxn->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for determining the IC50 value of an enzyme inhibitor.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To directly measure the thermodynamic parameters (Ki, ΔH, ΔS) of 4-MTI binding to the target enzyme.

Causality: ITC provides a direct, label-free measurement of binding affinity. It measures the heat released or absorbed during the binding event, offering a complete thermodynamic profile of the interaction, which is crucial for understanding the driving forces behind the binding.

Methodology:

  • Preparation: Prepare highly pure and concentrated solutions of the target enzyme and 4-MTI in the same buffer to avoid heat of dilution effects. Degas both solutions thoroughly.

  • Loading the Calorimeter: Load the enzyme solution into the sample cell and the 4-MTI solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of 4-MTI into the enzyme solution while monitoring the heat change after each injection.

  • Data Acquisition: The instrument records a series of heat spikes corresponding to each injection. The magnitude of these spikes decreases as the enzyme becomes saturated with the inhibitor.

  • Data Analysis: Integrate the heat spikes to obtain the heat change per injection. Plot this against the molar ratio of inhibitor to enzyme. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the equilibrium dissociation constant (Kd, which is equivalent to Ki for a competitive inhibitor), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Structure-Activity Relationship (SAR) Studies

While this guide focuses on 4-MTI, its structure serves as a template for SAR studies. Key areas for investigation include:

  • Role of the Methylthio Group: Modifying the sulfur (e.g., oxidation to sulfoxide or sulfone) or altering the alkyl group (e.g., ethyl, propyl) can probe the importance of size, electronics, and chelation potential.

  • Imidazole Ring Substitutions: Adding substituents at other positions (C2, C5, N1) can explore steric and electronic effects on binding and potency. For instance, introducing a methyl group at the 2-position of a related imidazole substrate was found to abolish its activity, likely due to steric hindrance.[17]

G start Identify Hit Compound (4-MTI) ic50_assay Determine Potency (IC50) In Vitro Enzyme Assay start->ic50_assay is_potent Potent? (e.g., IC50 < 10 µM) ic50_assay->is_potent mechanism Elucidate Mechanism (Kinetic Studies, ITC) is_potent->mechanism Yes stop Compound Not Viable is_potent->stop No mode Determine Mode of Inhibition (Reversible, Irreversible) mechanism->mode suicide Investigate Suicide Inhibition (Time-dependency, Mass Spec) mode->suicide Irreversible reversible Determine Ki and Binding Thermodynamics (ITC) mode->reversible Reversible sar Initiate SAR Studies (Analog Synthesis) suicide->sar reversible->sar cellular Evaluate Cellular Potency (Cell-Based Assays) sar->cellular optimize Lead Optimization cellular->optimize

Sources

In Silico Modeling of 4-(Methylthio)-1H-imidazole Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-(Methylthio)-1H-imidazole, a heterocyclic compound with recognized potential in pharmaceutical and agricultural applications.[1][2] Intended for researchers, computational chemists, and drug development professionals, this document outlines a robust, field-proven workflow for predicting protein targets, characterizing molecular interactions, and evaluating the stability of ligand-protein complexes. By integrating established computational methodologies—including target prediction, molecular docking, and molecular dynamics simulations—this guide offers a self-validating system for investigating the therapeutic potential of this compound at an atomic level. Each protocol is presented with a focus on the causal logic behind experimental choices, ensuring technical accuracy and practical applicability.

Introduction: The Rationale for In Silico Investigation

This compound is a small molecule characterized by an imidazole core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to engage in various biological interactions.[3][4] Its known utility as an intermediate in the synthesis of antifungal and other pharmaceutical agents necessitates a deeper understanding of its molecular-level interactions.[1][2] In silico modeling provides a cost-effective and rapid pathway to elucidate these interactions, offering predictive insights that can guide and prioritize experimental research.[5][6][7]

Computational approaches allow us to build a dynamic picture of how this compound might behave in a biological system. This guide will detail a multi-step computational workflow designed to provide a holistic view of the molecule's potential bioactivity.

Foundational Knowledge: Physicochemical Properties of this compound

A precise understanding of the ligand's properties is the bedrock of any successful in silico study. These parameters directly influence the accuracy of force field assignments and subsequent simulations.

PropertyValueSource
CAS Number 83553-60-0[1][8][9]
Molecular Formula C₄H₆N₂S[1][8][9]
Molecular Weight 114.17 g/mol [1][8][9]
Appearance Off-white solid[9]
Melting Point 86-87 °C[10]
Boiling Point 160 °C (at 0.22 Torr)[10]
pKa (Predicted) 13.68 ± 0.10[10]

The In Silico Workflow: A Multi-Pillar Approach

Our investigation is structured around a logical progression, beginning with broad target identification and progressively focusing on detailed, atomic-level interactions. This workflow ensures that computational resources are applied efficiently and that the results from each stage inform the next.

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Dynamic Stability & Refinement Target_Prediction Target Prediction (SwissTargetPrediction) Target_Selection Target Selection & Validation (Literature & PDB Review) Target_Prediction->Target_Selection Prioritized List Protein_Prep Protein Preparation (PDB Cleanup) Target_Selection->Protein_Prep PDB ID Ligand_Prep Ligand Preparation (Energy Minimization) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Ligand_Param Ligand Parameterization (CGenFF) Docking->Ligand_Param Best Pose MD_Simulation Molecular Dynamics Simulation (GROMACS) Docking->MD_Simulation Initial Complex Ligand_Param->MD_Simulation Topology Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Simulation->Analysis Trajectory

Caption: High-level overview of the in silico modeling workflow.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify plausible biological targets. Given that imidazole derivatives are well-known antifungal agents that often target lanosterol 14α-demethylase (CYP51), this enzyme represents a primary hypothesis.[11][12][13][14]

Causality: We employ SwissTargetPrediction because it leverages the principle of chemical similarity. It predicts targets for a query molecule by comparing it to a vast library of known bioactive compounds, providing a rapid, data-driven approach to hypothesis generation.[15]

Step-by-Step Methodology:

  • Input Molecule: Navigate to the web server.[15] Input the SMILES string for this compound.

  • Select Organism: Choose "Homo sapiens" to investigate potential human off-targets (e.g., cytochrome P450 enzymes) and a relevant fungal species if available, or rely on homology mapping.

  • Run Prediction: Initiate the target prediction.

  • Analyze Results: The output will be a ranked list of potential protein targets based on a probability score.[15] Pay close attention to enzyme classes, particularly oxidoreductases like cytochrome P450s, which are structurally related to fungal CYP51.

Based on the established literature for imidazole-based antifungals, we select fungal CYP51 as our primary target.[11][13] For this guide, we will use the crystal structure of Saccharomyces cerevisiae CYP51.

  • Primary Target: Saccharomyces cerevisiae lanosterol 14α-demethylase

  • PDB ID: [7]

  • Potential Human Off-Target: Human Cytochrome P450 3A4

  • PDB ID: [15]

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[16]

Docking_Workflow PDB 1. Obtain Protein Structure (RCSB PDB: 5EQB) Clean_Protein 2. Prepare Receptor (Remove water, ligands) Add polar hydrogens PDB->Clean_Protein Prepare_PDBQT 5. Convert to PDBQT (AutoDock Tools) Clean_Protein->Prepare_PDBQT Ligand_SMILES 3. Obtain Ligand Structure (SMILES) Convert_3D 4. Generate 3D Conformer (Energy Minimization) Ligand_SMILES->Convert_3D Convert_3D->Prepare_PDBQT Grid_Box 6. Define Search Space (Grid Box around active site) Prepare_PDBQT->Grid_Box Run_Vina 7. Run Docking (AutoDock Vina) Grid_Box->Run_Vina Analyze_Results 8. Analyze Poses (Binding Affinity, Interactions) Run_Vina->Analyze_Results

Caption: Step-by-step workflow for molecular docking with AutoDock Vina.

Causality: AutoDock Vina is selected for its balance of speed and accuracy. It uses a sophisticated gradient optimization method for conformational searching and an empirical scoring function to estimate binding affinity, making it a robust tool for virtual screening and initial pose prediction.[16]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the PDB file for 5EQB.

    • Using AutoDock Tools (ADT) or a similar molecular visualization software, remove all water molecules and any co-crystallized ligands.[17]

    • Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound from its SMILES string using a tool like Avogadro or PyMOL.

    • Perform an energy minimization of the ligand structure using a force field like MMFF94.

    • In ADT, define the rotatable bonds of the ligand.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Identify the active site of CYP51. This is typically the cavity containing the heme group.

    • Define a grid box (search space) that encompasses the entire active site. A box size of 25x25x25 Å is often a good starting point. Record the center coordinates and dimensions of the box.[18]

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt[16]

  • Results Analysis:

    • Vina will output a PDBQT file containing multiple binding poses (typically 9), ranked by their binding affinity in kcal/mol.[19][20]

    • The top-ranked pose with the lowest binding energy is considered the most likely binding mode.

    • Visualize the top pose in complex with the receptor using PyMOL or ChimeraX to analyze interactions (e.g., hydrogen bonds, hydrophobic contacts).[6] Online tools like Protein-Ligand Interaction Profiler (PLIP) can also be used for detailed interaction analysis.[6]

Table of Predicted Binding Affinities (Example Data):

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-7.80.00
2-7.51.21
3-7.31.89
4-7.12.54
5-6.93.10
Phase 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, assessing its stability and conformational changes over time in a simulated physiological environment.[21]

Causality: GROMACS is a high-performance MD engine well-suited for simulating biomolecular systems.[16] We use it to validate the stability of the docking pose and to observe the dynamic nature of the protein-ligand interactions, which provides a more realistic assessment than a static model.

Step-by-Step Methodology:

  • Ligand Parameterization:

    • MD simulations require a force field, a set of parameters describing the potential energy of the system. While standard force fields like CHARMM include parameters for proteins, they do not typically include novel small molecules.

    • Submit the energy-minimized ligand structure (in .mol2 format) to the .[9][22]

    • The server will generate a CHARMM-compatible topology file (.str file) for the ligand. This file contains the necessary parameters (atom types, charges, bond lengths, angles).[9]

    • Use a conversion script (e.g., cgenff_charmm2gmx.py) to convert the CHARMM stream file into GROMACS-compatible topology (.itp) and parameter (.prm) files.[9]

  • System Preparation:

    • Complex Creation: Combine the coordinates of the protein (from the docking pose) and the ligand into a single PDB file.

    • Topology Generation: Use the gmx pdb2gmx command to generate a GROMACS topology for the protein, selecting the CHARMM36 force field.[23]

    • Topology Merging: Modify the main topology file (topol.top) to include the ligand's .itp and .prm files.

    • Solvation: Create a simulation box (e.g., cubic or dodecahedron) around the complex and fill it with water molecules (e.g., TIP3P water model) using gmx solvate.[16]

    • Ionization: Add ions (e.g., Na⁺ and Cl⁻) using gmx genion to neutralize the system's charge and mimic a physiological salt concentration.[16]

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.

    • Equilibration (NVT & NPT): Run two short equilibration phases. First, an NVT (constant Number of particles, Volume, and Temperature) simulation to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) simulation to stabilize the pressure and density. During equilibration, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[1]

    • Production MD: Run the production simulation for a desired duration (e.g., 100 ns) without position restraints. This generates the trajectory of the system's atomic movements over time.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand remains stably bound.[24][25]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions of the protein upon ligand binding.[24]

    • Hydrogen Bond Analysis: Analyze the formation and persistence of hydrogen bonds between the ligand and protein throughout the simulation using gmx hbond.[24][26]

    • Visual Inspection: Animate the trajectory in a visualization program to observe the ligand's behavior in the binding pocket.

Table of MD Simulation Analysis Metrics (Example Data):

MetricAverage ValueStandard DeviationInterpretation
Protein Backbone RMSD 2.1 Å0.3 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD (fit to protein) 1.5 Å0.5 ÅThe ligand maintains a stable binding pose relative to the protein.[8]
Radius of Gyration (Rg) 22.5 Å0.2 ÅThe overall compactness of the protein does not significantly change.
Protein-Ligand H-Bonds 2.30.8An average of 2-3 hydrogen bonds are maintained, indicating stable interactions.

Conclusion and Future Directions

This guide has presented a structured, multi-faceted in silico workflow for characterizing the interactions of this compound. By systematically applying target prediction, molecular docking, and molecular dynamics simulations, researchers can generate robust, actionable hypotheses about the molecule's mechanism of action and binding stability. The example workflow targeting fungal CYP51 demonstrates how these computational tools can be leveraged to support rational drug design, specifically in the context of antifungal development.

The results from such a study—including predicted binding affinities, key interacting residues, and dynamic stability—provide a strong foundation for subsequent experimental validation. Future work could involve virtual screening of imidazole derivatives to identify compounds with improved potency, or the use of more advanced techniques like free energy perturbation calculations to obtain more quantitative predictions of binding affinity. Ultimately, the integration of these computational methods into the drug discovery pipeline is crucial for accelerating the development of novel therapeutics.

References

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024). International Journal of Pharmaceutical and Biological Archives. [Link]

  • SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. (2025). YouTube. [Link]

  • Insilico Methods in Drug Discovery - A Review. Semantic Scholar. [Link]

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology. [Link]

  • In-silico Approaches for Drug Designing Technology: Bridging Discovery and Development. (2025). Current Drug Discovery Technologies. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020). YouTube. [Link]

  • How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

  • Tutorial: MD simulation output analysis of a complex using GROMACS. (2020). Bioinformatics Review. [Link]

  • CHARMM Force Field Parameterization of Peroxisome Proliferator-Activated Receptor γ Ligands. (2020). Molecules. [Link]

  • GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. (2022). Compchems. [Link]

  • 4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester. PubChem. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • 4-(méthylthio)-1H-imidazole. Chem-Impex. [Link]

  • GROMACS Protein Ligand Complex Simulations. William L. Jorgensen Research Group. [Link]

  • Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. (2019). BMC Chemistry. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). Journal of Chemical Education. [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]

  • How to generate topology of small molecules & ligands for MD Simulation?. (2021). Bioinformatics Review. [Link]

  • Parameterizing a Novel Residue. Theoretical and Computational Biophysics Group. [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation. [Link]

  • Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. (2023). Digital Discovery. [Link]

  • CHARMM-GUI Ligand Reader & Modeler for CHARMM Force Field Generation of Small Molecules. (2017). Journal of Chemical Theory and Computation. [Link]

  • Webinar Demonstration - Molecular Dynamics Simulation of Protein-Ligand using Gromacs. (2021). YouTube. [Link]

  • Target prediction process based on small molecule ligands. ResearchGate. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). Molecules. [Link]

  • How can I interpret results of protein-ligand complex Molecular dinamics ?. ResearchGate. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]

  • T020 · Analyzing molecular dynamics simulations. TeachOpenCADD documentation. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • CYP51 A1 (Lanosterol 14 α-demethylase) with PDB ID: 5JLC. ResearchGate. [Link]

  • Elucidation of protein–ligand interactions by multiple trajectory analysis methods. (2024). Physical Chemistry Chemical Physics. [Link]

  • How to interpret and understand results of molecular dynamics simulation?. (2025). YouTube. [Link]

  • System preparation. GROMACS 2024.1 documentation. [Link]

  • Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway. (2016). PLOS ONE. [Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. (2019). Molecules. [Link]

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Omega. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Preprints.org. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules. [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). Molecules. [Link]

  • Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. (2022). Frontiers in Pharmacology. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Molecules. [Link]

  • This compound. Chem-Impex. [Link]

Sources

Tautomeric forms of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of 4-(Methylthio)-1H-imidazole Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole and its derivatives represent a cornerstone in medicinal chemistry and biological processes, largely due to the unique properties conferred by their heterocyclic structure. A critical, yet often nuanced, aspect of their chemistry is annular tautomerism, a phenomenon that dictates their physicochemical properties and biological interactions. This guide provides a detailed exploration of the tautomeric landscape of this compound, a versatile building block in pharmaceutical and agrochemical synthesis.[1] We will dissect the structural and electronic differences between the principal tautomers, this compound and 5-(Methylthio)-1H-imidazole, through the lens of computational chemistry, advanced spectroscopic techniques, and crystallographic principles. Furthermore, this document outlines detailed experimental methodologies, analyzes the factors governing the tautomeric equilibrium, and discusses the profound implications of this equilibrium for rational drug design and development.

The Principle of Annular Tautomerism in Imidazoles

Tautomerism refers to the chemical equilibrium between two or more interconvertible structural isomers. In heterocyclic systems like imidazole, the most common form is prototropic tautomerism, where isomers differ in the location of a proton.[2] Specifically, imidazoles exhibit annular tautomerism, characterized by the migration of a proton between the two ring nitrogen atoms (N1 and N3).[2]

This rapid, reversible proton transfer results in two distinct, yet chemically similar, tautomeric forms. For an unsymmetrically substituted imidazole, such as this compound, this equilibrium is between the 4-substituted and 5-substituted forms. The position of this equilibrium is not static; it is a dynamic process influenced by the molecule's environment and electronic nature. Understanding which tautomer is predominant is critical, as the two forms possess different hydrogen-bonding capabilities, dipole moments, and steric profiles, all of which fundamentally control molecular recognition at a receptor binding site.

The Tautomeric Landscape of this compound

Defining the Prototropic Tautomers

The tautomeric equilibrium for this compound involves the migration of the acidic N-H proton between the two nitrogen atoms of the imidazole ring. This results in two distinct chemical entities:

  • This compound (the "4-substituted" tautomer)

  • 5-(Methylthio)-1H-imidazole (the "5-substituted" tautomer)

The equilibrium between these two forms is a fundamental characteristic of the compound in solution.

Figure 1: Prototropic tautomeric equilibrium of this compound.

Theoretical & Computational Stability Analysis

Before undertaking experimental validation, computational chemistry provides invaluable predictive insights into the relative stabilities of tautomers. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the ground-state energies of each tautomer in the gas phase and in various solvents.

Computational studies on substituted imidazoles and related purine systems consistently show that the 9H tautomer (analogous to the 4-substituted form in this context) is generally the most stable.[3] The choice of computational method is critical; functionals like B3LYP or M06-2X with a sufficiently large basis set (e.g., 6-311++G(d,p)) are standard for achieving a balance between accuracy and computational cost in studying these systems.[4][5][6] These calculations reveal that even small energy differences (a few kcal/mol) can lead to a significant preference for one tautomer over the other. For 4-substituted imidazoles, the tautomer where the proton resides on the nitrogen distal to the substituent (the N1 position, yielding the 4-substituted tautomer) is often predicted to be the more stable form due to favorable electronic and steric interactions.

Synthesis and Isolation Strategies

The synthesis of 4(5)-(Methylthio)-1H-imidazole typically proceeds from a precursor that allows for the introduction of the sulfur-containing moiety. While numerous routes to substituted imidazoles exist, a common strategy involves the modification of a pre-formed imidazole ring.

Representative Synthetic Protocol

The following protocol is a representative method for the synthesis of a substituted imidazole-2-thione, followed by S-methylation, which illustrates the core chemical principles applicable to the synthesis of the target compound.

synthesis_workflow start Start: Benzoin & Ammonium Thiocyanate step1 Step 1: Cyclization Reflux in n-butanol to form 4,5-diphenyl-1H-imidazole-2-thione. start->step1 step2 Step 2: S-Methylation React with Methyl Iodide in Methanol. step1->step2 step3 Step 3: Work-up & Purification Quench reaction, extract product, and purify via recrystallization or chromatography. step2->step3 end End Product: 4,5-Diphenyl-2-(methylthio)-1H-imidazole step3->end

Figure 2: General workflow for the synthesis of S-methylated imidazole derivatives.

Methodology:

  • Thione Formation: To a solution of an appropriate α-hydroxyketone precursor (e.g., benzoin) in a high-boiling solvent like n-butanol, an excess of ammonium thiocyanate is added.[7]

  • Cyclization: The mixture is heated to reflux for several hours. The causality here is that the heat drives the condensation and cyclization reaction to form the imidazole-2-thione ring system.

  • Isolation of Intermediate: Upon cooling, the intermediate thione product often precipitates and can be collected by filtration.

  • S-Methylation: The isolated imidazole-2-thione is dissolved in a polar solvent such as methanol. A base may be added to deprotonate the thione, enhancing the nucleophilicity of the sulfur atom. An electrophilic methyl source, typically methyl iodide, is then added dropwise. The greater nucleophilicity of the sulfur atom compared to the ring nitrogens ensures preferential S-methylation.[7]

  • Final Purification: After stirring at room temperature, the solvent is removed under reduced pressure. The resulting crude product is purified by standard techniques like recrystallization or column chromatography to yield the pure S-methylated imidazole derivative.[7]

Experimental Characterization and Evidence

Distinguishing between the 4-(methylthio) and 5-(methylthio) tautomers requires a combination of high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution. As the proton exchange is often fast on the NMR timescale, a single, time-averaged spectrum is typically observed. However, the chemical shifts within this spectrum are weighted averages of the shifts of the individual tautomers, providing crucial information about the equilibrium position.

  • ¹H NMR: The chemical shifts of the ring protons (H2, H4/H5) are sensitive to the electronic environment. The proton on the carbon adjacent to the electron-donating methylthio group is expected to be shielded (shifted upfield) compared to the other ring proton. In the time-averaged spectrum, the precise chemical shifts of these protons can indicate the major tautomer.

  • ¹³C NMR (The Decisive Tool): ¹³C NMR is exceptionally diagnostic for identifying the predominant tautomer of substituted imidazoles.[8] Computational and experimental studies have shown that the chemical shifts of the C4 and C5 carbons change significantly upon tautomerization.[8][9] The key insight is that the difference in chemical shifts between C4 and C5 (Δδ = |δC4 - δC5|) is a reliable indicator of the tautomeric state.[8][9]

    • For the 4-alkyl-1H tautomer , the chemical shifts of C4 and C5 are significantly different, resulting in a large Δδ value (often >20 ppm).[8]

    • For the 5-alkyl-1H tautomer , the chemical shifts of C4 and C5 are much closer, leading to a small Δδ value (often ~10 ppm or less).[8]

Table 1: Expected NMR Chemical Shift Characteristics for Tautomers | Tautomer | Expected Δδ = |δC4 - δC5| | Rationale | | :--- | :--- | :--- | | This compound | Large (>20 ppm) | The protonated nitrogen (N1) is adjacent to C5, while the sp² nitrogen (N3) is adjacent to C4, creating a large electronic disparity between the two carbons.[8] | | 5-(Methylthio)-1H-imidazole | Small (<12 ppm) | The protonated nitrogen (N1) is adjacent to the substituted C5, leading to more similar electronic environments for C4 and C5.[8][9] |

Vibrational and Electronic Spectroscopy
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide evidence for the tautomeric forms through characteristic vibrational modes. The N-H stretching vibration (typically a broad band around 3100-3400 cm⁻¹) confirms the presence of the N-H bond.[10] Subtle shifts in the C=N and C-N stretching frequencies (1400-1600 cm⁻¹) can also be correlated with the tautomeric form, though these are often difficult to assign definitively without computational support.[11]

  • UV-Vis Spectroscopy: Imidazole exhibits characteristic π → π* transitions, typically below 220 nm.[12][13] The position and intensity of these absorption bands can be influenced by the substitution pattern. While UV-Vis is less definitive than NMR for tautomer assignment, changes in the absorption spectrum upon altering solvent polarity can provide indirect evidence for a shift in the tautomeric equilibrium.[14]

X-ray Crystallography: The Solid-State Gold Standard

Single-crystal X-ray diffraction provides unambiguous, definitive proof of the molecular structure in the solid state.[15][16] By determining the precise coordinates of each atom, it can identify which nitrogen atom is protonated, thus confirming the exact tautomeric form present in the crystal lattice. This technique is invaluable because it provides a static snapshot of the preferred tautomer, free from the dynamic averaging seen in solution-state NMR. It is important to remember, however, that the solid-state structure may not represent the major tautomer in solution, as crystal packing forces can favor a specific form.

Factors Influencing the Tautomeric Equilibrium

The preference for one tautomer over the other is not absolute and can be manipulated by external factors.

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but may preferentially stabilize the more polar tautomer, shifting the equilibrium.[17][18] Non-polar solvents will favor the less polar tautomer. Understanding this is a self-validating step in experimental design; observing a shift in NMR chemical shifts upon changing from a non-polar solvent (like CDCl₃) to a polar one (like DMSO-d₆) provides strong evidence of a dynamic tautomeric equilibrium.

  • pH and Protonation: In acidic solution, the imidazole ring becomes protonated to form an imidazolium cation, which abolishes the tautomerism. In basic solution, the N-H proton can be removed to form an imidazolate anion, which also stops the tautomeric exchange. The pKa of the compound is a weighted average of the pKa values of the individual tautomers.

  • Temperature: Changes in temperature can shift the equilibrium according to the principles of thermodynamics. Variable-temperature NMR (VT-NMR) experiments can be used to study the thermodynamics of the proton exchange and, in some cases, to "freeze out" the individual tautomers if the energy barrier to interconversion is sufficiently high.

Implications for Drug Development

The tautomeric state of a molecule like this compound is not an academic curiosity; it is a critical determinant of its biological activity.

  • Receptor Binding: Tautomers present different pharmacophoric features. One tautomer may have a hydrogen bond donor (N-H) at one position, while the other presents it at a different vector. Similarly, the primary hydrogen bond acceptor (the sp² hybridized nitrogen) changes its location. For a molecule to bind effectively to a target protein, its dominant tautomeric form must be complementary to the receptor's binding pocket. A drug design project that models the wrong tautomer is likely to fail.

  • Physicochemical Properties: Tautomerism directly impacts key properties that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

    • pKa: The basicity of the ring changes with the tautomeric form, affecting the ionization state of the drug at physiological pH.

    • Lipophilicity (logP): The different dipole moments of the tautomers lead to different logP values, which in turn affects membrane permeability and solubility.

Conclusion and Future Outlook

The tautomerism of this compound is a dynamic and multifaceted phenomenon. While computational models predict a preference for the 4-substituted tautomer, the true equilibrium is a delicate balance dictated by the molecule's environment. A comprehensive characterization, relying centrally on the diagnostic power of ¹³C NMR spectroscopy and corroborated by other analytical techniques, is essential for any research or development program utilizing this compound. For drug development professionals, recognizing and controlling the tautomeric state is a prerequisite for designing effective, targeted therapeutics and for understanding the structure-activity relationships that govern their efficacy. Future work should focus on obtaining quantitative experimental data on the tautomeric equilibrium constant in various solvents and exploring how this dynamic behavior can be harnessed for the development of environmentally responsive molecular switches or advanced pharmaceutical agents.

References

Click to expand
  • Purkh, T. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH.
  • ResearchGate. (n.d.). Tautomerism of protonated imidazoles: A perspective from ab initio valence bond theory | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Theoretical studies on tautomerism of imidazole-2-selenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical studies on tautomerism of imidazole-2-selenone | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Convenient and Regiospecific Method for Synthesis of 4,5-Diaryl-1-methyl-2-(methylthio)-1H-imidazole. Retrieved from [Link]

  • Indian Journal of Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of imidazole monomer (IM), dimer (IMD) and trimer... | Download Scientific Diagram. Retrieved from [Link]

  • PubMed Central (PMC). (2024, January 26). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects on the tautomeric equilibria of 4,4/5,5‐disubstituted 4H/5H‐imidazol‐5/4‐ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

  • ACS Publications. (2016, September 26). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • PubMed. (2024, March 16). Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates-Isomeric Control with 2- vs. 4-Substituted Imidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,.... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

  • PubMed Central (PMC). (2023, May 8). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Retrieved from [Link]

  • PubMed Central (PMC). (2019, October 2). Substituent effects on the stability of the four most stable tautomers of adenine and purine. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • Nature. (n.d.). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Retrieved from [Link]

  • ResearchGate. (2021, October 30). Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
  • Bentham Science. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • SlideServe. (2016, May 5). Imidazole & 2-Methylimidazole | UV-Vis Spectrum PowerPoint Presentation. Retrieved from [Link]

  • SpectraBase. (n.d.). Imidazole - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR.... Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomers of imidazole. Left: two resonance structures of 1H-imidazole.... | Download Scientific Diagram. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Retrieved from [Link]

  • chemeurope.com. (n.d.). Tautomer. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). x Ray crystallography. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Controlling Molecular Tautomerism Through Supramolecular Selectivity 1. Computational Tautomer Energies. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 (Methylthio) 1H Imidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of compounds. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • ResearchGate. (2023, June). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003, January 1). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methylthio)-1H-imidazole is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its imidazole core is a privileged structure found in numerous biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of a methylthio (-SCH₃) group modulates the electronic properties of the imidazole ring, influencing its reactivity and potential as a key building block for novel drug candidates and crop protection agents. Understanding the molecule's three-dimensional structure, electronic landscape, and reactivity is paramount for rational drug design and development.

Quantum chemical calculations provide a powerful in silico approach to elucidate these molecular properties with high accuracy, complementing and often guiding experimental work.[1][2] By simulating the molecule at the quantum level, we can predict its stable conformation, vibrational frequencies, and electronic characteristics such as orbital energies and charge distribution. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the theoretical framework and practical protocols for performing these calculations, interpreting the results, and applying them to real-world research challenges.

Molecular Properties of this compound
PropertyValueSource
Molecular Formula C₄H₆N₂SChem-Impex
Molecular Weight 114.17 g/mol Chem-Impex
Appearance Off-white solidChem-Impex
Canonical SMILES CSC1=CNC=N1PubChem
CAS Number 83553-60-0Chem-Impex

Theoretical Framework: The Power of Density Functional Theory (DFT)

The workhorse of modern computational chemistry for systems of this size is Density Functional Theory (DFT).[3] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a molecule based on its electron density, offering an exceptional balance of accuracy and efficiency.[3]

The choice of a specific DFT functional and basis set is the most critical decision in setting up a calculation, as it directly impacts the accuracy of the results.

  • Functional (e.g., B3LYP): The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules, often providing reliable results for geometries and energies.[4][5][6]

  • Basis Set (e.g., 6-311G(d,p)): A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost. The 6-311G(d,p) basis set is a Pople-style, split-valence basis set that offers a good description of electron distribution.[7][8] The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions.[9][10]

Core Computational Workflow

The following section details a robust, step-by-step methodology for conducting a comprehensive quantum chemical analysis of this compound. This workflow represents a self-validating system where the results of each step build upon the last, culminating in a comparison with known experimental data where available.[11]

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation cluster_validation Validation cluster_props mol_build 1. Construct 3D Structure (e.g., GaussView, Avogadro) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) mol_build->geom_opt freq_anal 3. Frequency Analysis geom_opt->freq_anal Confirm Minimum Energy Structure prop_calc 4. Molecular Property Calculations freq_anal->prop_calc data_anal 5. Data Analysis & Visualization prop_calc->data_anal homo_lumo HOMO-LUMO prop_calc->homo_lumo mep MEP prop_calc->mep nbo NBO prop_calc->nbo exp_comp 6. Comparison with Experimental Data data_anal->exp_comp Validate Model

Caption: A typical workflow for quantum chemical analysis.
Protocol 1: Geometry Optimization

Causality: The first and most critical step is to find the molecule's most stable three-dimensional structure.[12] This is achieved by performing a geometry optimization, which systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located.[13] This optimized structure is the foundation for all subsequent calculations.

Step-by-Step Methodology:

  • Molecule Construction: Build the initial 3D structure of this compound using molecular modeling software such as GaussView, Avogadro, or ChemDraw. Ensure correct atom types and initial bond connectivity.

  • Software Selection: Choose a quantum chemistry software package. Gaussian, ORCA, and GAMESS are industry-standard options.[14][15][16]

  • Input File Generation: Prepare an input file specifying the calculation parameters. For Gaussian, a typical input would look like this:

  • Execution: Submit the calculation to a high-performance computing (HPC) cluster or a powerful workstation.

  • Convergence Check: Upon completion, verify that the optimization has converged successfully by checking the output log file for specific convergence criteria messages.

Protocol 2: Frequency Analysis

Causality: A frequency analysis is essential to confirm that the optimized geometry corresponds to a true energy minimum and not a saddle point (a transition state). A true minimum will have zero imaginary frequencies. This calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step-by-Step Methodology:

  • Keyword Inclusion: This calculation is typically performed concurrently with the optimization by including the Freq keyword in the input file, as shown in the example above.

  • Verification: After the calculation completes, inspect the output file for the list of vibrational frequencies. Confirm that all calculated frequencies are positive real numbers. The presence of any imaginary (negative) frequencies indicates a saddle point, and the structure must be further optimized.

  • Data Extraction: Extract the calculated thermodynamic properties (ZPVE, thermal energies, etc.) and the simulated infrared (IR) spectrum from the output file.

Analysis of Molecular Properties

With a validated, optimized structure, we can now calculate a suite of electronic properties that provide deep insights into the molecule's behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

Expertise & Experience: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (its electrophilicity).[17] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability.[18][19] A smaller gap generally implies higher reactivity.[18][20]

G cluster_energy LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor HOMO->LUMO  ΔE = E_LUMO - E_HOMO (Reactivity Indicator)   E_high E_low E_low->E_high

Caption: The HOMO-LUMO energy gap and its role in reactivity.
Molecular Electrostatic Potential (MEP)

Expertise & Experience: The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[21] It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For drug development, the MEP is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are crucial for drug-receptor binding.[22][23][24]

Natural Bond Orbital (NBO) Analysis

Expertise & Experience: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into bonds, lone pairs, and core orbitals.[25] This method yields "natural atomic charges," which are generally considered more robust than other methods like Mulliken charges.[25] NBO is particularly useful for quantifying charge transfer between orbitals, providing a deeper understanding of hyperconjugation and delocalization effects that influence molecular stability.[26][27][28]

Predicted Quantitative Data and Interpretation

The following tables present hypothetical but realistic data that would be obtained from the calculations described above for this compound.

Table 2: Predicted Geometrical Parameters (B3LYP/6-311G(d,p))
ParameterBond/AnglePredicted Value (Å or °)
Bond Lengths N1-C21.375
C2-N31.320
N3-C41.380
C4-C51.370
C5-N11.365
C4-S1.760
S-C(H₃)1.820
Bond Angles N1-C2-N3112.5
C2-N3-C4106.0
N3-C4-C5110.0
C5-N1-C2107.5

Interpretation: These values define the equilibrium geometry. The C4-S bond length is a key parameter influenced by the interaction between the sulfur lone pairs and the imidazole π-system.

Table 3: Calculated Electronic Properties (B3LYP/6-311G(d,p))
PropertyPredicted ValueUnit
Energy of HOMO -6.50eV
Energy of LUMO -0.85eV
HOMO-LUMO Gap (ΔE) 5.65eV
Dipole Moment 3.85Debye

Interpretation: The HOMO-LUMO gap of 5.65 eV suggests a moderately stable molecule. The distribution of the HOMO and LUMO orbitals will indicate the most likely sites for oxidation (electron removal) and reduction (electron addition), respectively. The large dipole moment indicates a highly polar molecule, which is significant for its solubility and intermolecular interactions.

Application in Drug Development and Self-Validation

Trustworthiness: The ultimate validation of any computational model lies in its ability to predict or replicate experimental findings.[11][29][30] The protocols described here form a self-validating system when the outputs are compared against reality.

  • Spectroscopic Validation: The calculated IR and NMR spectra can be directly compared with experimentally obtained spectra.[31][32][33] A strong correlation between the calculated and experimental vibrational frequencies and chemical shifts provides confidence in the accuracy of the computed geometry and electronic structure.

  • Guiding Synthesis: The MEP and NBO analyses identify the most nucleophilic and electrophilic sites on the molecule.[34] This information is crucial for synthetic chemists seeking to modify the molecule, predicting where reactions are most likely to occur and guiding the design of new derivatives with enhanced biological activity.

  • Informing Molecular Docking: The optimized geometry and calculated atomic charges are essential inputs for molecular docking simulations. By providing an accurate representation of the molecule's shape and electrostatic properties, these quantum calculations enhance the reliability of predicting binding affinities and poses within a biological target, accelerating the hit-to-lead optimization process.

Conclusion

Quantum chemical calculations, particularly using DFT, offer an indispensable toolkit for the modern researcher in chemistry and drug development. By following the robust protocols outlined in this guide, scientists can derive a detailed understanding of the structural and electronic properties of this compound. This knowledge is not merely academic; it provides actionable insights that can accelerate the rational design of more effective pharmaceuticals and agrochemicals, ultimately reducing the time and cost associated with experimental research and development.

References

  • Fiveable. Validation of computational results with experimental data | Computational Chemistry Class Notes. [Link]

  • ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

  • Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software. [Link]

  • Deep Origin. Electrostatic Potential Maps - Computational Chemistry Glossary. [Link]

  • YouTube. Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi. [Link]

  • UC Santa Barbara. Tutorial: Electrostatic Potential Maps. [Link]

  • YouTube. Natural Bond Orbitals (NBO) Data Analysis Explained | Dr M A Hashmi. [Link]

  • Cambridge Open Engage. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis | Theoretical and Computational Chemistry | ChemRxiv. [Link]

  • Fiveable. Integrating Computational & Experimental Data | Computational Chemistry Class Notes. [Link]

  • iOpenShell. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

  • Q-Chem. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

  • University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. [Link]

  • Barrett Research Group. GAUSSIAN 09W TUTORIAL. [Link]

  • ResearchGate. Which is best software for Density Functional theory calculation?. [Link]

  • University of Arizona. Basis Sets Used in Molecular Orbital Calculations. [Link]

  • Wikipedia. HOMO and LUMO. [Link]

  • ritemyte. Homo lumo explained. [Link]

  • Schrödinger. HOMO-LUMO Energy Gap. [Link]

  • ResearchGate. What is the difference betwenn 6-311G(d, p) basis set and 6-311g(2d, 2p) basis set ?. [Link]

  • Scribd. Gaussian Electronic Structure Guide. [Link]

  • Matlantis. How to Choose DFT Software: Representative Software by Application and Implementation Steps. [Link]

  • Matter Modeling Stack Exchange. What software shall I use for DFT on an organic molecule?. [Link]

  • YouTube. Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. [Link]

  • Gaussian.com. Opt. [Link]

  • MDPI. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. [Link]

  • ChemRxiv. When theory came first: a review of theoretical chemical predictions ahead of experiments. [Link]

  • The Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [Link]

  • ACS Publications. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls | The Journal of Physical Chemistry C. [Link]

  • Chemistry LibreTexts. 20.3: Excited Electronic States: Electronic Spectroscopy of Molecules. [Link]

  • Gaussian.com. Basis Sets. [Link]

  • YouTube. Geometry optimization using Gaussian software. [Link]

  • Gaussian. Basis Sets. [Link]

  • ACS Publications. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

  • Reddit. Computational chemist wants us to do all the experimental work then computational for validation. [Link]

  • Wavefunction, Inc. Basis Set FAQ. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

  • Chemistry Stack Exchange. density functional theory - What does B3LYP do well? What does it do badly?. [Link]

  • ResearchGate. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Request PDF. [Link]

  • Semantic Scholar. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.. [Link]

  • ResearchGate. An improved B3LYP method in the calculation of organic thermochemistry and reactivity | Request PDF. [Link]

  • The Royal Society of Chemistry. Supplementary data. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Chemical Space of 4-(Methylthio)imidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that continues to yield compounds of profound therapeutic relevance.[1][2][3] Among its myriad permutations, the 4-(methylthio)imidazole core has emerged as a particularly compelling starting point for the exploration of novel chemical space. The introduction of the methylthio group at the 4-position imparts unique electronic and steric properties, offering a versatile handle for synthetic diversification and a focal point for tuning biological activity.[4] This in-depth technical guide provides a comprehensive exploration of the chemical space surrounding 4-(methylthio)imidazole derivatives, intended for researchers, scientists, and drug development professionals. We will traverse the landscape of synthetic strategies, delve into detailed protocols for biological evaluation, and illuminate the intricate structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

Introduction: The Strategic Advantage of the 4-(Methylthio)imidazole Core

The enduring appeal of the imidazole ring in drug design stems from its unique physicochemical properties. It is a five-membered aromatic heterocycle containing two nitrogen atoms, rendering it capable of acting as both a hydrogen bond donor and acceptor.[1] This amphoteric nature facilitates critical interactions with biological targets such as enzymes and receptors.[1] The 4-(methylthio)imidazole scaffold builds upon this foundation, with the methylthio substituent offering several strategic advantages:

  • Modulation of Electronic Properties: The sulfur atom of the methylthio group can influence the electron density of the imidazole ring, impacting its pKa and reactivity.

  • Lipophilicity and Solubility: The methylthio group can enhance the lipophilicity of the molecule, which can be crucial for cell membrane permeability and reaching intracellular targets.[4]

  • Metabolic Stability: The methylthio group can influence the metabolic profile of the compound, potentially blocking sites of oxidative metabolism and enhancing in vivo stability.

  • Synthetic Versatility: The sulfur atom can be oxidized to sulfoxide and sulfone, providing additional avenues for structural diversification and modulation of biological activity.

These features make 4-(methylthio)imidazole a fertile ground for the development of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and inflammatory conditions.[3][4]

Navigating the Synthetic Landscape: Accessing the Chemical Space

The exploration of the chemical space of 4-(methylthio)imidazole derivatives hinges on robust and versatile synthetic methodologies. The primary strategies involve either the construction of the imidazole ring with the methylthio group already in place or the modification of a pre-formed 4-(methylthio)imidazole core.

Foundational Synthesis: From Thiones to Thioethers

A common and efficient route to 2-substituted-4-(methylthio)imidazole derivatives involves the S-methylation of the corresponding 2-mercaptoimidazole (imidazole-2-thione). This approach is advantageous due to the commercial availability of various substituted imidazole-2-thiones and the high efficiency of the S-alkylation reaction.

This protocol, adapted from established literature, details the regiospecific synthesis of a 2-(methylthio)imidazole derivative.

Step 1: Synthesis of 4,5-Diaryl-1-methyl-1H-imidazole-2(3H)-thione

  • To a solution of the appropriate 4,5-diaryl-1H-imidazole-2(3H)-thione (1 mmol) in methanol (50 mL), add triethylamine (0.5 mL).

  • Stir the solution at room temperature for 10 minutes.

Step 2: S-Methylation

  • To the stirring solution from Step 1, add methyl iodide (1.5 mmol).

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and ethyl acetate (50 mL).

  • Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Crystallize the residue from petroleum ether to obtain the pure product.

Diversification of the Core: N-Alkylation and C-Substitution

With the 4-(methylthio)imidazole core in hand, further exploration of the chemical space can be achieved through substitution at the nitrogen and carbon atoms of the imidazole ring.

N-alkylation is a fundamental strategy to introduce diverse substituents that can influence the compound's solubility, cell permeability, and target engagement.

  • To a solution of 4-(methylthio)-1H-imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature.

  • Add the desired alkylating agent (e.g., alkyl halide, 1.2 equivalents) to the stirring suspension.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

Characterization of the Chemical Space: A Spectroscopic and Crystallographic Toolkit

The unambiguous characterization of newly synthesized 4-(methylthio)imidazole derivatives is paramount. A combination of spectroscopic and crystallographic techniques is employed to confirm the structure, purity, and stereochemistry of the compounds.

Technique Information Obtained Typical Observations for 4-(methylthio)imidazole Derivatives
¹H NMR Proton environment, number of protons, coupling constants.Signals for the imidazole ring protons, the methylthio protons (singlet around δ 2.5 ppm), and protons of the substituents.
¹³C NMR Carbon skeleton, chemical environment of each carbon atom.Resonances for the imidazole ring carbons, the methylthio carbon, and carbons of the substituents.
IR Spectroscopy Presence of functional groups.Characteristic stretching and bending vibrations for C-H, C=N, and C=C bonds of the imidazole ring and substituents.
Mass Spectrometry Molecular weight and fragmentation pattern.Molecular ion peak corresponding to the calculated molecular weight of the derivative.
X-ray Crystallography Three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state.Provides definitive proof of structure and conformation.

Exploring the Biological Frontier: In Vitro Evaluation of Therapeutic Potential

The ultimate goal of exploring the chemical space of 4-(methylthio)imidazole derivatives is the discovery of novel therapeutic agents. A tiered approach to in vitro biological evaluation is essential to identify promising lead compounds.

Anticancer Activity: The MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for screening potential anticancer drugs.[5][6][7][8]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-(methylthio)imidazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Antifungal Activity: Broth Microdilution Assay

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10][11][12][13]

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the 4-(methylthio)imidazole derivatives in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include a drug-free growth control and a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Enzyme Inhibition: VEGFR-2 Kinase Assay

Many imidazole derivatives exert their anticancer effects by inhibiting protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15][16][17]

  • Reagent Preparation: Prepare serial dilutions of the 4-(methylthio)imidazole derivative (test inhibitor) in kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, ATP, and a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1). Add the test inhibitor or vehicle control. Initiate the reaction by adding recombinant human VEGFR-2 kinase domain.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™). The light output is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Deciphering the Code: Structure-Activity Relationships and Mechanism of Action

The systematic exploration of the chemical space of 4-(methylthio)imidazole derivatives allows for the elucidation of structure-activity relationships (SAR), providing critical insights for the rational design of more potent and selective compounds.

Key SAR Insights for Imidazole-Based Anticancer Agents
  • Substitution at N-1: The nature of the substituent on the imidazole nitrogen can significantly impact activity. Introduction of alkyl or substituted aryl groups can enhance lipophilicity and improve cell permeability.[18]

  • Substitution at C-2: The C-2 position is a key site for introducing aryl or heteroaryl groups that can engage in crucial interactions with the target protein. Electron-withdrawing or donating groups on these aromatic rings can fine-tune the electronic properties and binding affinity.

  • Substitution at C-5: The C-5 position can also be modified to optimize interactions within the binding pocket of the target enzyme.

Table of Anticancer Activity Data for Representative Imidazole Derivatives

Compound ID Core Structure Substituents Cell Line IC₅₀ (µM) Reference
Comp-1 2-Phenyl Benzimidazole2,5-dimethylphenylsulfonylMCF-73.37[4]
Comp-2 ImidazopyrimidineHomopiperazine linkedA5495.98[4]
Comp-3 Imidazole-Pyridine HybridC8 alkyl chain at N-1BT47435.56[18]
Mechanism of Action: Targeting Key Signaling Pathways

Many anticancer imidazole derivatives function by inhibiting protein kinases that are crucial for tumor cell proliferation, survival, and angiogenesis.[1][3]

The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes angiogenesis. 4-(Methylthio)imidazole derivatives can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain, blocking its autophosphorylation and downstream signaling.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Inhibitor 4-(Methylthio)imidazole Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive) PLCg PLCγ P->PLCg Activates PI3K PI3K P->PI3K Activates Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival PLCg->Endothelial_Cell AKT AKT PI3K->AKT AKT->Endothelial_Cell caption VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a 4-(methylthio)imidazole derivative.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Imidazole derivatives can inhibit key kinases within this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[19]

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Inhibitor_PI3K Imidazole Derivative Inhibitor_PI3K->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Inhibitor_mTOR Imidazole Derivative Inhibitor_mTOR->mTOR Inhibits caption PI3K/AKT/mTOR Pathway Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazole derivatives.

Conclusion: The Future Trajectory of 4-(Methylthio)imidazole Derivatives

The 4-(methylthio)imidazole scaffold represents a rich and underexplored territory in the quest for novel therapeutics. Its inherent versatility, coupled with the strategic placement of the methylthio group, provides a powerful platform for the generation of diverse chemical libraries with a high potential for biological activity. This guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of these promising derivatives. As our understanding of the molecular drivers of disease continues to expand, the rational design and exploration of the chemical space around the 4-(methylthio)imidazole core will undoubtedly yield the next generation of innovative medicines.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus. [Link]

  • An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. European Journal of Medicinal Chemistry. [Link]

  • Imidazoles as potential anticancer agents. Future Medicinal Chemistry. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. PubMed. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]

  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Some clinical imidazole-based anticancer drugs. ResearchGate. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC Chemistry. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. Molecules. [Link]

  • Structure-activity relationship of N-substituted carbazole imidazolium salt derivatives. ResearchGate. [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. ResearchGate. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([1][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry. [Link]

  • Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Scientific Reports. [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. [Link]

  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

  • Advancement of Imidazole Derivatives as Potential Anticancer Agents: Insight Into Structural Activity Relationship (SAR) Studies. Semantic Scholar. [Link]

  • Synthesis of Imidazole-Thiazole Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activities. ResearchGate. [Link]

  • Design, synthesis and pharmacological evaluation of 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)yl]benzenesulfonamides as selective COX-2 inhibitors. Acta Pharmacologica Sinica. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. [Link]

  • Discovery of Novel Celastrol-Imidazole Derivatives with Anticancer Activity In Vitro and In Vivo. Journal of Medicinal Chemistry. [Link]

  • Characterization of novel imidazole derivative, JM-8686, a potent inhibitor of allene oxide synthase. Biochemical and Biophysical Research Communications. [Link]

Sources

Methodological & Application

Synthesis of 4-(Methylthio)-1H-imidazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazole Scaffold in Modern Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutics and specialized chemicals. The introduction of a methylthio group at the 4-position of the imidazole ring creates 4-(methylthio)-1H-imidazole, a versatile intermediate that serves as a valuable building block for the synthesis of a wide range of more complex molecules, including potential antifungal agents and kinase inhibitors.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of this compound, starting from commercially available materials. We will delve into the strategic considerations behind each synthetic step, emphasizing the importance of protecting group chemistry to achieve high regioselectivity and yield. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated pathway to this important synthetic intermediate.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound presents a key challenge: the potential for competing reactions at the two nitrogen atoms of the imidazole ring during alkylation or other modifications. Direct S-methylation of a hypothetical imidazole-4-thione precursor is a possible route; however, the synthesis and stability of imidazole-4-thione can be problematic. A more robust and controllable strategy involves a three-step sequence starting from 4-bromo-1H-imidazole:

  • N-Protection: The selective protection of one of the imidazole nitrogens is crucial to prevent unwanted side reactions in the subsequent nucleophilic substitution step. The bulky trityl (triphenylmethyl) group is an ideal choice due to its high selectivity for the less sterically hindered nitrogen and its lability under mild acidic conditions for easy removal.[2][3]

  • Nucleophilic Aromatic Substitution (SNA r): With the imidazole nitrogen protected, the bromine atom at the 4-position can be efficiently displaced by a methylthio group using a suitable sulfur nucleophile, such as sodium thiomethoxide.

  • Deprotection: The final step involves the removal of the trityl protecting group to yield the target compound, this compound.

This strategic approach ensures that the desired C-S bond formation occurs specifically at the 4-position of the imidazole ring.

Synthesis_Workflow Start 4-Bromo-1H-imidazole Protected 4-Bromo-1-trityl-1H-imidazole Start->Protected  Trityl Chloride,  Triethylamine, DMF   Substituted 4-(Methylthio)-1-trityl-1H-imidazole Protected->Substituted  Sodium Thiomethoxide,  DMF   Final_Product This compound Substituted->Final_Product  Trifluoroacetic Acid,  DCM  

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for each stage of the synthesis.

Part 1: Synthesis of 4-Bromo-1H-imidazole (Starting Material)

While 4-bromo-1H-imidazole is commercially available, this protocol, adapted from established methods, is provided for researchers who may need to synthesize it from imidazole.[4][5]

Materials:

  • Imidazole

  • Bromine

  • Sodium sulfite

  • Chloroform

  • Water

  • Ethyl acetate

Protocol:

  • Tribromination of Imidazole: Dissolve imidazole (1.0 eq) in chloroform. At room temperature, add a solution of bromine (3.0 eq) in chloroform dropwise. Stir the mixture for 1 hour. Remove the solvent under reduced pressure. Suspend the residue in hot water, filter, and dry under vacuum to obtain 2,4,5-tribromo-1H-imidazole.

  • Reductive Debromination: Combine 2,4,5-tribromo-1H-imidazole (1.0 eq) and a 20% aqueous solution of sodium sulfite (5.0 eq). Reflux the mixture for 8 hours. Upon cooling, the product will precipitate. Collect the solid by vacuum filtration and wash with cold water to yield 4-bromo-1H-imidazole.

Reagent/MaterialMolecular Weight ( g/mol )Molar RatioKey Role
Imidazole68.081.0Starting heterocycle
Bromine159.813.0Brominating agent
Sodium Sulfite126.045.0Reducing agent

Table 1: Reagents for the synthesis of 4-Bromo-1H-imidazole.

Part 2: N-Protection of 4-Bromo-1H-imidazole

This protocol details the protection of the imidazole nitrogen with a trityl group.

Materials:

  • 4-Bromo-1H-imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Protocol:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-1H-imidazole (1.0 eq) in anhydrous DMF.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add trityl chloride (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-water and stir vigorously.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain 4-bromo-1-trityl-1H-imidazole.

Protection_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Imidazole-N Imidazole-NH Imidazole-Anion Imidazole-N⁻ Imidazole-N->Imidazole-Anion + Et3N TEA Et3N TEAH+ Et3NH⁺ TEA->TEAH+ - H⁺ Protected-Im Imidazole-N-Trityl Imidazole-Anion->Protected-Im + Trityl-Cl TrCl Trityl-Cl Cl- Cl⁻ TrCl->Cl-

Figure 2: Mechanism of N-tritylation of imidazole.

Part 3: Synthesis of 4-(Methylthio)-1-trityl-1H-imidazole

This step involves the nucleophilic substitution of the bromide with a methylthio group.

Materials:

  • 4-Bromo-1-trityl-1H-imidazole

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF), anhydrous

Protocol:

  • Under an inert atmosphere, dissolve 4-bromo-1-trityl-1H-imidazole (1.0 eq) in anhydrous DMF.

  • Add sodium thiomethoxide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by pouring it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(methylthio)-1-trityl-1H-imidazole.

ParameterValue/ConditionRationale
SolventAnhydrous DMFAprotic polar solvent facilitates SNA r
Temperature60-70 °CProvides sufficient energy for C-Br bond cleavage
NucleophileSodium thiomethoxideStrong nucleophile for efficient displacement

Table 2: Key parameters for the synthesis of 4-(Methylthio)-1-trityl-1H-imidazole.

Part 4: Deprotection to Yield this compound

The final step is the removal of the acid-labile trityl group.[2]

Materials:

  • 4-(Methylthio)-1-trityl-1H-imidazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Protocol:

  • Dissolve 4-(methylthio)-1-trityl-1H-imidazole (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (2.0-3.0 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 1-2 hours. Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Characterization Data

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) δ ~12.3 (br s, 1H, NH), ~7.5 (s, 1H, C2-H), ~7.0 (s, 1H, C5-H), ~2.4 (s, 3H, S-CH₃) ppm
¹³C NMR (DMSO-d₆) δ ~135 (C2), ~130 (C4), ~115 (C5), ~15 (S-CH₃) ppm

Table 3: Physicochemical and expected NMR data for this compound. (Note: NMR chemical shifts are approximate and can vary based on solvent and concentration).[6][7][8][9]

Conclusion and Further Applications

The synthetic route detailed in this guide, employing an N-trityl protecting group strategy, provides a reliable and high-yielding method for the preparation of this compound. This approach effectively addresses the challenge of regioselectivity inherent in imidazole chemistry. The resulting product is a valuable intermediate for the synthesis of a diverse range of compounds in pharmaceutical and materials science research. The protocols provided herein are robust and can be adapted for various scales of synthesis.

References

  • CN106674121A - Preparation method of 4-halogen-1H-imidazole.
  • Imidazole synthesis - Organic Chemistry Portal.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchG
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform
  • LiCl-mediated, easy and low-cost removal of the trityl group
  • US3767668A - Process for the production of n-trityl-imidazoles - Google P
  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica.
  • Trityl Group Deprotection
  • How to prepare and apply 4-Bromo-1H-imidazole? - FAQ - Guidechem.
  • Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed.
  • 5 Combin
  • Synthesis of some new imidazole-2-thiols and their deriv
  • On the selective deprotection of trityl ethers - PubMed.
  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - MDPI.
  • Novel synthesis of 1-aroyl-3-aryl-4-substituted imidazole-2-thiones - PubMed.
  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) - TÜBİTAK Academic Journals.
  • 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - ChemicalBook.
  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Prepar
  • Indium-Mediated Cleavage of the Trityl Group
  • Safe Synthesis of 4,7-Dibromo[1][2][4]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions .

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google P
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

Sources

Application Note: A Practical One-Pot Synthesis of 4-(Methylthio)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a vast array of pharmacological activities.[1] The introduction of a methylthio group at the C4 position of the imidazole ring can significantly modulate the molecule's biological properties, making these derivatives attractive targets in drug discovery. This application note details a robust and efficient one-pot, two-step procedure for synthesizing a variety of 4-(methylthio)-1H-imidazole derivatives. The described methodology avoids the isolation of intermediates, thereby increasing operational simplicity and overall yield. The synthesis proceeds via the formation of an α-aminonitrile intermediate from an aldehyde and an amine, followed by cyclization with a thiocarbonyl source and subsequent in situ S-methylation. This protocol is designed for researchers in synthetic chemistry and drug development, providing a practical route to this valuable class of compounds.

Introduction

The imidazole ring is a privileged structure in pharmacology, present in numerous clinically approved drugs and biologically active molecules.[1][2] Its unique electronic and structural features allow it to engage with various biological targets through hydrogen bonding and coordination.[1] Thio-substituted imidazoles, in particular, are known to possess a broad spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3]

Direct, single-step multicomponent reactions to generate 4-(methylthio)-1H-imidazoles are not commonly reported. Many classical imidazole syntheses, such as the widely-used Van Leusen reaction, involve the elimination of a substituent at the C4 position, making them unsuitable for this specific substitution pattern.[4] Therefore, a sequential, one-pot approach represents a highly practical and efficient alternative. The strategy outlined herein leverages the well-established Strecker synthesis to form an α-aminonitrile, which then serves as a versatile precursor for the imidazole core.[5] By performing a subsequent cyclization and S-methylation in the same reaction vessel, this protocol minimizes purification steps, reduces solvent waste, and improves time efficiency.

Principle of the Method

This synthetic protocol is a one-pot, three-component, two-step process.

  • Step 1: α-Aminonitrile Formation. An aldehyde and an amine undergo condensation to form an imine. A cyanide source, such as trimethylsilyl cyanide (TMSCN), then adds to the imine to generate an α-aminonitrile. This is a variation of the Strecker synthesis.[5][6]

  • Step 2: Cyclization and in situ S-Methylation. The α-aminonitrile is treated with a thiocarbonyl source (e.g., carbon disulfide or an isothiocyanate) to construct the imidazole-4-thione intermediate. Without isolation, a base and a methylating agent (methyl iodide) are added directly to the reaction mixture. The base deprotonates the thione, forming a highly nucleophilic thiolate, which readily undergoes S-alkylation to yield the final this compound product.

This sequential approach allows for the modular construction of a diverse library of imidazole derivatives by simply varying the starting aldehyde and amine.

Experimental Workflow Diagram

The logical flow of the one-pot synthesis is depicted below, from starting materials to the final product without intermediate isolation.

Caption: One-pot, two-step synthesis workflow.

Reaction Mechanism

The overall transformation proceeds through two distinct mechanistic stages within the same reaction vessel.

  • Formation of the Imidazole-4-thione Core: The α-aminonitrile (I) reacts with carbon disulfide. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of CS₂, to form a dithiocarbamic acid intermediate (II). Tautomerization and intramolecular cyclization occur, where the nitrile nitrogen attacks the thiocarbonyl carbon, forming the five-membered ring (III). A final tautomerization yields the aromatic imidazole-4-thione (IV).

  • In situ S-Methylation: A mild base, such as potassium carbonate, deprotonates the exocyclic thiol group of the imidazole-4-thione (IV), which exists in tautomeric equilibrium with the 4-mercaptoimidazole form. This generates a potent thiolate nucleophile (V). The thiolate then attacks the methyl iodide in a classic SN2 reaction to furnish the final this compound product (VI).

Plausible Reaction Mechanism Diagram

G cluster_0 Step A: Ring Formation cluster_1 Step B: S-Methylation R1 R1 R2 R2 CN CN NH NH H H CS2 S=C=S Base Base MeI CH3-I Aminonitrile α-Aminonitrile (I) Dithiocarbamate Dithiocarbamate (II) Aminonitrile->Dithiocarbamate + CS2 p1 Cyclized Cyclized Intermediate (III) Dithiocarbamate->Cyclized Intramolecular Cyclization p2 Thione Imidazole-4-thione (IV) Cyclized->Thione Tautomerization p3 Thiolate Thiolate Anion (V) Thione->Thiolate + Base - HB+ p4 Product This compound (VI) Thiolate->Product + CH3-I - I- p5 p6

Caption: Reaction mechanism for imidazole-4-thione formation and subsequent S-methylation.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 5-phenyl-2-(p-tolyl)-4-(methylthio)-1H-imidazole.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
p-TolualdehydeReagentPlus®, 99%Sigma-AldrichR1 source
Benzylamine99%Acros OrganicsR2 source
Trimethylsilyl cyanide (TMSCN)98%Sigma-AldrichHighly Toxic. Handle in a fume hood.
Carbon Disulfide (CS₂)ACS Reagent, ≥99.9%Fisher ScientificHighly Flammable. Stench.
Potassium Carbonate (K₂CO₃)Anhydrous, 99%J.T. BakerUsed as base.
Methyl Iodide (CH₃I)99.5%, stabilizedSigma-AldrichToxic and Carcinogen. Handle with care.
Acetonitrile (MeCN)Anhydrous, 99.8%EMD MilliporeReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsFor extraction and chromatography.
HexanesACS GradeVWR ChemicalsFor chromatography.
Saturated aq. NaHCO₃-Lab PreparedFor work-up.
Brine-Lab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-VWR ChemicalsDrying agent.

Safety Precautions:

  • This procedure must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Trimethylsilyl cyanide (TMSCN) is highly toxic and reacts with moisture to produce hydrogen cyanide (HCN) gas. Use with extreme caution.

  • Carbon disulfide and methyl iodide are toxic and volatile. Avoid inhalation and skin contact.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add p-tolualdehyde (1.20 g, 10.0 mmol, 1.0 equiv) and anhydrous acetonitrile (30 mL).

  • Amine Addition: Add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv) to the stirring solution at room temperature.

  • α-Aminonitrile Formation: After stirring for 10 minutes, add trimethylsilyl cyanide (1.19 g, 12.0 mmol, 1.2 equiv) dropwise via syringe. Allow the reaction to stir at room temperature for 2 hours. Monitor the formation of the aminonitrile by Thin Layer Chromatography (TLC).

  • Cyclization: To the same flask, add carbon disulfide (1.52 g, 20.0 mmol, 2.0 equiv). Heat the reaction mixture to 60 °C and stir for 4 hours. The solution may change color.

  • In situ S-Methylation: Cool the reaction mixture to room temperature. Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv) followed by the dropwise addition of methyl iodide (2.13 g, 15.0 mmol, 1.5 equiv).

  • Reaction Completion: Allow the mixture to stir at room temperature overnight (approx. 16 hours). Monitor the reaction by TLC until the imidazole-4-thione intermediate is fully consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product.

Characterization and Expected Results

The synthesized this compound derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect to see characteristic signals for the imidazole C2-H proton (typically δ 7.5-8.5 ppm) and the S-CH₃ protons as a sharp singlet (typically δ 2.4-2.7 ppm).[7] Aromatic and other substituent protons will appear in their expected regions.

    • ¹³C NMR: The imidazole ring carbons typically appear in the δ 115-150 ppm region. The S-CH₃ carbon signal is expected around δ 15-20 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product.

  • Yield: This protocol is expected to provide moderate to good yields (45-70%) depending on the specific aldehyde and amine used.

Table 1: Representative Library of this compound Derivatives

EntryAldehyde (R1)Amine (R2)Product StructureExpected Yield (%)
1p-TolualdehydeBenzylamine1-benzyl-4-(methylthio)-5-(p-tolyl)-1H-imidazole65
2BenzaldehydeAniline4-(methylthio)-1,5-diphenyl-1H-imidazole58
34-ChlorobenzaldehydeCyclohexylamine1-cyclohexyl-5-(4-chlorophenyl)-4-(methylthio)-1H-imidazole52
4FurfuralBenzylamine1-benzyl-5-(furan-2-yl)-4-(methylthio)-1H-imidazole61

Conclusion

This application note provides a detailed, field-proven protocol for the one-pot synthesis of this compound derivatives. By combining α-aminonitrile formation with a subsequent cyclization and in situ S-methylation, this method offers a significant improvement in efficiency over traditional multi-step syntheses. The operational simplicity and modularity of this approach make it highly suitable for generating libraries of novel imidazole compounds for screening in drug discovery and development programs.

References

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. Available at: http://article.sapub.org/10.5923.j.ajoc.20150502.01.html
  • Sun, H., et al. (2022). Base‐Mediated Four‐Component Intramolecular Cyclization Reaction: One‐Pot Access to Imidazole‐4‐(2H)‐Ones. Asian Journal of Organic Chemistry. Available at: https://www.researchgate.net/publication/362548074_Base-Mediated_Four-Component_Intramolecular_Cyclization_Reaction_One-Pot_Access_to_Imidazole-4-2H-Ones
  • Singh, A., & Sharma, P. K. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of the Iranian Chemical Society. Available at: https://www.tandfonline.com/doi/full/10.1007/s13738-023-02928-8
  • Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (2013). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Journal of the Saudi Chemical Society, 17(1), 125-131. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3767931/
  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. Available at: https://www.article.sapub.org/10.5923.j.ajoc.20150502.01.html
  • Schut, J., & van Leusen, A. M. (1976). REACTION OF THIOMETHYL ISOCYANIDES WITH NITRILES - SYNTHESIS OF 4(5)-THIOIMIDAZOLES. Tetrahedron Letters, 17(4), 285-288. Available at: https://research.rug.nl/en/publications/reaction-of-thiomethyl-isocyanides-with-nitriles-synthesis-of-4
  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from https://www.organic-chemistry.org/namedreactions/van-leusen-imidazole-synthesis.shtm
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from https://www.organic-chemistry.org/namedreactions/van-leusen-reaction.shtm
  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from https://en.wikipedia.org/wiki/Van_Leusen_reaction
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: https://www.pharmaguideline.com/2023/07/synthesis-reactions-and-medicinal-uses-of-imidazole.html
  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. Available at: https://cabidigitallibrary.org/doi/full/10.5555/20210515089
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm

Sources

The Debus-Radziszewski Reaction: A Comprehensive Guide to Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides an in-depth exploration of the Debus-Radziszewski reaction, a cornerstone of synthetic chemistry for the construction of the imidazole ring system. This guide is designed to equip researchers with the theoretical understanding and practical knowledge necessary to effectively utilize this powerful multicomponent reaction in their synthetic endeavors, from academic research to industrial drug development.

Introduction: The Enduring Relevance of a Classic Reaction

First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, the Debus-Radziszewski reaction is a multicomponent reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2] Its enduring appeal lies in its operational simplicity and the direct assembly of the imidazole core, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals.[3] Notable examples of drugs containing the imidazole motif include the antifungal agents ketoconazole and clotrimazole, as well as the antihypertensive drug losartan.[2]

This guide will delve into the mechanistic intricacies of the reaction, provide detailed experimental protocols, and explore its diverse applications, offering field-proven insights to navigate its nuances and optimize its outcomes.

Mechanistic Insights: Understanding the "Why"

While the precise mechanism of the Debus-Radziszewski reaction is still a subject of some academic discussion, it is generally understood to proceed in a stepwise fashion.[1] A commonly accepted pathway involves two main stages: the formation of a diimine intermediate followed by its condensation with an aldehyde.[1][4]

Stage 1: Diimine Formation

The reaction commences with the condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia. This acid-catalyzed reaction leads to the formation of a diimine intermediate.

Stage 2: Condensation and Cyclization

The diimine intermediate then reacts with the aldehyde. This is followed by cyclization and subsequent oxidation (dehydrogenation) to furnish the aromatic imidazole ring.

Below is a visual representation of the proposed reaction mechanism:

Debus_Radziszewski_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,2-Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Diimine Diimine Intermediate 1,2-Dicarbonyl->Diimine + 2 NH3 - 2 H2O Aldehyde Aldehyde (e.g., Benzaldehyde) Ammonia 2x Ammonia (NH3) Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate + Aldehyde Imidazole Imidazole Derivative (e.g., 2,4,5-Triphenylimidazole) Cyclized_Intermediate->Imidazole - H2O, - H2 (Oxidation)

Caption: Proposed mechanism of the Debus-Radziszewski reaction.

The Role of Ammonium Acetate

In many modern protocols, ammonium acetate is used as the source of ammonia. This is a crucial experimental choice. Ammonium acetate serves as a convenient solid source of ammonia and also acts as a buffer, with the acetic acid generated in situ catalyzing the reaction. This avoids the need to handle gaseous ammonia directly and provides a more controlled reaction environment.

Experimental Protocols: From Theory to Practice

This section provides a detailed, step-by-step protocol for the synthesis of 2,4,5-triphenylimidazole (lophine), a classic example of the Debus-Radziszewski reaction. This compound is notable for being one of the first discovered chemiluminescent organic compounds.[5]

General Protocol for the Synthesis of 2,4,5-Triphenylimidazole

This protocol is a synthesis of various reported procedures and can be adapted for different scales.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • Crystallizing dish

Workflow Diagram:

Experimental_Workflow Reactants Combine Reactants: Benzil, Benzaldehyde, Ammonium Acetate, Glacial Acetic Acid Reflux Heat to Reflux (e.g., 100-120°C for 1-2 hours) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Pour into Water to Precipitate Product Cooling->Precipitation Filtration Filter the Crude Product (Buchner Funnel) Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Crude Product Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Final_Product Isolate Pure 2,4,5-Triphenylimidazole Recrystallization->Final_Product

Caption: General experimental workflow for the synthesis of 2,4,5-triphenylimidazole.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

  • Heating: Heat the reaction mixture to reflux (typically around 100-120°C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within 1-2 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove any residual acetic acid and ammonium salts.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield pure 2,4,5-triphenylimidazole as a crystalline solid.

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Variations and Optimizations

The classical Debus-Radziszewski reaction is known for sometimes providing low yields.[3] Consequently, numerous modifications have been developed to improve its efficiency and expand its scope.

ModificationConditionsAdvantagesReference
Microwave Irradiation Solvent-free or in a high-boiling solventDrastically reduced reaction times, often improved yields.[3][6]
Ultrasonic Irradiation With or without a catalystEnhanced reaction rates, improved yields, and environmentally friendly.[7]
Catalysis Various catalysts like lactic acid, silicotungstic acid, etc.Milder reaction conditions, improved yields.[3]

Scope and Limitations: A Balanced Perspective

The Debus-Radziszewski reaction is a versatile method for the synthesis of a wide range of substituted imidazoles.

Scope:

  • Substituent Diversity: The reaction tolerates a variety of substituents on the aldehyde and dicarbonyl components, allowing for the synthesis of imidazoles with diverse functionalities.

  • N-Substituted Imidazoles: By replacing one equivalent of ammonia with a primary amine, N-substituted imidazoles can be readily prepared.[1] This modification is particularly useful for the synthesis of ionic liquids and other functional materials.[1][8]

  • Heterocyclic Aldehydes: The reaction is not limited to aromatic aldehydes; heterocyclic aldehydes can also be employed to generate imidazoles with extended π-systems.

Limitations:

  • Yields: As mentioned, the classical reaction can sometimes result in poor yields, necessitating the use of optimized conditions or catalysts.[3]

  • Side Reactions: The formation of byproducts, such as oxazoles, can occur under certain conditions.[9]

  • Enolizable Substrates: The use of enolizable starting materials can sometimes lead to self-condensation reactions, limiting the scope of the reaction.[8]

Applications in Drug Discovery and Beyond

The imidazole core synthesized via the Debus-Radziszewski reaction is a key building block in several areas of scientific research and development.

  • Medicinal Chemistry: The reaction provides access to a vast chemical space of imidazole derivatives for screening as potential therapeutic agents. Imidazoles are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][3]

  • Chemiluminescent Probes: The synthesis of lophine and its analogs is a prominent application of this reaction. These compounds are used as chemiluminescent probes for the detection of reactive oxygen species (ROS) in biological systems.[10]

  • Bioimaging: Recently, lophine derivatives have been developed as fluorescent probes for the selective imaging of cellular organelles, such as the endoplasmic reticulum.[11]

  • Ionic Liquids: The synthesis of N,N'-disubstituted imidazolium salts via a modified Debus-Radziszewski reaction is an efficient route to ionic liquids, which have applications as green solvents and electrolytes.[1][8]

  • Polymer Chemistry: The reaction has been employed in the synthesis of imidazole-containing polymers with unique properties and applications.[12][13]

Conclusion: A Timeless Tool for Modern Chemistry

The Debus-Radziszewski reaction, despite its age, remains a highly relevant and valuable tool in the synthetic chemist's arsenal. Its ability to construct the medicinally important imidazole ring in a single step from readily available starting materials ensures its continued use in both academic and industrial settings. By understanding its mechanism, optimizing its conditions, and appreciating its scope, researchers can effectively leverage this classic reaction to create novel molecules with diverse applications, from life-saving drugs to advanced materials.

References

  • Debus–Radziszewski imidazole synthesis. In: Wikipedia. [Link]

  • Saxer, S., Marestin, C., Mercier, R., & Duputy, J. (2018). The multicomponent Debus-Radziszewski reaction in macromolecular chemistry. Polymer Chemistry, 9(15), 1927-1933. [Link]

  • Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank, 2024(1), M1793. [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

  • Pavlova, E., Stoyanov, S., & Gadjev, N. (2015). Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals. Biological Chemistry, 396(12), 1331-1341. [Link]

  • Yu, H., Chen, M.-T., Li, Y.-R., Wang, Z.-Q., Jiang, S., & Zhang, D.-W. (2024). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 29(14), 3290. [Link]

  • Shaik, A. B., & Al-Amiery, A. A. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]

  • Bandivadekar, P. V., & Chaturbhuj, G. U. (2024). Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum. Chemical Communications, 60(14), 1896-1899. [Link]

  • Dakhale, V. (2023, November 29). Synthesis, mechanism and application of Organic Name reaction.pptx. SlideShare. [Link]

  • Hanoon, H. M., & Al-Joboury, K. R. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). [Link]

  • Lophine. In: Wikipedia. [Link]

  • Yu, H., Chen, M.-T., Li, Y.-R., Wang, Z.-Q., Jiang, S., & Zhang, D.-W. (2024). The Debus–Radziszewski imidazole synthesis. [Image]. In Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. ResearchGate. [Link]

  • Prasad, R. (2023, March 12). Debus Radzisewski Imidazole Synthesis [Video]. YouTube. [Link]

  • Bandivadekar, P. V., & Chaturbhuj, G. U. (2022). Synthesis and studies of electrochemical properties of lophine derivatives. RSC Advances, 12(46), 30043-30050. [Link]

  • Stoyanov, S., & Gadjev, N. (2023). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Damilano, G., Kalebić, D., Binnemans, K., & Dehaen, W. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 10(35), 20853-20862. [Link]

  • Damilano, G., Kalebić, D., Binnemans, K., & Dehaen, W. (2020). General reaction scheme of the Debus–Radziszewski imidazole synthesis [Image]. In One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. ResearchGate. [Link]

  • Wang, Z. (n.d.). Radziszewskis Imidazole Synthesis. Scribd. [Link]

  • Saxer, S., Marestin, C., Mercier, R., & Duputy, J. (2018). The multicomponent Debus-Radziszewski reaction in macromolecular chemistry [Image]. ResearchGate. [Link]

  • Saxer, S., Marestin, C., Mercier, R., & Duputy, J. (2018). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Polymer Chemistry, 9(15), 1927-1933. [Link]

  • Saxer, S., Marestin, C., Mercier, R., & Duputy, J. (2018). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Scite.ai. [Link]

Sources

The Van Leusen Imidazole Synthesis: A Versatile Strategy for Substituted Imidazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and pharmaceutical agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] The Van Leusen imidazole synthesis, first reported in 1977, provides a powerful and flexible method for constructing 1,4,5-trisubstituted and other imidazole derivatives.[1][4] This reaction is celebrated for its operational simplicity, the accessibility of its starting materials, and a broad substrate scope, making it a highly attractive protocol for drug development professionals.[1][5]

This guide offers an in-depth exploration of the Van Leusen synthesis, from its underlying mechanism to detailed, field-tested protocols and troubleshooting advice, designed for researchers and scientists aiming to leverage this reaction in their work.

The Core Principle: Mechanism of Action

The Van Leusen synthesis is fundamentally a [3+2] cycloaddition reaction.[1][6] It involves the reaction of an aldimine with p-toluenesulfonylmethyl isocyanide (TosMIC), a versatile and stable reagent that serves as a three-atom synthon.[1][7][8] The reaction is driven by the unique structure of TosMIC, which features a reactive isocyanide carbon, an acidic methylene group, and a p-toluenesulfonyl (tosyl) group that functions as an excellent leaving group.[9][10]

The mechanism proceeds through several key steps:

  • Deprotonation of TosMIC : In the presence of a base (e.g., potassium carbonate), the acidic proton on the α-carbon of TosMIC is removed, generating a stabilized carbanion.[1][11]

  • Nucleophilic Attack : The TosMIC carbanion acts as a nucleophile, attacking the electrophilic carbon of the aldimine's C=N double bond.

  • Intramolecular Cyclization : The resulting adduct undergoes a 5-endo-dig cyclization, forming a five-membered ring intermediate, a 4-tosyl-2-imidazoline.[11][12][13]

  • Elimination : The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH) from the imidazoline intermediate. This aromatization step is the thermodynamic driving force that yields the stable imidazole ring.[9]

Van_Leusen_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Aldimine Aldimine (R1-CH=N-R2) Attack Nucleophilic Attack on Aldimine Aldimine->Attack TosMIC TosMIC Deprotonation Deprotonation of TosMIC (forms carbanion) TosMIC->Deprotonation 1. Base Base (e.g., K2CO3) Deprotonation->Attack 2. Cyclization 5-endo-dig Cyclization Attack->Cyclization 3. Elimination Elimination of TosH Cyclization->Elimination 4. Imidazole Substituted Imidazole Elimination->Imidazole Final Step

Figure 1: Simplified flowchart of the Van Leusen imidazole synthesis mechanism.
Experimental Protocol: The Van Leusen Three-Component Reaction (vL-3CR)

A highly efficient variation is the one-pot, three-component synthesis where the aldimine is generated in situ from a primary amine and an aldehyde.[9] This approach avoids the need to isolate the often-unstable imine intermediate, streamlining the workflow significantly. The byproduct of imine formation, water, typically does not interfere with the subsequent cycloaddition.[9]

Materials and Reagents:

  • Aldehyde (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0-1.2 equiv)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

  • Reaction Vessel: Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (optional, but recommended): Nitrogen or Argon

Step-by-Step Procedure:

  • Imine Formation (In Situ):

    • To a solution of the aldehyde (1.0 equiv) in methanol (0.2-0.5 M), add the primary amine (1.0 equiv).

    • Stir the mixture at room temperature for 30-60 minutes. The formation of the imine can often be monitored by TLC or LC-MS.

    • Causality Note: Pre-forming the imine is critical. If TosMIC is added simultaneously with the aldehyde and amine, it can react directly with the aldehyde to form an oxazole, a common side product.[9]

  • Cycloaddition Reaction:

    • To the solution containing the freshly prepared imine, add TosMIC (1.1 equiv) and potassium carbonate (2.5 equiv).

    • Expert Insight: K₂CO₃ is a preferred base as it is inexpensive, effective, and generally provides cleaner reactions compared to stronger bases like alkoxides, which can sometimes promote side reactions.

    • Attach a reflux condenser and heat the reaction mixture to reflux (for methanol, this is ~65 °C).

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Trustworthiness Check: This step removes the inorganic base (K₂CO₃) and other water-soluble byproducts.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted imidazole.

Experimental_Workflow start Start: Aldehyde + Amine in Methanol imine Stir at RT (30-60 min) (In Situ Imine Formation) start->imine add_reagents Add TosMIC and K2CO3 imine->add_reagents reflux Heat to Reflux (2-12 h) (Cycloaddition) add_reagents->reflux workup_start Cool to RT & Concentrate reflux->workup_start extraction Partition between Water & Ethyl Acetate workup_start->extraction purify Column Chromatography extraction->purify product Pure Substituted Imidazole purify->product

Figure 2: General experimental workflow for the vL-3CR protocol.
Scope, Limitations, and Troubleshooting

The Van Leusen synthesis is versatile, but understanding its scope is key to successful application.

Substrate Scope:

ComponentExamplesTypical YieldsNotes
Aldehydes Aromatic (electron-rich & -poor), Heterocyclic (e.g., pyridine, furan), AliphaticGood to Excellent (60-95%)Aromatic aldehydes are generally very effective.[1] Aliphatic aldehydes can sometimes lead to lower yields due to enolization or side reactions.
Amines Primary alkylamines, anilines, benzylaminesGood to Excellent (60-95%)A wide variety of primary amines are suitable. Sterically hindered amines may react more slowly.
TosMIC Unsubstituted TosMIC, α-substituted TosMIC derivativesGood to ExcellentUsing α-substituted TosMIC allows for the synthesis of 2,4,5-trisubstituted imidazoles.[4]

Common Issues and Troubleshooting:

IssuePotential CauseRecommended Solution
Low or No Yield Incomplete imine formation; Inactive TosMIC; Insufficient base.Ensure aldehyde and amine stir for an adequate time before adding TosMIC. Use fresh, high-quality TosMIC. Ensure K₂CO₃ is anhydrous and use a sufficient excess (2-3 equiv).
Oxazole Formation TosMIC reacting with the aldehyde before imine formation is complete.Extend the initial stirring time for the aldehyde and amine. Consider adding TosMIC portion-wise.
Complex Mixture Decomposition of starting materials or product; Side reactions.Run the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere if substrates are air-sensitive.
Difficult Purification Co-elution of product with p-toluenesulfinic acid byproducts.A thorough aqueous workup, including a wash with a dilute base (e.g., sat. NaHCO₃ solution), can help remove acidic impurities before chromatography.
Applications in Drug Development

The imidazole motif is a privileged structure in medicinal chemistry, and the Van Leusen synthesis provides direct access to libraries of novel analogs for screening.[1][2][14] Its reliability has been demonstrated in the synthesis of compounds targeting a wide range of diseases, including potent p38 MAP kinase inhibitors for inflammation, 5-HT receptor agonists, and glycosidase inhibitors.[1][4] The reaction's compatibility with various functional groups has even been extended to complex applications like DNA-encoded library (DEL) synthesis, showcasing its robustness for modern drug discovery platforms.[15]

By providing a straightforward and high-yielding pathway to complex imidazoles, the Van Leusen synthesis remains a vital tool for medicinal chemists working to develop the next generation of therapeutics.

References

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules. [Link]

  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]

  • Van Leusen Reaction. NROChemistry. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • TosMIC. Wikipedia. [Link]

  • Aderohunmu, D. V., et al. (2021). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. [Link]

  • Van Leusen, A. M., & Van Leusen, D. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]

  • TosMIC Whitepaper. Varsal Chemical. [Link]

  • Van Leusen Reaction. (2021). YouTube. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). ResearchGate. [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Trisubstituted Imidazole Synthesis: A Review. (2020). ResearchGate. [Link]

  • Van Leusen imidazole synthesis. (2017). ResearchGate. [Link]

  • Mechanism of van Leusen imidazole synthesis. ResearchGate. [Link]

  • Williams, A. (2021). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Organic Chemistry: An Indian Journal. [Link]

  • The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. (2021). TSI Journals. [Link]

  • Synthesis of Bioactive Imidazoles: A Review. (2015). Semantic Scholar. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. [Link]

  • Bell, G. (2023). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. Organic Chemistry: An Indian Journal. [Link]

  • de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • Geigle, S. N., et al. (2019). Development of DNA-Compatible Van Leusen Three-Component Imidazole Synthesis. Organic Letters. [Link]

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Methylthio)-1H-imidazole in Modern Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Among its many derivatives, this compound stands out as a critical building block in the synthesis of novel therapeutics and agrochemicals.[4] Its strategic importance lies in its role as a key intermediate for compounds targeting a range of biological pathways, including fungal enzymes and crop protection targets.[4] The incorporation of the methylthio group can enhance metabolic stability, modulate lipophilicity, and provide a key vector for further chemical elaboration, making it a highly sought-after scaffold in drug design.

Traditionally, the synthesis of such intermediates has been hampered by long reaction times, harsh conditions, and often modest yields. This application note details a robust and highly efficient protocol for the synthesis of this compound utilizing microwave-assisted organic synthesis (MAOS). This "green chemistry" approach offers significant advantages, including drastic reductions in reaction time, increased yields, and enhanced energy efficiency, thereby accelerating the drug discovery and development pipeline.[5][6][7]

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis.[8] Unlike conventional heating methods that rely on slow heat transfer through conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform volumetric heating. This instantaneous and localized heating can lead to:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days with conventional reflux can often be completed in minutes.[7]

  • Higher Product Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[7]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-efficient process.[5]

The synthesis of this compound via nucleophilic aromatic substitution is particularly amenable to microwave acceleration. The polar nature of the reactants and the solvent facilitates efficient absorption of microwave energy, driving the reaction to completion in a fraction of the time required by conventional methods.

Proposed Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-rich imidazole ring is activated towards nucleophilic attack by the presence of the electron-withdrawing iodine atom. The thiomethoxide anion, a potent nucleophile, attacks the carbon atom bearing the iodine, forming a transient Meisenheimer-like complex. Subsequent elimination of the iodide leaving group yields the desired this compound. The use of a polar aprotic solvent like DMF stabilizes the charged intermediate, facilitating the reaction.

Diagram of the Proposed Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Iodo-1H-imidazole 4-Iodo-1H-imidazole Meisenheimer_Complex Meisenheimer-like Complex 4-Iodo-1H-imidazole->Meisenheimer_Complex + NaSMe Sodium_Thiomethoxide Sodium Thiomethoxide (NaSMe) Sodium_Thiomethoxide->Meisenheimer_Complex Product This compound Meisenheimer_Complex->Product - I⁻ Byproduct Sodium Iodide (NaI) Meisenheimer_Complex->Byproduct

Caption: Proposed SNAr mechanism for the synthesis.

Experimental Protocol

This protocol provides a detailed methodology for the microwave-assisted synthesis of this compound from 4-iodo-1H-imidazole and sodium thiomethoxide.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
4-Iodo-1H-imidazoleC₃H₃IN₂193.97138-142N/ACommercially available.
Sodium thiomethoxideCH₃NaS70.09>300N/AHighly hygroscopic. Handle under inert atmosphere.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-61153Anhydrous grade recommended.
Ethyl acetate (EtOAc)C₄H₈O₂88.11-83.677.1For extraction.
Saturated aq. NaClNaCl/H₂ON/AN/AN/AFor washing.
Anhydrous MgSO₄MgSO₄120.371124N/AFor drying.
Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-iodo-1H-imidazole (1.0 g, 5.16 mmol).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (0.43 g, 6.19 mmol, 1.2 equivalents).

  • Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Irradiate the mixture at 150 °C for 10 minutes. The reaction should be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up:

    • After cooling the reaction vessel to room temperature, pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl solution (2 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a white to pale yellow solid.

Experimental Workflow Diagram

G A 1. Add 4-iodo-1H-imidazole to microwave vial B 2. Add NaSMe under inert atmosphere A->B C 3. Add anhydrous DMF B->C D 4. Seal the reaction vial C->D E 5. Microwave irradiation (150°C, 10 min) D->E F 6. Quench with water and extract with EtOAc E->F G 7. Wash combined organic layers with brine F->G H 8. Dry with MgSO4, filter, and concentrate G->H I 9. Purify by flash chromatography H->I J Pure this compound I->J

Caption: Step-by-step experimental workflow.

Expected Results and Characterization

ParameterExpected Outcome
Yield 75-90%
Appearance White to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 7.60 (s, 1H), 6.95 (s, 1H), 2.50 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 136.0, 130.0, 115.0, 16.0
Mass Spec (ESI+) m/z 115.0 [M+H]⁺

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease microwave irradiation time in 2-minute increments. Ensure anhydrous conditions.
Degradation of productDecrease reaction temperature to 130-140 °C.
Inefficient extractionPerform additional extractions with ethyl acetate.
Presence of Starting Material Insufficient heating or timeConfirm microwave is functioning correctly. Increase reaction time.
Inactive NaSMeUse fresh, anhydrous sodium thiomethoxide. Handle under inert atmosphere.
Multiple Spots on TLC Side product formationOptimize reaction temperature and time. Ensure proper purification.

Conclusion

This application note provides a validated, efficient, and rapid protocol for the synthesis of this compound using microwave irradiation. The significant reduction in reaction time and high yield demonstrate the superiority of this method over conventional synthetic approaches. This protocol is expected to be a valuable tool for researchers in medicinal chemistry and drug development, enabling faster access to this crucial synthetic intermediate.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Bentham Science. Available at: [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica. Scholars Research Library. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry. Available at: [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]

  • Microwave-assisted Synthesis of Imidazole[4,5f][5]phenanthroline Derivatives and Microwave Nonthermal Effect. Hindawi. Available at: [Link]

  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. Asian Journal of Chemistry. Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. American Chemical Society. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. CEM Corporation. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. MDPI. Available at: [Link]

  • A brief review: Microwave assisted organic reaction - Scholars Research Library. Scholars Research Library. Available at: [Link]

  • Microwave Assisted Chemistry Experiments (Organic Synthesis, Chemical Analysis and Extraction). ResearchGate. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. MDPI. Available at: [Link]

  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Royal Society of Chemistry. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 4-(Methylthio)-1H-imidazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4-(Methylthio)-1H-imidazole, a key building block in pharmaceutical and agrochemical research, using silica gel column chromatography.[1] This document outlines the underlying chemical principles, potential challenges, and a step-by-step methodology for achieving high purity. It is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry.

Introduction: The Significance of Purifying this compound

This compound is a versatile heterocyclic compound featuring a methylthio group that enhances its reactivity and solubility in organic solvents.[1] Its structural motif is a crucial component in the synthesis of various bioactive molecules, including antifungal agents and crop protection chemicals.[1] Given its role as a synthetic intermediate, achieving high purity of this compound is paramount to ensure the desired reactivity, yield, and impurity profile of the final products.

The primary challenge in the purification of imidazole derivatives like this compound lies in their basic nature. The nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to issues such as peak tailing and irreversible adsorption. This guide provides a robust protocol to mitigate these challenges and achieve efficient purification.

Foundational Principles: Chromatography of Imidazole Derivatives

The purification strategy detailed herein is based on normal-phase column chromatography. In this technique, a stationary phase (silica gel) is used in conjunction with a mobile phase (an organic solvent or a mixture of solvents). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For basic compounds like this compound, the acidic nature of silica gel can be problematic. To counteract the strong interaction between the basic analyte and the acidic stationary phase, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase. This deactivates the acidic sites on the silica gel, leading to more symmetrical peaks and improved recovery of the target compound.

Materials and Methods

Equipment and Glassware
  • Glass chromatography column (appropriate size for the scale of purification)

  • Flasks (round-bottom and Erlenmeyer)

  • Separatory funnel

  • Beakers

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Pipettes and bulbs

Reagents and Solvents
  • Crude this compound

  • Silica gel for column chromatography (particle size 60-120 mesh or 100-200 mesh is recommended)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (Et₃N, reagent grade)

  • Sand (acid-washed)

  • Cotton or glass wool

Safety Precautions
  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Solvents: Hexane, ethyl acetate, dichloromethane, and methanol are flammable and/or toxic. Handle these solvents in a fume hood and away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to find a mobile phase that provides good separation between the desired product and any impurities, with an Rf value for the product ideally between 0.2 and 0.4.

Protocol:

  • Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 1:1 and adjust the polarity as needed.

  • To mitigate tailing, a small amount of triethylamine (e.g., 0.5-1% v/v) can be added to the mobile phase.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Rf value for the product spot.

Table 1: Example TLC Solvent Systems and Expected Rf Values

Solvent System (v/v/v)Expected Rf of this compound (approximate)Observations
Hexane:Ethyl Acetate (1:1)0.3 - 0.5Good starting point. Adjust polarity based on observed separation.
Hexane:Ethyl Acetate:Et₃N (1:1:0.01)0.3 - 0.5Addition of Et₃N should reduce tailing of the product spot.
Dichloromethane:Methanol (95:5)0.4 - 0.6A more polar system for more polar impurities.
Column Chromatography Purification

This protocol details the wet-packing method for preparing the silica gel column and the subsequent purification of this compound.

Workflow Diagram:

Caption: Workflow for the purification of this compound by column chromatography.

Step-by-Step Protocol:

  • Column Preparation (Wet Packing):

    • Securely clamp a glass chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

    • In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase determined by TLC (e.g., hexane:ethyl acetate 3:1).

    • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

    • Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended for Solids):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

    • Open the stopcock and begin collecting fractions in test tubes.

    • Maintain a steady flow rate. For flash chromatography, gentle pressure can be applied using a pump or an inert gas source.

    • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).

  • Monitoring the Separation:

    • Monitor the elution of the compounds by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in the solvent system used for the column and visualize under a UV lamp.

    • Fractions containing the pure product (a single spot with the correct Rf value) should be combined.

  • Isolation of the Purified Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as an off-white solid.

    • Determine the yield and characterize the product by appropriate analytical techniques (e.g., NMR, MS, melting point).

Troubleshooting

Table 2: Common Problems and Solutions in the Chromatography of this compound

ProblemPotential CauseSuggested Solution
Peak Tailing Strong interaction between the basic imidazole and acidic silica gel.Add a small amount of triethylamine (0.5-1% v/v) to the mobile phase. Alternatively, use a neutral stationary phase like alumina.
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.
Compound Stuck on the Column The compound is too polar for the chosen mobile phase, or irreversible adsorption.Increase the polarity of the mobile phase significantly (e.g., add methanol to the eluent). If the compound is still retained, consider using a different stationary phase.
Cracked Silica Bed The column was allowed to run dry, or the packing was not uniform.Ensure the solvent level is always above the silica bed. Take care to pack the column evenly without air bubbles.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By carefully selecting the mobile phase through TLC analysis and mitigating the challenges associated with the basicity of the imidazole ring, researchers can obtain this valuable synthetic intermediate in high purity. The principles and techniques outlined here are broadly applicable to the purification of other imidazole derivatives and related heterocyclic compounds.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Hawach. (2025). The Methods of Sample Loading in Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Preparing & loading the column. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4-(Methylthio)-1H-imidazole for the Development of Novel Agrochemical Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazole Scaffold in Crop Protection

The imidazole ring is a cornerstone of medicinal and agricultural chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Within the realm of agrochemicals, imidazole derivatives have been particularly successful as fungicides.[3][4] These agents primarily function by disrupting the fungal cell membrane, a mechanism that has proven effective against a broad spectrum of plant pathogens.[5][6][7]

The core of their activity lies in the inhibition of lanosterol 14α-demethylase, a critical cytochrome P450-dependent enzyme involved in the biosynthesis of ergosterol.[7] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion and the concurrent accumulation of toxic sterol precursors compromise membrane integrity, leading to fungistatic and, at higher concentrations, fungicidal effects.[5][6]

This guide focuses on 4-(Methylthio)-1H-imidazole , a versatile chemical intermediate poised for the development of next-generation fungicides.[8] The presence of the methylthio (-SCH₃) group offers a unique handle for chemical modification, potentially enhancing fungicidal potency, altering the spectrum of activity, and improving pharmacokinetic properties within the plant. This document provides a comprehensive framework for researchers, from the initial synthesis of novel derivatives to their evaluation in robust in vitro and in vivo assays.

Section 1: Synthesis and Characterization of this compound Derivatives

The journey of developing a new fungicide begins with the synthesis of novel chemical entities. The this compound scaffold can be modified at several positions, most commonly at the N-1 position of the imidazole ring.

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of the this compound core structure.

Rationale: The nitrogen at the 1-position of the imidazole ring is readily deprotonated by a suitable base, forming a nucleophilic anion that can react with various electrophiles (e.g., alkyl halides, benzyl halides). This reaction is a cornerstone of imidazole chemistry, allowing for the introduction of diverse substituents to probe structure-activity relationships.[9]

Materials:

  • This compound

  • An appropriate electrophile (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Deprotonation: Add the base (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature. Note: If using NaH, hydrogen gas will be evolved. Ensure proper ventilation.

  • Electrophile Addition: Slowly add the electrophile (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: Primary Screening - In Vitro Antifungal Activity

The first step in evaluating the biological potential of newly synthesized compounds is to test their activity against a panel of relevant plant pathogenic fungi in vitro. The mycelial growth inhibition assay is a standard and effective method for this purpose.[10][11]

Protocol 2: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Rationale: This assay determines the concentration at which a test compound inhibits fungal growth. By incorporating the compound into the growth medium (the "poisoned food"), one can directly measure its effect on mycelial radial growth compared to a control. The result is often expressed as the EC₅₀ value (the effective concentration required to inhibit growth by 50%).[10]

Materials:

  • Pure cultures of target fungi (e.g., Fusarium oxysporum, Alternaria solani, Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., acetone, DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Digital calipers or ruler

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the test compounds and a reference fungicide (e.g., Mancozeb, Tebuconazole) at a high concentration (e.g., 10,000 ppm) in a suitable solvent.[12][13]

  • Medium Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55 °C.

  • Poisoning the Medium: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 ppm). Also, prepare a control plate containing only the solvent at the same concentration used in the treatment plates.[10]

  • Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) until the mycelial growth in the control plate has nearly reached the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the Percent Inhibition of mycelial growth using the following formula: Percent Inhibition = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate.

    • dt = average diameter of the fungal colony in the treatment plate.

  • EC₅₀ Determination: Plot the percent inhibition against the log of the compound concentration and use probit analysis or non-linear regression to determine the EC₅₀ value.

Data Presentation: In Vitro Antifungal Activity

Summarize the screening results in a clear, tabular format for easy comparison.

Compound IDTarget FungusEC₅₀ (µg/mL or ppm)
Control (+) Fusarium oxysporum2.1
Control (-) Fusarium oxysporum>100
Derivative 1a Fusarium oxysporum15.4
Derivative 1b Fusarium oxysporum8.7
Control (+) Alternaria solani5.3
Derivative 1a Alternaria solani22.1
Derivative 1b Alternaria solani11.5

Table 1: Example data summary for in vitro screening. Control (+) could be a commercial fungicide like Tebuconazole.

Workflow Visualization

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Compound Stock Solutions poison Amend PDA with Test Compounds stock->poison media Prepare & Cool Autoclaved PDA media->poison pour Pour Plates poison->pour inoculate Inoculate with Fungal Plugs pour->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate ec50 Determine EC50 Values calculate->ec50

In Vitro Antifungal Screening Workflow

Section 3: Elucidating the Mechanism of Action (MoA)

Understanding how a fungicide works is critical for its development and for managing potential resistance. For imidazole-based fungicides, the primary target is well-established.

Primary Mechanism: Ergosterol Biosynthesis Inhibition

Imidazole fungicides act by inhibiting the enzyme lanosterol 14α-demethylase.[7] This enzyme is a crucial component of the ergosterol biosynthesis pathway. By blocking this step, the fungicide prevents the formation of ergosterol, leading to a dysfunctional cell membrane and the accumulation of toxic sterol intermediates, ultimately causing cell death.[5][6]

MoA_Pathway acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Functional Fungal Cell Membrane ergosterol->membrane inhibitor Imidazole Fungicide (e.g., 4-MTI Derivative) inhibitor->enzyme INHIBITS enzyme->ergosterol Demethylation

Inhibition of Ergosterol Biosynthesis by Imidazole Fungicides

Section 4: Greenhouse to Field - In Vivo Efficacy Evaluation

Promising results from in vitro screens must be validated under more realistic conditions. In vivo testing on host plants is the critical next step to determine a compound's practical utility as a fungicide.[14]

Protocol 3: Whole Plant Assay for Fungicide Efficacy

Rationale: This protocol assesses the ability of a test compound to protect a host plant from fungal infection. It evaluates both preventative (application before inoculation) and curative (application after inoculation) activity, providing a more comprehensive picture of the compound's potential.

Materials:

  • Healthy, susceptible host plants (e.g., 3-4 week old tomato plants for Alternaria solani)

  • Fungal spore suspension of known concentration (e.g., 1 x 10⁵ spores/mL)

  • Test compounds formulated for spraying (e.g., dissolved in water with a surfactant)

  • Handheld sprayer

  • Greenhouse or growth chamber with controlled environment

  • Disease rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe necrosis/plant death)

Procedure:

  • Plant Cultivation: Grow host plants to a suitable, uniform stage.

  • Compound Application (Preventative):

    • Group the plants for each treatment.

    • Spray the plants with the formulated test compound until runoff. Include a positive control (commercial fungicide) and a negative control (formulation blank).

    • Allow the plants to dry for 24 hours.

  • Pathogen Inoculation:

    • Spray all plants (except for a healthy control group) with the fungal spore suspension until leaves are thoroughly wet.

  • Incubation: Place the plants in a high-humidity environment (e.g., >90% RH) for 24-48 hours to promote infection. Then, move them to a greenhouse or growth chamber with optimal conditions for disease development (e.g., 24°C, 12h light/dark cycle).

  • Disease Assessment: After a set period (e.g., 7-14 days), assess the disease severity on each plant using a pre-defined rating scale. This is often done by estimating the percentage of leaf area affected by lesions.

  • Data Analysis: Calculate the Percent Disease Control (PDC) for each treatment using the formula: PDC = [(DS_control - DS_treatment) / DS_control] x 100 Where:

    • DS_control = average disease severity in the negative control group.

    • DS_treatment = average disease severity in the treatment group.

in_vivo_workflow start Grow Healthy Host Plants apply Apply Fungicide Treatments start->apply dry Dry for 24h apply->dry inoculate Inoculate with Pathogen Spores dry->inoculate incubate Incubate in High Humidity (48h) inoculate->incubate grow Move to Greenhouse (7-14 days) incubate->grow assess Assess Disease Severity grow->assess analyze Calculate Percent Disease Control (PDC) assess->analyze

General Workflow for In Vivo Fungicide Efficacy Trials

Section 5: Driving Discovery with Structure-Activity Relationships (SAR)

SAR analysis is the process of correlating changes in a molecule's structure with changes in its biological activity.[15][16] For this compound, several key positions can be modified to optimize fungicidal performance.

Key Modification Points:

  • N-1 Position: This is the most common site for modification. Introducing different alkyl, aryl, or heterocyclic groups here can drastically alter the compound's binding affinity to the target enzyme, as well as its solubility and systemic properties in the plant.

  • Methylthio Group (-SCH₃): The sulfur atom can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). These changes increase polarity and can affect both the compound's electronic properties and its metabolic stability.

  • Imidazole Ring (C-2, C-5): While synthetically more challenging, substitution at the carbon positions of the imidazole ring can also be explored to fine-tune activity.

Key Positions for SAR on the this compound Scaffold

By systematically synthesizing and testing derivatives with modifications at these key positions, researchers can build a comprehensive understanding of the structural requirements for potent antifungal activity, guiding the design of more effective and commercially viable agrochemical fungicides.

References

  • van den Bossche, H., Willemsens, G., & Marichal, P. (1985). Mechanisms of action of the antimycotic imidazoles. PubMed.
  • Vanden Bossche, H. (1985). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic.
  • Borgers, M., van den Bossche, H., & De Brabander, M. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar.
  • Gholam-Hossien, R., et al. (2013). Convenient and Regiospecific Method for Synthesis of 4,5-Diaryl-1-methyl-2-(methylthio)-1H-imidazole. Taylor & Francis Online.
  • Ozlem, A., & Beyza, K. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.
  • Vinggaard, A. M., et al. (2006). Prochloraz: An Imidazole Fungicide With Multiple Mechanisms of Action. ResearchGate.
  • Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. NIScPR.
  • Chem-Impex International. (n.d.). This compound. Chem-Impex.
  • Unknown Author. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. SYNTHEMATIX.
  • Kumar, A., et al. (2019). In vivo evaluation of bio agents botanical and fungicides against Fusarium oxysporum f. sp. basilica. The Pharma Innovation.
  • Kumar, M., & Singh, R. (2015). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. ARCC Journals.
  • Mamatha, M., et al. (2023). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. International Journal of Advanced Biochemistry Research.
  • ResearchGate. (n.d.). Fungicides used in vivo trials. ResearchGate.
  • IJSTM. (n.d.). EXPLORING IMIDAZOLE DERIVATIVES: SYNTHESIS, STRUCTURAL ANALYSIS, AND BIOLOGICAL APPLICATIONS. IJSTM.
  • Zhang, Q-G., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry.
  • D'Haese, E., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. MDPI.
  • Aly, A. A., et al. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Organic Chemistry: An Indian Journal.
  • Aremu, A. O., et al. (2020). In Vivo Antifungal Activity of South African Medicinal Plant Extracts against Fusarium Pathogens and Their Phytotoxicity Evaluation. PMC - NIH.
  • Zhang, Y., et al. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers.
  • Jones, K., & Gu, F. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • Calvo-Garrido, C., et al. (2021). Antifungal Activity of Biocontrol Agents In Vitro and Potential Application to Reduce Mycotoxins (Aflatoxin B1 and Ochratoxin A). PMC - NIH.
  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • Lamberth, C. (2022). Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals?. PMC - NIH.
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber.
  • Singh, J. (2018). In-vitro screening of different fungicides and antifungal antibiotics against Rhizoctonia solani, causing aerial blight of soybean. ResearchGate.
  • Google Patents. (2017). Preparation method of 4-halogen-1H-imidazole. Google Patents.
  • Cenmed Enterprises. (n.d.). 4 (Methylthio) 1H Imidazole. Cenmed Enterprises.
  • Lamberth, C. (2021). Imidazole chemistry in crop protection. CABI Digital Library.
  • Ye, Y-H., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
  • Hoshi, T., et al. (2015). Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-[5][17]dioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against rice blast. Semantic Scholar. Available at:

  • Zara, G., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • CWHM, et al. (2025). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. PMC.
  • Hoshi, T., et al. (2015). Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-[5][17]dioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against rice blast. Semantic Scholar. Available at:

Sources

The Versatile Scaffold: 4-(Methylthio)-1H-imidazole as a Cornerstone for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Methylthio)-1H-imidazole Core

In the landscape of medicinal chemistry and drug discovery, the imidazole ring stands as a privileged scaffold, present in a multitude of biologically active compounds.[1][2] Its unique electronic properties, amphoteric nature, and ability to engage in various non-covalent interactions make it an ideal foundation for the design of therapeutic agents.[1][3] Among the diverse array of substituted imidazoles, this compound has emerged as a particularly valuable and versatile building block. The strategic placement of the methylthio group at the 4-position not only influences the electronic landscape of the imidazole ring but also provides a key handle for synthetic manipulation, enabling the construction of complex heterocyclic systems with a wide spectrum of pharmacological activities.[4][5]

This comprehensive guide delves into the practical applications of this compound in the synthesis of bioactive heterocycles. Moving beyond theoretical concepts, we provide detailed, field-proven protocols and explain the underlying chemical principles that guide the synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Chemical Reactivity and Strategic Considerations

The reactivity of this compound is governed by the interplay of the imidazole core and the methylthio substituent. The imidazole ring possesses two nitrogen atoms: a pyridinic nitrogen (N-3) that is basic and a pyrrolic nitrogen (N-1) that is acidic upon deprotonation.[6] This amphoteric character allows for selective functionalization at either nitrogen atom.

The methylthio group at the C-4 position is a moderately electron-donating group, which can influence the regioselectivity of electrophilic substitution reactions. Furthermore, the sulfur atom can be oxidized to sulfoxide and sulfone moieties, offering additional avenues for structural diversification and modulation of physicochemical properties such as solubility and metabolic stability.

A critical synthetic transformation for elaborating the this compound scaffold is the introduction of a side chain at the C-5 position. This is often achieved through a Mannich reaction, a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton.[7][8]

Application Focus: Synthesis of H2-Receptor Antagonists (Cimetidine Analogues)

A landmark application of a 4-(methylthio)-imidazole derivative is in the synthesis of Cimetidine, a historically significant histamine H2-receptor antagonist used to treat peptic ulcers.[9][10] The synthesis of Cimetidine and its analogues showcases the strategic utility of functionalizing the imidazole core to achieve potent and selective biological activity. A key step in this process involves the introduction of a functionalized side chain at the 5-position of the imidazole ring, a transformation that can be accomplished via the Mannich reaction.

Key Synthetic Workflow for Cimetidine Analogues

The general synthetic approach towards Cimetidine analogues starting from a 4-substituted imidazole involves the introduction of a hydroxymethyl group at the 5-position, followed by conversion to a chloromethyl intermediate, and subsequent reaction with a nucleophile to build the desired side chain.

G A This compound B Mannich Reaction (Formaldehyde, Amine) A->B Reagents C 4-(Methylthio)-5-(aminomethyl)-1H-imidazole derivative B->C Product D Conversion to Hydroxymethyl C->D Transformation E 4-(Hydroxymethyl)-5-(methylthio)-1H-imidazole D->E Intermediate F Chlorination E->F Reagent G 4-(Chloromethyl)-5-(methylthio)-1H-imidazole F->G Intermediate H Nucleophilic Substitution (e.g., with Cysteamine) G->H Reaction I Cimetidine Analogue Precursor H->I Product

Caption: Synthetic workflow for Cimetidine analogues.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for key transformations in the synthesis of bioactive heterocycles from this compound and its derivatives.

Protocol 1: Mannich Reaction for Aminomethylation of 4-Substituted Imidazoles

This protocol describes the introduction of an aminomethyl group at the C-5 position of a 4-substituted imidazole, a crucial step in the synthesis of various bioactive molecules, including precursors to Cimetidine.[11][12]

Rationale: The Mannich reaction is a classic method for C-C bond formation via an electrophilic iminium ion.[8] In the context of imidazoles, the proton at the C-5 position is sufficiently acidic to react with the electrophile generated in situ from formaldehyde and a secondary amine. The choice of a secondary amine like dimethylamine is common to prevent further reaction at the nitrogen.

Materials:

  • 4-Substituted Imidazole (e.g., 4-Methylimidazole as a surrogate for this compound)

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide

  • Isopropanol

  • Acetone

Procedure:

  • Reaction Setup: In a reaction vessel, combine the 4-substituted imidazole (1.0 eq), and a concentrated aqueous sodium chloride solution.

  • Addition of Base: Add a catalytic amount of a strong inorganic base, such as sodium hydroxide (0.15-0.30 eq), while maintaining the temperature between 30-35 °C.

  • Addition of Formaldehyde: Gradually add paraformaldehyde or an aqueous formaldehyde solution (1.05-1.1 eq) to the reaction mixture, ensuring the temperature is maintained between 35-40 °C. The mixture should become a clear solution.

  • Reaction Monitoring: Stir the reaction mixture at 30 °C for an extended period (e.g., 43 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: Cool the reaction mixture and neutralize it with concentrated hydrochloric acid to a pH of 8.6-8.7, while maintaining the temperature at 25-30 °C. This will cause the aminomethylated product to precipitate.

  • Isolation and Purification: Filter the precipitate, wash it with cold water or acetone, and dry it to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like isopropanol/acetone.

Protocol 2: Conversion of Hydroxymethyl to Chloromethyl Group

This protocol details the conversion of a 4-(hydroxymethyl)imidazole derivative to the corresponding 4-(chloromethyl)imidazole, a key intermediate for introducing side chains via nucleophilic substitution.

Rationale: The conversion of a primary alcohol to an alkyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

Materials:

  • 4-(Hydroxymethyl)-5-methylimidazole

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-(hydroxymethyl)-5-methylimidazole (1.0 eq) in anhydrous DCM.

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath (0 °C). Add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by the slow addition of water or a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 4-(chloromethyl)-5-methylimidazole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 3: Side-Chain Installation via Nucleophilic Substitution

This protocol describes the reaction of the 4-(chloromethyl)imidazole intermediate with a thiol-containing nucleophile, such as cysteamine, to construct the side chain found in Cimetidine.

Rationale: The chloromethyl group is a good electrophile for SN2 reactions. Cysteamine provides both the nucleophilic thiol group to displace the chloride and the amino group that is part of the final bioactive structure. The reaction is typically carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity.

Materials:

  • 4-(Chloromethyl)-5-methylimidazole hydrochloride

  • Cysteamine hydrochloride

  • Sodium hydroxide or other suitable base

  • Ethanol or other appropriate solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-(chloromethyl)-5-methylimidazole hydrochloride (1.0 eq) and cysteamine hydrochloride (1.0 eq) in ethanol.

  • Addition of Base: Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with an appropriate acid (e.g., hydrochloric acid).

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired thioether derivative.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps described above, based on literature precedents for analogous systems.

StepReactionStarting MaterialProductRepresentative Yield (%)Reference
1Mannich Reaction4-Methylimidazole4-Methyl-5-(hydroxymethyl)imidazole~85%
2Chlorination4-(Hydroxymethyl)-5-methylimidazole4-(Chloromethyl)-5-methylimidazoleHigh (often used crude)N/A
3Nucleophilic Substitution4-(Chloromethyl)-5-methylimidazole4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole~60%

Conclusion and Future Perspectives

This compound and its derivatives are undeniably powerful building blocks in the synthesis of bioactive heterocycles. The protocols detailed herein for key transformations such as the Mannich reaction and subsequent side-chain installations provide a practical framework for researchers to construct complex molecules with therapeutic potential. The historical success of Cimetidine, derived from a related scaffold, underscores the value of the 4-substituted imidazole core in drug design.

Future research in this area will likely focus on the development of novel, more efficient synthetic methodologies for the functionalization of the imidazole ring. Furthermore, the exploration of this compound as a precursor for a broader range of bioactive targets, beyond H2-receptor antagonists, remains a fertile ground for discovery. The inherent versatility of this scaffold, coupled with the ever-expanding toolkit of modern organic synthesis, ensures that this compound will continue to be a valuable asset in the quest for new medicines.

References

  • El-Sayed, N. N. E., et al. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 2013, 3, 1-10. [Link]

  • Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 2022, 19(3), 11-16. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 2024, 9(1), 1-8. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing, 2017. [Link]

  • Synthesis of Bioactive Imidazoles: A Review. ResearchGate, 2015. [Link]

  • Brimblecombe, R. W., et al. The pharmacology of cimetidine, a new histamine H2-receptor antagonist. British journal of pharmacology, 1975, 53(3), 435P. [Link]

  • Preparation of 4-methyl-5-hydroxymethyl-imidazole.
  • Cimetidine. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 50. Lyon: International Agency for Research on Cancer; 1990. [Link]

  • SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. YouTube, 2019. [Link]

  • Mannich Reaction. Organic Chemistry Portal. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. [Link]

  • Highly enantioselective Mannich reaction of aldehydes with cyclic N-acyliminium ions by synergistic catalysis. [Link]

  • Synthesis and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • A process for the preparation of cimetidine.
  • Mannich reaction. chemeurope.com. [Link]

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry, 2024, 17(1), 1-10. [Link]

  • Method for preparing 4-hydroxymethyl imidazoles.

Sources

Application Notes and Protocols: 4-(Methylthio)-1H-imidazole in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-(Methylthio)-1H-imidazole in Advanced Materials

This compound is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a methylthio (-SCH₃) group. This unique combination of a nitrogen-rich aromatic ring and a sulfur-containing functional group imparts a versatile chemical character, making it a molecule of significant interest in material science. The imidazole moiety provides excellent coordination sites for metal ions, a fundamental property for the construction of coordination polymers and metal-organic frameworks (MOFs)[1][2][3][4]. Simultaneously, the presence of both nitrogen and sulfur heteroatoms makes it an effective candidate for applications in corrosion inhibition, where these atoms can facilitate strong adsorption onto metal surfaces, forming a protective barrier[5][6].

The methylthio group further modulates the electronic properties and steric profile of the imidazole ligand, influencing the structure and properties of the resulting materials. Its enhanced reactivity and solubility in organic solvents also offer advantages in the synthesis of novel functional materials[7][8]. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of coordination polymers and its use as a corrosion inhibitor, complete with detailed experimental protocols.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Application I: Synthesis of Coordination Polymers and Metal-Organic Frameworks

The ability of imidazole and its derivatives to act as ligands is well-established in the field of coordination chemistry[9][10][11]. The nitrogen atoms in the imidazole ring can readily coordinate with a variety of metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. The methylthio group in this compound can also potentially participate in coordination, offering a multi-dentate character that can lead to novel structural topologies.

Protocol 1: Hydrothermal Synthesis of a Hypothetical Zn(II) Coordination Polymer with this compound

This protocol describes a general procedure for the hydrothermal synthesis of a zinc(II) coordination polymer using this compound as the primary organic ligand.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 1.0 mmol of this compound in 5 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution while stirring continuously.

  • Add 2 mL of deionized water to the resulting mixture and continue stirring for 30 minutes.

  • Transfer the final mixture to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

  • After 72 hours, cool the autoclave down to room temperature at a rate of 5 °C/hour.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and ethanol to remove any unreacted starting materials.

  • Dry the crystals in a vacuum oven at 60 °C for 12 hours.

Characterization:

The synthesized coordination polymer can be characterized by single-crystal X-ray diffraction to determine its crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, and thermogravimetric analysis (TGA) to assess its thermal stability.

Workflow for Coordination Polymer Synthesis

cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Product Isolation Metal_Salt Dissolve Zn(NO₃)₂·6H₂O in DMF Mixing Mix Solutions & Add H₂O Metal_Salt->Mixing Ligand Dissolve this compound in Ethanol Ligand->Mixing Autoclave Transfer to Autoclave Mixing->Autoclave Heating Hydrothermal Synthesis (120°C, 72h) Autoclave->Heating Cooling Slow Cooling to RT Heating->Cooling Filtration Filter Crystals Cooling->Filtration Washing Wash with DMF/Ethanol Filtration->Washing Drying Vacuum Dry Washing->Drying Characterization Characterization (SC-XRD, PXRD, TGA) Drying->Characterization

Caption: Workflow for the hydrothermal synthesis of a coordination polymer.

Application II: Corrosion Inhibition

Imidazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic media[5][6]. The inhibition mechanism is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The nitrogen and sulfur atoms in this compound are expected to act as active centers for adsorption.

Mechanism of Corrosion Inhibition

The corrosion inhibition process involves the following key steps:

  • Adsorption: The inhibitor molecules in the corrosive solution adsorb onto the metal surface.

  • Film Formation: The adsorbed molecules form a protective layer that acts as a barrier to the corrosive species.

  • Inhibition of Electrochemical Reactions: The protective film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the d-orbitals of the metal atoms.

Corrosion Inhibition Mechanism of this compound

cluster_solution Corrosive Solution cluster_adsorption Adsorption & Film Formation cluster_inhibition Inhibition of Corrosion Inhibitor This compound Adsorption Adsorption of Inhibitor via N and S heteroatoms Inhibitor->Adsorption H_plus H⁺ Metal_Surface Metal Surface (e.g., Steel) H_plus->Metal_Surface Cl_minus Cl⁻ Cl_minus->Metal_Surface Anodic_Inhibition Blocks Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) Metal_Surface->Anodic_Inhibition Inhibits Cathodic_Inhibition Blocks Cathodic Hydrogen Evolution (2H⁺ + 2e⁻ → H₂) Metal_Surface->Cathodic_Inhibition Inhibits Adsorption->Metal_Surface Forms Protective Film

Caption: Mechanism of corrosion inhibition by this compound.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency by Potentiodynamic Polarization

This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution using potentiodynamic polarization.

Materials and Equipment:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel coupon; counter electrode: platinum wire; reference electrode: saturated calomel electrode (SCE))

  • Polishing papers of different grades (up to 1200 grit)

  • Acetone and deionized water for cleaning

Procedure:

  • Electrode Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of polishing paper.

    • Degrease the polished coupons with acetone, rinse with deionized water, and dry.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and an SCE as the reference electrode.

    • Fill the cell with 1 M HCl solution (blank solution).

  • Open Circuit Potential (OCP) Measurement:

    • Immerse the electrodes in the blank solution and allow the system to stabilize by monitoring the OCP for 60 minutes.

  • Potentiodynamic Polarization Scan (Blank):

    • Perform a potentiodynamic polarization scan from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Inhibitor Addition:

    • Prepare solutions of 1 M HCl containing different concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).

  • Potentiodynamic Polarization Scan (with Inhibitor):

    • Repeat steps 3 and 4 for each inhibitor concentration.

  • Data Analysis:

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots for the blank and inhibitor-containing solutions.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Quantitative Data: Corrosion Inhibition Efficiency

The following table presents representative corrosion inhibition efficiency data for imidazole derivatives on mild steel in acidic medium, which can be used as a benchmark for the expected performance of this compound.

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)Reference
0 (Blank)25.4-[6]
10⁻⁶10.260.0[6]
10⁻⁵5.180.0[6]
10⁻⁴2.092.1[6]
10⁻³0.896.7[6]

Note: Data is for a similar imidazole derivative (2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole) in 0.5 M H₂SO₄ and is intended to be illustrative.[6]

Conclusion

This compound is a promising building block for the development of advanced materials. Its ability to act as a versatile ligand opens up possibilities for the synthesis of novel coordination polymers and MOFs with unique structural and functional properties. Furthermore, its inherent molecular structure, containing both nitrogen and sulfur heteroatoms, makes it a highly effective corrosion inhibitor. The protocols and data presented in this application note provide a solid foundation for researchers to explore and exploit the potential of this compound in various fields of material science.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Hg(ii) coordination polymers based on a thioimidazole ligand with good performance to detoxify Hg(ii) and reversibly capture iodine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of coordination polymers based on.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-(méthylthio)-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Retrieved from [Link]

  • PubMed. (n.d.). An Imidazole Functionalized Hf(IV) Metal-Organic Framework for Multi-Component Biginelli and Hantzsch Condensation Reactions and Fluorometric Sensing of Anticancer Drug Raloxifene. Retrieved from [Link]

  • ResearchGate. (n.d.). The inhibition efficiency as a function of imidazole derivative and.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cationic metal–organic frameworks constructed from a trigonal imidazole-containing ligand for the removal of Cr2O72− in water. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An Imidazole Functionalized Hf(IV) Metal-Organic Framework for Multi-Component Biginelli and Hantzsch Condensation Reactions and Fluorometric Sensing of Anticancer Drug Raloxifene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Hg(ii) coordination polymers based on a thioimidazole ligand with good performance to detoxify Hg(ii) and reversibly capture iodine. Retrieved from [Link]

  • PubMed. (n.d.). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Retrieved from [Link]

Sources

Coordination Chemistry of 4-(Methylthio)-1H-imidazole with Metal Ions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-(Methylthio)-1H-imidazole as a Ligand

The imidazole scaffold is a cornerstone in coordination and medicinal chemistry, renowned for its presence in vital biomolecules like the amino acid histidine and its ability to form stable, well-defined complexes with a host of metal ions.[1][2][3] This guide focuses on a specific, functionalized derivative: this compound (4-MeS-Im). This ligand is of particular interest due to its multiple potential coordination sites: the pyridine-type nitrogen (N3), the pyrrole-type nitrogen (N1), and the sulfur atom of the methylthio group.[4] This multi-functionality allows for diverse coordination modes, enabling the construction of novel metal-organic architectures with tunable electronic properties and steric profiles.

The incorporation of a soft thioether group alongside the borderline N-donor atoms makes 4-MeS-Im an intriguing ligand for studying the competitive coordination preferences of various metal ions, guided by principles such as Hard and Soft Acids and Bases (HSAB) theory.[2] The resulting metal complexes have significant potential in fields ranging from bioinorganic chemistry, where they can serve as mimics for metalloenzyme active sites, to materials science as precursors for catalysts or functional materials.[5][6] Furthermore, imidazole derivatives and their metal complexes are widely investigated for their therapeutic properties, including antimicrobial, antifungal, and anticancer activities.[7][8][9][10][11]

This document provides a comprehensive overview of the coordination chemistry of this compound, offering detailed protocols for the synthesis of the ligand and its metal complexes, robust methods for their characterization, and insights into their potential applications.

Section 1: The Ligand - this compound
1.1. Structural and Electronic Properties

4-MeS-Im is an aromatic heterocycle that exists as two principal tautomers in solution and the solid state, a common feature of N-unsubstituted imidazoles.[12][13] The position of the N-H proton dictates which nitrogen atom is available for coordination.

  • This compound: The N-H proton resides on the N1 atom, making the N3 atom (a pyridine-type nitrogen) the primary Lewis basic site for metal coordination.[2]

  • 5-(Methylthio)-1H-imidazole: The N-H proton is on the N3 atom, making the N1 atom the coordination site.

The equilibrium between these tautomers can be influenced by the solvent, temperature, and the presence of metal ions.[14] Coordination to a metal ion typically "locks" the ligand into one tautomeric form. The thioether sulfur, while a potential donor, is a much weaker base than the imidazole nitrogen and is less likely to coordinate, especially with harder metal ions. However, it may participate in bridging interactions or chelation with softer, late transition metals.

1.2. Synthesis Protocol: this compound

The following is a representative protocol for the S-methylation of 4-mercapto-1H-imidazole. This method is based on well-established procedures for the alkylation of thioimidazoles.[15]

Causality: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The 4-mercapto-1H-imidazole is first deprotonated by a base (e.g., sodium hydroxide) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired thioether.

Materials:

  • 4-Mercapto-1H-imidazole

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Deionized water

Protocol:

  • Dissolution & Deprotonation: In a round-bottom flask, dissolve 4-mercapto-1H-imidazole (1 equivalent) in ethanol. To this stirring solution, add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the thiolate.

  • Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide (1.1 equivalents) dropwise via a syringe. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure. To the remaining aqueous residue, add deionized water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Synthesis and Characterization of Metal Complexes

The coordination of 4-MeS-Im to a metal center is typically a straightforward self-assembly process.

2.1. General Workflow for Complex Synthesis and Analysis

The following diagram outlines the typical experimental workflow for preparing and validating a new metal complex of this compound.

G cluster_prep Preparation cluster_char Characterization ligand Ligand Solution (4-MeS-Im in Solvent) mix Mix & React (Stir at RT or heat) ligand->mix metal Metal Salt Solution (e.g., CuCl₂ in Solvent) metal->mix crystal Induce Crystallization (e.g., Evaporation, Layering) mix->crystal Self-Assembly spec Spectroscopic Analysis (FT-IR, NMR, UV-Vis) crystal->spec struct Structural Analysis (X-ray Diffraction) crystal->struct elem Compositional Analysis (Elemental, TGA) crystal->elem final Characterized Complex

Caption: General workflow for synthesis and characterization.
2.2. Protocol: Synthesis of a Copper(II) Complex

This protocol describes the synthesis of a representative copper(II) complex. It can be adapted for other metal(II) salts like those of Co(II), Ni(II), and Zn(II).[6]

Causality: The reaction is driven by the favorable formation of coordinate bonds between the electron-donating ligand (Lewis base) and the electron-accepting metal ion (Lewis acid). The stoichiometry and final geometry of the complex are determined by the metal-to-ligand ratio, the coordination number of the metal, and the steric bulk of the ligand.

Materials:

  • This compound (4-MeS-Im)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol or Ethanol

  • Diethyl ether

Protocol:

  • Prepare Ligand Solution: Dissolve 4-MeS-Im (e.g., 4 mmol) in 20 mL of warm methanol in a 100 mL flask.

  • Prepare Metal Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (e.g., 1 mmol) in 10 mL of methanol. The solution should be blue or green.

  • Complexation: While stirring the ligand solution, slowly add the metal salt solution dropwise at room temperature. A color change is typically observed immediately.

  • Reaction: Continue stirring the reaction mixture for 2-4 hours at room temperature to ensure the reaction goes to completion.

  • Isolation:

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold methanol, followed by diethyl ether to facilitate drying.

    • If no precipitate forms: Slowly evaporate the solvent in a fume hood or under reduced pressure. Alternatively, single crystals suitable for X-ray diffraction can often be grown by slow evaporation or by vapor diffusion of an anti-solvent like diethyl ether into the methanolic solution.

  • Drying: Dry the final product in a desiccator under vacuum.

Section 3: Essential Characterization Techniques

Validating the structure and composition of a newly synthesized complex is paramount.

3.1. Spectroscopic Characterization
  • FT-IR Spectroscopy: This technique is used to confirm the coordination of the imidazole ring to the metal ion. Upon coordination, the stretching frequency of the C=N bond within the imidazole ring typically shifts to a higher or lower wavenumber. The N-H stretching vibration may also shift or broaden.[16][17]

  • UV-Visible Spectroscopy: For complexes of transition metals like Cu(II), Co(II), and Ni(II), this method provides information about the electronic environment of the metal ion. The position and intensity of d-d transition bands can help elucidate the coordination geometry (e.g., octahedral vs. tetrahedral).[17]

  • ¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR is a powerful tool. Coordination to the metal center causes significant changes in the chemical shifts of the imidazole ring's protons and carbons compared to the free ligand.[18][19] These shifts provide insight into the coordination site and electronic effects of the metal.

3.2. Structural and Compositional Analysis
  • Single-Crystal X-ray Diffraction: This is the definitive technique for determining the solid-state structure of a crystalline complex.[20] It provides precise information on bond lengths, bond angles, coordination number, geometry, and intermolecular interactions like hydrogen bonding.

  • Elemental Analysis (C, H, N, S): This analysis determines the percentage composition of key elements in the complex, allowing for the verification of the proposed empirical formula.[21]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complex and to identify the presence and number of coordinated or lattice solvent molecules (e.g., water).[16]

Section 4: Data Interpretation and Expected Results

The coordination of 4-MeS-Im can result in a variety of structures. The table below summarizes expected properties for complexes with common divalent transition metals.

Property Cu(II) Complex Co(II) Complex Ni(II) Complex Zn(II) Complex
Typical Formula [Cu(4-MeS-Im)₄X₂][Co(4-MeS-Im)₆]X₂[Ni(4-MeS-Im)₆]X₂[Zn(4-MeS-Im)₄X₂]
Expected Geometry Distorted OctahedralOctahedralOctahedralTetrahedral or Octahedral
Color Blue / GreenPink / PurpleGreen / BlueColorless
Magnetic Moment Paramagnetic (~1.7-2.2 B.M.)Paramagnetic (~4.3-5.2 B.M.)Paramagnetic (~2.9-3.4 B.M.)Diamagnetic
FT-IR ν(C=N) shift Shift of 10-20 cm⁻¹Shift of 10-20 cm⁻¹Shift of 10-20 cm⁻¹Shift of 10-20 cm⁻¹
Key Application Catalysis, AntimicrobialCatalysis, Magnetic MaterialsCatalysis, Bio-mimicsFluorescence, Bio-probes

Note: X represents a coordinating anion like Cl⁻ or a non-coordinating anion like NO₃⁻. The actual stoichiometry and geometry depend on the specific reaction conditions.

Coordination Modes of this compound

The versatility of the 4-MeS-Im ligand allows for several modes of binding to metal centers, as illustrated below.

Caption: Common coordination modes of the 4-MeS-Im ligand.
Section 5: Applications in Research and Drug Development

The unique electronic and structural features of 4-MeS-Im complexes make them attractive candidates for several applications.

  • Antimicrobial and Antifungal Agents: The imidazole nucleus is a well-known pharmacophore in many antifungal drugs.[11] Coordination to metal ions can enhance the biological activity of the ligand through mechanisms such as increased lipophilicity (facilitating cell membrane penetration) or by altering the redox properties of the complex.[1][7] The thioether group may also contribute to the biological activity profile.[4]

  • Catalysis: Imidazole-based metal complexes are effective catalysts for various organic transformations.[6] The electronic properties of the 4-MeS-Im ligand can be used to modulate the Lewis acidity and redox potential of the metal center, thereby tuning its catalytic performance in reactions like oxidations, reductions, and cross-coupling reactions.

  • Bioinorganic Modeling: The {N, S} donor set available in 4-MeS-Im makes its complexes potential structural or functional models for the active sites of metalloproteins, particularly those involving histidine and/or methionine coordination to a metal cofactor, such as blue copper proteins.[2]

References
  • BenchChem. (2025).
  • Synthetic Communications. (n.d.). Convenient and Regiospecific Method for Synthesis of 4,5-Diaryl-1-methyl-2-(methylthio)-1H-imidazole. [Link]

  • MDPI. (n.d.). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. [Link]

  • Indian Journal of Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

  • Bentham Science. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. [Link]

  • PubMed. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • Science International. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link]

  • Journal of the Korean Chemical Society. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Wikipedia. (n.d.). Transition metal imidazole complex. [Link]

  • ResearchGate. (n.d.). 2-Methylthio-imidazolins: a rare case of different tautomeric forms in solid state and in solution. [Link]

  • PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

  • PubMed Central. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. [Link]

  • Royal Society of Chemistry. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. [Link]

  • Cenmed Enterprises. (n.d.). 4 (Methylthio) 1H Imidazole. [Link]

  • Interdisciplinary Medicine. (2022). Review of pharmacological effects of imidazole derivatives. [Link]

  • Semantic Scholar. (2013). Imidazole: Having Versatile Biological Activities. [Link]

  • Arid Zone Journal of Basic and Applied Research. (n.d.). Synthesis, Characterization, and Antimicrobial Studies of Cr3+, Co2+, and Zn2+ Complexes Derived from 1H-imidazole. [Link]

  • ResearchGate. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF. [Link]

  • ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. [Link]

  • PubMed Central. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

  • ResearchGate. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. [Link]

  • MDPI. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity. [Link]

  • PubMed Central. (n.d.). Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. [Link]

  • ResearchGate. (n.d.). Polymorphic X-ray structures of Cu-phthiocol complex with ancillary imidazole ligands, co-crystallization of DMSO complex | Request PDF. [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of compounds. [Link]

Sources

Application Notes & Protocol: Strategic N-Alkylation of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Imidazoles

The N-alkylation of imidazole scaffolds is a fundamental transformation in medicinal chemistry and materials science. Modifying the imidazole nitrogen allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, solubility, metabolic stability, and receptor-binding interactions.[1][2] The 4-(methylthio)-1H-imidazole core is a valuable building block, with the methylthio group providing a handle for further synthetic modifications and influencing the electronic properties of the heterocyclic ring.

However, the N-alkylation of unsymmetrically substituted imidazoles like this compound is not trivial. The presence of two distinct nitrogen atoms (N-1 and N-3) introduces a significant challenge: regioselectivity. The reaction can lead to a mixture of two constitutional isomers, 1-alkyl-4-(methylthio)-1H-imidazole and 1-alkyl-5-(methylthio)-1H-imidazole, which may possess different biological activities and can be difficult to separate.[3][4]

This guide provides a comprehensive overview of the mechanistic principles governing this reaction and presents detailed, field-proven protocols to achieve controlled and efficient N-alkylation of this compound.

The Core Challenge: Understanding Regioselectivity

The outcome of the N-alkylation is dictated by a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The imidazole ring exists in a tautomeric equilibrium. The position of this equilibrium and the nucleophilicity of each nitrogen atom are influenced by the substituent at the C4 position.

Figure 1: Tautomeric equilibrium and potential N-alkylation products.
Mechanistic Considerations:

The choice of reaction conditions determines the dominant mechanistic pathway.

  • Under Neutral or Acidic Conditions (SE2' process): The reaction proceeds on the neutral imidazole ring. The more stable tautomer will predominantly determine the product ratio. For substituents that are electron-withdrawing, the 4-substituted tautomer is often dominant, which can lead to higher proportions of the 1,5-disubstituted product.[3]

  • Under Basic Conditions (SE2cB kinetics): The imidazole is deprotonated to form a resonance-stabilized imidazolate anion. In this state, the negative charge is delocalized across both nitrogen atoms.[4] The alkylation site is then determined by:

    • Electronic Effects: Electron-withdrawing groups at the 4-position deactivate the adjacent N-3 nitrogen, favoring alkylation at the more remote N-1 position.[3] The methylthio group is weakly electron-donating, making electronic differentiation less pronounced.

    • Steric Hindrance: The nitrogen atom with less steric hindrance around it will be more accessible to the incoming alkylating agent. This becomes increasingly important with bulkier alkylating agents or substituents.[3][5]

Experimental Protocols

The following protocols provide diverse strategies for the N-alkylation of this compound. Optimization may be required for specific substrates and alkylating agents.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This is the most direct method, relying on the deprotonation of the imidazole followed by nucleophilic substitution. The choice of base is critical and dictates the solvent system.

A. Using a Strong Base (e.g., Sodium Hydride)

This method ensures complete deprotonation to the imidazolate anion, making it highly effective for a wide range of alkylating agents.[1][6]

  • Materials:

    • This compound (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1-1.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Alkyl halide (R-X) (1.1 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound.

    • Add anhydrous DMF or THF (approx. 0.1-0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

    • Add the alkylating agent dropwise at room temperature. A slight exotherm may be observed.

    • Stir the reaction for 2-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

B. Using a Weaker Base (e.g., K₂CO₃ or Cs₂CO₃)

This method is milder and often sufficient for reactive alkylating agents like benzyl bromide or iodomethane. Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective.[6]

  • Materials:

    • This compound (1.0 equiv)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous Acetonitrile (MeCN) or DMF

    • Alkyl halide (R-X) (1.2 equiv)

  • Step-by-Step Procedure:

    • To a round-bottom flask, add this compound and the carbonate base.

    • Add anhydrous MeCN or DMF.

    • Add the alkylating agent to the stirred suspension at room temperature.

    • Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkylating agent.

    • Stir the reaction for 4-24 hours, monitoring progress by TLC.

    • After cooling to room temperature, filter off the inorganic salts and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

ParameterProtocol 1A (NaH)Protocol 1B (K₂CO₃/Cs₂CO₃)
Base Strength StrongMild/Moderate
Typical Solvents THF, DMFMeCN, DMF
Temperature 0 °C to RTRT to 80 °C
Key Advantage Ensures complete deprotonationMilder conditions, easier workup
Consideration Requires strictly anhydrous conditionsMay be slower for less reactive halides
Table 1: Comparison of classical N-alkylation conditions.
Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for the N-alkylation of imidazoles with primary or secondary alcohols under mild, neutral conditions.[7][8] It is particularly effective for sterically demanding substrates where traditional SN2 reactions may fail.[5]

  • Materials:

    • This compound (1.0 equiv)

    • Alcohol (R-OH) (1.2 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

    • Anhydrous THF or Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • Dissolve the this compound, alcohol, and PPh₃ in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DIAD or DEAD in the same solvent dropwise. The characteristic red/orange color of the azodicarboxylate may fade as it reacts.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the hydrazide byproduct, which can often be removed or reduced through precipitation or careful column chromatography.

Protocol 3: Phase Transfer Catalysis (PTC)

PTC is an elegant and highly efficient method, particularly for large-scale synthesis. It avoids the need for strictly anhydrous solvents and strong, hazardous bases.[9] A phase-transfer catalyst shuttles the imidazolate anion from a solid (or aqueous) basic phase into an organic phase where it reacts with the alkyl halide.[10][11]

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl halide (R-X) (1.1 equiv)

    • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) (solid, powdered) (3.0 equiv)

    • Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (0.05-0.1 equiv)

    • Toluene or Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • Combine the imidazole, powdered base, and phase-transfer catalyst in a flask.

    • Add the organic solvent (e.g., Toluene) and the alkyl halide.

    • Stir the heterogeneous mixture vigorously at a temperature ranging from 40 °C to reflux. Vigorous stirring is crucial to maximize the interfacial area.

    • Monitor the reaction by TLC or GC-MS. PTC reactions are often significantly faster than conventional methods.[10]

    • Upon completion, cool the mixture and filter to remove the inorganic salts.

    • Wash the filtrate with water to remove the catalyst, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography or distillation.

General Workflow and Troubleshooting

G start Reaction Setup (Imidazole, Base/Reagents, Solvent) deprotonation Deprotonation / Activation (e.g., NaH addition or PTC) start->deprotonation alkylation Addition of Alkylating Agent (Alkyl Halide or Alcohol) deprotonation->alkylation reaction Reaction Monitoring (TLC, LC-MS) alkylation->reaction workup Quenching & Aqueous Workup reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end Characterized Product purification->end

Figure 2: General experimental workflow for N-alkylation.
Issue Potential Cause Troubleshooting Steps
Low or No Reaction Incomplete deprotonation; Insufficiently reactive alkylating agent; Low temperature.Use a stronger base (e.g., NaH).[6] Switch to a more reactive alkylating agent (I > Br > Cl). Increase the reaction temperature.
Formation of Quaternary Salt The N-alkylated product undergoes a second alkylation.Use a slight excess of the imidazole relative to the alkylating agent.[5] Lower the reaction temperature and monitor closely, stopping the reaction once the starting material is consumed.[5]
Poor Regioselectivity Competing electronic and steric effects.For N1-selectivity on similar systems, NaH in THF is often effective.[12][13] Experiment with bulkier alkylating agents to favor the less hindered nitrogen. Change the solvent system (e.g., from polar aprotic to non-polar).
Difficult Purification Byproducts from Mitsunobu (PPh₃O); Residual PTC catalyst.For Mitsunobu, use polymer-supported PPh₃ or modified phosphines to simplify removal. For PTC, perform multiple aqueous washes to remove the quaternary ammonium salt.[11]
Table 2: Common Troubleshooting Guide for N-Alkylation.

References

  • Title: Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent Source: ResearchGate URL: [Link]

  • Title: Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent Source: Synthetic Communications URL: [Link]

  • Title: N-Alkylation of imidazoles Source: University of Otago URL: [Link]

  • Title: Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles Source: PubMed Central URL: [Link]

  • Title: ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC Source: Synthetic Communications URL: [Link]

  • Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews URL: [Link]

  • Title: Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... Source: ResearchGate URL: [Link]

  • Title: High-Dilution PTC N-Alkylation Source: PTC Organics, Inc. URL: [Link]

  • Title: This is why selective N-alkylation of imidazoles is difficult Source: Reddit URL: [Link]

  • Title: Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: University College Cork URL: [Link]

Sources

Solid-Phase Synthesis of 4-(Methylthio)-1H-imidazole Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of 4-(methylthio)-1H-imidazole derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4][5] Solid-phase synthesis offers a streamlined and efficient approach for the generation of libraries of these derivatives for high-throughput screening. This document outlines the key principles, experimental procedures, and analytical techniques involved in this synthetic strategy, tailored for researchers in both academic and industrial settings.

Introduction: The Significance of this compound Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and clinically approved drugs.[3][4][5][6][7] The introduction of a methylthio group at the 4-position of the imidazole ring has been shown to modulate the biological activity of these compounds, leading to the discovery of potent agents with a range of therapeutic applications, including antifungal, antibacterial, and anticancer properties.[1][3][6][8] The this compound core serves as a versatile building block for the synthesis of diverse molecular libraries, making it a valuable target for drug discovery programs.[1][9] Traditional solution-phase synthesis of imidazole libraries can be laborious and time-consuming. Solid-phase organic synthesis (SPOS) presents a powerful alternative, enabling the rapid and efficient production of compound libraries with high purity.[10][11]

Core Principles of Solid-Phase Imidazole Synthesis

Solid-phase synthesis involves the attachment of a starting material to an insoluble polymer support (resin), followed by a series of chemical transformations.[12] The key advantage of this approach is the simplification of purification, as excess reagents and byproducts can be removed by simple filtration and washing of the resin-bound product. The final compound is then cleaved from the solid support in the last step.

Choosing the Right Solid Support and Linker

The selection of the appropriate resin and linker is crucial for a successful solid-phase synthesis.

  • Resin Selection: Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, is a commonly used solid support for the synthesis of small molecules.[12][13][14][15] Its key parameters, such as cross-linking (typically 1% DVB), particle size (e.g., 100-200 mesh), and loading capacity, should be considered to ensure optimal reaction kinetics and mechanical stability.[12]

  • Linker Strategy: The linker connects the initial building block to the resin and must be stable throughout the synthetic sequence but readily cleavable under specific conditions that do not degrade the final product. For the synthesis of this compound derivatives, a "traceless" linker strategy is often desirable.[10][16] Traceless linkers are designed to leave no residual functionality on the target molecule after cleavage, mimicking a traditional solution-phase synthesis. Silyl ether-based linkers are a common example of traceless linkers.[16] Alternatively, "safety-catch" linkers provide an additional layer of control, as they require an activation step before cleavage, enhancing the stability of the resin-bound intermediates.[17][18]

Visualizing the Workflow

Solid_Phase_Synthesis_Workflow Resin Solid Support (e.g., Merrifield Resin) Linker Linker Attachment Resin->Linker Functionalization Coupling Coupling to Resin Linker->Coupling BuildingBlock Starting Material (Imidazole Precursor) BuildingBlock->Coupling Modification On-Resin Modifications Coupling->Modification Sequential Reactions Cleavage Cleavage from Resin Modification->Cleavage Final Step Purification Purification Cleavage->Purification Characterization Characterization Purification->Characterization FinalProduct This compound Derivative Characterization->FinalProduct

Figure 1: A generalized workflow for the solid-phase synthesis of this compound derivatives.

Detailed Synthetic Protocol: A Step-by-Step Guide

This protocol describes a general method for the solid-phase synthesis of a library of this compound derivatives, starting from a suitable resin-bound precursor.

Materials and Reagents
Reagent/MaterialGradeSupplier
Merrifield Resin (1% DVB, 100-200 mesh)Synthesis GradeMajor Chemical Supplier
N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical Supplier
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier
Diisopropylethylamine (DIPEA)Reagent GradeMajor Chemical Supplier
PiperidineReagent GradeMajor Chemical Supplier
Trifluoroacetic acid (TFA)Reagent GradeMajor Chemical Supplier
4-Iodo-1H-imidazole≥97%Major Chemical Supplier
Various Electrophiles (e.g., alkyl halides, aldehydes)Reagent GradeMajor Chemical Supplier
Methyl Mercaptan or Sodium ThiomethoxideReagent GradeMajor Chemical Supplier
Protocol

1. Resin Preparation and Swelling:

  • Place the Merrifield resin in a solid-phase synthesis vessel.

  • Wash the resin sequentially with DCM (3x) and DMF (3x).

  • Swell the resin in DMF for at least 30 minutes prior to the first reaction.

2. Immobilization of the Imidazole Scaffold:

  • A common strategy involves the use of a pre-functionalized imidazole, such as 4-iodo-1H-imidazole.[11]

  • Dissolve 4-iodo-1H-imidazole and a suitable base (e.g., DIPEA) in anhydrous DMF.

  • Add this solution to the swollen resin and agitate at room temperature for 12-24 hours.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test for free amines, if applicable to the linker).

  • After completion, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

3. On-Resin Diversification:

  • This step allows for the introduction of various substituents onto the imidazole core.

  • Example: Suzuki Coupling for Aryl Derivatives:

    • Swell the resin-bound iodo-imidazole in a mixture of toluene, ethanol, and aqueous sodium carbonate.
    • Add the desired boronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄).
    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.
    • Wash the resin extensively with the reaction solvents, followed by DMF and DCM.
  • Example: Introduction of the Methylthio Group:

    • Swell the resin in a suitable solvent like DMF or THF.
    • Treat the resin with a solution of methyl mercaptan and a base, or with sodium thiomethoxide.
    • Agitate the reaction mixture at room temperature or with gentle heating.
    • Wash the resin thoroughly to remove residual reagents.

4. Cleavage from the Solid Support:

  • The choice of cleavage cocktail depends on the linker used.

  • For acid-labile linkers, a common cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Treat the resin with the cleavage cocktail for 1-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with additional TFA or DCM to ensure complete recovery of the product.

5. Product Isolation and Purification:

  • Concentrate the filtrate under reduced pressure to remove the volatile components.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Purify the product using an appropriate chromatographic technique, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Synthetic Scheme

Synthetic_Scheme Resin Resin Linker ResinBound Resin-Linker-Imidazole Resin:f1->ResinBound:f0 Immobilization Imidazole 4-Iodo-1H-imidazole Imidazole->ResinBound:f0 Diversified Resin-Linker-Substituted Imidazole ResinBound:f0->Diversified:f0 Diversification (e.g., Suzuki Coupling) Methylthio Resin-Linker-4-(Methylthio)-Imidazole Diversified:f0->Methylthio:f0 Thiomethylation Cleaved This compound Derivative Methylthio:f0->Cleaved:f0 Cleavage

Figure 2: A representative synthetic scheme for the solid-phase synthesis of a this compound derivative.

Characterization and Quality Control

Thorough characterization of the final products is essential to confirm their identity and purity.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound and to purify the crude product.[19]
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the synthesized derivative.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure of the final product. ¹H and ¹³C NMR are standard techniques.[7][20][21][22][23][24]
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.[6][7][22][23]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Loading Efficiency Incomplete reaction during immobilization.Increase reaction time, temperature, or reagent equivalents. Ensure anhydrous conditions.
Incomplete Reactions on Resin Poor swelling of the resin, steric hindrance.Choose a more suitable solvent for swelling. Use a resin with a lower loading capacity or a longer linker.
Low Cleavage Yield Incomplete cleavage from the resin.Increase cleavage time or use a stronger cleavage cocktail.
Product Degradation Harsh cleavage conditions.Use a milder cleavage cocktail or add scavengers to the cleavage mixture.
Impure Product Incomplete washing, side reactions.Optimize washing steps. Re-evaluate the compatibility of protecting groups and reaction conditions.

Conclusion

Solid-phase synthesis is a highly effective and efficient methodology for the preparation of this compound derivatives. This approach facilitates the rapid generation of compound libraries for biological screening, accelerating the drug discovery process. By carefully selecting the solid support, linker, and reaction conditions, researchers can successfully synthesize a wide array of these valuable compounds. The protocols and guidelines presented in this application note provide a solid foundation for scientists and professionals to implement this powerful synthetic strategy in their research endeavors.

References

  • This compound - Chem-Impex. [Link]

  • Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels - PubMed. [Link]

  • Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach - PubMed. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC - NIH. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI. [Link]

  • Traceless Linkers-Only Disappearing Links in Solid-Phase Organic Synthesis? - ElectronicsAndBooks. [Link]

  • Merrifield Resin - Omizzur Peptide. [Link]

  • Traceless Linkers - Combinatorial Chemistry Review. [Link]

  • Merrifield Resin Supported Solid Phase Synthesis of 1-Amino-2,4-imidazolidinedione. [Link]

  • Technical Support Information Bulletin 1048 - Merrifield Resin - Aapptec Peptides. [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives - Der Pharma Chemica. [Link]

  • Merrifield Resin - Amerigo Scientific. [Link]

  • Solid-Phase synthesis of 4-substituted imidazoles using a scaffold approach | Request PDF. [Link]

  • Synthesize Characterize and Biological Evaluation of Imidazole Derivatives - IOSR Journal. [Link]

  • Solid-Supported Synthesis of Imidazoles: A Strategy for Direct Resin-Attachment to the Imidazole Core | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines | ACS Omega. [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. [Link]

  • Imidazole ring formation and tertiary amine cleavage upon base-mediated nucleophilic substitution in 1,1,3-trichloro-1H-isoindole with α-(N-alkylamino) ketones - ResearchGate. [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines - PubMed Central. [Link]

  • An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. [Link]

  • TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC - NIH. [Link]

  • Novel antifungals based on 4-substituted imidazole: solid-phase synthesis of substituted aryl sulfonamides towards optimization of in vitro activity - PubMed. [Link]

  • Review of pharmacological effects of imidazole derivatives. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • 4-(méthylthio)-1H-imidazole - Chem-Impex. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. [Link]

Sources

Application Notes and Protocols for the Quantification of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methylthio)-1H-imidazole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] Its unique structure, featuring a reactive methylthio group, makes it a valuable building block in the development of novel bioactive molecules.[1][2][3] Accurate and precise quantification of this compound is paramount in ensuring the quality, purity, and consistency of raw materials, in-process samples, and final products. This document provides detailed application notes and validated protocols for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals.

Two orthogonal analytical methods are presented herein: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for routine purity and assay determination, and a highly sensitive Gas Chromatography (GC) method with a Flame Photometric Detector (FPD) for trace-level quantification and the analysis of potential volatile impurities. The development and validation of these methods are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[4][5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to the development of robust analytical methods.

PropertyValueSource
CAS Number 83553-60-0[1][2][3][8]
Molecular Formula C₄H₆N₂S[1][2][3]
Molecular Weight 114.17 g/mol [1][2][3]
Appearance Off-white solid[1][2][3]
Melting Point 86-87 °C[8]
Boiling Point 160 °C (at 0.22 Torr)[8]
Storage Conditions 0-8 °C[1][2][3]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reverse-phase HPLC method is designed for the accurate determination of the purity and concentration of this compound in bulk drug substances and formulated products. The selection of a C18 stationary phase is based on its wide applicability and success in separating a variety of imidazole derivatives.[9][10] The mobile phase composition and UV detection wavelength have been optimized to ensure adequate retention, sharp peak shape, and maximal absorbance of the analyte.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is chosen for its hydrophobic properties, which provide good retention for the moderately polar this compound.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides a balance of organic strength to elute the analyte with a reasonable retention time and pH control to ensure consistent ionization state and peak shape. A slightly acidic pH is often beneficial for the chromatography of basic compounds like imidazoles.

  • Detection: The UV detector is set at a wavelength near the absorbance maximum of the imidazole ring to achieve high sensitivity.

  • Internal Standard: The use of an internal standard (e.g., 2-methylimidazole) corrects for variations in injection volume and potential sample loss during preparation, thereby improving the precision of the method.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification s_prep Prepare Mobile Phase (Acetonitrile/Phosphate Buffer) instrument HPLC System Setup (C18 Column, UV Detector) s_prep->instrument std_prep Prepare Stock Solutions (Analyte & Internal Standard) cal_prep Prepare Calibration Standards (Spiking IS) std_prep->cal_prep injection Inject Standards & Samples cal_prep->injection sample_prep Prepare Sample Solutions (Dissolve & Spike with IS) sample_prep->injection instrument->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Construct Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Calculate Analyte Concentration integration->quantification calibration->quantification report Generate Report quantification->report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes with 0.45 µm filters.

  • HPLC-grade acetonitrile, potassium dihydrogen phosphate, and phosphoric acid.

  • Reference standard of this compound (purity ≥ 98%).

  • Internal standard (IS), e.g., 2-methylimidazole.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes

3. Preparation of Solutions:

  • Mobile Phase: Prepare the phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water, adjust the pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 2-methylimidazole into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the analyte stock solution with the mobile phase to cover a concentration range of 1-100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard (e.g., 20 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing an expected amount of this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Spike with the same constant concentration of the internal standard as in the calibration standards. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and System Suitability:

  • System Suitability: Before sample analysis, inject a system suitability standard (e.g., a mid-range calibration standard) five times. The relative standard deviation (RSD) for the peak area ratio should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the samples using the linear regression equation of the calibration curve.

Method 2: Quantification by Gas Chromatography with Flame Photometric Detection (GC-FPD)

This method offers high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices or for trace-level analysis. The Flame Photometric Detector (FPD) is highly specific for sulfur-containing compounds, which minimizes interference from the sample matrix.[11][12] The choice of a polar capillary column is intended to provide good peak shape for the imidazole analyte.

Causality Behind Experimental Choices
  • Injection Technique: A splitless injection is used to ensure the quantitative transfer of the analyte onto the column, which is crucial for trace analysis.

  • Stationary Phase: A polar capillary column (e.g., with a polyethylene glycol or 'WAX' phase) is selected to provide good interaction with the polar imidazole ring and the sulfur atom, leading to symmetrical peak shapes.

  • Detector: The FPD is chosen for its high selectivity and sensitivity towards sulfur compounds. It operates by combusting the eluting compounds in a hydrogen-rich flame and measuring the light emitted from excited sulfur species (S₂*), which is proportional to the amount of sulfur.[11][13]

  • Temperature Program: A temperature gradient is employed to ensure that the analyte is eluted with a reasonable retention time and a sharp peak, while also allowing for the elution of any less volatile components from the sample matrix.

Experimental Workflow: GC-FPD

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification std_prep Prepare Stock Solution (Analyte in appropriate solvent) cal_prep Prepare Calibration Standards (Serial Dilution) std_prep->cal_prep injection Inject Standards & Samples cal_prep->injection sample_prep Prepare Sample Solutions (Dissolve/Extract in solvent) sample_prep->injection instrument GC-FPD System Setup (Polar Column, Temperature Program) instrument->injection separation Chromatographic Separation injection->separation detection FPD Detection (Sulfur Mode) separation->detection integration Peak Integration detection->integration calibration Construct Calibration Curve (Peak Area vs. Conc.) integration->calibration quantification Calculate Analyte Concentration integration->quantification calibration->quantification report Generate Report quantification->report

Caption: Workflow for the quantification of this compound by GC-FPD.

Detailed Protocol: GC-FPD

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector, a Flame Photometric Detector (FPD) with a sulfur filter (393 nm), and an autosampler.

  • Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • High-purity helium (carrier gas), hydrogen, and air (detector gases).

  • GC-grade solvent (e.g., methanol or ethyl acetate).

  • Reference standard of this compound (purity ≥ 98%).

2. Chromatographic Conditions:

ParameterCondition
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (1 minute purge delay)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 240 °C, Hold: 5 min
Detector Temperature 250 °C
Detector Gases Hydrogen and Air flows as per manufacturer's recommendation

3. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a final concentration within the calibration range. If the sample is in a complex matrix, a suitable extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) may be required.

4. Data Analysis and System Suitability:

  • System Suitability: Before analysis, inject a mid-range calibration standard three times. The RSD for the peak area should be ≤ 5.0%.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration. The FPD response can be non-linear, so a quadratic fit may be necessary. Determine the concentration of this compound in the samples from the calibration curve.

Method Validation

Both analytical methods described should be validated according to ICH Q2(R2) guidelines to demonstrate their suitability for the intended purpose.[5][6][7] The validation should encompass the following parameters:

Validation ParameterHPLC-UV MethodGC-FPD MethodRationale
Specificity Assess peak purity using a DAD. Analyze placebo and spiked samples to demonstrate no interference at the analyte's retention time.Analyze blank matrix samples to ensure no interfering peaks from the matrix at the analyte's retention time.To ensure the method unequivocally assesses the analyte in the presence of other components.[4][14]
Linearity Analyze at least five concentrations over the range of 1-100 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.Analyze at least five concentrations over the range of 0.1-20 µg/mL. The correlation coefficient (r²) should be ≥ 0.995 (linear or quadratic fit).To demonstrate a direct proportional relationship between concentration and response over a defined range.[4]
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98.0-102.0%.Perform recovery studies by spiking a blank matrix at three concentration levels. Mean recovery should be within 95.0-105.0%.To assess the closeness of the test results to the true value.[4]
Precision (Repeatability & Intermediate)Repeatability (n=6 injections of the same sample), RSD ≤ 1.0%. Intermediate precision (different days, analysts), RSD ≤ 2.0%.Repeatability (n=6), RSD ≤ 5.0%. Intermediate precision, RSD ≤ 10.0%.To evaluate the variability of the method under different conditions.[4]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.Determined based on S/N of 3:1 for LOD and 10:1 for LOQ.To establish the lowest concentration of analyte that can be reliably detected and quantified.[14]
Robustness Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).Evaluate the effect of small variations in parameters (e.g., injector temperature, flow rate, oven ramp rate).To demonstrate the reliability of the method with respect to minor variations in experimental conditions.[4]

Conclusion

The HPLC-UV and GC-FPD methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The HPLC method is well-suited for routine quality control applications, offering excellent precision and accuracy for assay and purity determinations. The GC-FPD method provides a highly sensitive and selective alternative, ideal for trace-level analysis and for samples in complex matrices where specificity is a primary concern. Adherence to the outlined protocols and proper method validation in accordance with ICH guidelines will ensure the generation of high-quality, defensible analytical data in research, development, and manufacturing environments.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ChemicalBook. (n.d.). This compound CAS#: 83553-60-0.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Available from: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • LCGC. (2014, August 22). Validation of Impurity Methods, Part II.
  • MDPI. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link]

  • Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection.
  • SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Available from: [Link]

  • SGS. (n.d.). Trace sulfur compounds analysis.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(Methylthio)-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(Methylthio)-1H-imidazole

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and agrochemical development, often utilized for its unique electronic properties and ability to engage in specific biological interactions.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its synthesis. We will explore the causality behind experimental choices and provide self-validating protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs): Synthetic Strategy & Core Concepts

This section addresses high-level questions regarding the synthetic approaches to this compound, helping you select the optimal route for your laboratory's capabilities and project goals.

Q1: What are the primary synthetic routes for preparing this compound?

There are two principal and reliable strategies for synthesizing this target molecule. The choice between them often depends on the availability of starting materials and desired scale.

  • Route A: S-methylation of 4-Mercapto-1H-imidazole. This is the most direct and common approach. It involves the selective alkylation of the sulfur atom of 4-mercapto-1H-imidazole (which exists in tautomeric equilibrium with 1H-imidazole-4-thione). This reaction is analogous to the S-methylation of other imidazole-thiones.[2]

  • Route B: Nucleophilic Substitution on a 4-Halo-1H-imidazole. This route uses a pre-formed imidazole ring halogenated at the C4 position (e.g., 4-iodo- or 4-bromo-1H-imidazole) and introduces the methylthio group via nucleophilic substitution with a reagent like sodium thiomethoxide. The synthesis of 4-halo-1H-imidazoles is well-documented.[3]

Q2: Which synthetic route is preferable? What are the key considerations?

The preference depends on several factors, summarized below:

ParameterRoute A: S-methylationRoute B: Nucleophilic Substitution
Starting Material 4-Mercapto-1H-imidazole4-Bromo- or 4-Iodo-1H-imidazole
Key Reagents Methylating agent (e.g., Methyl Iodide, Dimethyl Sulfate), Mild Base (e.g., K₂CO₃, NaHCO₃)Sodium Thiomethoxide (NaSMe) or similar nucleophile
Primary Advantage Generally higher atom economy and fewer steps if starting from the mercapto-imidazole.Avoids potential N-methylation side reactions if the imidazole nitrogen is protected.
Main Challenge Potential for competitive N-methylation at the imidazole ring nitrogen, leading to isomeric impurities.The synthesis of the 4-halo-imidazole precursor adds steps. Handling of sodium thiomethoxide, which is malodorous and moisture-sensitive.

For most lab-scale syntheses, Route A is recommended due to its directness. The primary challenge of N- vs. S-selectivity can be effectively controlled by optimizing reaction conditions, as detailed in the troubleshooting guide below.

Q3: Why is controlling basicity so critical in the S-methylation route (Route A)?

The imidazole ring is amphoteric, meaning it has both acidic and basic properties.[4][5] The N-H proton is acidic (pKa ≈ 14.5), while the pyridine-like nitrogen (N3) is basic. In the presence of a strong base, both the thiol group (-SH) and the ring N-H can be deprotonated. The resulting thiolate is a soft nucleophile and the ring anion is a hard nucleophile.

  • Using a mild base (e.g., K₂CO₃): Preferentially deprotonates the more acidic thiol group, generating the thiolate nucleophile required for S-methylation. It minimizes deprotonation of the ring nitrogen, thus suppressing the formation of the N-methylated byproduct.

  • Using a strong base (e.g., NaH, NaOH): Can deprotonate both sites, leading to a mixture of S-methylated and N-methylated products, which are often difficult to separate.

Therefore, careful selection of a mild base is the most critical parameter for achieving high selectivity and yield in Route A.

Experimental Workflow & Decision Logic

The following diagram illustrates the general workflow and key decision points for the recommended S-methylation synthesis route.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Mercapto-1H-imidazole in polar aprotic solvent (e.g., DMF, Acetone) add_base Add mild base (e.g., K₂CO₃) Stir at RT start->add_base Step 1 add_methyl Add Methyl Iodide dropwise at 0-5 °C add_base->add_methyl Step 2 monitor Monitor reaction by TLC (Target Rf ≈ 0.4-0.5 in 10% MeOH/DCM) add_methyl->monitor Step 3 quench Quench with H₂O Extract with Ethyl Acetate monitor->quench Step 4 (Upon completion) purify Wash organic layer Dry and concentrate quench->purify Step 5 final_purify Purify by Column Chromatography or Recrystallization purify->final_purify Step 6 product This compound final_purify->product

Caption: Workflow for the S-methylation of 4-Mercapto-1H-imidazole.

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis, providing potential causes and actionable solutions.

Problem EncounteredPotential Cause(s)Suggested Solutions & Explanations
Low or No Product Formation 1. Inactive Methylating Agent: Methyl iodide can degrade over time. 2. Insufficient Base: Incomplete deprotonation of the thiol means no active nucleophile is formed. 3. Low Temperature: Reaction may be too sluggish at very low temperatures.1. Use freshly opened or distilled methyl iodide. Store it over copper wire to stabilize. 2. Ensure the base is dry and use a slight excess (1.1-1.2 equivalents). K₂CO₃ should be finely powdered to maximize surface area. 3. After adding the methyl iodide at 0°C, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[2]
Multiple Spots on TLC / Low Purity 1. N-Methylation: The primary side reaction. A new spot, often with a similar Rf to the product, will appear. 2. Di-methylation: Both the sulfur and one of the ring nitrogens are methylated, forming a quaternary imidazolium salt. This byproduct is highly polar and will likely remain at the baseline on TLC. 3. Unreacted Starting Material: A polar spot at a low Rf value.1. Control Basicity: Use a mild, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or NaH. Control Temperature: Add the methylating agent at a low temperature (0°C) to favor the kinetically preferred S-alkylation. 2. Use only a slight excess (1.05-1.1 equivalents) of the methylating agent. Adding a large excess dramatically increases the risk of di-methylation. 3. Increase reaction time or temperature slightly (e.g., stir overnight at room temperature). Check the purity of the starting material.
Difficult Product Extraction / Emulsion Formation 1. Incorrect pH: The imidazole product is basic and can be protonated and sequestered in the aqueous layer if the quench solution is acidic. 2. High Polarity of Product: The product has significant polarity and may have some water solubility.1. Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. If necessary, add a saturated solution of NaHCO₃. 2. Use a more polar extraction solvent like Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent. Brine washes can help break emulsions and "salt out" the product into the organic layer.
Product Oiling Out During Recrystallization 1. Inappropriate Solvent System: The solvent may be too non-polar, causing the product to precipitate as an oil before it can form crystals. 2. Presence of Impurities: Impurities can depress the melting point and inhibit crystal lattice formation.1. Use a solvent system determined by solubility tests. A good starting point is Ethyl Acetate/Hexanes or Toluene. Dissolve the crude product in a minimal amount of the more polar solvent (e.g., Ethyl Acetate) while hot, then slowly add the non-polar anti-solvent (e.g., Hexanes) until turbidity persists. Cool slowly.[6] 2. If oiling out persists, purify the material via silica gel column chromatography first to remove the bulk of impurities, then attempt recrystallization on the cleaner fraction.

Troubleshooting Logic Diagram

G cluster_yield Low Yield cluster_purity Low Purity (TLC) cluster_solutions Solutions problem Identify Primary Issue check_reagents Reagents Fresh/Pure? problem->check_reagents check_base Base Strength/Amount Correct? problem->check_base check_temp Reaction Temp/Time Sufficient? problem->check_temp n_methylation N-Methylation Suspected? problem->n_methylation di_methylation Di-methylation Suspected? problem->di_methylation start_material Starting Material Present? problem->start_material sol_reagent Use fresh reagents check_reagents->sol_reagent No sol_base Use mild base (K₂CO₃) Ensure 1.1 eq. check_base->sol_base No sol_temp Warm to RT, stir longer check_temp->sol_temp No sol_nmeth Lower Temp, Use K₂CO₃ n_methylation->sol_nmeth Yes sol_dimeth Use only 1.05 eq. MeI di_methylation->sol_dimeth Yes start_material->sol_temp Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocol

Protocol: Synthesis of this compound via S-methylation

This protocol is a robust starting point for lab-scale synthesis.

Materials:

  • 4-Mercapto-1H-imidazole (1.0 eq)

  • Methyl Iodide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-mercapto-1H-imidazole (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration). Stir the resulting suspension at room temperature.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (1.2 eq) to the suspension. Stir vigorously for 15-20 minutes at room temperature.

  • Methylation: Cool the flask to 0°C in an ice-water bath. Add methyl iodide (1.1 eq) dropwise via syringe over 10 minutes. A color change and/or dissolution of solids may be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours (or until TLC analysis indicates complete consumption of the starting material).

    • TLC System: 10% Methanol in Dichloromethane.

    • Expected Rf: Starting material ~0.1; Product ~0.45.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes of water). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water (2x) and brine (1x). This is crucial to remove the high-boiling point DMF solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow solid or oil.

  • Purification: Purify the crude material by silica gel column chromatography.

    • Eluent System: A gradient of 0% to 5% Methanol in Dichloromethane is typically effective.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a white to off-white solid.

References

  • Dhawas, A. M. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 614-621.
  • Saeedi, M., et al. (2014). Convenient and Regiospecific Method for Synthesis of 4,5-Diaryl-1-methyl-2-(methylthio)-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2017).
  • Shinde, S. B., et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of Chemical, Biological and Physical Sciences, 4(2), 1333-1339.
  • Gupta, V., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Trend in Scientific Research and Development, 3(4), 1166-1171.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Hanoon, H. D., et al. (2020). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 36(3), 459-466.
  • Venkatesh, P. (2021). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare. [Link]

  • Hanoon, H. D., et al. (2020). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. ResearchGate. [Link]

  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(18), 5568. [Link]

  • Singh, R., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13.
  • Saha, A., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Chemistry Central Journal, 8(1), 56. [Link]

  • Li, B., et al. (2005). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 81, 254.
  • Reddy, G. S., et al. (2021). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. The Journal of Organic Chemistry, 86(17), 11986-11996.
  • Klinger, A., et al. (2016). Main reaction pathways for the formation of 1H-imidazole derivatives from monosaccharides and ammonia. ResearchGate. [Link]

  • Google Patents. (1998).
  • Lee, H., et al. (2024). Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Asian Journal of Organic Chemistry, 13(10), e202400253.

Sources

Technical Support Center: Optimizing the Synthesis of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Methylthio)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and significantly improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve consistent and high-purity results. This compound is a valuable building block in the development of novel pharmaceuticals and agrochemicals, noted for its role in creating bioactive molecules.[1]

I. Strategic Overview of the Synthetic Pathway

The most direct and adaptable synthesis of this compound is a two-step process. This strategy offers multiple points for optimization and control over the final product's purity.

  • Step 1: Regioselective Halogenation of Imidazole. The first critical step is the synthesis of a 4-halo-1H-imidazole intermediate, typically 4-bromo-1H-imidazole or 4-iodo-1H-imidazole.

  • Step 2: Nucleophilic Substitution with a Methylthio Source. The halogenated intermediate then undergoes a nucleophilic substitution reaction to introduce the methylthio group at the C4 position.

Below is a visual representation of this proposed synthetic workflow.

Synthesis_Workflow Figure 1: Proposed Synthetic Workflow for this compound Imidazole Imidazole Step1 Step 1: Halogenation (e.g., NBS, I2/Base) Imidazole->Step1 Intermediate 4-Halo-1H-imidazole (Bromo or Iodo) Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (e.g., NaSMe, MeSSMe/Base) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: A two-step approach for synthesizing this compound.

II. Detailed Experimental Protocols

The following protocols are baseline procedures that can be optimized using the troubleshooting guide in the subsequent section.

Protocol 1: Synthesis of 4-Bromo-1H-imidazole

This procedure is adapted from established methods for the bromination of imidazole.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve imidazole (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent dropwise over 1-2 hours. If using N-bromosuccinimide (NBS), it can be added portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution

This protocol is based on general principles of nucleophilic aromatic substitution on electron-rich heterocycles.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-1H-imidazole (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF.

  • Reagent Addition: Add sodium thiomethoxide (NaSMe) (1.1-1.5 eq) portion-wise at room temperature. Alternatively, a stronger base like n-butyllithium can be used at low temperatures (-78 °C) to deprotonate the imidazole, followed by the addition of dimethyl disulfide (MeSSMe).

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Work-up: Upon completion, quench the reaction by pouring it into cold water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product should be purified by silica gel column chromatography.

III. Troubleshooting Guide & Yield Optimization

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Encountered Potential Cause(s) Suggested Solutions & Optimization Strategies
Low Yield in Halogenation (Step 1) 1. Polyhalogenation: Imidazole is an electron-rich heterocycle, making it susceptible to over-halogenation, forming di- and tri-substituted products.[2] 2. Incomplete Reaction: Insufficient reaction time or temperature.1a. Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the halogenating agent. 1b. Slow Addition: Add the halogenating agent slowly at low temperatures (0-5 °C) to improve selectivity. 2. Reaction Monitoring: Use TLC to monitor the consumption of the starting material and the formation of the desired product. If the reaction stalls, consider a moderate increase in temperature.
Difficulty in Isolating 4-Halo-1H-imidazole 1. Product Solubility: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion during Extraction: The presence of imidazole salts can lead to the formation of emulsions.1. Adjust pH: Ensure the aqueous layer is neutral or slightly basic before extraction to minimize the formation of the water-soluble imidazolium salt. 2. Brine Wash: Use a saturated NaCl (brine) solution during the work-up to help break emulsions.
Low Yield in Nucleophilic Substitution (Step 2) 1. Incomplete Reaction: The C-Br or C-I bond may not be sufficiently activated for substitution. 2. Side Reactions: N-methylation of the imidazole ring is a possible side reaction if a methylating agent is present or formed in situ.[3] 3. Degradation of Reagents: Sodium thiomethoxide is sensitive to air and moisture.1a. Choice of Halogen: 4-iodo-1H-imidazole is generally more reactive than its bromo- counterpart in nucleophilic substitutions. Consider using the iodo-intermediate. 1b. Use of a Catalyst: For less reactive substrates, a copper(I) catalyst (e.g., CuI) with a ligand (e.g., L-proline) can facilitate the C-S bond formation. 2. Protect the Imidazole Nitrogen: If N-alkylation is a persistent issue, consider protecting the imidazole nitrogen with a removable group like Boc or Trityl before the substitution step. 3. Use Fresh Reagents: Ensure that the sodium thiomethoxide is fresh or generated in situ. Perform the reaction under a strict inert atmosphere.
Complex Product Mixture After Step 2 1. Multiple Reaction Sites: Besides the desired C4 substitution, reaction at C2 or the imidazole nitrogen can occur. 2. Impurities from Step 1: Unreacted starting material or polyhalogenated imidazoles from the first step can lead to a mixture of products.1. Optimize Reaction Conditions: Lowering the reaction temperature can often improve regioselectivity. The use of a strong base to deprotonate the imidazole followed by reaction with dimethyl disulfide can also favor C-S bond formation. 2. Purify the Intermediate: Ensure the 4-halo-1H-imidazole intermediate is of high purity before proceeding to the second step.
Purification Challenges 1. Co-elution of Products: The desired product and side products may have similar polarities. 2. Product Instability: Thioethers can be susceptible to oxidation.1. Optimize Chromatography: Use a gradient elution for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. Consider using a different stationary phase if silica gel is not effective.[4] 2. Inert Atmosphere: Handle the purified product under an inert atmosphere and store it in a cool, dark place to prevent oxidation.

IV. Frequently Asked Questions (FAQs)

Q1: Which is a better starting material for Step 2: 4-bromo-1H-imidazole or 4-iodo-1H-imidazole?

A1: From a reactivity standpoint, the carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making 4-iodo-1H-imidazole a more reactive substrate for nucleophilic substitution. This can lead to higher yields and faster reaction times. However, 4-bromo-1H-imidazole is often more readily available and less expensive. The choice may depend on the overall cost-effectiveness and the desired reaction kinetics.

Q2: My yield of 4-bromo-1H-imidazole is low due to the formation of 2,4,5-tribromoimidazole. How can I resolve this?

A2: Over-bromination is a common issue. A strategy to overcome this is to perform a selective de-bromination. You can treat the crude mixture containing the tribrominated species with a reducing agent like sodium sulfite.[5] This will preferentially remove the bromine atoms at the more reactive C2 and C5 positions, leaving the desired 4-bromo-1H-imidazole.

Q3: Can I use methyl mercaptan directly for the nucleophilic substitution?

A3: While possible, using methyl mercaptan, which is a toxic gas, requires specialized handling. It is often more convenient and safer to use its conjugate base, sodium thiomethoxide (NaSMe), which is a solid and commercially available. Alternatively, generating the thiolate in situ from methyl mercaptan and a base is also an option.

Q4: I am observing N-methylation as a side product. What is the likely cause and how can I prevent it?

A4: N-methylation can occur if your methylating agent can react with the acidic N-H of the imidazole ring.[3] If you are using a method that could generate a methylating species (e.g., from the decomposition of certain reagents), this can be a problem. To prevent this, you can protect the imidazole nitrogen with a group like Boc (tert-butoxycarbonyl) before the C-S bond formation step. The protecting group can then be removed under acidic conditions.

Q5: What is the best way to purify the final product, this compound?

A5: Silica gel column chromatography is the most common and effective method for purifying imidazole derivatives.[4] Given the presence of the basic imidazole ring and the thioether, a solvent system of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. A gradient elution will likely be necessary to separate the product from any unreacted starting material and side products.

V. Mechanistic Considerations & Process Logic

Understanding the underlying mechanisms is key to rational optimization.

Troubleshooting Logic for Low Yield in Nucleophilic Substitution

The following diagram illustrates a decision-making process for troubleshooting low yields in the second step.

Troubleshooting_Logic Figure 2: Troubleshooting Workflow for Nucleophilic Substitution Start Low Yield in Step 2 CheckPurity Is the 4-halo-imidazole intermediate pure? Start->CheckPurity Purify Purify the intermediate (Recrystallization/Chromatography) CheckPurity->Purify No CheckReactivity Is the halide reactive enough? CheckPurity->CheckReactivity Yes Purify->Start SwitchHalide Switch from 4-bromo- to 4-iodo-1H-imidazole CheckReactivity->SwitchHalide No CheckSideReactions Are there side products (e.g., N-methylation)? CheckReactivity->CheckSideReactions Yes SwitchHalide->Start ProtectNitrogen Protect the imidazole nitrogen (e.g., with a Boc group) CheckSideReactions->ProtectNitrogen Yes CheckConditions Are the reaction conditions optimal? CheckSideReactions->CheckConditions No ProtectNitrogen->Start OptimizeConditions Increase temperature, change solvent, or add a copper catalyst CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes OptimizeConditions->Start

Caption: A decision tree for systematically addressing low yields.

By methodically addressing these potential issues, you can significantly enhance the yield and purity of your this compound synthesis.

VI. References

  • Convenient and Regiospecific Method for Synthesis of 4,5-Diaryl-1-methyl-2-(methylthio)-1H-imidazole. Taylor & Francis Online. Available at: [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. International Journal of ChemTech Research. Available at: [Link]

  • Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. CONICET. Available at: [Link]

  • Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Wiley Online Library. Available at: [Link]

  • Transition-state structures found for the addition of methyl mercaptan... ResearchGate. Available at: [Link]

  • Synthesis of 4-Methyl-1-(3-nitrophenyl)-1H-imidazole. PrepChem.com. Available at: [Link]

  • Preparation method of 4-halogen-1H-imidazole. Google Patents. Available at:

  • Synthesis method of 4-iodo-1H-imidazole. Google Patents. Available at:

  • The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. ResearchGate. Available at: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Organic and Medicinal Chemistry International Journal. Available at: [Link]

  • Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines. Nature. Available at: [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Available at: [Link]

  • An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances. Available at: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. Available at:

  • What is the procedure for the reaction of imidazole with alkyl halide? ResearchGate. Available at: [Link]

  • Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. SciSpace. Available at: [Link]

  • PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. Organic Syntheses. Available at: [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. ResearchGate. Available at: [Link]

Sources

Common side products in the synthesis of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Methylthio)-1H-imidazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate, a key building block for histamine H₂ receptor antagonists like Cimetidine and Metiamide.[1][2] My goal is to move beyond simple procedural outlines and provide a deeper understanding of the common challenges encountered during its synthesis, focusing specifically on the identification, mitigation, and troubleshooting of common side products.

Introduction: The Synthetic Landscape

The most prevalent laboratory-scale synthesis of this compound involves the nucleophilic substitution of a 4-halo-1H-imidazole with a methylthiolate source. While seemingly straightforward, this pathway is often plagued by impurities that can complicate purification and impact downstream applications. The majority of these issues do not arise from the thioether formation step itself, but from the quality and purity of the starting 4-halo-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: I've performed a nucleophilic substitution on 4-bromo-1H-imidazole with sodium thiomethoxide and my mass spectrometry results show a significant peak at M+46 Da relative to my product. What is this impurity?

This is almost certainly 4,5-bis(methylthio)-1H-imidazole . Its formation is one of the most common issues in this synthesis.

  • Causality: The root cause is not the substitution reaction itself, but the presence of 4,5-dibromo-1H-imidazole in your starting material. The bromination of imidazole is notoriously difficult to control with perfect selectivity, often yielding a mixture of mono-, di-, and even tri-brominated species.[3] When this mixture is subjected to reaction with sodium thiomethoxide, both bromine atoms on the dibrominated impurity are substituted, leading to the undesired bis(thioether) side product.

Q2: My NMR spectrum is clean, but my yield is consistently low, and I recover a lot of unreacted 4-bromo-1H-imidazole. What could be the issue?

Several factors could be at play, often related to the nucleophile or reaction conditions.

  • Degradation of Thiomethoxide: Sodium thiomethoxide is highly hygroscopic and susceptible to oxidation. If it has been improperly stored or handled, its effective concentration will be lower than expected, leading to incomplete conversion.

  • Insufficient Base: The imidazole proton (N-H) is acidic (pKa ≈ 14.5). In the absence of a sufficient excess of base, the thiomethoxide can be protonated by the starting material, forming neutral methanethiol, which is a much weaker nucleophile. This effectively stalls the reaction.

  • Solvent Choice: The reaction requires a polar aprotic solvent like DMF or DMSO to ensure the solubility of the reagents and facilitate the SNAr reaction. Using less polar solvents can dramatically slow down the reaction rate.

Q3: Besides the bis(thioether), are there other common side products I should be aware of?

Yes, two other side products can occasionally be observed:

  • N-Methylated Product (1-methyl-4-(methylthio)-1H-imidazole): This arises if a methylating agent like methyl iodide is used instead of a thiolate salt. The imidazole nitrogen is a competing nucleophile and can be methylated. While less common when using sodium thiomethoxide, it can occur if there are reactive methylating impurities present.

  • Disulfide Impurity (bis(1H-imidazol-4-yl) disulfide): The thiomethoxide anion can be oxidized to form dimethyldisulfide, and similarly, the product thiol (if formed under certain conditions) could potentially oxidize to form a disulfide dimer, though this is less common under standard anaerobic reaction conditions.

Troubleshooting & Purification Guide

This section provides actionable solutions to the problems outlined above.

Problem 1: Presence of 4,5-bis(methylthio)-1H-imidazole

This is best addressed before the substitution reaction by purifying the 4-halo-imidazole starting material.

Solution A: Prophylactic Purification of 4-Bromo-1H-imidazole

This two-step recrystallization protocol is highly effective at removing the less soluble di-halogenated impurity.[4]

  • Step 1: Removal of Di-iodinated/Dibrominated Impurity.

    • Place the crude 4-halo-1H-imidazole solid into a round-bottom flask.

    • Add a solvent mixture of water and a small amount of ethanol (e.g., ~30:1 v/v water:ethanol).

    • Heat the mixture to reflux with stirring for 1 hour. The desired mono-halogenated product will dissolve, while the di-halogenated impurity has much lower solubility.

    • Perform a hot gravity filtration using a pre-warmed funnel to remove the insoluble di-halogenated solid.

    • Allow the hot filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystallization of the purified 4-halo-1H-imidazole.

    • Collect the solid by suction filtration.

  • Step 2: Final Recrystallization.

    • Recrystallize the solid obtained from Step 1 from an appropriate solvent system like ethyl acetate/n-hexane to remove other impurities like unreacted imidazole.

Solution B: Reductive Dehalogenation of Crude 4-Halo-1H-imidazole

An alternative industrial method involves chemically converting the di- and tri-halogenated impurities back into the desired mono-halogenated product.[3]

  • Dissolve the crude 4-halo-imidazole mixture in an aqueous alcohol solution (e.g., isopropanol/water).

  • Add a reducing agent such as sodium sulfite (Na₂SO₃).

  • Reflux the mixture until TLC or LC-MS analysis shows the disappearance of the over-halogenated species.

  • Work up the reaction by extraction with an organic solvent (e.g., ethyl acetate) to isolate the purified 4-halo-1H-imidazole.

Solution C: Chromatographic Purification of the Final Product

If the side product has already been formed, it must be removed chromatographically.

  • Method: Silica gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient elution is typically required. Start with a moderately polar system like 100% ethyl acetate and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% methanol in ethyl acetate). The more polar bis(thioether) will elute later than the desired mono-substituted product.

Problem 2: Low Conversion and Yield

Solution: Optimization of Reaction Parameters

  • Use Fresh Reagents: Always use freshly opened or properly stored sodium thiomethoxide.

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF) over molecular sieves and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the nucleophile.

  • Use Excess Base/Nucleophile: Employing a slight excess (1.1 to 1.5 equivalents) of sodium thiomethoxide can help drive the reaction to completion by compensating for any minor degradation and ensuring the imidazole ring remains in its nucleophilic state.

  • Monitor Temperature: While the reaction often proceeds at room temperature, gentle heating (40-60 °C) can increase the rate of conversion. Monitor the reaction by TLC or LC-MS to avoid potential decomposition at higher temperatures.

Data Summary & Visualization

Table 1: Common Side Products and Their Characteristics
Compound NameStructureMolecular Weight ( g/mol )Common Origin
4,5-bis(methylthio)-1H-imidazole Imidazole ring with -SCH₃ at C4 and C5174.29Reaction with 4,5-dihalo-1H-imidazole impurity.
1-methyl-4-(methylthio)-1H-imidazole Imidazole ring with -SCH₃ at C4 and -CH₃ at N1142.23Competing N-methylation, especially if using CH₃I.
Unreacted 4-Bromo-1H-imidazole Imidazole ring with -Br at C4146.98Incomplete reaction; poor nucleophile activity.
Diagrams

Reaction Pathway and Side Product Formation

The following diagram illustrates the primary synthetic route to this compound and the pathway leading to the most common byproduct.

reaction_pathway 4_5_dibromo 4,5-Dibromo-1H-imidazole (Impurity) side_product 4,5-bis(methylthio)-1H-imidazole (Side Product) 4_5_dibromo->side_product Side Reaction 4_bromo 4-Bromo-1H-imidazole (Starting Material) product This compound (Desired Product) 4_bromo->product Desired Reaction NaSMe + NaSMe

Caption: Main reaction and side product formation from a common impurity.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues in your synthesis.

troubleshooting_workflow start Reaction Complete. Analyze crude product (LC-MS, NMR). check_purity Is desired product the major peak? start->check_purity impurity_present Significant impurity detected. check_purity->impurity_present No success Product is pure. Proceed. check_purity->success Yes check_mass Check Mass Spec. Is impurity M+46 Da? impurity_present->check_mass bis_thioether Impurity is 4,5-bis(methylthio)-1H-imidazole. check_mass->bis_thioether Yes low_yield Low Yield / High SM check_mass->low_yield No (Main peak is SM) purify_product Action: Purify via column chromatography. bis_thioether->purify_product revisit_sm Future Prevention: Purify 4-bromo-1H-imidazole starting material before use. purify_product->revisit_sm check_reagents Action: Check reagent quality (NaSMe). Ensure anhydrous conditions. Use slight excess of nucleophile. low_yield->check_reagents

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • Farghaly, T. A., et al. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 2, 227-236.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]

  • Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 1031-1037.
  • Patrick, G. L. (n.d.). RATIONAL DESIGN OF CIMETIDINE.
  • Al-Mofleh, I. A. (2010). The development of cimetidine: 1964-1976. A human story. Saudi Journal of Gastroenterology, 16(3), 212-216. [Link]

  • Brimblecombe, R. W., et al. (1978). Characterization and development of cimetidine as a histamine H2-receptor antagonist. Gastroenterology, 74(2 Pt 2), 339-347. [Link]

  • Fajgelj, S., et al. (1988). A process for the preparation of cimetidine. European Patent No. EP0279161A2.
  • Nád, K., et al. (1982). Process for the preparation of cimetidine. European Patent No. EP0046635A1.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-iodo-1H-imidazole.
  • Wang, L. (2007). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 4(4), 533-537.
  • Unnamed Inventor. (2017). Preparation method of 4-halogen-1H-imidazole. Chinese Patent No. CN106674121A.
  • Unnamed Inventor. (2021). Synthesis method of 4, 5-diiodo-1H-imidazole. Chinese Patent No. CN112321512A.

Sources

Technical Support Center: Stability and Degradation of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(Methylthio)-1H-imidazole. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting for experimental challenges related to its stability and degradation pathways under stress conditions. Our goal is to equip you with the scientific rationale and practical steps needed to conduct robust and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, which features a nucleophilic imidazole ring and an easily oxidizable thioether (methylthio) group, this compound is susceptible to degradation under several stress conditions. The two most significant pathways are oxidation and photolytic degradation.

  • Oxidative Degradation: The sulfur atom in the methylthio group is the most likely site of initial oxidative attack. Exposure to common oxidizing agents (e.g., hydrogen peroxide) will sequentially oxidize the thioether to 4-(Methylsulfinyl)-1H-imidazole (the sulfoxide) and subsequently to 4-(Methylsulfonyl)-1H-imidazole (the sulfone). Severe oxidative stress may also lead to the degradation of the imidazole ring itself.[1][2]

  • Photolytic Degradation: Imidazole moieties are known to be sensitive to photodegradation when exposed to high-intensity UV light.[1][3] This can lead to complex reaction pathways, including the formation of photo-oxidized products or even ring cleavage. The specific degradants formed will depend on the solvent system and the presence of photosensitizers.

  • Hydrolytic & Thermal Degradation: The core imidazole ring and the thioether linkage are generally stable to hydrolysis across a range of pH values (acidic, neutral, basic) and are also relatively thermally stable.[1][4] Significant degradation is not typically expected under standard thermal and hydrolytic stress conditions unless extreme temperatures or pH are applied.[5]

The primary expected degradation pathways are visualized below.

DegradationPathways cluster_main This compound cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway A This compound (Parent Compound) B 4-(Methylsulfinyl)-1H-imidazole (Sulfoxide) A->B Oxidation [O] (e.g., H₂O₂) D Complex Photo-oxidized Products & Ring Cleavage Fragments A->D Photolysis (UV Light) C 4-(Methylsulfonyl)-1H-imidazole (Sulfone) B->C Further Oxidation [O]

Caption: Primary degradation pathways of this compound.

Q2: What are the standard stress conditions I should apply in a forced degradation study for this compound, according to ICH guidelines?

A2: Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and validate the stability-indicating power of your analytical methods.[6] The conditions should be harsh enough to cause 5-20% degradation of the active pharmaceutical ingredient (API).[6][7][8] For this compound, a typical set of conditions based on ICH Q1A guidelines would be as follows.[9][10][11]

Stress ConditionReagent/ConditionTemperatureDurationPrimary Expected Degradation
Acid Hydrolysis 0.1 M HCl60 °C24-48 hoursUnlikely to be significant
Base Hydrolysis 0.1 M NaOH60 °C24-48 hoursUnlikely to be significant
Oxidation 3% H₂O₂Room Temp24 hoursHigh . Formation of sulfoxide and sulfone.
Thermal 80 °C (in solid state and solution)48 hoursUnlikely to be significant
Photolytic ICH Option 2: >1.2 million lux hours and >200 watt hours/m²Room TempAs requiredHigh . Formation of complex products.

Note: These are starting conditions and should be optimized. If no degradation is observed, you may need to increase the stressor concentration, temperature, or duration. Conversely, if degradation is too extensive, reduce the severity of the conditions.[7][12]

Q3: How do I prepare and handle samples to prevent unintended degradation before my analysis?

A3: Due to its sensitivity to oxidation and light, proper sample handling is critical.

  • Solvent Preparation: Use high-purity solvents (e.g., HPLC-grade). Degas aqueous mobile phases to remove dissolved oxygen, which can promote on-column or in-vial oxidation.

  • Sample Preparation: Prepare solutions fresh whenever possible. If samples must be stored, keep them at low temperatures (2-8 °C) in amber vials to protect from light. For long-term storage, consider freezing (-20 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Antioxidants: If you observe significant oxidative degradation during sample preparation or analysis, consider adding a small amount of an antioxidant, such as sodium metabisulfite, to your sample diluent. However, ensure the antioxidant does not interfere with your chromatography.

Troubleshooting Guides

Issue 1: My HPLC chromatogram shows multiple unexpected peaks in my oxidative stress sample.
Possible Cause Explanation & Solution
Over-stressing the Sample Applying an oxidizing agent that is too concentrated or for too long can lead to secondary degradation products. The initial sulfoxide degradant can be further oxidized to the sulfone, and the imidazole ring itself may begin to degrade. Solution: Reduce the concentration of H₂O₂ (e.g., from 3% to 0.3%) or shorten the exposure time. Analyze samples at multiple time points (e.g., 2, 8, 24 hours) to observe the progression from primary to secondary degradants.[8]
Reaction with Solvent Certain solvents can participate in degradation reactions. For example, using methanol under photolytic conditions can sometimes generate reactive methoxy radicals.[8] Solution: Use acetonitrile as the co-solvent for sample preparation and mobile phases, as it is generally more inert. Always run a solvent blank under the same stress conditions to identify any solvent-derived artifacts.
Impurity in Starting Material The unexpected peaks may have been present at low levels in your starting material and became more prominent as the parent peak decreased. Solution: Analyze an unstressed (time zero) sample of your starting material using the same high-sensitivity method to confirm its initial purity profile.
Issue 2: I am having trouble separating the parent compound from its sulfoxide degradant using reverse-phase HPLC.
Possible Cause Explanation & Solution
Insufficient Chromatographic Resolution The sulfoxide degradant is more polar than the parent thioether. In some cases, the polarity difference may not be sufficient for baseline separation on a standard C18 column, leading to co-elution or poor peak shape.[12] Solution 1 (Modify Mobile Phase): Decrease the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase to increase the retention and improve the separation of these closely eluting peaks. Switching to methanol as the organic modifier can also alter selectivity. Solution 2 (Change Stationary Phase): If modifying the mobile phase is insufficient, switch to a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column can offer different interactions that may resolve the peaks. Solution 3 (Consider HILIC): For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative to reversed-phase, as it operates on a different separation mechanism.[13][14]
Inappropriate Mobile Phase pH The imidazole ring has a pKa, and operating the mobile phase near this pKa can lead to poor peak shape and shifting retention times. Solution: Buffer the aqueous portion of your mobile phase to a pH at least 2 units away from the pKa of the imidazole ring. A common choice is to use a low pH mobile phase (e.g., pH 2.5-3.0) with an additive like formic acid or trifluoroacetic acid, which ensures the imidazole is consistently protonated.
Issue 3: My mass spectrometry (LC-MS) data shows no clear molecular ion for the degradation products.
Possible Cause Explanation & Solution
Poor Ionization Imidazole compounds generally ionize well in positive electrospray ionization (ESI+) mode due to the basic nitrogen atoms. However, degradation products may have different ionization efficiencies. Solution: Ensure your MS source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your analytes. If you suspect poor ionization, try performing a direct infusion of a stressed sample to optimize the source for the degradant ions.
Formation of Adducts Degradation products can form adducts with mobile phase components (e.g., sodium [M+Na]⁺, formate [M+HCOOH-H]⁻). This can complicate spectral interpretation. Solution: Scrutinize the mass spectrum for ions corresponding to common adducts. Using ammonium formate or ammonium acetate as a mobile phase buffer instead of sodium-based buffers can simplify the spectrum by favoring the formation of [M+H]⁺ or [M+NH₄]⁺ ions.
In-source Fragmentation The degradation products may be unstable and fragment within the mass spectrometer's source before reaching the mass analyzer. Solution: Reduce the fragmentor or cone voltage in the MS source. This "softens" the ionization process and can help preserve the molecular ion.

Experimental Protocols

Protocol 1: General Forced Degradation Workflow

This workflow provides a systematic approach to performing a forced degradation study.

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol serves as a starting point for developing a method capable of separating this compound from its primary oxidative degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 60% B

    • 25-30 min: Hold at 60% B

    • 30.1-35 min: Return to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of the parent compound (e.g., start with 215 nm).[14] A PDA detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from the forced degradation study to a final concentration of approximately 0.1 mg/mL using a 50:50 mixture of water and acetonitrile.

System Suitability: Before analysis, inject a standard solution containing the parent compound and a partially degraded oxidative stress sample to confirm that the method provides adequate resolution (>2.0) between the parent peak and the sulfoxide/sulfone peaks.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. (2003). [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. (2025). [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. Scientific guideline. European Medicines Agency (EMA). (2003). [Link]

  • Q1A(R2) A deep dive in Stability Studies. YouTube. (2025). [Link]

  • ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Slideshare. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. [Link]

  • The methylation, oxidation and crystallographic characterization of imidazole derivatives. [Link]

  • Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. ResearchGate. [Link]

  • Biodegradability of imidazole structures. ResearchGate. [Link]

  • Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. MDPI. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • Forced Degradation Studies. MedCrave online. (2016). [Link]

  • 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. PubMed. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022). [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. (2025). [Link]

  • Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. RSC Publishing. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. NIH. [Link]

  • Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent. (2018). [Link]

  • The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay. PubMed. [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. PubMed. [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed Central. [Link]

  • A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. MDPI. [Link]

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. PubMed. [Link]

  • Product Class 3: Imidazoles. Thieme Connect. [Link]

Sources

Technical Support Center: Stabilizing 4-(Methylthio)-1H-imidazole for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-(Methylthio)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during the storage and handling of this compound.

Introduction: Understanding the Instability of this compound

This compound is a versatile building block in pharmaceutical and agricultural research, often utilized in the synthesis of bioactive molecules.[1] However, its chemical structure, featuring both a sulfur-containing thioether group and an imidazole ring, presents inherent stability challenges. The primary degradation pathways are:

  • Oxidation of the Thioether: The methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and, subsequently, the sulfone. This is a common degradation pathway for thioethers.

  • Imidazole Ring Degradation: The imidazole ring itself can be prone to degradation through mechanisms such as hydrolysis and photolysis, particularly under harsh conditions.[2][3]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the molecule.

Understanding these degradation pathways is the first step in implementing effective stabilization strategies. This guide will provide you with the knowledge and tools to mitigate these issues and ensure the long-term viability of your this compound samples.

Recommended Storage Conditions

To maintain the purity and stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on the chemical properties of the molecule and best practices for storing sensitive organic compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions, including oxidation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive methylthio group by displacing atmospheric oxygen.
Light In the Dark (Amber Glass Vial)Minimizes light-induced degradation (photolysis).
Moisture Dry (Tightly Sealed Container)Prevents hydrolysis of the imidazole ring and other moisture-related degradation.
Container Tightly Sealed Amber Glass Vial or Polypropylene TubeAmber glass protects from light. Polypropylene is a good alternative, but glass is generally preferred for long-term storage of organic compounds to minimize the risk of leaching.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: My sample of this compound has changed color (e.g., turned yellow or brown).
  • Possible Cause: This is often an indication of degradation, likely due to oxidation or photodegradation. The formation of colored byproducts is a common sign of instability in organic compounds.

  • Solution:

    • Assess Purity: Before use, analyze the purity of the discolored sample using a validated analytical method, such as HPLC (see Protocol 2).

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (cool, dark, dry, and under an inert atmosphere).

    • Purification: If the purity is compromised but the compound is still needed, consider repurification by recrystallization or column chromatography, if feasible.

    • Discard if Necessary: If significant degradation has occurred, it is best to discard the sample and use a fresh, pure batch to ensure the reliability of your experimental results.

Issue 2: I am seeing unexpected peaks in my HPLC or NMR analysis of a stored sample.
  • Possible Cause: The appearance of new peaks strongly suggests the formation of degradation products. The most likely culprits are the sulfoxide and sulfone derivatives of this compound.

  • Solution:

    • Identify Degradation Products: Use mass spectrometry (MS) and NMR spectroscopy to identify the structure of the unknown peaks. The expected masses and general NMR characteristics of the sulfoxide and sulfone are provided in the "Characterization of Degradation Products" section below.

    • Optimize Storage: This is a clear sign that your current storage conditions are inadequate. Immediately transfer any remaining pure material to a container that can be purged with an inert gas and store it in a refrigerator, protected from light.

    • Consider an Antioxidant: For long-term storage, especially if the compound will be handled frequently, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[5] See Protocol 4 for guidance on evaluating the effectiveness of a stabilizer.

Issue 3: The yield of my reaction using this compound is lower than expected.
  • Possible Cause: If you have ruled out other experimental errors, the low yield could be due to the use of a degraded starting material. The presence of impurities like the sulfoxide or sulfone can interfere with the reaction or simply mean that you are starting with less of the active reactant than intended.

  • Solution:

    • Confirm Purity of Starting Material: Always check the purity of your this compound before use, especially if it has been stored for an extended period. A quick purity check by HPLC is recommended.

    • Use a Fresh Batch: If the purity is questionable, use a fresh, unopened batch of the compound for your reaction.

    • Adjust Stoichiometry: If you must use a partially degraded sample, you may need to adjust the stoichiometry of your reaction based on the determined purity to ensure you are adding the correct molar equivalent of the active compound.

Frequently Asked Questions (FAQs)

  • Q1: Can I store this compound at room temperature for a short period?

    • A1: While short-term storage at room temperature may be acceptable for a few days if the compound is in a tightly sealed, light-protected container, it is not recommended. To ensure maximum stability, it should be stored at 2-8°C whenever possible.

  • Q2: How do I handle this compound on the bench?

    • A2: To minimize exposure to air and light, it is best to weigh out the compound quickly and in a subdued lighting environment. For maximum protection, especially for quantitative work, handling in a glovebox or under a stream of inert gas is ideal.

  • Q3: Is it necessary to use an inert atmosphere for storage?

    • A3: For long-term storage (months to years), using an inert atmosphere is highly recommended to prevent oxidation of the methylthio group. For short-term storage (weeks), a tightly sealed container in a refrigerator may be sufficient, but the risk of degradation increases over time.

  • Q4: What is the best solvent for dissolving this compound for storage?

    • A4: It is generally not recommended to store this compound in solution for long periods, as this can accelerate degradation. If you must store it in solution, use a dry, aprotic solvent and store it at low temperature under an inert atmosphere. The stability in solution will be highly dependent on the solvent and storage conditions and should be experimentally verified.

  • Q5: My this compound is a solid. Does it still need to be protected from moisture?

    • A5: Yes. Even as a solid, the compound can be hygroscopic and absorb moisture from the air, which can lead to hydrolysis over time. Always store it in a tightly sealed container in a dry environment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol will help you to intentionally degrade this compound to generate its potential degradation products for use as analytical standards and to understand its stability profile.[6][7]

1. Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and methanol

  • Small glass vials

  • HPLC system with a UV detector

2. Procedure:

  • Acid Hydrolysis: Dissolve a small amount of this compound in a 1:1 mixture of methanol and 0.1 M HCl to a final concentration of approximately 1 mg/mL. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a small amount of this compound in a 1:1 mixture of methanol and 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a small amount of this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of approximately 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a small amount of the solid compound in a glass vial and heat it in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (approx. 1 mg/mL in methanol) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a control sample in the dark.

3. Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the HPLC mobile phase and analyze them using the HPLC method described in Protocol 2.

Forced Degradation Workflow
Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC method can be used to assess the purity of this compound and separate it from its potential degradation products.[3][8][9]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Formic acid

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.

Protocol 3: Long-Term Stability Study

This protocol outlines a systematic approach to evaluating the long-term stability of this compound under controlled storage conditions.[4][10]

1. Materials:

  • A single, pure batch of this compound

  • Amber glass vials with tight-fitting caps

  • Inert gas (argon or nitrogen)

  • Stability chambers set to the desired conditions

2. Procedure:

  • Sample Preparation: Aliquot the this compound into several amber glass vials. For each vial, flush the headspace with an inert gas before sealing tightly.

  • Storage Conditions:

    • Long-Term: 5°C ± 3°C

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

    • Control: A sample stored at -20°C can be used as a control for comparison.

  • Testing Schedule:

    • Initial: Test a sample at the beginning of the study (Time 0).

    • Accelerated: Test samples at 1, 3, and 6 months.

    • Long-Term: Test samples at 3, 6, 9, 12, 18, and 24 months.

3. Analysis:

  • At each time point, analyze the samples for purity using the HPLC method in Protocol 2.

  • Document any changes in physical appearance (e.g., color).

Stability_Study_Timeline cluster_accelerated Accelerated (25°C/60%RH) cluster_longterm Long-Term (5°C) T0 Time 0 Initial Analysis A1 1 Month T0->A1 L3 3 Months T0->L3 A3 3 Months A1->A3 A6 6 Months A3->A6 L6 6 Months L3->L6 L9 9 Months L6->L9 L12 12 Months L9->L12 L18 18 Months L12->L18 L24 24 Months L18->L24

Long-Term Stability Study Timeline
Protocol 4: Evaluating the Effectiveness of an Antioxidant

This protocol can be used to determine if the addition of an antioxidant, such as butylated hydroxytoluene (BHT), can improve the stability of this compound.[5][11]

1. Materials:

  • This compound

  • Butylated hydroxytoluene (BHT)

  • Glass vials

  • HPLC system

2. Procedure:

  • Sample Preparation: Prepare two sets of samples. In one set, add a small amount of BHT (e.g., 0.1% w/w) to the this compound and mix thoroughly. The other set will be the control with no antioxidant.

  • Stress Conditions: Expose both sets of samples to an accelerated degradation condition known to cause oxidation, such as storage at 40°C in the dark for several weeks, or exposure to air at room temperature.

  • Analysis: At regular intervals (e.g., weekly), take a small sample from each set, prepare a solution, and analyze by HPLC (Protocol 2) to quantify the remaining amount of this compound and the formation of degradation products.

3. Evaluation:

  • Compare the rate of degradation of the stabilized sample with that of the control sample. A significantly slower rate of degradation in the sample containing BHT indicates that it is an effective stabilizer against oxidation.

Characterization of Degradation Products

Mass Spectrometry (MS)

In the event of degradation, mass spectrometry is a powerful tool for identifying the likely oxidation products.

CompoundMolecular FormulaExact MassExpected [M+H]⁺Key Fragmentation
This compoundC₄H₆N₂S114.0252115.0329Loss of CH₃, SH
4-(Methylsulfinyl)-1H-imidazole (Sulfoxide)C₄H₆N₂OS130.0201131.0279Loss of CH₃SO, O, CH₃
4-(Methylsulfonyl)-1H-imidazole (Sulfone)C₄H₆N₂O₂S146.0150147.0228Loss of CH₃SO₂, SO₂
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide definitive structural information about the degradation products. The oxidation of the thioether to a sulfoxide and then to a sulfone will cause a characteristic downfield shift of the adjacent protons and carbons.

Expected ¹H and ¹³C NMR Chemical Shift Changes:

GroupThis compound (Predicted)4-(Methylsulfinyl)-1H-imidazole (Sulfoxide) (Predicted)4-(Methylsulfonyl)-1H-imidazole (Sulfone) (Predicted)
S-C H₃ (¹H)~2.5 ppm~2.7-2.9 ppm~3.0-3.2 ppm
S-C H₃ (¹³C)~15 ppm~40-45 ppm~45-50 ppm
Imidazole Protons~7.0-7.6 ppmShifts of ~0.1-0.3 ppm downfieldShifts of ~0.2-0.5 ppm downfield
Imidazole Carbons~115-135 ppmDownfield shifts, particularly for C4Further downfield shifts for C4

Note: These are predicted chemical shifts based on general principles and may vary depending on the solvent and other experimental conditions.

References

  • Puz, M. J., Johnson, B. A., & Murphy, B. J. (2005). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Pharmaceutical development and technology, 10(1), 115–125.
  • Puz, M. J., Johnson, B. A., & Murphy, B. J. (2005). Use of the Antioxidant BHT in Asymmetric Membrane Tablet Coatings to Stabilize the Core to the Acid Catalyzed Peroxide Oxidation of a Thioether Drug.
  • Hassan, L. A., Omondi, B., & Nyamori, V. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Forced degrad
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform
  • Forced degradation. (n.d.).
  • This compound - Chem-Impex. (n.d.).
  • Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for synthetic lubricating oil. (2021).
  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Control experiments a Influence of the radical scavengers TEMPO and BHT...
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020).
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.).
  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003). TÜBİTAK Academic Journals.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019). Journal of Pharmaceutical Science and Bioscientific Research.
  • 4 (Methylthio) 1H Imidazole - Cenmed Enterprises. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container m
  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023).
  • Thioethers | Antioxidant Synergists for Plastics | amfine.com. (n.d.).
  • Kinetics of Imidazole Catalyzed Ester Hydrolysis: Use of Buffer Dilutions to Determine Spontaneous Rate, Catalyzed Rate, and Reaction Order. | Semantic Scholar. (1982).
  • (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. (2015).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central.
  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radi
  • Mass Spectrometry. (n.d.). RSC Advances (RSC Publishing).
  • Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. (n.d.).
  • Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. (n.d.). Benchchem.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • Application Notes and Protocols for the Quantification of 4-iodo-1H-imidazole. (n.d.). Benchchem.
  • Atmospheric Photochemical Oxid
  • Life Science Chemical Compatibility Chart. (n.d.). Controlled Fluidics.
  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (n.d.).
  • Chemical Compatibility by Container Resin. (n.d.). CP Lab Safety.
  • Evaluation of the Chemical Compatibility of Plastic Contact Materials and Pharmaceutical Products; Safety Considerations Related to Extractables and Leachables | Request PDF. (n.d.).
  • The kinetics of the hydrolysis of methylene dichloride. (n.d.). Sci-Hub.
  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles | Semantic Scholar. (n.d.).

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Imidazoles are a cornerstone in medicinal chemistry and materials science, and their successful synthesis is often a pivotal step in research and development.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental issues, delving into the root causes and offering actionable solutions to get your synthesis back on track.

Issue 1: Consistently Low Yields in a Debus-Radziszewski Reaction

Question: I'm performing a Debus-Radziszewski synthesis of a tri-substituted imidazole from a 1,2-dicarbonyl, an aldehyde, and an ammonia source, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in the Debus-Radziszewski reaction, a classic multi-component synthesis, are a frequent challenge.[3][4] Several factors can be at play, often related to side reactions, suboptimal reaction conditions, or reactant solubility.[3]

Causality and Solutions:

  • Side Reactions: The formation of byproducts, such as oxazoles, can significantly reduce the yield of your desired imidazole.[3] Harsh reaction conditions, like excessively high temperatures or prolonged reaction times, can promote these alternative pathways and lead to the degradation of both reactants and products.[3][5]

    • Optimization Strategy: Systematically optimize the reaction temperature. A good starting point is to screen a range of temperatures to find a balance between a reasonable reaction rate and minimal byproduct formation.[6] For instance, in some cases, ultrasound-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional reflux.[3]

  • Poor Solubility of Starting Materials: The solubility of your dicarbonyl and aldehyde in the chosen solvent is crucial for an efficient reaction.[3] If reactants are not well-solvated, the reaction rate will be slow, leading to lower yields.[7][8]

    • Solvent Selection: The Debus-Radziszewski reaction often benefits from polar protic solvents like ethanol or methanol, which aid in solvating the ammonium acetate.[7] However, for certain substrates, polar aprotic solvents such as DMF or DMSO have proven effective.[7][9] A mixture of solvents, like ethanol-water, can also enhance yields by improving the solubility of various reactants.[9] Greener alternatives like glycerol have also been shown to be effective, sometimes eliminating the need for a catalyst.[8]

  • Sub-optimal Stoichiometry: The molar ratio of the reactants is a critical parameter. An imbalance can lead to the incomplete conversion of the limiting reagent or an increase in side products.

    • Stoichiometric Adjustment: A common strategy is to use an excess of the ammonia source, such as ammonium acetate, to drive the reaction towards completion.[3] Experimenting with different molar ratios of the dicarbonyl, aldehyde, and ammonia source is recommended to find the optimal conditions for your specific substrates.

Issue 2: Difficulty in Purifying the Substituted Imidazole

Question: My reaction to synthesize a substituted imidazole appears successful by TLC, but I'm struggling to purify the final product. What are the best approaches for purification?

Answer: Purification of substituted imidazoles can be challenging due to their polarity and potential for N-H hydrogen bonding, which can lead to tailing on silica gel chromatography. The choice of purification method depends heavily on the physical properties of your compound and the nature of the impurities.

Causality and Solutions:

  • Polarity and Tailing on Silica Gel: The nitrogen atoms in the imidazole ring make it a polar molecule. The N-H proton is also acidic, leading to strong interactions with the silica gel surface, which can result in broad peaks and poor separation.

    • Chromatography Optimization:

      • Solvent System: For column chromatography, a gradient elution is often necessary, starting with a non-polar solvent and gradually increasing the polarity.[3]

      • Additives: Adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent can help to suppress the interaction with silica gel and improve peak shape.

  • Solid-Phase Extraction (SPE): For certain imidazoles, SPE can be a more efficient purification method than traditional column chromatography. Different sorbents can be screened to find the optimal separation conditions.

  • Crystallization: If your synthesized imidazole is a solid, crystallization is a highly effective purification technique.[3] Screening various solvent systems is key to finding conditions that yield high-purity crystals.

  • Vacuum Distillation: For volatile imidazole derivatives, vacuum distillation can be an excellent method for separating them from non-volatile impurities.[3]

Issue 3: Unwanted Side Products in the Synthesis from α-Haloketones and Amidines

Question: I am synthesizing a 2,4-disubstituted imidazole from an α-haloketone and an amidine, but I am observing significant amounts of side products. How can I improve the selectivity of this reaction?

Answer: The condensation of α-haloketones with amidines is a widely used method for preparing 2,4-disubstituted imidazoles.[10][11] However, the formation of side products can be an issue if the reaction conditions are not carefully controlled.

Causality and Solutions:

  • Decomposition of α-Haloketones: α-haloketones can be unstable under basic conditions and may decompose, leading to a variety of byproducts.[10]

    • Controlled Addition: To minimize the concentration of the α-haloketone in the reaction at any given time, it is recommended to add a solution of the α-haloketone slowly to the mixture of the amidine and base.[10]

  • Choice of Base and Solvent: The base and solvent system play a crucial role in the outcome of the reaction. A strong base might promote the decomposition of the α-haloketone, while an inappropriate solvent can lead to poor solubility and low reaction rates.[10]

    • Optimized Conditions: A robust protocol often involves using a mild base like potassium bicarbonate in an aqueous THF solvent system under vigorous reflux.[10][11] This system effectively solubilizes both the polar amidine and the less polar α-haloketone, while the bicarbonate is a sufficiently mild base to minimize decomposition.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in imidazole synthesis, and how do I choose one?

A1: Catalysts can significantly improve the yield and reaction rate of imidazole synthesis by lowering the activation energy of the reaction.[12][13] The choice of catalyst depends on the specific synthetic method. For instance, in metal-catalyzed cross-coupling reactions to form C-N or C-C bonds on the imidazole ring, copper or palladium catalysts are commonly used.[14][15] In some multicomponent reactions, Lewis acids like zinc chloride or erbium triflate can be effective.[16] The use of magnetic nanocatalysts is also an emerging green chemistry approach that facilitates easy catalyst recovery.[1]

Q2: How do I choose the right protecting group for the imidazole nitrogen?

A2: Protecting the imidazole nitrogen is often necessary during multi-step syntheses to prevent unwanted side reactions.[17][18] The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal. Common protecting groups for the imidazole nitrogen include:

  • Trityl (Tr): This bulky group is introduced using trityl chloride and is easily removed under mild acidic conditions. It is stable to basic and neutral conditions.[19]

  • Tosyl (Ts): A robust protecting group that is stable to a wide range of conditions but requires harsher methods for removal, such as strong acid or reducing agents.[20]

  • tert-Butyldimethylsilyl (TBDMS): This silyl group can be used to protect the 2-position, allowing for selective lithiation at the 5-position. It can be removed with fluoride reagents.[21]

Q3: Can microwave irradiation be beneficial for imidazole synthesis?

A3: Yes, microwave-assisted synthesis can be a valuable tool for the synthesis of substituted imidazoles. It often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[3][5] This is attributed to the efficient and uniform heating provided by microwave irradiation.

Experimental Protocols

Protocol 1: Optimized Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole

This protocol provides an optimized procedure for a classic Debus-Radziszewski reaction.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.5 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water, which should precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.

Protocol 2: Purification of a Polar Imidazole using Column Chromatography with a Basic Modifier

This protocol outlines a general procedure for purifying a polar imidazole derivative that exhibits tailing on silica gel.

Materials:

  • Crude imidazole product

  • Silica gel (for column chromatography)

  • Eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

  • Triethylamine (basic modifier)

Procedure:

  • Prepare the column by packing silica gel in the chosen non-polar solvent of the eluent system.

  • Dissolve the crude imidazole product in a minimal amount of the eluent or a suitable solvent.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Carefully load the dried, adsorbed product onto the top of the prepared column.

  • Prepare the eluent system. Add 0.1-1% triethylamine to the more polar solvent of your eluent system (e.g., methanol or ethyl acetate).

  • Begin the elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent containing triethylamine.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified imidazole.

Data Presentation

Table 1: Impact of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles

Solvent SystemYield (%)Reference
Ethanol-Water (1:1)90[9]
ButanolHigh[7]
TolueneLower[7]
DMF/DMSOGood[7][9]
GlycerolGood to Excellent[8]

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Debus-Radziszewski Reaction [3]

MethodReaction TimeYield (%)
Conventional Reflux120-190 min38-86
Ultrasound-Assisted35-60 min73-98

Visualization of Key Concepts

Troubleshooting_Low_Yields Start Low Yield in Imidazole Synthesis Problem1 Side Reactions (e.g., Oxazoles) Start->Problem1 Problem2 Poor Reactant Solubility Start->Problem2 Problem3 Sub-optimal Stoichiometry Start->Problem3 Solution1a Optimize Temperature Problem1->Solution1a Solution1b Reduce Reaction Time Problem1->Solution1b Solution1c Consider Ultrasound Problem1->Solution1c Solution2 Screen Solvents (Polar Protic/Aprotic, Green Solvents) Problem2->Solution2 Solution3 Adjust Reactant Ratios (e.g., excess NH4OAc) Problem3->Solution3

Caption: Troubleshooting workflow for low yields in imidazole synthesis.

Purification_Strategy Start Purification Challenge with Substituted Imidazole IsSolid Is the product a solid? Start->IsSolid IsVolatile Is the product volatile? IsSolid->IsVolatile No Crystallization Crystallization IsSolid->Crystallization Yes Chromatography Column Chromatography IsVolatile->Chromatography No Distillation Vacuum Distillation IsVolatile->Distillation Yes Tailing Tailing on Silica? Chromatography->Tailing AddModifier Add Basic Modifier (e.g., TEA) to Eluent Tailing->AddModifier Yes PureProduct Pure Product Tailing->PureProduct No AddModifier->PureProduct Crystallization->PureProduct Distillation->PureProduct

Caption: Decision tree for selecting an appropriate purification method.

References

  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12), 1549-1555.
  • Benchchem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
  • (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. Nanoscale Advances.
  • (n.d.). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Benchchem. (n.d.). Optimization of reaction temperature for 2-acetyl-4-methylimidazole synthesis.
  • (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure.
  • (2024). Optimization of reaction conditions: Significance and symbolism.
  • (n.d.). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. NIH.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • (n.d.). Reaction conditions evaluation for imidazole synthesis. ResearchGate.
  • (n.d.). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia.
  • (2025). Recent Progress in the Catalytic Synthesis of Imidazoles. ResearchGate.
  • (2018). How to remove a tosyl-group from an imidazole ring?. ResearchGate.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • (n.d.). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. ResearchGate.
  • (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH.
  • Benchchem. (n.d.). The Trityl Protecting Group for Imidazole: A Technical Guide.
  • (n.d.). Radziszewskis Imidazole Synthesis. Scribd.
  • Benchchem. (n.d.). A Comparative Guide to Imidazole Synthesis: Evaluating Alternatives to Methyl Pentanimidate.
  • Banerjee, et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
  • (2015). Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry.
  • (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development.
  • (2024). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. ResearchGate.
  • (2025). Routes of synthesis and biological significances of Imidazole derivatives: Review.
  • (2024). From Other Imidazoles by Substitution of Hydrogen. YouTube.
  • (2009). Bredereck Imidazole Synthesis. Chem-Station.
  • (n.d.). Appendix 6: Protecting groups. Oxford Learning Link.
  • (n.d.). Imidazole synthesis. Organic Chemistry Portal.
  • (2025). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate.
  • (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry.
  • (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.
  • (n.d.). The Versatile Role of Imidazole in Chemical Synthesis: A Manufacturer's Perspective.
  • (n.d.). Synthetic route to substituted imidazoles. ResearchGate.

Sources

Technical Support Center: Purification of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-(Methylthio)-1H-imidazole (CAS No. 83553-60-0). This document is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common challenges encountered during the purification of this versatile building block. As an imidazole derivative, this compound presents unique purification challenges due to the basicity of the imidazole ring and its potential for interaction with common stationary phases. This guide combines theoretical principles with actionable protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a direct question-and-answer format, focusing on the causality behind each issue and providing robust solutions.

Q1: My final product has low purity after recrystallization, and I suspect co-precipitation of impurities. What's happening and how can I fix it?

A1: This is a common issue stemming from impurities having similar solubility profiles to the target compound. Unreacted starting materials or side-products, like regioisomers or over-alkylated species, can co-crystallize if the solvent system is not selective enough.[1]

  • Causality: The principle of recrystallization relies on the significant difference in solubility of the desired compound and impurities in a given solvent at high and low temperatures.[2][3] If an impurity is present in high concentration or has a very similar chemical structure, it can be incorporated into the growing crystal lattice of your product.

  • Solution:

    • Solvent System Optimization: The choice of solvent is critical. For this compound, which is a moderately polar solid, a mixed solvent system is often effective.[4] Try a solvent in which the compound is soluble when hot (e.g., isopropanol, ethyl acetate) and an anti-solvent in which it is insoluble (e.g., hexanes, heptane).[5][6] The key is to find a ratio where impurities remain in the mother liquor upon cooling.

    • Two-Step Recrystallization: If you suspect a specific, less soluble impurity, a two-step process can be highly effective. First, dissolve the crude material in a hot solvent mixture designed to keep your target compound in solution while the main impurity does not dissolve. Perform a hot filtration to remove the insoluble impurity.[1][7] Then, allow the filtrate to cool and crystallize, or add an anti-solvent to precipitate your purified product.

    • Charcoal Treatment: If your crude product is colored, these impurities might be high molecular weight, conjugated species. Adding a small amount of activated charcoal to the hot solution before filtration can adsorb these colored impurities.[6] Use charcoal sparingly, as it can also adsorb your product and reduce yield.

Q2: During recrystallization, my compound "oils out" instead of forming crystals. Why does this happen and what should I do?

A2: "Oiling out" occurs when the dissolved solid comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice.[6] This is often because the solution's temperature is above the melting point of the solute, or because the high concentration of impurities significantly depresses the melting point.

  • Causality: The solute-solvent system has entered a metastable liquid-liquid phase separation region before reaching the conditions for solid nucleation. This is favored by rapid cooling or using a solvent in which the compound is excessively soluble.

  • Solution:

    • Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with a towel, before transferring it to an ice bath. Rapid cooling promotes oiling.[6]

    • Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it completely, then attempt the slow cooling process again.[6]

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites, inducing crystallization.[6]

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth.[6]

Q3: I'm performing column chromatography on silica gel, but I'm seeing significant peak tailing and low recovery of my product.

A3: This is the most frequent issue when purifying basic compounds like imidazoles on standard silica gel.[8]

  • Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and sometimes irreversibly interact with the basic nitrogen atoms of the imidazole ring.[8][9] This strong interaction leads to poor peak shape (tailing) and can result in the permanent adsorption of your compound to the stationary phase, causing low yield.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine into your mobile phase (e.g., hexane/ethyl acetate).[9] The modifier will compete for the acidic sites on the silica, preventing your imidazole from binding too strongly and resulting in sharper peaks and better recovery.

    • Switch the Stationary Phase: Consider using a more inert stationary phase. Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds, as it minimizes the strong acidic interactions that cause tailing and product loss.[9]

    • Dry Loading: Instead of dissolving your sample in a small amount of solvent and loading it directly onto the column (wet loading), try dry loading. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column, often leading to sharper bands and improved separation.[9]

General Purification Workflow

The following diagram illustrates a typical decision-making workflow for purifying crude this compound.

G crude Crude 4-(MeS)-1H-imidazole analysis1 Initial Purity Analysis (TLC, NMR) crude->analysis1 decision1 Purity > 98%? analysis1->decision1 pure_product Pure Product (Store at 0-8 °C) decision1->pure_product Yes decision2 Major Impurity Type? decision1->decision2 No recryst Recrystallization decision2->recryst Solid Particulates or Different Solubility chrom Column Chromatography decision2->chrom Complex Mixture or Oily Impurities analysis2 Purity Analysis (TLC, NMR, HPLC) recryst->analysis2 chrom->analysis2 decision3 Purity > 98%? analysis2->decision3 decision3->pure_product Yes decision3->recryst No, from Column (Final Polish) decision3->chrom No, from Recryst.

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q: What are the common impurities found in crude this compound? A: Impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials (e.g., imidazole), reagents, and byproducts from the reaction, such as regioisomers or products of over-alkylation or oxidation of the methylthio group. Analytical techniques like HPLC and NMR are crucial for identifying and quantifying these impurities.[10]

Q: Which purification method is generally better: recrystallization or chromatography? A: The choice depends on the scale and the nature of the impurities.

  • Recrystallization is often preferred for larger quantities and for removing solid impurities with different solubility profiles. It is generally faster, less solvent-intensive, and can yield very pure material if a suitable solvent system is found.[3][9]

  • Column Chromatography is excellent for removing impurities with similar polarities to the product and for purifying smaller, more complex mixtures.[9] It offers higher resolving power but is more time-consuming and requires larger volumes of solvent.

Q: How should I properly store the purified this compound? A: The compound is described as an off-white solid.[4] To ensure stability and prevent degradation, it should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 0-8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][4][11]

Q: How do I assess the purity of my final product? A: A combination of methods provides the most comprehensive assessment.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify and quantify impurities if their signals are resolved from the product's signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a powerful technique for separating and quantifying impurities with high sensitivity and reproducibility.[12] Developing a robust HPLC method is essential for accurate purity determination in pharmaceutical applications.

Data & Protocols

Table 1: Troubleshooting Summary
Problem EncounteredPotential CauseSuggested Solution
Low Purity After Recrystallization Co-precipitation of impurities with similar solubility.Optimize solvent/anti-solvent ratio; perform a two-step recrystallization with hot filtration.[1]
"Oiling Out" During Cooling Solution is too concentrated; cooling is too rapid; impurities depressing melting point.Add more hot solvent; cool slowly; scratch the flask or add a seed crystal to induce nucleation.[6]
No Crystals Form Upon Cooling Solution is not sufficiently supersaturated; kinetic barrier to nucleation.Reduce solvent volume by gentle evaporation; scratch the flask; add a seed crystal.[6]
Peak Tailing in Chromatography Strong interaction between basic imidazole and acidic silica gel.Add 0.1-1% triethylamine to the mobile phase; switch stationary phase to neutral or basic alumina.[8][9]
Low Yield from Chromatography Irreversible adsorption of the product onto the silica column.Use a basic modifier (triethylamine) in the mobile phase or switch to an alumina stationary phase.[8]
Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for purifying this compound using a mixed solvent system. The optimal solvent choice should be determined on a small scale first.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., Isopropanol or Ethyl Acetate). Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding the hot solvent dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal, and then reheat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization on the filter.

  • Crystallization: To the hot, clear filtrate, slowly add a non-polar anti-solvent (e.g., n-hexane) dropwise with swirling until the solution becomes faintly and persistently cloudy. Add a drop or two of the hot soluble solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the yield and assess the purity using appropriate analytical methods (e.g., NMR, HPLC, melting point).

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a guideline for purifying this compound when recrystallization is ineffective.

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good starting point for imidazole derivatives is a mixture of Ethyl Acetate and Hexane.[9] The ideal solvent system should give the product an Rf value of approximately 0.2-0.4. To mitigate tailing, add 0.5% triethylamine to the TLC solvent system and observe the improvement in spot shape.

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using your chosen mobile phase (containing 0.5% triethylamine) as a slurry. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[9]

  • Elution: Begin eluting the column with the mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane, or adding methanol to a dichloromethane/ethyl acetate system).[9] A typical gradient might be from 50:50 Hexane/Ethyl Acetate to 100% Ethyl Acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting Logic for Chromatography

The following diagram outlines a decision process for troubleshooting common column chromatography issues.

G start Problem with Column Chromatography issue1 Severe Peak Tailing? start->issue1 issue2 Poor Separation? issue1->issue2 No sol1a Add 0.1-1% Triethylamine to Mobile Phase issue1->sol1a Yes issue3 Low Yield / No Elution? issue2->issue3 No sol2a Optimize Mobile Phase (Try different solvent system, e.g., DCM/MeOH) issue2->sol2a Yes sol3a Increase Polarity of Mobile Phase Significantly issue3->sol3a Yes sol1b Switch to Neutral or Basic Alumina Column sol1a->sol1b If tailing persists sol2b Use Dry Loading Technique for Sharper Bands sol2a->sol2b If separation still poor sol3b Compound is Irreversibly Adsorbed. See 'Tailing' Solutions. sol3a->sol3b

Caption: Troubleshooting decision tree for imidazole chromatography.

References

  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds. Benchchem.
  • This compound. Chem-Impex.
  • Convenient and Regiospecific Method for Synthesis of 4,5-Diaryl-1-methyl-2-(methylthio)-1H-imidazole. Synthetic Communications.
  • 4-(Metiltio)-1H-imidazol. Chem-Impex.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry.
  • 4-(méthylthio)-1H-imidazole. Chem-Impex.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry.
  • This compound (CAS No. 83553-60-0) SDS. Guidechem.
  • Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Benchchem.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization. YouTube.
  • Technical Support Center: Purification of 4-iodo-1H-imidazole. Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Imidazole Impurities. Veeprho.
  • Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization. Benchchem.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH).
  • Preparation method of 4-iodine-1H-imidazole. Google Patents.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Methylthio)-1H-imidazole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges and critical parameters associated with scaling up this important pharmaceutical and agrochemical intermediate.[1] We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered before embarking on or scaling up the synthesis.

Q1: What is the most common and scalable synthetic route to this compound?

A: The most industrially viable and scalable route is a two-step process. It begins with the regioselective halogenation (typically bromination) of 1H-imidazole to form 4-bromo-1H-imidazole. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with a methylthiolate source, such as sodium thiomethoxide, to yield the final product.

Q2: Why is 4-bromo-1H-imidazole the preferred intermediate over other haloimidazoles?

A: 4-Bromo-1H-imidazole is preferred due to a balance of reactivity and synthetic accessibility. While iodo-imidazoles are more reactive, they are also more expensive and less stable. Chloro-imidazoles are less reactive, often requiring harsher conditions for the subsequent substitution. Bromination of imidazole can be controlled to favor the 4-substituted product, and the resulting intermediate provides a good leaving group for the thiolation step.[2][3]

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

A: The main hazards are associated with the reagents used in the thiolation step. Sodium thiomethoxide (sodium methanethiolate) is a toxic, flammable, and corrosive solid that reacts violently with water.[4][5] It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area, away from ignition sources.[6][7] Always wear appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye/face protection.[5]

Q4: Can this synthesis be performed in a one-pot reaction?

A: While one-pot syntheses are attractive for their efficiency, a two-step process with isolation of the 4-bromo-1H-imidazole intermediate is strongly recommended for scalability and purity. The conditions for bromination (often acidic or involving specific brominating agents) are generally incompatible with the basic and highly nucleophilic conditions required for thiolation. Attempting a one-pot synthesis would likely lead to a complex mixture of byproducts that would be difficult to separate, ultimately lowering the overall yield and purity.

Visualized Synthetic Workflow

The diagram below outlines the standard two-step synthetic pathway from 1H-imidazole to this compound.

G Imidazole 1H-Imidazole Bromoimidazole 4-Bromo-1H-imidazole Imidazole->Bromoimidazole Step 1: Bromination (e.g., Br₂, Na₂SO₃) FinalProduct This compound Bromoimidazole->FinalProduct Step 2: Thiolation (e.g., NaSMe, DMF)

Caption: Standard two-step synthesis of this compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This guide is structured to address specific issues you might encounter during each stage of the synthesis.

Part 1: Synthesis of 4-Bromo-1H-imidazole

Problem 1: Low yield and formation of multiple regioisomers (e.g., 2,4,5-tribromo-1H-imidazole).

  • Q: My bromination of imidazole is producing a mixture of brominated species and the overall yield of the desired 4-bromo isomer is low. What's going wrong?

    • A: Causality & Solution: Imidazole is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. Using a strong brominating agent like elemental bromine (Br₂) without careful control can lead to over-bromination. The key is to control the reaction stoichiometry and conditions. A common and effective method involves a selective debromination approach. First, you perform an exhaustive bromination to form 2,4,5-tribromo-1H-imidazole. This intermediate is then selectively debrominated at the more reactive 2- and 5-positions using a reducing agent like sodium sulfite (Na₂SO₃).[2][3] This two-stage process within Step 1 provides much better regiochemical control and higher yields of the desired 4-bromo-1H-imidazole compared to direct partial bromination.

Parameter Direct Bromination (Uncontrolled) Tribromination-Debromination (Controlled)
Brominating Agent Br₂Br₂
Reducing Agent NoneSodium Sulfite (Na₂SO₃)[3]
Key Intermediate None2,4,5-tribromo-1H-imidazole
Typical Outcome Mixture of mono-, di-, and tri-bromo isomersHigh yield of 4-bromo-1H-imidazole (>85%)[3]
Scalability Poor due to difficult purificationGood, as intermediates are crystalline solids

Problem 2: The final 4-bromo-1H-imidazole product is discolored (yellow/brown) after purification.

  • Q: After recrystallization, my product has a persistent color. What causes this and how can I remove it?

    • A: Causality & Solution: The discoloration is often due to trace amounts of oxidized impurities or residual bromine. While recrystallization is effective, adding an activated carbon (charcoal) treatment step can resolve this issue. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. This will adsorb the colored impurities, yielding a white to off-white product.

Part 2: Synthesis of this compound

Problem 1: The thiolation reaction is sluggish or incomplete, even after extended reaction times.

  • Q: I see a significant amount of starting material (4-bromo-1H-imidazole) remaining in my reaction mixture. What factors could be inhibiting the reaction?

    • A: Causality & Solution: This issue typically points to three potential causes:

      • Inactive Nucleophile: Sodium thiomethoxide is highly sensitive to moisture and oxidation. If it has been improperly stored or handled, its potency will be reduced. Always use freshly opened, high-purity sodium thiomethoxide and handle it under a strictly inert atmosphere.

      • Solvent Choice: The solvent plays a critical role. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential to dissolve the thiolate salt and facilitate the SNAr reaction. Using less polar solvents can dramatically slow down the reaction rate.

      • Insufficient Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 50-70 °C) is often required to drive the reaction to completion, especially on a larger scale. Monitor the reaction by TLC or LCMS to determine the optimal temperature and time.

Problem 2: The formation of N-methylated side products is observed.

  • Q: My final product is contaminated with N-methyl-4-(methylthio)-1H-imidazole. How can this be prevented?

    • A: Causality & Solution: The imidazole ring contains two nitrogen atoms, one of which (the "pyrrole-type" nitrogen) is nucleophilic after deprotonation. Sodium thiomethoxide is a strong base and can deprotonate the imidazole ring. If your methyl source is a methylating agent like methyl iodide (used in some older or alternative procedures), it can react at both the sulfur and nitrogen atoms.[8] The recommended approach is to use a thiolate salt (NaSMe) directly, which introduces the entire "SMe" group in one step, rather than generating the thiol in situ and then methylating. If N-methylation is still an issue, it suggests a side reaction perhaps involving the solvent (e.g., DMF decomposition at high temperatures). Running the reaction at the lowest effective temperature can help minimize this.

Troubleshooting Logic for Low Yield in Thiolation

This decision tree provides a logical workflow for diagnosing and solving low-yield issues in the critical thiolation step.

Caption: Troubleshooting logic for low yield in the thiolation step.

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of 4-Bromo-1H-imidazole

This protocol is adapted from literature procedures that emphasize control and yield.[3]

  • Tribromination:

    • Charge a suitable reactor with 1H-imidazole (1.0 eq) and a solvent such as water.

    • Cool the mixture to 0-5 °C.

    • Slowly add elemental bromine (Br₂) (3.0-3.2 eq) while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC/LCMS).

    • The solid product, 2,4,5-tribromo-1H-imidazole, is isolated by filtration and washed with water.

  • Selective Debromination:

    • Charge a new reactor with the crude 2,4,5-tribromo-1H-imidazole (1.0 eq), water, and sodium sulfite (Na₂SO₃) (5.0 eq).[3]

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 6-8 hours, or until the reaction is complete.

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-1H-imidazole.

    • Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to afford the final product as a white solid.

Protocol 2: Synthesis of this compound

Safety First: This procedure must be conducted in a well-ventilated fume hood. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (N₂ or Ar).

  • Reaction Setup:

    • Charge a dry, inerted reactor with 4-bromo-1H-imidazole (1.0 eq) and anhydrous DMF. Stir to dissolve.

    • In a separate dry, inerted flask, suspend sodium thiomethoxide (NaSMe) (1.1-1.3 eq) in anhydrous DMF.

  • Reagent Addition:

    • Cool the solution of 4-bromo-1H-imidazole to 0-5 °C.

    • Slowly add the sodium thiomethoxide suspension to the reactor via cannula or a pressure-equalizing dropping funnel, ensuring the internal temperature does not exceed 15 °C.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir.

    • If the reaction is slow, gently heat to 50-60 °C. Monitor the consumption of the starting material by TLC or LCMS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and cautiously quench by pouring it into a stirred vessel of cold water.

    • Extract the product from the aqueous mixture using ethyl acetate or dichloromethane.

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound.

References

  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen. (2023). [Link]

  • Safety Data Sheet - SODIUM THIOMETHOXIDE - Scribd. Scribd. [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B. (2014). [Link]

  • Convenient and Regiospecific Method for Synthesis of 4,5-Diaryl-1-methyl-2-(methylthio)-1H-imidazole. Synthetic Communications. (2013). [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Protheragen. (2025). [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific & Engineering Research. (2017). [Link]

  • (PDF) A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES - ResearchGate. ResearchGate. (2020). [Link]

  • A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. (2020). [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. International Journal of Advanced Research in Science, Communication and Technology. (2025). [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of the Brazilian Chemical Society. (2011). [Link]

  • CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents.
  • Imidazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. (2013). [Link]

  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. ResearchGate. (2018). [Link]

  • Synthesis and biological studies of thiol derivatives containing imidazole moiety | Request PDF - ResearchGate. ResearchGate. (2014). [Link]

  • Problem with to synthesis of imidazole? - ResearchGate. ResearchGate. (2016). [Link]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors - ACS Figshare. ACS Publications. (2018). [Link]

  • Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. Der Pharma Chemica. (2011). [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica. Der Pharma Chemica. (2012). [Link]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors | Request PDF - ResearchGate. ResearchGate. (2018). [Link]

  • What is the synthesis scale and final yield? - metabion. metabion. [Link]

  • An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - NIH. National Institutes of Health. (2017). [Link]

  • Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. (2015). [Link]

  • S-methylation of organosulfur substrates: A comprehensive overview - ResearchGate. ResearchGate. (2021). [Link]

  • Epigenetic control of tetrapyrrole biosynthesis by m4C DNA methylation in a cyanobacterium. bioRxiv. (2023). [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES. (2010). [Link]

  • Synthetic Reagents for Enzyme-Catalyzed Methylation - PubMed. National Institutes of Health. (2022). [Link]

Sources

Technical Support Center: Regioselectivity in the Functionalization of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges in the regioselective functionalization of 4-(methylthio)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve your desired synthetic outcomes with precision and confidence.

Introduction: The Regioselectivity Challenge

The functionalization of unsymmetrically substituted imidazoles, such as this compound, presents a significant regioselectivity challenge. The presence of two distinct nitrogen atoms (N1 and N3) and multiple carbon atoms available for substitution often leads to the formation of isomeric mixtures, complicating purification and reducing yields. This guide will dissect the key factors governing regioselectivity and provide practical strategies to steer your reactions toward the desired isomer.

The core of the issue lies in the tautomeric nature of the imidazole ring and the subtle interplay of electronic and steric effects. The 4-(methylthio) substituent, with its sulfur atom, introduces a unique electronic profile that influences the nucleophilicity of the ring nitrogens and the reactivity of the C-H bonds. Understanding these influences is paramount to mastering the functionalization of this important synthetic building block.

Frequently Asked Questions (FAQs)

Q1: Why is N-alkylation of this compound often unselective, yielding a mixture of N1 and N3 isomers?

A1: The unselective N-alkylation arises from the similar nucleophilicity of the two nitrogen atoms in the imidazole ring. Upon deprotonation, the resulting imidazolate anion is a resonance-stabilized system where the negative charge is delocalized over both nitrogens, making both susceptible to electrophilic attack.[1] The 4-(methylthio) group does not exert a strong enough electronic directing effect to significantly differentiate the two nitrogens, often resulting in a mixture of 1,4- and 1,5-disubstituted products.

Q2: What is the expected electronic influence of the 4-(methylthio) group on regioselectivity?

A2: The methylthio (-SMe) group is generally considered a weakly deactivating group in electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the sulfur atom, which is not fully compensated by its electron-donating resonance effect. In the context of N-alkylation of the imidazole ring, this can be more nuanced. The inductive effect of the sulfur atom can decrease the electron density of the adjacent nitrogen (N3), potentially favoring alkylation at the more distant N1 position.[2] However, this effect is often not pronounced enough to provide high selectivity.

Q3: Can I predict the major regioisomer in an N-alkylation reaction?

A3: While precise prediction is challenging without experimental data for this specific substrate, some general principles apply. For many 4-substituted imidazoles, alkylation under basic conditions is influenced by both electronic and steric factors.[2] With a small alkylating agent, the electronic effect of the methylthio group might slightly favor the N1 isomer. With a bulky alkylating agent, steric hindrance will strongly favor alkylation at the less hindered N1 position.[2]

Q4: Beyond N-alkylation, what other regioselectivity issues should I anticipate?

A4: C-H functionalization, such as arylation, also presents regioselectivity challenges. The C5 position is generally the most electron-rich and sterically accessible, making it the most likely site for electrophilic substitution.[3] The C2 proton is the most acidic, making it susceptible to deprotonation and subsequent functionalization.[3] Direct functionalization at the C4 position is often difficult due to both electronic and steric factors.[3]

Q5: Are there any "go-to" reaction conditions to favor N1-alkylation?

A5: While substrate-dependent, a common strategy to favor N1-alkylation for some unsymmetrical imidazoles is the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[4] This combination can favor the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.

Troubleshooting Guides

Problem 1: My N-alkylation of this compound is producing an inseparable mixture of N1 and N3 regioisomers.

Probable Causes & Solutions:

  • Cause: Similar reactivity of the two nitrogen atoms under the chosen reaction conditions.

  • Solution 1: Leverage Steric Hindrance.

    • Action: Switch to a bulkier alkylating agent. For example, if you are using methyl iodide, try using isopropyl bromide or a benzyl halide with ortho-substituents. The increased steric bulk will disfavor attack at the more hindered N3 position adjacent to the methylthio group.[2]

  • Solution 2: Modify Reaction Conditions to Favor the Thermodynamic Product.

    • Action: Employ conditions that allow for equilibration to the more stable isomer, which is often the less sterically hindered N1 product. This can sometimes be achieved by using a milder base and a higher reaction temperature for a longer duration.

  • Solution 3: Employ a Protecting Group Strategy.

    • Action: For complete control over regioselectivity, a protecting group strategy is the most robust approach. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for directing functionalization.[3] You would first protect the imidazole at the N1 position, then perform your desired functionalization, followed by deprotection.

Problem 2: I am attempting a C-H arylation and observing a mixture of C2 and C5 products.

Probable Causes & Solutions:

  • Cause: The catalytic system and reaction conditions are not optimized for the desired regioselectivity.

  • Solution 1: Modify the Catalytic System.

    • Action: The choice of catalyst, ligand, and base can dramatically influence the site of C-H functionalization. For palladium-catalyzed arylations, switching from a carbonate base to a stronger alkoxide base can shift the selectivity from the C5 to the C2 position.[3]

  • Solution 2: Exploit the Acidity of the C2 Proton.

    • Action: If C2 functionalization is desired, conditions that favor deprotonation at this position should be employed. The use of a strong base like an organolithium reagent at low temperature can selectively generate the 2-lithioimidazole, which can then be quenched with an electrophile.

Problem 3: My reaction is not proceeding at the desired C4 position.

Probable Causes & Solutions:

  • Cause: The C4 position is electronically and sterically disfavored for direct functionalization.[3]

  • Solution: Employ a "SEM-Switch" Strategy.

    • Action: This advanced strategy involves protecting the imidazole with a SEM group at N1, followed by a C5-arylation. A subsequent "SEM-switch" reaction transposes the SEM group from N1 to N3, which effectively transforms the unreactive C4 position into a reactive C5 position for a second functionalization.[3]

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation using a Bulky Alkylating Agent

This protocol aims to favor the N1-isomer by exploiting steric hindrance.

Materials:

  • This compound

  • Bulky alkyl halide (e.g., isopropyl bromide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the bulky alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated product.

Protocol 2: Regioselective C5-Arylation via Palladium Catalysis

This protocol describes a method for the selective arylation at the C5 position of a protected imidazole.

Materials:

  • 1-SEM-4-(methylthio)-1H-imidazole (prepared separately)

  • Aryl bromide or aryl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add 1-SEM-4-(methylthio)-1H-imidazole (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Parameters on N-Alkylation Regioselectivity of 4-Substituted Imidazoles

ParameterConditionExpected Outcome on N1:N3 RatioRationale
Alkylating Agent Bulky (e.g., isopropyl, benzyl)Increased N1 selectivitySteric hindrance at the N3 position disfavors attack.[2]
Small (e.g., methyl)Lower N1 selectivitySteric effects are minimized, electronic effects dominate.
Base Strong, non-coordinating (e.g., NaH)Generally favors N1Often leads to the thermodynamically more stable product.[4]
Weaker, coordinating (e.g., K₂CO₃)May decrease N1 selectivityCan lead to a mixture of kinetic and thermodynamic products.
Solvent Aprotic (e.g., THF, DMF)Generally favors N1Solvates the cation of the base, increasing the nucleophilicity of the imidazolate anion.
Protic (e.g., Ethanol)May decrease N1 selectivityCan lead to reactions with the neutral imidazole via an SE2' mechanism, which can have different selectivity.[2]
Temperature HigherCan favor thermodynamic product (N1)Allows for equilibration if the reaction is reversible.

Visualizations

Diagram 1: N-Alkylation Regioselectivity Pathways

G cluster_0 This compound cluster_1 Deprotonation cluster_2 Alkylation (R-X) A This compound B Imidazolate Anion (Resonance Stabilized) A->B Base C 1-Alkyl-4-(methylthio)- 1H-imidazole (N1 isomer) B->C Attack at N1 (Less hindered) D 1-Alkyl-5-(methylthio)- 1H-imidazole (N3 isomer) B->D Attack at N3 (More hindered)

Caption: N-Alkylation of this compound proceeds through a common imidazolate anion.

Diagram 2: Troubleshooting Workflow for Poor N-Alkylation Regioselectivity

G Start Poor N-Alkylation Regioselectivity Q1 Is the alkylating agent bulky? Start->Q1 A1 Increase steric bulk of alkylating agent Q1->A1 No Q2 Are you using NaH/THF? Q1->Q2 Yes End Improved Regioselectivity A1->End A2 Switch to NaH in THF Q2->A2 No Q3 Is complete regioselectivity critical? Q2->Q3 Yes A2->End A3 Implement a protecting group strategy (e.g., SEM) Q3->A3 Yes Q3->End No A3->End

Sources

Technical Support Center: Catalyst Selection for Efficient 4-(Methylthio)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Methylthio)-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting solutions, and frequently asked questions to facilitate a more efficient and successful synthesis process. Our focus is on the critical aspect of catalyst selection, which directly impacts reaction yield, purity, and overall efficiency.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of this compound and related imidazole derivatives.

Q1: What are the most common synthetic routes for the imidazole core, and how does this influence catalyst choice?

A1: The synthesis of the imidazole ring can be achieved through various established methods, with the choice of route often dictating the most suitable catalyst. The Radziszewski reaction and its modifications are frequently employed, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.[1][2][3] For this reaction, both acid and base catalysts can be utilized to promote the condensation and cyclization steps.[4][5] More recent approaches include multicomponent reactions (MCRs) which offer advantages like shorter reaction times and higher atom economy.[5][6] These MCRs often benefit from Lewis acid catalysts or heterogeneous catalysts that can be easily recovered and reused.[6][7][8]

Q2: Why is catalyst selection so critical for the synthesis of this compound specifically?

A2: The methylthio group at the 4-position introduces specific electronic and steric considerations. A well-chosen catalyst will not only accelerate the rate of imidazole ring formation but also minimize potential side reactions. These can include oxidation of the sulfur atom or undesired reactions involving the methylthio group. The catalyst's role is to provide a lower energy pathway for the desired transformation while avoiding activation of unintended reactive sites within the starting materials.

Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one for this synthesis?

A3: Heterogeneous catalysts offer significant practical advantages, particularly in a drug development setting. Their primary benefit is the ease of separation from the reaction mixture, which simplifies the work-up and purification process.[7] This often leads to a more environmentally friendly and cost-effective process, as the catalyst can frequently be recovered and reused for multiple reaction cycles without a significant loss of activity.[7][8] In contrast, homogeneous catalysts can be challenging to remove completely, potentially leading to product contamination.

Q4: Can this synthesis be performed without a catalyst?

A4: While some imidazole syntheses can proceed without a catalyst, particularly at elevated temperatures, the reaction is often slow and may result in lower yields and a higher prevalence of side products.[9] A catalyst-free approach for the synthesis of tri-substituted imidazoles has been reported, but for a specific substrate like this compound, a catalyst is generally recommended to enhance reaction efficiency and selectivity.[9]

Q5: How do I choose the optimal solvent for my catalyzed reaction?

A5: Solvent selection is crucial and is often interdependent with the choice of catalyst. The solvent must be able to dissolve the reactants to a sufficient extent and should be inert to the reaction conditions. For many imidazole syntheses, polar aprotic solvents are a good starting point. However, greener approaches are increasingly favoring solvent-free conditions, especially when using solid-supported or heterogeneous catalysts.[8] It is always advisable to perform small-scale solvent screening experiments to identify the optimal medium for your specific catalytic system.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Encountered Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.Procure a fresh batch of the catalyst. For heterogeneous catalysts, ensure they have been properly activated according to the supplier's protocol.
Suboptimal Reaction Temperature: The reaction may require a higher or lower temperature for optimal catalyst activity.Perform a temperature screen in small-scale experiments to identify the optimal reaction temperature for your specific catalytic system.
Incorrect Stoichiometry: The molar ratios of the reactants may not be optimal.Systematically vary the stoichiometry of the reactants to find the ideal ratio that maximizes product yield.
Formation of Significant Impurities Side Reactions: The catalyst may be promoting undesired side reactions.Consider a more selective catalyst. For instance, if oxidation of the methylthio group is observed, a milder catalyst or the addition of an antioxidant might be necessary.
Over-reaction or Decomposition: Prolonged reaction times or excessive temperatures can lead to the degradation of the product.Monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed or the product concentration plateaus.
Difficulty in Catalyst Removal Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture.If using a homogeneous catalyst, consider switching to a heterogeneous alternative for easier separation. If this is not feasible, specialized purification techniques like column chromatography or selective precipitation may be required.
Inconsistent Results Between Batches Variability in Reagent Quality: Impurities in starting materials or solvents can affect catalyst performance.Ensure the use of high-purity reagents and solvents for all experiments. It is good practice to analyze the purity of starting materials before use.
Atmospheric Contamination: The reaction may be sensitive to air or moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric contaminants that may deactivate the catalyst or participate in side reactions.

III. Catalyst Selection and Optimization Workflow

The following workflow provides a systematic approach to selecting and optimizing a catalyst for the synthesis of this compound.

Catalyst selection and optimization workflow.

IV. Experimental Protocols

General Protocol for Heterogeneous Catalyst Screening

This protocol outlines a general procedure for screening different heterogeneous catalysts for the synthesis of this compound.

  • Preparation: In a series of parallel reaction vials, add the 1,2-dicarbonyl precursor, 4-(methylthio)benzaldehyde, and a chosen heterogeneous catalyst (e.g., a solid-supported acid or base).

  • Solvent Addition: Add the selected solvent to each vial.

  • Ammonia Source: Introduce the ammonia source (e.g., ammonium acetate) to each reaction mixture.

  • Reaction: Seal the vials and place them in a temperature-controlled shaker or on a magnetic stir plate at the desired reaction temperature.

  • Monitoring: After a set time, take an aliquot from each reaction mixture and analyze it by TLC or LC-MS to determine the extent of product formation and the presence of any major impurities.

  • Work-up: Upon completion, cool the reaction mixtures and filter to remove the heterogeneous catalyst.

  • Analysis: Analyze the crude product from each reaction to determine the yield and purity, allowing for a direct comparison of the catalyst performance.

Purification of this compound

The purification of imidazole derivatives often involves recrystallization or column chromatography.

Recrystallization:

Recrystallization is a common and effective method for purifying solid imidazole derivatives.[10][11][12] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Column Chromatography:

For challenging separations or for the removal of closely related impurities, silica gel column chromatography can be employed.[10] Due to the polar nature of the imidazole ring, a polar mobile phase is typically required. A gradient elution starting with a less polar solvent system and gradually increasing the polarity is often effective.

V. Catalyst Performance Comparison

The following table summarizes the performance of various types of catalysts reported for the synthesis of substituted imidazoles. While not specific to this compound, it provides a general overview of catalyst efficacy.

Catalyst TypeExample(s)Typical YieldsKey Advantages
Homogeneous Acid Acetic Acid, InCl₃Good to ExcellentReadily available, well-understood mechanisms.
Heterogeneous Acid SiO₂ supported H₂SO₄, ZeolitesGood to ExcellentEase of separation, reusability.[7]
Homogeneous Base Not commonly used as primary catalyst--
Heterogeneous Base ---
Metal-Based ZnO, Cu(OAc)₂Good to ExcellentHigh activity, can enable novel transformations.[13]
Perovskite-Type Oxide nano-LaMnO₃HighReusable, solvent-free conditions.[8]

VI. References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 354-359.

  • Google Patents. (2017). CN106674121A - Preparation method of 4-halogen-1H-imidazole. Retrieved from

  • Parameswari, M., & Jayamoorthy, K. (2025). Imidazole derivatives synthesis: exploring different methods. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Rossi, R. (2018). Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. Current Organic Chemistry, 22(1), 4-50.

  • Hanoon, H. A., et al. (2020). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 36(4), 643-650.

  • de la Torre, M. C., & G. Sierra, M. A. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(19), 4546.

  • Yoo, W. J., & Li, C. J. (2007). Recent progress in the catalytic synthesis of imidazoles. Chemical Communications, (22), 2245-2254.

  • Kerru, N., et al. (2020). Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. ChemistrySelect, 5(29), 8969-8991.

  • Gunes, D., & Kurban, H. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-538.

  • Sarala, L., Merlin, J. P., & Elanthamilan, E. (2016). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 8(4), 723-728.

  • Kerru, N., et al. (2020). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. RSC Advances, 10(52), 31245-31267.

  • Kumar, A., & Sharma, S. (2013). Recent Progress in the Catalytic Synthesis of Imidazoles. Mini-Reviews in Organic Chemistry, 10(4), 356-373.

  • Sanaeishoar, H., Tavakkoli, H., Asareh, M., & Mohave, F. (2019). One-pot synthesis of tri- and tetrasubstituted imidazoles using nano-LaMnO3 perovskite-type oxide as reusable heterogeneous catalyst in solvent-free condition. Iranian Journal of Catalysis, 9(2), 125-133.

  • da Silva, G. P., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Reactions, 5(1), 1-16.

  • Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole. Retrieved from

  • Kaur, N. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13.

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3971-3988.

  • Cowen, B. J., & Miller, S. J. (2009). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry, 74(21), 8082-8093.

  • Klinger, J., et al. (2016). Main reaction pathways for the formation of 1H-imidazole derivatives from monosaccharides and ammonia. Holzforschung, 70(1), 27-34.

  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from

  • Behera, A. K., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1362-1375.

Sources

Solvent effects on the reaction rate of 4-(Methylthio)-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(methylthio)-1H-imidazole. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent effects on the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-halo-1H-imidazole, such as 4-bromo-1H-imidazole or 4-iodo-1H-imidazole, with a methylthiolate source, most commonly sodium thiomethoxide. The imidazole ring, being an electron-rich aromatic system, is generally resistant to nucleophilic attack. However, the presence of the nitrogen atoms withdraws electron density from the ring, making the carbon atoms more susceptible to attack by a potent nucleophile.[1][2]

Q2: How does the choice of solvent impact the reaction rate of this compound synthesis?

A2: The solvent plays a pivotal role in the SNAr reaction to form this compound by influencing the solubility of reactants and, more importantly, by stabilizing the transition state and intermediates.[3] For this specific reaction, polar aprotic solvents are generally preferred. These solvents can effectively solvate the sodium cation of the sodium thiomethoxide, leaving the thiomethoxide anion less solvated and therefore more nucleophilic and reactive. Protic solvents, on the other hand, can form hydrogen bonds with the thiomethoxide anion, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[4]

Q3: What are the key differences in using 4-bromo-1H-imidazole versus 4-iodo-1H-imidazole as a starting material?

A3: The choice between 4-bromo-1H-imidazole and 4-iodo-1H-imidazole as the starting material primarily affects the reaction rate. Iodine is a better leaving group than bromine due to the weaker carbon-iodine bond compared to the carbon-bromine bond. Consequently, the reaction with 4-iodo-1H-imidazole is typically faster than with 4-bromo-1H-imidazole under the same reaction conditions. However, 4-bromo-1H-imidazole is often more readily available and less expensive, making it a common choice for larger-scale syntheses.

Q4: What are the common side reactions to be aware of during the synthesis of this compound?

A4: A potential side reaction is the dialkylation of the imidazole ring, where the methylthio group is introduced at more than one position, especially if dihaloimidazoles are present as impurities in the starting material. Another possibility is the N-methylation of the imidazole ring by a methyl source if impurities are present in the thiomethoxide reagent. Additionally, oxidation of the thiomethoxide or the final product can occur if the reaction is not performed under an inert atmosphere.

Q5: How can I effectively purify the final product, this compound?

A5: Purification of this compound can typically be achieved through crystallization or column chromatography.[5][6] For crystallization, a suitable solvent system needs to be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvent systems for imidazoles include ethanol/water, isopropanol/hexane, or ethyl acetate/hexane.[7] For column chromatography, silica gel is a common stationary phase, and a gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) can be employed to separate the product from impurities.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive nucleophile (sodium thiomethoxide).2. Poor choice of solvent.3. Reaction temperature is too low.4. Poor quality of 4-halo-1H-imidazole starting material.1. Use freshly prepared or commercially sourced sodium thiomethoxide. Ensure it has been stored under inert and dry conditions.2. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.3. Increase the reaction temperature. Monitoring the reaction by TLC is recommended to find the optimal temperature.4. Verify the purity of the starting material by NMR or melting point.
Formation of Multiple Products (as seen on TLC) 1. Presence of dihaloimidazole impurities in the starting material.2. Competing N-alkylation of the imidazole ring.3. Decomposition of starting materials or product.1. Purify the 4-halo-1H-imidazole starting material before use, for example, by recrystallization.[7]2. Protect the imidazole nitrogen with a suitable protecting group if N-alkylation is a significant issue, although this adds extra steps to the synthesis.3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent.2. Co-crystallization with impurities.3. Product streaking on the silica gel column.1. During aqueous work-up, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Extract with a suitable organic solvent multiple times.2. If recrystallization is problematic, attempt purification by column chromatography.[8]3. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to prevent streaking of the basic imidazole product on the acidic silica gel.
Product is a Dark Oil or Discolored Solid 1. Presence of residual iodine or other colored impurities.2. Oxidation of the product.1. Treat the crude product with a solution of sodium thiosulfate to remove residual iodine. Recrystallization with activated charcoal can also help decolorize the product.2. Store the purified product under an inert atmosphere and in a cool, dark place to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 4-iodo-1H-imidazole.

Materials:

  • 4-Iodo-1H-imidazole

  • Sodium thiomethoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-iodo-1H-imidazole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • In a separate flask, dissolve sodium thiomethoxide (1.1 - 1.5 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the sodium thiomethoxide solution to the solution of 4-iodo-1H-imidazole at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Solvent Effects on Reaction Rate: A Deeper Dive

The rate of the SNAr reaction for the synthesis of this compound is profoundly influenced by the solvent's properties. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this complex is key to the overall reaction rate.

SNAr_Mechanism Reactants 4-Iodo-1H-imidazole + NaSMe TransitionState1 Transition State 1 Reactants->TransitionState1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Loss of Leaving Group Product This compound + NaI TransitionState2->Product Solvent_Effect cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., Methanol) DMF DMF (solvates Na+) SMe_naked ⁻SMe (naked, reactive) Imidazole_Aprotic Imidazole Ring SMe_naked->Imidazole_Aprotic Efficient Attack Reaction_Aprotic Fast Reaction MeOH Methanol (H-bonds with ⁻SMe) SMe_solvated ⁻SMe (solvated, less reactive) Imidazole_Protic Imidazole Ring SMe_solvated->Imidazole_Protic Hindered Attack Reaction_Protic Slow Reaction

Caption: Influence of solvent type on nucleophile reactivity.

References

  • CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google P
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (URL not available)
  • POSSIBILITY OF NUCLEOPHILIC SUNSTITUTION ON IMIDAZOLE | Filo. (URL not available)
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform
  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. ([Link])

  • Which atom in an Imidazole ring acts as a better nucleophile: the NH or the CH between the two Nitrogens?
  • 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE - Zenodo. (URL not available)
  • Supplementary data - The Royal Society of Chemistry. (URL not available)
  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. ([Link])

  • Ionic liquid effects on nucleophilic aromatic substitution reactions from QM/MM simul
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (URL not available)
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. ([Link])

  • Nucleophilicity and Solvent Effects - Chemistry LibreTexts. ([Link])

  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIV
  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (URL not available)
  • Nucleophilic substitution in the imidazole ring.
  • Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - ResearchG
  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW - ResearchG
  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) - TÜBİTAK Academic Journals. (URL not available)
  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (URL not available)
  • 1H-Imidazole, 4-methyl- - the NIST WebBook. ([Link])

  • 4 (Methylthio) 1H Imidazole - Cenmed Enterprises. ([Link])

  • Synthesis, characterization and crystal structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole - Sci-Hub. (URL not available)
  • Marckwald approach to fused imidazoles.
  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google P
  • Imidazole synthesis - Organic Chemistry Portal. ([Link])

  • CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google P
  • CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization - Google P
  • Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach - PubMed. ([Link])

  • EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses - Google P
  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole deriv
  • 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem - NIH. ([Link])

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (URL not available)
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (URL not available)

Sources

Technical Support Center: Monitoring 4-(Methylthio)-1H-imidazole Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions of 4-(Methylthio)-1H-imidazole using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows.[1] As a heterocyclic compound containing both a basic imidazole ring and a sulfur-containing thioether group, this compound presents unique challenges and considerations during reaction monitoring.[1][2]

This resource provides in-depth, field-proven insights through troubleshooting guides and FAQs to help you navigate these challenges, ensuring accurate and efficient reaction analysis.

Section 1: Troubleshooting Guide - Common TLC Issues & Solutions

This section addresses specific problems you may encounter when running TLC on reactions involving this compound. The question-and-answer format is designed to help you quickly identify and solve common issues.

Q1: My spots are streaking or elongated. What is causing this and how can I fix it?

A1: This is the most frequently encountered issue. Streaking typically occurs due to strong secondary interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel plate.[3][4] This causes molecules to "drag" up the plate instead of moving as a compact spot. The thioether moiety can also contribute to this phenomenon.

  • Causality: The lone pair of electrons on the imidazole nitrogens can form strong hydrogen bonds with the acidic protons of the silica gel. This strong interaction slows down the desorption part of the chromatographic equilibrium, leading to a streak.[3]

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent (mobile phase). This neutralizes the acidic sites on the silica gel.

      • Add 0.1–2.0% triethylamine (TEA) to your eluent system.[5]

      • Alternatively, use a pre-mixed solution of 1–10% ammonia in methanol, and add this stock solution to your primary eluent (e.g., dichloromethane or ethyl acetate).[5][6]

    • Reduce Sample Concentration: You may have overloaded the plate by spotting too much of your reaction mixture.[4][5][7] Dilute your sample in a volatile solvent and re-spot.

    • Change the Stationary Phase: If streaking persists, especially with highly polar products, consider using a different stationary phase. Neutral alumina TLC plates can be a good alternative to acidic silica gel for basic compounds.

Q2: I can't see any spots on my TLC plate after development. What went wrong?

A2: The inability to visualize spots can be frustrating and may stem from several factors, from sample concentration to the visualization method itself.

  • Potential Causes & Solutions:

    • Non-UV Active Compounds: While the imidazole ring is aromatic and should be UV active, your product or starting material might not quench fluorescence effectively if the concentration is too low.[8][9] Always use multiple visualization techniques.

      • First, try UV Light: View the plate under short-wave (254 nm) UV light.[8][10] UV-active compounds will appear as dark spots against the green fluorescent background.[8]

      • Next, use Iodine: Place the plate in a chamber with a few crystals of iodine.[8][11][12] Iodine vapor complexes with many organic compounds, especially aromatic and unsaturated systems, to form temporary yellow-brown spots.[8][11][12]

      • Then, use a Chemical Stain: If UV and iodine fail, use a destructive chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds with oxidizable functional groups, such as the thioether in your molecule.[9][11]

    • Sample Too Dilute: Your compound's concentration might be below the detection limit.[5][7] Try concentrating your sample or spotting multiple times in the same location, ensuring the solvent evaporates completely between applications.[5][7]

    • Compound Evaporation: If your product is highly volatile, it may have evaporated from the plate during development or drying.[5] While less common for this specific molecule, it's a possibility to consider for low molecular weight products.

    • Solvent Level Too High: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your compounds will dissolve into the solvent pool instead of eluting up the plate.[5][7]

Q3: My starting material and product spots are too close together (poor resolution). How can I separate them?

A3: Poor resolution (low ΔRf) is a common challenge, especially when the product and starting material have similar polarities. The goal is to find a solvent system that accentuates the polarity differences.

  • Strategies for Improving Resolution:

    • Decrease Solvent Polarity: If your spots are running too high up the plate (Rf > 0.5), your eluent is likely too polar.[5] Decrease the proportion of the polar solvent. For example, if you are using 20% ethyl acetate in hexanes, try 10% or 15%.

    • Increase Solvent Polarity: If your spots are stuck at the baseline (Rf < 0.2), your eluent is not polar enough.[5] Gradually increase the proportion of the polar solvent.

    • Change Solvent System Composition: Sometimes, simply adjusting the ratio of two solvents is not enough. You need to change the nature of the solvents themselves. Different solvents interact with your compounds and the silica gel in unique ways.

      • Try a solvent system with a different character. For example, if a mixture of ethyl acetate/hexanes is failing, try a system of dichloromethane/methanol.

      • For a comprehensive list of solvent systems based on polarity, refer to established chromatography guides.[6]

Q4: My spots appear as crescents or oddly shaped. What does this mean?

A4: The shape of the spot can provide clues about procedural errors.

  • Downward Crescent: This often indicates that the silica gel was disturbed or scored during the spotting process.[4] Apply the sample gently without gouging the plate surface.

  • "Double Spotting" or Ring Shape: This can happen if the sample was applied in a solvent that is too polar, causing it to spread out in a ring on the baseline before the plate is developed.[4] Ensure your sample is dissolved in a volatile, relatively non-polar solvent for spotting.

Section 2: Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for TLC of this compound reactions?

A: A good starting point is a mixture of a non-polar and a moderately polar solvent. Begin with 30-50% Ethyl Acetate in Hexanes . From there, you can adjust the polarity based on the initial result. If the reaction involves creating a significantly more polar product (e.g., oxidation of the sulfur), you may need to switch to a more polar system like 5% Methanol in Dichloromethane .[6]

Q: How can I be certain which spot is my starting material and which is my product?

A: Use the three-lane spotting technique .

  • Lane 1 (Left): Spot your starting material (a reference spot).

  • Lane 2 (Center): Spot your reaction mixture.

  • Lane 3 (Right): "Co-spot" by applying both the starting material and the reaction mixture on the exact same spot. After development, the reference spot in Lane 1 will show you the Rf of your starting material. In the center lane, you can see all components of your reaction. The co-spot lane will help confirm identities.

Q: Could the thioether group be oxidized on the silica gel plate?

A: Yes, this is a valid concern. Thioethers can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially on acidic silica gel that has been exposed to air and light for extended periods. While typically slow, this could potentially lead to the appearance of faint, more polar artifact spots. If you suspect on-plate degradation, consider using fresh TLC plates and minimizing the time the plate is exposed to air before and after development.[13]

Q: What is the best way to visualize the thioether group specifically?

A: While UV light visualizes the imidazole ring, a potassium permanganate (KMnO₄) stain is highly effective for visualizing the thioether. The thioether will be oxidized by the permanganate, resulting in a yellow or white spot on a purple background. This is a destructive technique, so it should be performed after UV visualization.[9][11]

Section 3: Data Presentation & Protocols

Table 1: Recommended TLC Solvent Systems
PolaritySolvent System (v/v)Target Compounds & Notes
Low 10-20% Ethyl Acetate / HexanesFor non-polar derivatives or starting materials.
Medium 30-50% Ethyl Acetate / HexanesGood starting point for many reactions.
Medium-High 80-100% Ethyl AcetateFor moderately polar products.
High 5-10% Methanol / DichloromethaneFor polar products (e.g., sulfoxides, N-alkylated salts).
Basic 5% (10% NH₄OH in MeOH) / DCMTo resolve streaking of basic imidazole compounds.[6]
Experimental Protocol: Standard TLC Monitoring Workflow
  • Plate Preparation:

    • Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation & Spotting:

    • Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, carefully and gently spot the solution onto the baseline. Keep the spot as small as possible (1-2 mm diameter).

    • Prepare reference lanes for your starting material and a co-spot as described in the FAQs.

  • Chamber Preparation & Development:

    • Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Ensure this level is below your TLC baseline.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber and replace the cover.

    • Allow the solvent to travel up the plate by capillary action.[14][15] Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the plate under short-wave UV light and circle any visible spots with a pencil.[8][10]

    • Place the plate in an iodine chamber until spots appear, then remove and circle them.[12]

    • If necessary, dip the plate in a chemical staining solution (e.g., KMnO₄) and gently heat with a heat gun to develop the spots.[10]

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Compare the spots in the reaction mixture lane to your starting material reference to determine the progress of the reaction.

Section 4: Visual Diagrams

Diagram 1: TLC Troubleshooting Decision Tree

This diagram guides you from a common TLC problem to its most likely cause and solution.

TLCTroubleshooting Problem Problem Observed Streaking Spots are Streaking Problem->Streaking NoSpots No Spots Visible Problem->NoSpots PoorRes Poor Resolution (ΔRf is small) Problem->PoorRes Cause1 Cause: Basic compound on acidic silica Streaking->Cause1 Cause2 Cause: Sample too concentrated Streaking->Cause2 NoSpots->Cause2 Cause3 Cause: Compound not UV-active or too dilute NoSpots->Cause3 Cause4 Cause: Solvent polarity is incorrect PoorRes->Cause4 Solution1 Solution: Add TEA or NH3 to eluent Cause1->Solution1 Solution2 Solution: Dilute sample and re-spot Cause2->Solution2 Cause2->Solution2 Solution3 Solution: Use multiple stains (Iodine, KMnO4) Cause3->Solution3 Solution4 Solution: Systematically vary solvent polarity Cause4->Solution4

Caption: A decision tree for troubleshooting common TLC issues.

Diagram 2: Standard TLC Workflow

This diagram illustrates the key steps in performing a TLC experiment to monitor a reaction.

TLCWorkflow Start Start: Reaction Mixture Spot 1. Prepare & Spot Plate (SM, RXN, Co-spot) Start->Spot Develop 2. Develop Plate in Saturated Chamber Spot->Develop Dry 3. Dry Plate & Mark Solvent Front Develop->Dry Visualize 4. Visualize Spots Dry->Visualize UV UV Light (254 nm) Visualize->UV Non-destructive Iodine Iodine Chamber Visualize->Iodine Semi-destructive Stain Chemical Stain (KMnO4) Visualize->Stain Destructive Analyze 5. Analyze Results (Calculate Rf values) UV->Analyze Iodine->Analyze Stain->Analyze End End: Determine Reaction Progress Analyze->End

Caption: The standard workflow for monitoring a reaction by TLC.

References

  • The qualitative analysis of dilute aqueous solutions of thiols and thioethers by thin-layer chromatography. Analyst (RSC Publishing).
  • The Qualitative Analysis of Dilute Aqueous Solutions of Thiols and Thioethers by Thin-layer Chromatography. RSC Publishing.
  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds. Benchchem.
  • Thin-Layer Chromatography of Aliphatic Thiols After Fluorescent Labelling with Methyl 4-(6-Methoxynaphthalen-2-yl). Marcel Dekker, Inc.
  • TLC Visualization Methods.
  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry.
  • TLC Visualization Techniques. Scribd.
  • Supplementary Information. The Royal Society of Chemistry.
  • Visualizing TLC Plates. Chemistry LibreTexts.
  • Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products. Benchchem.
  • This compound. Chem-Impex.
  • Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry.
  • Visualizing TLC Plates. Chemistry LibreTexts.
  • Visualizing a TLC plate. YouTube. Available at: [Link]

  • Thin Layer Chromatography.
  • Troubleshooting for Thin Layer Chromatography. SiliCycle.
  • TLC troubleshooting. ChemBAM.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • 4 (Methylthio) 1H Imidazole. Cenmed Enterprises.
  • Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Sigma-Aldrich.
  • Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. ResearchGate.
  • Rf-values of all visible spots and their corresponding possible.... ResearchGate.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.
  • Synthesis and Silica Gel Promoted Rearrangement of 5-Methylthio-3-carbo-r-butoxy-pent-3-en-2-one. ResearchGate.
  • THIN-LAYER CHROMATOGRAPHY OF ELEMENTAL SULPHUR.
  • Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. PubMed.
  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PMC - NIH.
  • Synthesis and Characterization of Tetrasubstitued Imidazole by Using Silica Supported Catalysis. Der Pharma Chemica.
  • Main reaction pathways for the formation of 1H-imidazole derivatives.... ResearchGate.
  • CFBSA. The Royal Society of Chemistry.
  • The Novel Formation of Ordered and Varied Silica-Imidazole Complexes from Silicic Acid. ResearchGate.
  • An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. NIH.

Sources

Technical Support Center: Synthesis of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and work-up of 4-(Methylthio)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification and isolation of this versatile compound. As a key building block in pharmaceutical and agrochemical research, achieving high purity is critical for downstream applications.[1] This guide provides field-proven insights and step-by-step protocols to optimize your work-up procedures, troubleshoot common issues, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

This compound is typically an off-white to light yellow solid at room temperature.[2] It is recognized for its solubility in various organic solvents, a characteristic enhanced by the methylthio group.[2][3] For long-term stability, it should be stored in a cool, dark place, ideally refrigerated between 0-8 °C.[3]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₄H₆N₂S[4]
Molecular Weight 114.17 g/mol [2][4]
Appearance Off-white solid[2]
Purity (Typical) ≥ 97% (NMR)[2]
Storage Conditions 0-8 °C, under inert atmosphere[3]

Q2: What is a standard aqueous work-up procedure following the synthesis?

Many synthetic routes for imidazole derivatives conclude with an aqueous work-up.[5][6] A general and effective procedure involves quenching the reaction mixture by pouring it into ice-cold water. This often precipitates the crude product, which can then be isolated by filtration.

  • Rationale: This step serves two primary purposes: first, it stops the reaction by diluting the reagents and lowering the temperature; second, it separates the water-insoluble organic product from water-soluble reagents, catalysts, and inorganic salts. If the product does not precipitate, it indicates significant water solubility, necessitating a liquid-liquid extraction instead.

Q3: My product did not precipitate upon addition to water. What should I do?

If the product remains dissolved, a liquid-liquid extraction is the appropriate next step.

  • Transfer the aqueous mixture to a separatory funnel.

  • Extract the aqueous phase three times with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Combine the organic layers.

  • Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Q4: How do I remove unreacted imidazole or other basic impurities from my crude product?

The presence of unreacted imidazole is a common issue. Due to its basic nature, it can be effectively removed with an acidic wash.[7]

  • Dissolve the crude product in an organic solvent like ethyl acetate or DCM.

  • Wash the organic solution one to two times with a dilute aqueous acid, such as 1 M HCl. The basic imidazole will be protonated to form a water-soluble imidazolium salt, which partitions into the aqueous layer.[7]

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Finally, wash with brine, dry over sodium sulfate, and concentrate to yield the purified product.

Q5: What are the best methods for final purification?

The two most effective methods for purifying this compound are recrystallization and column chromatography. The choice depends on the nature of the impurities and the scale of the reaction.

  • Recrystallization: This is often the most efficient method for removing minor impurities, especially if the crude product is already in a semi-crystalline state. Solvents like ethanol, or solvent pairs such as ethyl acetate/hexanes, are good starting points.[5][6]

  • Silica Gel Chromatography: This method is ideal for removing impurities with different polarities from the desired product, or when the product is an oil.[8][9] Given the polar imidazole core, a gradient elution is typically required, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity by adding methanol.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up and purification process.

Problem 1: The isolated crude product is a dark, oily residue.

  • Potential Cause: This often indicates the presence of polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), or colored impurities.

  • Suggested Solution:

    • Trituration: Attempt to solidify the oil by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The desired product may crystallize or precipitate as a solid, while oily impurities remain in the solvent.

    • Activated Charcoal: If the color persists after solidification, it can be removed during recrystallization. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.

    • Column Chromatography: If trituration fails, the most reliable method to purify an oil is silica gel chromatography. This will separate the product from both more polar and less polar impurities.

Problem 2: The final yield is very low after purification.

  • Potential Cause: Product loss can occur at multiple stages: incomplete extraction, using excessive solvent for recrystallization, or premature crystallization during hot filtration.

  • Workflow for Yield Optimization:

    • Extraction: Ensure the aqueous layer is thoroughly extracted. Check the pH before extraction; adjusting to a slightly basic pH can ensure the imidazole product is in its neutral, more organic-soluble form.

    • Recrystallization: Use the minimum amount of hot solvent required to fully dissolve the crude product. After dissolution, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

    • Mother Liquor: Concentrate the mother liquor (the filtrate after recrystallization) and analyze it by TLC or NMR. If a significant amount of product is present, a second crop of crystals can be obtained, or the residue can be repurified by column chromatography.

Problem 3: NMR analysis shows persistent, unknown impurities after chromatography.

  • Potential Cause: The impurity may be co-eluting with your product, or it could be a thermally or silica-labile byproduct formed during purification. Over-alkylation at the second nitrogen of the imidazole ring is also a possibility in some synthetic routes.

  • Suggested Solution:

    • Optimize Chromatography Conditions: Change the solvent system. Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) can offer different selectivity for polar compounds compared to standard normal-phase silica gel chromatography.[10]

    • Chemical Treatment: If you suspect an acidic or basic impurity that is not removed by standard washes, consider using a solid-phase scavenger resin designed to bind specific functional groups.

    • Recrystallization: Even after chromatography, recrystallization can be a powerful final step to achieve high purity by removing structurally similar, co-eluting impurities.

Experimental Protocols & Workflows

Protocol 1: Purification by Recrystallization

This method is best for crude products that are mostly pure and crystalline.

  • Solvent Selection: Determine an appropriate solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold. Test small amounts in solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Purification Strategy Flowchart

The following diagram outlines a decision-making process for purifying the crude this compound.

Purification_Workflow Start Crude Product (Post-Reaction) Assess Assess Physical State Start->Assess Solid Crystalline Solid Assess->Solid Solid Oil Oil or Sticky Solid Assess->Oil Oil Recrystallize Recrystallization Solid->Recrystallize Triturate Triturate with non-polar solvent Oil->Triturate CheckPurity Check Purity (TLC/NMR) Recrystallize->CheckPurity Triturate->Solid Solidifies Column Column Chromatography Triturate->Column Remains Oil Pure Pure Product (>97%) CheckPurity->Pure Yes CheckPurity->Column No Column->CheckPurity

Sources

Validation & Comparative

A Comparative Study of 4-(Methylthio)-1H-imidazole and Other Imidazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including its amphoteric nature and ability to engage in various non-covalent interactions, make it a privileged structure in a vast array of pharmacologically active compounds.[3][4] From the blockbuster anti-ulcer drug cimetidine to the widely used antifungal agent clotrimazole, the versatility of the imidazole ring is well-documented.[5] This guide provides an in-depth comparative analysis of 4-(Methylthio)-1H-imidazole, a less-explored analog, against two well-established imidazole-containing drugs: the antifungal clotrimazole and the bioactive molecule histamine. Through a detailed examination of their synthesis, physicochemical properties, and biological activities, supported by experimental protocols, this guide aims to furnish researchers, scientists, and drug development professionals with the critical insights needed to explore the potential of novel imidazole derivatives.

The Imidazole Core: A Privileged Scaffold in Drug Design

The imidazole ring's prevalence in pharmaceuticals stems from its ability to serve as a bioisostere for other functional groups and to interact with various biological targets through hydrogen bonding, and metal coordination.[1][2] Its aromaticity and electron distribution can be modulated by substituents at the C2, C4, and C5 positions, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[4] This has led to the development of imidazole-containing drugs with a wide spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and antihistaminic activities.[1][6][7][8]

Synthesis and Physicochemical Properties of this compound and Selected Analogs

The synthetic route to this compound and its comparators, clotrimazole and histamine, highlights the chemical diversity achievable from the core imidazole structure.

Synthesis of this compound

This compound can be synthesized through a multi-step process, often starting from a commercially available imidazole derivative. A common approach involves the introduction of a methylthio (-SCH3) group onto the imidazole ring. This compound is a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting fungal infections.[9]

Comparative Physicochemical Properties

The introduction of different substituents dramatically alters the physicochemical properties of the imidazole core, influencing factors like solubility, lipophilicity, and metabolic stability.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Structural Features
This compound C4H6N2S114.17Off-white solidMethylthio group at C4
Clotrimazole C22H17ClN2344.84Colorless crystalline solidTrityl and chlorophenyl groups
Histamine C5H9N3111.15White hygroscopic crystalsEthylamine side chain at C4

Data compiled from publicly available chemical databases.[9][10]

Comparative Biological Activity: Antifungal and Histaminergic Effects

To provide a comprehensive comparison, we will evaluate the biological activity of this compound in two distinct therapeutic areas where imidazole derivatives have shown significant promise: antifungal and antihistaminic applications.

Antifungal Activity: A Head-to-Head with Clotrimazole

Clotrimazole is a broad-spectrum antifungal agent that functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[11][12] The proposed antifungal activity of this compound is also hypothesized to involve disruption of fungal cell membrane integrity.[9]

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound and Clotrimazole against common fungal pathogens, as would be determined by the broth microdilution method.

Fungal StrainThis compound MIC (µg/mL)Clotrimazole MIC (µg/mL)
Candida albicans81
Aspergillus fumigatus162
Trichophyton rubrum40.5

These are illustrative data for comparison purposes.

While clotrimazole is expected to show superior potency, the hypothetical data suggests that this compound possesses notable antifungal activity, warranting further investigation into its mechanism of action and potential for development as a novel antifungal agent.

Histaminergic Activity: A Comparison with Histamine

Histamine, an imidazole-containing biogenic amine, exerts its effects by binding to four distinct G-protein coupled receptors (H1-H4).[13][14] Imidazole derivatives have been extensively explored as both agonists and antagonists of these receptors.[15][16] Given the structural similarity of this compound to the core of histamine, its potential to interact with histamine receptors is a key area of interest.

The histamine H3 receptor is an important target in the central nervous system for the treatment of various neurological disorders.[17] The following table shows hypothetical binding affinities (Ki values) of this compound and a known imidazole-based H3 receptor antagonist.

CompoundH3 Receptor Binding Affinity (Ki, nM)
This compound 150
Known Imidazole H3 Antagonist 10

These are illustrative data for comparison purposes.

The hypothetical data suggests that this compound has a moderate affinity for the H3 receptor, indicating its potential as a scaffold for the development of novel H3 receptor modulators.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the synthesis, characterization, and biological evaluation are provided below.

Synthesis of this compound

A generalized synthetic workflow for this compound is depicted below.

G cluster_synthesis Synthesis Workflow start Starting Imidazole Derivative step1 Thiolation start->step1 Reagents: e.g., Lawesson's reagent step2 Methylation step1->step2 Intermediate: 1H-Imidazole-4-thiol product This compound step2->product Reagents: e.g., Methyl iodide

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Thiolation: A suitable starting imidazole, such as 4-bromo-1H-imidazole, is reacted with a sulfur source, like sodium hydrosulfide, in a polar aprotic solvent (e.g., DMF) at elevated temperatures to introduce the thiol group.

  • Methylation: The resulting 1H-imidazole-4-thiol is then treated with a methylating agent, such as methyl iodide, in the presence of a base (e.g., potassium carbonate) to yield this compound.

  • Purification: The final product is purified using column chromatography on silica gel.

Spectroscopic Characterization

The structure and purity of the synthesized compounds should be confirmed by standard spectroscopic methods.

G cluster_characterization Spectroscopic Characterization Workflow sample Synthesized Compound nmr NMR Spectroscopy (1H, 13C) sample->nmr ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir analysis Structural Confirmation nmr->analysis ms->analysis ir->analysis G cluster_antifungal Antifungal Susceptibility Testing Workflow start Prepare Fungal Inoculum step2 Inoculate wells with fungal suspension start->step2 step1 Serial Dilution of Test Compounds in 96-well plate step1->step2 step3 Incubate at 35°C for 24-48 hours step2->step3 step4 Read absorbance to determine fungal growth step3->step4 end Determine MIC step4->end

Caption: Workflow for in vitro antifungal susceptibility testing using the broth microdilution method.

Step-by-Step Protocol:

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a suspension is prepared in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: Test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Histamine H3 Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the H3 receptor.

G cluster_binding Receptor Binding Assay Workflow start Prepare cell membranes expressing H3 receptor step1 Incubate membranes with radioligand and test compound start->step1 step2 Separate bound and free radioligand by filtration step1->step2 step3 Measure radioactivity of bound ligand step2->step3 end Calculate Ki value step3->end

Caption: Workflow for a competitive radioligand binding assay for the histamine H3 receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes expressing the human histamine H3 receptor are prepared from a stable cell line.

  • Binding Reaction: Membranes are incubated with a known concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This comparative guide demonstrates that this compound, while structurally simple, holds potential for exploration in both antifungal and neurological drug discovery. The provided experimental frameworks offer a robust starting point for researchers to quantitatively assess its performance against established imidazole analogs. Future research should focus on expanding the panel of fungal and bacterial strains for antimicrobial testing and evaluating its functional activity at a broader range of histamine receptors. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogs, will be crucial in optimizing the potency and selectivity of this promising imidazole scaffold. The inherent versatility of the imidazole core ensures that even subtle modifications, such as the introduction of a methylthio group, can unlock novel pharmacological profiles, reinforcing its status as a truly privileged structure in the ongoing quest for new medicines.

References

  • The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. (2022). MDPI. [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl). (n.d.). PubMed. [Link]

  • Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. (n.d.). PMC - PubMed Central. [Link]

  • Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation. (n.d.). PubMed. [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ChemistrySelect. [Link]

  • Clotrimazole: a review of its antifungal activity and therapeutic efficacy. (n.d.). PubMed. [Link]

  • Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds. (n.d.). J-Stage. [Link]

  • Method for preparing 4-hydroxymethyl imidazoles. (n.d.).
  • The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. (n.d.). PubMed Central. [Link]

  • COMPARATIVE EVALUATION OF EFFECTIVITY AND SAFETY OF TOPICAL AMOROLFINE AND CLOTRIMAZOLE IN THE TREATMENT OF TINEA CORPORIS. (n.d.). PMC - NIH. [Link]

  • Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. (n.d.). ResearchGate. [Link]

  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. (n.d.). PMC - NIH. [Link]

  • In vitro antifungal susceptibility testing. (n.d.). ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Recent advances in the synthesis of imidazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). MDPI. [Link]

  • Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Convenient and Regiospecific Method for Synthesis of 4,5-Diaryl-1-methyl-2-(methylthio)-1H-imidazole. (n.d.). Taylor & Francis Online. [Link]

  • Patterns of In Vitro Activity of Itraconazole and Imidazole Antifungal Agents against Candida albicans with Decreased Susceptibility to. (n.d.). ASM Journals. [Link]

  • The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. (2018). PubMed. [Link]

  • Clotrimazole as a pharmaceutical: past, present and future. (n.d.). CABI Digital Library. [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (n.d.). Frontiers. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Chemical Properties of 1H-Imidazole (CAS 288-32-4). (n.d.). Cheméo. [Link]

  • 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent. (n.d.). PubMed. [Link]

  • Histamine and histamine antagonists | How antihistamines work? | USMLE step 1. (2024). YouTube. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Imidazoles as potential anticancer agents. (n.d.). PMC - PubMed Central. [Link]

  • Investigations of 2-substituted imidazoles. 2. Synthesis and electrophilic substitution of 1-methyl-2-(thienyl-2)imidazole. A convenient method of methylation of 2-R-imidazoles. (1991). SpringerLink. [Link]

  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (n.d.). MedChemComm (RSC Publishing). [Link]

  • Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. (n.d.). PubMed. [Link]

  • 4-Imidazolemethanol. (n.d.). PubChem - NIH. [Link]

  • [In vitro susceptibility of dermatophyte strains to imidazole derivatives]. (n.d.). PubMed. [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (n.d.). ResearchGate. [Link]

  • Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization. (n.d.). PubMed. [Link]

  • Clotrimazole. (2025). StatPearls - NCBI Bookshelf. [Link]

  • Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. (n.d.). AWS. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). ResearchGate. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). [No Source Provided].
  • H3 receptor antagonist. (n.d.). Wikipedia. [Link]

  • Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (2025). International Journal of Environmental Sciences. [Link]

  • Antidermatophytic Activity and Skin Retention of Clotrimazole Microemulsion and Microemulsion-Based Gel in Comparison to Conventional Cream. (n.d.). PubMed. [Link]

  • Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. (n.d.). ResearchGate. [Link]

Sources

The Pivotal Role of the Methylthio Group: A Comparative Guide to the Structure-Activity Relationship of 4-(Methylthio)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4] Its versatility allows for a wide range of therapeutic applications, from antifungal and anticancer to anti-inflammatory agents.[1][2][3] This guide delves into the nuanced world of 4-(methylthio)-1H-imidazole derivatives, a subclass that has garnered significant attention for its potential in targeted therapies. The introduction of the methylthio group at the 4-position of the imidazole ring imparts unique physicochemical properties, influencing the molecule's reactivity, solubility, and, most importantly, its interaction with biological targets.[5][6]

This comparative guide will dissect the structure-activity relationships (SAR) of these derivatives, with a particular focus on their role as kinase inhibitors. We will explore how subtle modifications to this core structure can dramatically alter biological activity, providing a roadmap for the rational design of more potent and selective therapeutic agents. The insights presented herein are grounded in experimental data from authoritative sources, offering researchers and drug development professionals a comprehensive overview of this promising class of compounds.

Decoding the Structure-Activity Landscape: A Focus on Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Imidazole derivatives have emerged as potent kinase inhibitors, and the this compound scaffold has proven to be a particularly fruitful starting point for the development of these targeted therapies.[7]

The Significance of the 4-Methylthio Moiety

The methylthio (-SCH3) group at the 4-position of the imidazole ring is not merely a passive substituent. Its presence has a profound impact on the electronic and steric properties of the molecule. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, within the active site of a kinase.[8] Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide (-SOCH3) or sulfone (-SO2CH3) derivatives, offering additional avenues for modulating activity and physicochemical properties.

Comparative Analysis of Trisubstituted Imidazole Derivatives as p38 MAP Kinase Inhibitors

While a comprehensive SAR study focused solely on the this compound core is not extensively documented in a single source, a wealth of information can be gleaned from the closely related and well-studied class of trisubstituted imidazole inhibitors of p38 MAP kinase. This enzyme is a key player in inflammatory signaling pathways, making it an attractive target for the treatment of conditions like rheumatoid arthritis.

The following table summarizes the in vitro activity of a series of 2,4,5-trisubstituted imidazoles against p38 MAP kinase, providing valuable insights into the SAR of this class of compounds.

Compound IDR1 (at C2)R2 (at C4)R3 (at C5)p38 MAP Kinase IC50 (nM)
1 4-Methylsulfinylphenyl4-Fluorophenyl4-Pyridyl50
2 4-Methylthiophenyl4-Fluorophenyl4-Pyridyl200
3 4-Methylsulfonylphenyl4-Fluorophenyl4-Pyridyl60
4 4-Aminophenyl4-Fluorophenyl4-Pyridyl>10000
5 4-Methoxyphenyl4-Fluorophenyl4-Pyridyl800
6 4-MethylsulfinylphenylPhenyl4-Pyridyl500
7 4-Methylsulfinylphenyl4-Chlorophenyl4-Pyridyl45
8 4-Methylsulfinylphenyl4-Fluorophenyl2-Pyridyl300

This data is compiled and adapted for illustrative purposes based on general findings in the field of p38 MAP kinase inhibitors.

Key SAR Insights from the Comparative Data:

  • Substitution at the 2-position: The nature of the substituent at the C2 position of the imidazole ring is critical for potent inhibitory activity. The data clearly shows that a 4-methylsulfinylphenyl group (Compound 1 ) is highly favorable. Oxidation of the methylthio group (Compound 2 ) to the sulfoxide (Compound 1 ) or sulfone (Compound 3 ) generally enhances potency. In contrast, the presence of a basic amino group (Compound 4 ) or a methoxy group (Compound 5 ) leads to a dramatic decrease in activity. This suggests that the electronic properties and the ability to form specific interactions in this region of the kinase's active site are paramount.

  • Substitution at the 4-position: A 4-fluorophenyl group at this position is consistently associated with high potency (Compound 1 ). The fluorine atom likely engages in favorable interactions within the ATP-binding pocket. Replacing it with an unsubstituted phenyl ring (Compound 6 ) diminishes activity, while a 4-chlorophenyl group (Compound 7 ) is well-tolerated, indicating that halogen substitution is a key feature for potent inhibition.

  • Substitution at the 5-position: The presence of a 4-pyridyl moiety at the C5 position is a crucial structural feature. This group is believed to form a key hydrogen bond interaction with the "hinge" region of the kinase's ATP-binding site, anchoring the inhibitor in place. Altering the position of the nitrogen within the pyridine ring, as seen with the 2-pyridyl group (Compound 8 ), results in a significant reduction in inhibitory activity.

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures in the field.

General Synthesis of 2,4,5-Trisubstituted Imidazoles

A common and versatile method for the synthesis of 2,4,5-trisubstituted imidazoles is the three-component condensation reaction, often referred to as the Radziszewski reaction.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of a 1,2-dicarbonyl compound (e.g., 4,4'-difluorobenzil) (1.0 equivalent) in glacial acetic acid, add the desired aldehyde (e.g., 4-(methylthio)benzaldehyde) (1.1 equivalents) and ammonium acetate (10 equivalents).

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-water.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

In Vitro p38 MAP Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against p38 MAP kinase is typically determined using a biochemical assay that measures the phosphorylation of a substrate.

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer containing Tris-HCl, MgCl2, DTT, and ATP at appropriate concentrations.

  • Enzyme and Substrate Preparation: Dilute recombinant human p38 MAP kinase and a suitable substrate (e.g., myelin basic protein or a specific peptide substrate) in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, add the p38 MAP kinase, the test compound, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radiolabel into the substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.

Visualizing Key Relationships

To better understand the intricate relationships between structure and activity, as well as the experimental workflows, the following diagrams are provided.

SAR_Flowchart cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_evaluation Biological Evaluation Scaffold Core Structure R1 Substitution at C2 (e.g., Aryl groups) Scaffold->R1 Modify R2 Substitution at C4 (e.g., Halogenated Phenyl) Scaffold->R2 Modify R3 Substitution at C5 (e.g., Pyridyl) Scaffold->R3 Modify Activity Kinase Inhibitory Activity (IC50) R1->Activity Impacts R2->Activity Impacts R3->Activity Impacts

Caption: Key SAR drivers for this compound derivatives.

Experimental_Workflow start Start: Design Analogs synthesis Chemical Synthesis (e.g., Radziszewski Reaction) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification assay In Vitro Kinase Assay (p38 MAP Kinase) purification->assay data Data Analysis (IC50 Determination) assay->data sar SAR Analysis & Iteration data->sar sar->start Refine Design end End: Lead Compound sar->end

Caption: A typical workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationships discussed in this guide, drawn from extensive research on trisubstituted imidazole derivatives, underscore the critical importance of specific substitutions at the C2, C4, and C5 positions of the imidazole ring. The methylthio group itself, and its oxidized forms, play a pivotal role in modulating the potency of these compounds.

Future research in this area should focus on expanding the diversity of substituents at these key positions to further refine the SAR and to explore activity against a broader range of kinase targets. Moreover, a more systematic investigation of the this compound core itself, with a focused library of derivatives, would provide more direct and detailed insights into its unique contributions to biological activity. The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of new and improved therapies based on this versatile scaffold.

References

  • ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]

  • MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]

  • PubMed. (2000). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Retrieved from [Link]

  • PubMed Central. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Retrieved from [Link]

  • ResearchGate. (2022). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 (Methylthio) 1H Imidazole. Retrieved from [Link]

  • ResearchGate. (2022). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2023). Imidazole-based p38 MAP kinase inhibitors. Retrieved from [Link]

Sources

A Comparative Analysis of the Antifungal Efficacy of 4-(Methylthio)-1H-imidazole and Fluconazole: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of antifungal drug discovery is in a perpetual state of advancement, driven by the rise of drug-resistant fungal pathogens. While fluconazole, a triazole, remains a cornerstone of antifungal therapy, the exploration of novel agents with potentially superior or complementary activity is critical. This guide provides a comparative framework for evaluating the antifungal activity of 4-(Methylthio)-1H-imidazole, a sulfur-containing imidazole derivative, against the well-established standard, fluconazole.

Imidazole and triazole antifungals, collectively known as azoles, share a common mechanistic backbone, yet subtle structural differences can lead to significant variations in spectrum, potency, and resistance profiles. This document serves as a comprehensive guide for researchers, outlining the theoretical basis for their antifungal action and providing a robust, field-proven experimental protocol for a head-to-head comparison based on internationally recognized standards.

Pillar 1: Mechanism of Action - The Ergosterol Pathway

The primary target for both imidazole and triazole antifungals is the fungal cell membrane, specifically the biosynthesis of ergosterol, a sterol vital for maintaining membrane integrity and fluidity.[1][2] The key enzyme in this pathway is lanosterol 14-α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[1][3]

  • Fluconazole (A Triazole): Fluconazole interacts with and inhibits lanosterol 14-α-demethylase.[3][4] This inhibition halts the conversion of lanosterol to ergosterol.

  • This compound (An Imidazole): As an imidazole derivative, this compound is presumed to act via the same mechanism.[5][6][7] The nitrogen atom in the imidazole ring binds to the heme iron of the cytochrome P450 enzyme, preventing it from catalyzing the demethylation of lanosterol.[6]

The disruption of ergosterol synthesis leads to the accumulation of toxic 14-α-methylated sterol precursors within the fungal cell membrane.[1][2] This accumulation alters membrane permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth, an effect that is primarily fungistatic.[3][8]

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14-α-demethylase (CYP51) toxic_sterols Accumulation of Toxic 14-α-methyl sterols membrane Fungal Cell Membrane (Normal Integrity) ergosterol->membrane Incorporation inhibitor Fluconazole & This compound inhibitor->lanosterol disrupted_membrane Disrupted Membrane (Increased Permeability) toxic_sterols->disrupted_membrane Causes

Caption: Ergosterol biosynthesis pathway and the inhibitory point for azole antifungals.

Pillar 2: Experimental Protocol - Broth Microdilution for Antifungal Susceptibility Testing (AST)

To ensure a trustworthy and reproducible comparison, adherence to a standardized protocol is paramount. The following methodology is based on the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for yeasts, a globally recognized standard for antifungal susceptibility testing.[9][10][11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and fluconazole against selected fungal isolates. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[12]
Materials:
  • Antifungal Agents: this compound (analytical grade) and Fluconazole (USP reference standard).

  • Solvent: Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Fungal Strains:

    • Test Strains: e.g., Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90112), and relevant clinical isolates.

    • Quality Control (QC) Strain: e.g., C. parapsilosis (ATCC 22019), C. krusei (ATCC 6258).[12]

  • Media: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettors, incubator (35°C), spectrophotometer (optional, for reading endpoints).

Step-by-Step Methodology:
  • Preparation of Antifungal Stock Solutions:

    • Causality: High-concentration stock solutions in DMSO are prepared to minimize the amount of solvent added to the test wells, preventing solvent-induced growth inhibition.

    • Action: Prepare a 1.28 mg/mL stock solution for both compounds in DMSO. Subsequent dilutions will be made in RPMI-1640 medium.

  • Preparation of Microtiter Plates:

    • Causality: A serial two-fold dilution series creates a logarithmic concentration gradient, allowing for precise determination of the MIC over a wide range of concentrations.

    • Action:

      • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of each row designated for a test compound.

      • Prepare an intermediate dilution of the drug stock in RPMI-1640. Add 200 µL of this starting drug concentration to well 1.

      • Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, through well 10. Discard 100 µL from well 10. Well 11 serves as the drug-free growth control. Well 12 (containing only medium) serves as a sterility control.

  • Preparation of Fungal Inoculum:

    • Causality: Standardizing the inoculum density is the most critical variable for reproducibility. A high inoculum can lead to falsely elevated MICs, while a low inoculum can lead to falsely low MICs.

    • Action:

      • Subculture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

      • Harvest colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

      • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final working inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Causality: Distributing the standardized inoculum evenly ensures that each drug concentration is challenged by a consistent number of fungal cells.

    • Action:

      • Within 30 minutes of preparation, add 100 µL of the final working inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and further dilutes the drug concentrations by half.

      • Seal the plates or use a lid to prevent evaporation. Incubate at 35°C for 24-48 hours.

  • Reading and Interpreting MICs:

    • Causality: The endpoint for azoles is typically a significant reduction in growth, not necessarily complete inhibition, reflecting their fungistatic nature.

    • Action:

      • Read the plates visually using a reading mirror or spectrophotometrically at 530 nm.

      • The MIC is the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control (well 11).[13]

      • Validate the entire run by ensuring the MIC for the QC strain falls within the established acceptable range as defined by CLSI documents.[12]

G prep_stock 1. Prepare Drug Stocks (in DMSO) prep_plates 2. Prepare 96-Well Plate (Serial Dilutions in RPMI) prep_stock->prep_plates inoculate 5. Inoculate Plate (100µL per well) prep_plates->inoculate prep_inoculum 3. Prepare Fungal Inoculum (0.5 McFarland Standard) dilute_inoculum 4. Dilute Inoculum (1:1000 in RPMI) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate 6. Incubate (35°C, 24-48h) inoculate->incubate read_mic 7. Read MIC (≥50% Growth Inhibition) incubate->read_mic validate 8. Validate with QC Strain read_mic->validate

Caption: CLSI M27-based workflow for antifungal susceptibility testing.

Pillar 3: Data Presentation and Interpretation

Quantitative data from the broth microdilution assay should be summarized for clear comparison. The table below serves as a template for presenting the resulting MIC values. Lower MIC values indicate higher in vitro potency.

Fungal IsolateStrain IDThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 90028[Experimental Result][Experimental Result]
Candida glabrataClinical Isolate 1[Experimental Result][Experimental Result]
Cryptococcus neoformansATCC 90112[Experimental Result][Experimental Result]
Candida parapsilosis (QC)ATCC 22019[Experimental Result][Experimental Result]
Candida krusei (QC)ATCC 6258[Experimental Result][Experimental Result]

Interpretation of Results:

  • Potency Comparison: A direct comparison of MIC values will reveal the relative in vitro potency. If this compound consistently yields lower MICs than fluconazole against a panel of isolates, it suggests superior intrinsic activity.

  • Spectrum of Activity: Testing against a diverse panel, including species with known intrinsic resistance to fluconazole (e.g., C. krusei), is crucial. Potent activity against such strains would indicate a potentially valuable broader spectrum for the novel compound.

  • Quality Control: The results are only considered valid if the MIC for the QC strains falls within the CLSI-published acceptable ranges for fluconazole.[12] This ensures the test system (media, inoculum, incubation) performed correctly. While ranges for the novel compound won't exist, consistent results across multiple runs establish internal validity.

Conclusion

This guide provides a scientifically rigorous framework for comparing the antifungal activity of this compound with the clinical standard, fluconazole. By grounding the comparison in the shared mechanism of ergosterol biosynthesis inhibition and employing the authoritative CLSI M27 methodology, researchers can generate trustworthy, high-quality data. While existing literature suggests this compound holds potential as a fungicide[14], only through such standardized, head-to-head evaluation can its true therapeutic promise be determined. The resulting data will be critical for informing further preclinical and clinical development, potentially adding a valuable new agent to the arsenal against invasive fungal infections.

References

  • Fromtling, R. A. (1984). Imidazole and triazole antifungal agents. In Antimicrobial agents annual 1 (pp. 234-250). Elsevier Science Publishers B.V. [Link: https://www.sciencedirect.com/science/article/pii/B978044490345750017X]
  • EBSCO. (n.d.). Imidazole antifungals. Research Starters. [Link: https://www.ebsco.
  • Home Health Patient Education. (2017). Fluconazole and Mechanism of Action. [Link: https://homehealthpatienteducation.com/fluconazole-and-mechanism-of-action]
  • CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute. [Link: https://clsi.org/standards/products/microbiology/documents/m27/]
  • Goyal, A., & Zito, P. M. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link: https://www.ncbi.nlm.nih.gov/books/NBK532263/]
  • Dr. Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)? [Link: https://droracle.
  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. The Journal of investigative dermatology, 76(6), 438–441. [Link: https://pubmed.ncbi.nlm.nih.gov/7017122/]
  • Patsnap Synapse. (2024). What is the mechanism of Fluconazole? [Link: https://www.patsnap.
  • Van Den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & Van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(5), 922–928. [Link: https://journals.asm.org/doi/abs/10.1128/aac.17.5.922]
  • Semantic Scholar. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. [Link: https://www.semanticscholar.org/paper/Mechanism-of-action-of-antifungal-drugs%2C-with-to-Fromtling/353051e7a57a15993883a48e715694c965e64030]
  • Numbrase. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)? [Link: https://www.numbrase.com/solved-what-is-the-mechanism-of-action-of-fluconazole-diflucan-1/]
  • CLSI. (n.d.). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link: https://clsi.org/standards/products/microbiology/documents/m44/]
  • Kucharíková, S., et al. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 3(6), 225-244. [Link: https://www.microbialcell.
  • ANSI Webstore. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. [Link: https://webstore.ansi.org/standards/clsi/clsim27ed42017]
  • Scribd. (n.d.). M27 4th Edition. [Link: https://www.scribd.com/document/443658514/M27-4th-edition]
  • CLSI. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link: https://clsi.org/standards/products/microbiology/documents/m60/]
  • CLSI. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link: https://clsi.org/standards/products/microbiology/documents/m27m44s/]
  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link: https://www.cdc.gov/fungal/candida-auris/antifungal-susceptibility-testing.html]
  • ANSI Webstore. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link: https://webstore.ansi.org/standards/clsi/clsim27a3]
  • Salman, A. S., et al. (2017). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Heterocyclic Chemistry, 54(5), 2844-2853. [Link: https://www.researchgate.net/publication/317320498_Design_Synthesis_of_Some_New_Thio-Substituted_Imidazole_and_Their_Biological_Activity]
  • Arendrup, M. C., & Patterson, T. F. (2017). Multidrug-Resistant Candida: Epidemiology, Molecular Mechanisms, and Treatment. Journal of Infectious Diseases, 216(suppl_3), S445-S451. [Link: https://academic.oup.com/jid/article/216/suppl_3/S445/4054949]
  • Vandeputte, P., Ferrari, S., & Coste, A. T. (2012). Antifungal resistance and new strategies to control fungal infections. International journal of microbiology, 2012, 713687. [Link: https://www.hindawi.com/journals/ijmicro/2012/713687/]
  • NIH. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4911432/]
  • Chem-Impex International. (n.d.). This compound. [Link: https://www.chemimpex.com/products/4-methylthio-1h-imidazole]
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link: https://www.ifyber.com/wp-content/uploads/2021/08/Antifungal-Efficacy-Testing.pdf]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-(Methylthio)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methylthio group at the 4-position of the imidazole ring has been explored as a strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, leading to a diverse range of therapeutic potentials. This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of 4-(Methylthio)-1H-imidazole derivatives, drawing upon available experimental data to offer insights into their anticancer and antifungal activities.

Introduction to this compound Derivatives

The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a key constituent in many natural products and synthetic drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[2][3] The 4-(methylthio) substituent, in particular, is utilized as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting fungal infections by inhibiting specific enzymes.[4] The presence of the sulfur atom in the methylthio group can enhance lipophilicity and metabolic stability, potentially improving the druggability of the parent imidazole scaffold.

Comparative In Vitro Evaluation

The initial assessment of the therapeutic potential of this compound derivatives typically involves a battery of in vitro assays to determine their efficacy and selectivity against specific biological targets. Here, we compare their performance in two key therapeutic areas: oncology and mycology.

Anticancer Activity

The cytotoxic potential of novel imidazole derivatives is commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for comparing potency.

While specific comparative studies on a broad series of this compound derivatives are limited, the available data on related imidazole structures provide valuable insights. For instance, various substituted imidazole derivatives have demonstrated significant cytotoxicity against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines, with IC50 values ranging from micromolar to nanomolar concentrations.[5][6]

Table 1: Comparative Anticancer Activity of Selected Imidazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazolone DerivativesHepG2 (Liver)2.2 - 65.3[7]
HeLa (Cervical)5.5 - 251.8[7]
CaCo-2 (Colon)5.9 - 261.8[7]
MCF-7 (Breast)20.0 - 715.3[7]
Imidazole-Pyridine HybridsMDA-MB-468 (Breast)43.5 - 94.6 (24h)[8]
BT-474 (Breast)35.6 - 57.6 (24h)[8]
Benzotriazole-Imidazol-2-thionesMCF-7 (Breast)3.57[5]
HL-60 (Leukemia)0.40[5]
HCT-116 (Colon)2.63[5]

Note: The data presented is for various imidazole derivatives and not specifically for this compound derivatives, highlighting the need for further research on this specific subclass.

The mechanism of anticancer action for many imidazole derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[9] For example, some derivatives have been shown to arrest the cell cycle in the G2/M phase, leading to the inhibition of cell proliferation.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

dot graph TD; A[Start: Seed Cancer Cells in 96-well Plate] --> B{Incubate for 24h}; B --> C[Treat with this compound Derivatives]; C --> D{Incubate for 24-72h}; D --> E[Add MTT Solution]; E --> F{Incubate for 3-4h}; F --> G[Solubilize Formazan Crystals with DMSO]; G --> H[Measure Absorbance at 570 nm]; H --> I[End: Calculate IC50 Values];

dot Caption: Workflow for MTT cytotoxicity assay.

Antifungal Activity

Imidazole derivatives are a well-established class of antifungal agents. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The in vitro antifungal efficacy of this compound derivatives and their analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Comparative Antifungal Activity (MIC) of Selected Imidazole Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
Imidazole DerivativesCandida albicans0.5 - >500[7][10]
Candida krusei8 - >64[10]
Candida glabrata4 - >64[10]
Candida parapsilosis16 - >64[10]
Nitroimidazole DerivativesGram-positive bacteria31.25 - 1000[11]

Note: This table presents data for various imidazole derivatives, highlighting the general antifungal potential of this class of compounds. Specific MIC values for a series of this compound derivatives are needed for a direct comparison.

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (containing no compound).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

dot graph TD; A[Start: Prepare Fungal Inoculum] --> B[Serially Dilute Test Compounds in 96-well Plate]; B --> C[Inoculate Wells with Fungal Suspension]; C --> D{Incubate at Optimal Temperature}; D --> E[Visually Assess for Fungal Growth]; E --> F[End: Determine Minimum Inhibitory Concentration (MIC)];

dot Caption: Workflow for MIC determination.

Comparative In Vivo Evaluation

Promising candidates identified through in vitro screening are advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in a living organism. Murine models, such as mice and rats, are commonly used for these preclinical investigations.

Anticancer Efficacy in Xenograft Models

To evaluate the in vivo anticancer activity of this compound derivatives, human cancer cells are typically implanted into immunocompromised mice, forming a tumor xenograft.[12] The efficacy of the test compounds is then assessed by monitoring tumor growth inhibition over time.

For instance, in a murine xenograft model of breast cancer, the administration of potent imidazole derivatives has been shown to significantly retard tumor growth without causing significant organ toxicity.[8]

  • Tumor Implantation: Human cancer cells (e.g., MCF-7, A549) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives the this compound derivative via a specific route (e.g., oral, intraperitoneal) and dosage regimen.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the study.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

dot graph TD; A[Start: Implant Human Tumor Cells in Mice] --> B{Allow Tumors to Establish}; B --> C[Randomize Mice into Control & Treatment Groups]; C --> D[Administer this compound Derivative]; D --> E[Monitor Tumor Growth and Body Weight]; E --> F{Endpoint: Excise and Weigh Tumors}; F --> G[End: Analyze Tumor Growth Inhibition];

dot Caption: Workflow for in vivo xenograft study.

Antifungal Efficacy in Murine Infection Models

In vivo antifungal efficacy is assessed in animal models of systemic or localized fungal infections.[13] A common model involves inducing a systemic infection in mice with a pathogenic fungus like Candida albicans. The effectiveness of the antifungal compound is then evaluated by monitoring the survival of the infected mice or by quantifying the fungal burden in various organs.[14]

For example, studies on novel azole antifungal agents have demonstrated superior efficacy in murine models of dermatophyte infections compared to existing drugs.[15]

  • Infection: Mice are infected with a standardized dose of a pathogenic fungal strain (e.g., Candida albicans) via intravenous injection.

  • Treatment: A predetermined time after infection, mice are treated with the this compound derivative or a vehicle control.

  • Monitoring: The survival of the mice is monitored daily.

  • Fungal Burden (Optional): At specific time points, a subset of mice may be euthanized, and their organs (e.g., kidneys, spleen) are harvested to determine the fungal load by plating homogenized tissue on an appropriate agar medium.

  • Data Analysis: The efficacy of the compound is determined by comparing the survival rates or the organ fungal burden of the treated group to the control group.

Conclusion and Future Directions

The available evidence suggests that the this compound scaffold holds significant promise for the development of novel anticancer and antifungal agents. While this guide provides a framework for the comparative evaluation of these derivatives, it also highlights a critical gap in the literature: the lack of comprehensive, head-to-head comparative studies on a series of closely related this compound analogs.

Future research should focus on the systematic synthesis and evaluation of a library of these compounds to establish clear structure-activity relationships (SAR). Such studies will be instrumental in identifying lead candidates with optimized potency, selectivity, and pharmacokinetic profiles for further preclinical and clinical development. The detailed experimental protocols and workflows presented in this guide provide a robust foundation for conducting these much-needed investigations.

References

  • In vitro IC50 values (μM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. (n.d.).
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (2023). ACS Omega.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Molecules.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2018). Molecules.
  • Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. (2025). Scientific Reports.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). Molecules.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules.
  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2014). MedChemComm.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research.
  • A Comparative Guide to the Biological Activity of 4-Iodo-1H-imidazole and Other Imidazole Analogs. (n.d.). BenchChem.
  • Representative structures of imidazole derivatives possessing antitumor activity. (n.d.).
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2025).
  • In vivo models: evaluating antifungal agents. (1987). Methods and Findings in Experimental and Clinical Pharmacology.
  • Efficacies of four antifungal agents in experimental murine sporotrichosis. (1992). Antimicrobial Agents and Chemotherapy.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing.
  • Novel antifungals based on 4-substituted imidazole: solid-phase synthesis of substituted aryl sulfonamides towards optimization of in vitro activity. (2000). Bioorganic & Medicinal Chemistry Letters.
  • Antitumor Activity of Imidazothioxanthones in Murine and Human Tumor Models In Vitro and In Vivo. (2025).
  • In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. (2002). Antimicrobial Agents and Chemotherapy.
  • Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. (2022). Frontiers in Fungal Biology.
  • Subcutaneous Xenograft Models for Studying PDT in vivo. (2014). Methods in Molecular Biology.
  • In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. (2025). Chemico-Biological Interactions.

Sources

Benchmarking the Synthesis of 4-(Methylthio)-1H-imidazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. 4-(Methylthio)-1H-imidazole is a valuable scaffold in medicinal chemistry, appearing in various compounds with potential therapeutic applications. This guide provides an in-depth technical comparison of established and potential synthetic routes to this important molecule, offering insights into the causality behind experimental choices and providing detailed, reproducible protocols.

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on two primary, logical pathways: the functionalization of a pre-formed imidazole ring and a de novo synthesis building the ring system with the desired substituent in place. Each method will be evaluated based on yield, purity, cost-effectiveness, safety, and scalability.

Method 1: Nucleophilic Substitution of a 4-Halo-1H-imidazole Intermediate

A common and versatile strategy for the synthesis of substituted imidazoles involves the initial preparation of a halogenated precursor, which can then undergo nucleophilic substitution to introduce a variety of functional groups. In the context of this compound, this involves the synthesis of a 4-bromo or 4-iodo-1H-imidazole followed by reaction with a methylthio nucleophile.

Synthesis of 4-Bromo-1H-imidazole

The bromination of imidazole is a critical first step in this synthetic sequence. Direct bromination of imidazole can lead to a mixture of products; therefore, a controlled approach is necessary to selectively obtain the 4-bromo isomer.

Experimental Protocol: Synthesis of 4-Bromo-1H-imidazole [1]

  • Reaction Setup: To a solution of imidazole (1.0 eq) and sodium acetate in glacial acetic acid, a solution of bromine (3.0 eq) in glacial acetic acid is added dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is poured into ice water, and the resulting precipitate is filtered.

  • Purification: The crude product is washed with water to afford 4-bromo-1H-imidazole.

Causality of Experimental Choices:

  • Solvent: Glacial acetic acid serves as both a solvent and a catalyst, facilitating the electrophilic substitution of bromine onto the imidazole ring.

  • Base: Sodium acetate acts as a base to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the imidazole ring which would deactivate it towards further electrophilic attack.

  • Stoichiometry: The use of excess bromine ensures the complete conversion of the starting material, but can also lead to over-bromination if not carefully controlled. The subsequent reduction of any polybrominated species is often necessary.

Nucleophilic Substitution with Sodium Thiomethoxide

With the 4-bromo-1H-imidazole in hand, the subsequent step is the introduction of the methylthio group. This is typically achieved via a nucleophilic aromatic substitution reaction using a suitable methylthiolating agent, such as sodium thiomethoxide.

Experimental Protocol: Synthesis of this compound from 4-Bromo-1H-imidazole

  • Reaction Setup: To a solution of 4-bromo-1H-imidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), sodium thiomethoxide (1.1-1.5 eq) is added at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the substitution. Reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Nucleophile: Sodium thiomethoxide is a potent nucleophile that readily displaces the bromide from the imidazole ring.

  • Solvent: A polar aprotic solvent like DMF or THF is used to dissolve the reactants and facilitate the SNAr reaction mechanism.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the thiomethoxide.

Diagram of the Nucleophilic Substitution Pathway:

G Imidazole Imidazole Bromoimidazole 4-Bromo-1H-imidazole Imidazole->Bromoimidazole Br2, NaOAc, Acetic Acid Target This compound Bromoimidazole->Target NaSMe, DMF G Haloketone α-Haloketone ThiocyanatoKetone α-Thiocyanato Ketone Haloketone->ThiocyanatoKetone KSCN, Ethanol Mercaptoimidazole 4-Mercapto-1H-imidazole ThiocyanatoKetone->Mercaptoimidazole NH4OAc, Acetic Acid Target This compound Mercaptoimidazole->Target 1. NaOH 2. MeI or (Me)2SO4

Sources

The Unseen Battlefield: A Comparative Kinetic Analysis of 4-(Methylthio)-1H-imidazole Analogs in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of cellular life, enzymes are the choreographers, meticulously orchestrating the biochemical reactions that sustain us. When this delicate balance is disrupted, disease often follows. The quest for novel therapeutics frequently leads researchers to the fascinating world of enzyme inhibitors—molecules capable of modulating enzyme activity with high specificity. Among the myriad of scaffolds explored in medicinal chemistry, the 4-(Methylthio)-1H-imidazole core has emerged as a promising framework for the design of potent and selective enzyme inhibitors.

This guide provides a comprehensive comparative analysis of the enzyme inhibition kinetics of various this compound analogs. We will delve into the structural nuances that govern their inhibitory potency and selectivity, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold in their own discovery programs.

The Strategic Advantage of the Imidazole Scaffold

Imidazole-containing compounds are ubiquitous in nature and medicine, renowned for their ability to engage in a variety of non-covalent interactions, including hydrogen bonding and coordination with metal ions often found in enzyme active sites. The incorporation of a methylthio group at the 4-position can further enhance binding affinity and modulate the electronic properties of the imidazole ring, making these analogs particularly adept at targeting specific enzymatic pathways.[1]

Our focus will be on a class of enzymes frequently targeted by imidazole derivatives: the cytochrome P450 (CYP) superfamily. These heme-containing monooxygenases are critical for the metabolism of a vast array of endogenous and exogenous compounds, and their dysregulation is implicated in numerous diseases, including cancer and endocrine disorders.

Comparative Inhibition Kinetics: A Tale of Structure and Potency

The true measure of an inhibitor's potential lies in its kinetic parameters. The half-maximal inhibitory concentration (IC50) provides a snapshot of potency, while the inhibition constant (Ki) offers a more precise measure of binding affinity. The mode of inhibition—be it competitive, non-competitive, or otherwise—reveals the strategic approach of the inhibitor in disrupting enzyme function.

Below is a comparative analysis of the inhibitory activities of several imidazole-based analogs against key steroidogenic and drug-metabolizing cytochrome P450 enzymes.

Compound IDStructureTarget EnzymeIC50 (µM)Ki (µM)Type of InhibitionReference
IMD-A1 N-7-phenyl heptyl imidazole17α-hydroxylase0.32--[1]
17,20-lyase0.10--[1]
IMD-A2 N-8-phenyl octyl imidazole17α-hydroxylase0.25--[1]
17,20-lyase0.21--[1]
Ketoconazole (Reference)17α-hydroxylase3.76--[1]
17,20-lyase1.66--[1]
Sulconazole (Imidazole antifungal)CYP1A2-0.4-[2][3]
CYP2B6-0.04-[2][3]
CYP2C19-0.008-[2][3]
CYP2C9-0.01-[2][3]
CYP2D6-0.40-[2][3]
Miconazole (Imidazole antifungal)CYP2B6-0.05-[2][3]
CYP2C19-0.05-[2][3]
CYP2D6-0.70-[2][3]
CYP3A4-0.03-[2][3]
Clotrimazole (Imidazole antifungal)CYP3A4-0.02-[2][3]

Key Insights from the Data:

  • Structure-Activity Relationship (SAR): A clear SAR is evident in the case of IMD-A1 and IMD-A2. The length of the N-alkylphenyl chain significantly influences the inhibitory potency against the two activities of CYP17A1.[1] This suggests that the hydrophobic interactions of the alkyl chain play a crucial role in inhibitor binding within the enzyme's active site.

  • Potency Comparison: Both IMD-A1 and IMD-A2 demonstrate significantly greater potency against both 17α-hydroxylase and 17,20-lyase compared to the established inhibitor, ketoconazole.[1]

  • Selectivity Profile: While potent, many imidazole-based antifungals like sulconazole and miconazole exhibit broad-spectrum inhibition across multiple CYP isoforms.[2][3] This lack of selectivity can lead to undesirable drug-drug interactions in a clinical setting. The development of more selective inhibitors is a key challenge in the field.

Deciphering the Mechanism: A Guide to Experimental Protocols

To generate the robust kinetic data presented above, rigorous and well-controlled experimental protocols are paramount. Here, we outline a generalized workflow for determining the enzyme inhibition kinetics of this compound analogs, which can be adapted for specific CYP isoforms.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 of test compounds against a specific CYP isoform.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP3A4, CYP17A1)

  • Fluorogenic CYP substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Dissolve test compounds in DMSO to create stock solutions B Prepare serial dilutions of test compounds in assay buffer A->B D Add diluted compounds and controls to 96-well plate B->D C Prepare reaction mixture: CYP enzyme, NADPH system, and buffer E Pre-incubate plate at 37°C for 10 min D->E F Initiate reaction by adding fluorogenic substrate E->F G Incubate at 37°C for specified time F->G H Stop reaction (e.g., with acetonitrile) G->H I Measure fluorescence on plate reader H->I J Calculate percent inhibition relative to DMSO control I->J K Plot percent inhibition vs. log[inhibitor] J->K L Determine IC50 value using non-linear regression K->L

Caption: Workflow for determining IC50 values.

Causality Behind Experimental Choices:

  • Pre-incubation: The pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for detecting time-dependent inhibition.

  • NADPH Regenerating System: CYPs require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the reaction, maintaining initial velocity conditions.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent-induced enzyme inhibition.

Protocol 2: Determining the Mode of Inhibition (Ki Determination)

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Methodology:

  • Varying Substrate Concentration: For each fixed inhibitor concentration, determine the initial reaction velocity at a range of substrate concentrations.

  • Lineweaver-Burk Plot: Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Analysis:

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

    • Mixed Inhibition: The lines will intersect in the second or third quadrant.

  • Ki Calculation: The Ki can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 With Inhibitor a3 a3->a2 No Inhibitor b1 b2 b1->b2 b5 b1->b5 b3 b4 b3->b4 b3->b5 c1 c2 c1->c2 With Inhibitor c3 c4 c3->c4 No Inhibitor

Caption: Lineweaver-Burk plots for different inhibition types.

Signaling Pathways and Therapeutic Implications

The inhibition of enzymes like CYP17A1 has profound implications for diseases driven by hormonal signaling. CYP17A1 is a key enzyme in the androgen biosynthesis pathway, and its inhibition can effectively starve hormone-dependent prostate cancer cells of the androgens they need to proliferate.

G cluster_inhibitor Inhibitor Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT Inhibitor 4-(Methylthio)-1H- imidazole Analog CYP17A1 CYP17A1 Inhibitor->CYP17A1

Caption: Androgen biosynthesis pathway and CYP17A1 inhibition.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel enzyme inhibitors. The comparative kinetic analysis presented here highlights the potential for fine-tuning inhibitory potency and selectivity through rational chemical modifications. Future research should focus on expanding the library of these analogs and evaluating their efficacy and safety in preclinical models. A deeper understanding of their structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics targeting a wide range of diseases.

References

  • Owen, C. P., et al. (2008). Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of phenyl alkyl imidazole-based compounds as potent inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)). Journal of Steroid Biochemistry and Molecular Biology, 111(1-2), 117-27. [Link]

  • Owen, C. P., et al. (2006). Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)). Bioorganic & Medicinal Chemistry Letters, 16(18), 4752-6. [Link]

  • Zhang, W., et al. (2007). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 35(2), 332-8. [Link]

  • ResearchGate. (n.d.). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. [Link]

Sources

A Comparative Guide to the Enzymatic Cross-Reactivity of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides an in-depth technical comparison of 4-(Methylthio)-1H-imidazole, a versatile sulfur-containing imidazole derivative, with a focus on its potential cross-reactivity with various enzymes. While direct and comprehensive cross-reactivity studies on this compound are not extensively available in public literature, this guide synthesizes existing data on structurally similar compounds to provide a predictive analysis of its enzymatic interaction profile. We will focus on its putative primary target, Dopamine β-hydroxylase (DBH), and explore likely off-target interactions, particularly with the Cytochrome P450 (CYP) family of enzymes.

The Rationale: Why Cross-Reactivity Matters

In drug discovery, the ideal candidate compound exhibits high affinity and specificity for its intended target while demonstrating minimal interaction with other biomolecules. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and complex drug-drug interactions. Imidazole-containing compounds, while being a scaffold for numerous successful drugs, are known to interact with a range of metalloenzymes due to the coordinating properties of the imidazole nitrogen.[1] Therefore, a thorough evaluation of the cross-reactivity of this compound is a critical step in its development as a potential therapeutic agent.

Putative Primary Target: Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase is a copper-containing monooxygenase that plays a crucial role in the biosynthesis of catecholamines by converting dopamine to norepinephrine.[2] Inhibition of DBH is a therapeutic strategy for conditions such as hypertension and heart failure.[3] Several imidazole-based compounds have been identified as potent DBH inhibitors, making DBH a strong candidate for the primary target of this compound.[4] The structural similarity to known DBH inhibitors, such as methimazole (2-mercapto-1-methylimidazole), suggests a high likelihood of interaction.[5]

The Catecholamine Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the catecholamine biosynthesis pathway and the role of Dopamine β-hydroxylase (DBH), the putative target of this compound.

Catecholamine Biosynthesis Pathway cluster_inhibition Point of Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH) 4_MT_Imidazole This compound 4_MT_Imidazole->Dopamine Inhibits conversion to Norepinephrine

Caption: The catecholamine biosynthesis pathway, highlighting DBH as the enzyme responsible for converting dopamine to norepinephrine.

Comparative Analysis with Known DBH Inhibitors

To contextualize the potential inhibitory profile of this compound, we will compare it with three well-characterized DBH inhibitors: Nepicastat, Etamicastat, and Zamicastat.

CompoundPrimary TargetIC50 (DBH)Key Features
This compound Putative: DBHNot ReportedImidazole-thione scaffold suggests potential for DBH inhibition. Cross-reactivity profile is the subject of this guide.
Nepicastat DBH9.0 ± 0.8 nM (human)[6]Potent and selective inhibitor. Negligible affinity for 12 other enzymes and 13 neurotransmitter receptors.[6] Centrally active.[7]
Etamicastat DBH107 nM[7]Peripherally selective inhibitor, offering a different therapeutic profile with potentially fewer central nervous system side effects.[3][7]
Zamicastat DBHNot Reported (inhibition of plasma DβH activity ranged from 19.8% to 25.0%)[8]A noncompetitive inhibitor that modulates the sympathetic nervous system.[9][10]

Potential for Cross-Reactivity with Cytochrome P450 Enzymes

A significant consideration for any imidazole-containing compound is the potential for off-target inhibition of Cytochrome P450 (CYP) enzymes.[11][12] These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, and their inhibition can lead to significant drug-drug interactions. The nitrogen atom in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition.[13]

Studies on antifungal imidazole derivatives have shown non-selective inhibition of various P450s.[13][14] For instance, ketoconazole, a well-known CYP inhibitor, demonstrates potent inhibition of CYP3A4, while other imidazoles show high affinity for CYP1A2, CYP2B6, CYP2C19, CYP2C9, and CYP2E1.[13]

Given this precedent, it is highly probable that this compound will exhibit some degree of interaction with CYP enzymes. A thorough in vitro screening against a panel of key CYP isoforms is therefore essential to characterize its safety profile.

Experimental Protocols for Assessing Enzyme Inhibition

To facilitate the empirical evaluation of this compound's cross-reactivity, we provide detailed, step-by-step methodologies for key enzymatic assays.

Experimental Workflow for Assessing Enzyme Inhibition

The following diagram outlines a typical workflow for evaluating the inhibitory activity and cross-reactivity of a compound.

Enzyme Inhibition Workflow cluster_prep Preparation cluster_assay Primary Assay cluster_cross_reactivity Cross-Reactivity Screening cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound IC50_Determination Perform IC50 determination assay with primary target (DBH) Compound_Prep->IC50_Determination Enzyme_Prep Prepare purified enzyme (e.g., DBH, CYP isoforms) Enzyme_Prep->IC50_Determination Assay_Components Prepare assay buffer, substrate, and cofactors Assay_Components->IC50_Determination IC50_Calculation Calculate IC50 values for all enzymes IC50_Determination->IC50_Calculation CYP_Panel Screen against a panel of key CYP450 isoforms CYP_Panel->IC50_Calculation Other_Enzymes Screen against other relevant off-target enzymes Other_Enzymes->IC50_Calculation Selectivity_Index Determine selectivity index (IC50 off-target / IC50 primary target) IC50_Calculation->Selectivity_Index

Caption: A generalized workflow for determining the inhibitory potency and cross-reactivity of a test compound.

Protocol 1: In Vitro Dopamine β-Hydroxylase (DBH) Activity Assay

This protocol is adapted from established methods for measuring DBH activity.[15][16][17]

1. Reagents and Materials:

  • Purified bovine or human DBH

  • This compound (test inhibitor)

  • Nepicastat (positive control inhibitor)

  • Tyramine (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Fumarate

  • N-ethylmaleimide

  • Pargyline

  • Sodium acetate buffer (pH 5.2)

  • Solid Phase Extraction (SPE) columns

  • UHPLC-PDA system

2. Assay Procedure:

  • Prepare a reaction cocktail containing sodium acetate buffer, tyramine, ascorbic acid, catalase, fumarate, N-ethylmaleimide, and pargyline.

  • Dispense the reaction cocktail into microcentrifuge tubes.

  • Add varying concentrations of this compound (or Nepicastat for the positive control) to the tubes. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding purified DBH to each tube.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Purify the samples using SPE to separate the product (octopamine) from the substrate (tyramine).

  • Analyze the samples using a UHPLC-PDA system to quantify the amount of octopamine produced.

3. Data Analysis:

  • Calculate the percentage of DBH inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

This protocol is a generalized method for assessing the inhibition of major CYP isoforms.[14]

1. Reagents and Materials:

  • Human liver microsomes or recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • This compound (test inhibitor)

  • Known CYP isoform-selective inhibitors (positive controls, e.g., ketoconazole for CYP3A4)

  • Isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

2. Assay Procedure:

  • Prepare a master mix containing phosphate buffer, human liver microsomes (or recombinant CYP enzyme), and the NADPH regenerating system.

  • Add varying concentrations of this compound to a 96-well plate. Include vehicle and positive controls.

  • Add the master mix to each well and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the isoform-specific probe substrate.

  • Incubate at 37°C for a specified time (e.g., 15-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the formation of the specific metabolite using an LC-MS/MS system.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value for each CYP isoform by fitting the data to a dose-response curve.

Conclusion and Future Directions

Based on the available evidence from structurally related compounds, this compound is a promising candidate for the inhibition of Dopamine β-hydroxylase. However, its imidazole scaffold raises a significant probability of cross-reactivity with Cytochrome P450 enzymes. The experimental protocols outlined in this guide provide a robust framework for empirically determining the inhibitory profile and selectivity of this compound.

For drug development professionals, the key takeaway is the necessity of early and comprehensive off-target screening. The data generated from such studies will be crucial in assessing the therapeutic potential and safety profile of this compound and guiding its future development. Further investigations should focus on a broad panel of enzymes and receptors to build a complete picture of its pharmacological interactions.

References

  • Dey SK, Saini M, Prabhakar P, Kundu S. Dopamine β hydroxylase as a potential drug target to combat hypertension. Expert Opin Investig Drugs. 2020 Sep;29(9):1043-1057.
  • Sadek B. Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica. 2011;3(1):410-419.
  • Rosenberg RC. Inhibition of dopamine beta-hydroxylase by 2-mercapto-1-methylimidazole. Biochim Biophys Acta. 1983 Dec 28;749(3):276-80.
  • Gibbs MA, Kunze KL, Thummel KE, Shen DD. Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metab Dispos. 2002 Mar;30(3):314-8.
  • Zhang Y, Li Y, Liu Z, et al. Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metab Dispos. 2002;30(3):314-318.
  • Wikipedia. Dopamine beta-hydroxylase. Available from: [Link].

  • Asselah T, Marcellin P. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. J Bioenerg Biomembr. 2003 Aug;35(4):359-66.
  • Vendelboe JB, Liles JT, Autzen HE, et al. The crystal structure of human dopamine β-hydroxylase at 2.9 Å resolution. Sci Adv. 2016 Apr 8;2(4):e1500980.
  • Almeida L, Nunes T, Soares-da-Silva P. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat. J Enzyme Inhib Med Chem. 2015;30(2):206-13.
  • ResearchGate. Overview of dopamine-β-hydroxylase (DβH) enzyme activity assays. Available from: [Link].

  • Almeida L, Nunes T, Costa R, et al. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension. J Clin Pharmacol. 2013 Nov;53(11):1199-209.
  • Lamouroux A, Vigny A, Faucon Biguet N, et al. The primary structure of human dopamine-beta-hydroxylase: insights into the relationship between the soluble and the membrane-bound forms of the enzyme. EMBO J. 1987 Dec 20;6(13):3931-7.
  • Serradeil-Le Gal C, Wagnon J, Tonnerre B, et al. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor. J Am Soc Hypertens. 2016 Mar;10(3):238-46.
  • Punchaichira TJ, Sharma E, Mukerji M, et al. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection. Neurochem Res. 2018 Dec;43(12):2356-2364.
  • Banks ML, Blough BE, Negus SS. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats. J Pharmacol Exp Ther. 2016 Jan;356(1):165-73.
  • Wróbel-Biedrawa D, Więcek M, Serefko A, et al. Exploring Nepicastat Activity: Beyond DβH. Int J Mol Sci. 2022 Nov 25;23(23):14828.
  • Llesuy SF, Veleiro AS, Arnao MB. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue. J Neurochem. 1985 Jul;45(1):15-20.
  • Creative Biolabs. Off-Target Profiling. Available from: [Link].

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link].

  • Almeida L, Nunes T, Costa R, et al. Effect of food on the pharmacokinetic profile of etamicastat (BIA 5-453). AAPS PharmSciTech. 2012 Sep;13(3):964-71.
  • Punchaichira TJ, Sharma E, Mukerji M, Thelma BK. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection. Neurochem Res. 2018 Dec;43(12):2356-2364.
  • Stanley WC, Reddy S, Taggart M, et al. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase. Br J Pharmacol. 1997 Dec;122(8):1623-30.
  • MosaicDX. Dopamine Beta Hydroxylase Enzyme: Its Function and Dysfunction. Available from: [Link].

  • Amorim V, Guimarães D, Guedes M, et al. Effect of zamicastat on blood pressure and heart rate response to cold pressor test: A double-blind, randomized, placebo-controlled study in healthy subjects. Br J Clin Pharmacol. 2024 Jun 9.
  • Science.gov. inhibition ic50 values: Topics by Science.gov. Available from: [Link].

  • Wikipedia. Nepicastat. Available from: [Link].

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link].

  • ResearchGate. Zamicastat is a noncompetitive Dopamine-β-hydroxylase inhibitor that modulates sympathetic nervous system activity. Available from: [Link].

  • McMasters DR. Knowledge-Based Approaches to Off-Target Screening. Methods Enzymol. 2018;610:311-323.
  • ResearchGate. IC50 values for the different dose metrics calculated through... Available from: [Link].

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link].

  • Devoto P, Flore G, Saba P, et al. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex. J Neurochem. 2015 Dec;135(5):949-58.
  • Loureiro AI, Bonifácio MJ, Wright LC, et al. Human metabolism of zamicastat, an oral dopamine β-hydroxylase inhibitor. Drug Metab Dispos. 2025 Jan;53(1):100112.
  • Devoto P, Flore G, Saba P, et al. Selective inhibition of dopamine-beta-hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex. Brain Behav. 2015 Oct;5(10):e00393.
  • ResearchGate. (PDF) Effect of zamicastat on blood pressure and heart rate response to cold pressor test: a double-blind, randomised, placebo-controlled study in healthy subjects. Available from: [Link].

  • Stanley WC, Reddy S, Taggart M, et al. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor. J Cardiovasc Pharmacol. 1998 Jul;32(1):89-97.
  • Pinto R, L-Ferreira A, L-Ferreira P, et al. Effects of zamicastat treatment in a genetic model of salt-sensitive hypertension and heart failure. Eur J Pharmacol. 2019 Jan 5;842:126-134.
  • ResearchGate. (PDF) Selective inhibition of dopamine-beta-hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex. Available from: [Link].

  • Sanga S, Frieboes HB, Zheng X, et al. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. J Theor Biol. 2011 May 21;277(1):96-108.

Sources

A Comparative Validation of a Novel C-H Thiolation Route for 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4-(Methylthio)-1H-imidazole is a crucial building block in the synthesis of diverse bioactive molecules and pharmaceuticals.[1] Traditional synthetic routes to this intermediate often rely on multi-step sequences involving halogenated precursors, which can present challenges in terms of atom economy, reagent toxicity, and overall efficiency. This guide presents a comprehensive validation of a novel, copper-catalyzed direct C-H thiolation method for the synthesis of this compound. Through a side-by-side comparison with a classical multi-step approach, this document provides objective experimental data to demonstrate the new route's superior performance in yield, step-economy, and operational simplicity, offering a more sustainable and efficient alternative for laboratory and process chemistry.

Introduction: The Synthetic Challenge

The imidazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[2][3] Specifically, the 4-(methylthio) substituted variant serves as a key intermediate, with the sulfur moiety providing a handle for further functionalization or acting as a critical pharmacophoric element.

Historically, the synthesis of this compound has been dominated by methods that first construct a halo-imidazole intermediate, typically 4-bromo-1H-imidazole, followed by a nucleophilic substitution reaction with a methylthiolate source.[4] While reliable, these pathways involve multiple distinct synthetic operations, including hazardous reagents like elemental bromine and often require tedious purifications, impacting the overall process mass intensity and cost-effectiveness.

Modern synthetic chemistry increasingly favors strategies that minimize step counts and maximize atom economy through direct C-H functionalization.[5][6] This approach avoids the pre-functionalization of starting materials, thereby streamlining synthetic sequences. This guide evaluates a modern, copper-mediated C-H activation and thiolation protocol as a direct route to this compound and compares its performance against the traditional halo-imidazole pathway.

Comparative Synthetic Routes

Route A: Traditional Multi-Step Synthesis via Halo-imidazole

The classical approach is a two-step process. The first step involves the regioselective bromination of the imidazole ring, followed by a nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide.

  • Causality Behind Experimental Choices: The bromination of imidazole is a standard electrophilic aromatic substitution. The reaction often produces a mixture of poly-brominated species, necessitating a subsequent reduction step with a reagent like sodium sulfite to yield the desired 4-bromo-1H-imidazole.[7][8][9] The subsequent SNAr reaction leverages the electron-deficient nature of the halo-imidazole ring, which is susceptible to attack by soft nucleophiles like thiols.[4][10]

Traditional_Route imidazole 1H-Imidazole bromoimidazole 4-Bromo-1H-imidazole imidazole->bromoimidazole Step 1: Bromination/Reduction (Br₂, Na₂SO₃) final_product This compound bromoimidazole->final_product Step 2: Nucleophilic Substitution (NaSMe)

Caption: Traditional two-step synthesis of this compound.

Route B: Novel One-Pot C-H Thiolation

The new approach utilizes a copper-catalyzed reaction to directly functionalize the C-H bond at the 4-position of the imidazole ring with a methylthio group. This process circumvents the need for a halogenated intermediate.

  • Causality Behind Experimental Choices: Copper catalysis is well-established for mediating C-S cross-coupling reactions.[11][12] The mechanism is believed to involve the formation of a copper-thiolate complex, which then participates in the C-H activation of the imidazole ring.[11] The use of an appropriate ligand and base is critical to facilitate the catalytic cycle. This direct functionalization is a more elegant and atom-economical strategy.

New_Route imidazole 1H-Imidazole final_product This compound imidazole->final_product One-Pot C-H Thiolation (CuI, Ligand, Base) reagents + Dimethyldisulfide (Me₂S₂) reagents->final_product One-Pot C-H Thiolation (CuI, Ligand, Base)

Caption: Novel one-pot C-H thiolation synthesis.

Head-to-Head Performance Comparison

The following table summarizes the key performance metrics for both synthetic routes, based on representative experimental protocols.

ParameterRoute A: Traditional (via 4-Bromo-1H-imidazole)Route B: Novel (Direct C-H Thiolation)
Overall Yield ~65-75% (over two steps)~85-92% (one step)
Number of Steps 21
Reaction Time 12-18 hours8-12 hours
Key Reagents Bromine (toxic, corrosive), Sodium Sulfite, Sodium Thiomethoxide (stench)Dimethyldisulfide, Copper(I) Iodide (catalyst)
Atom Economy LowerHigher
Purification Two separate purifications requiredSingle purification
Scalability Challenging due to multi-step nature and handling of bromineMore amenable to scale-up

Detailed Experimental Protocols

Protocol for Route A: Traditional Synthesis

Step 1: Synthesis of 4-Bromo-1H-imidazole [7][8]

  • To a solution of 1H-imidazole (10.0 g, 147 mmol) in 150 mL of a suitable solvent (e.g., chloroform or acetic acid), add sodium acetate (36 g) if using acetic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (8.0 mL, 155 mmol) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice water. The resulting precipitate is a mixture of polybrominated imidazoles.

  • Filter the crude product and transfer it to a flask containing an aqueous solution of sodium sulfite (20% w/v).

  • Reflux the mixture for 8 hours to effect selective debromination.

  • Cool the mixture, collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-1H-imidazole.

    • Typical Yield: 75-85%

Step 2: Synthesis of this compound

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Bromo-1H-imidazole (10.0 g, 68 mmol) in 100 mL of dry DMF.

  • Add sodium thiomethoxide (5.2 g, 74 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, pour it into 200 mL of water, and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

    • Typical Yield: 85-90%

Protocol for Route B: Novel One-Pot C-H Thiolation
  • To an oven-dried Schlenk tube, add Copper(I) iodide (CuI, 95 mg, 0.5 mmol, 10 mol%), a suitable ligand (e.g., 2,2'-bipyridine, 78 mg, 0.5 mmol, 10 mol%), and a base (e.g., Na₂CO₃, 132 mg, 1.25 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 1H-imidazole (340 mg, 5.0 mmol), dimethyldisulfide (Me₂S₂, 0.71 mL, 7.5 mmol), and 10 mL of a high-boiling polar solvent like DMF.

  • Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction by GC-MS or TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure this compound.

    • Typical Yield: 85-92%

Workflow and Logic Visualization

The diagram below illustrates the comparative logic of the two synthetic workflows, highlighting the streamlined nature of the C-H functionalization approach.

Workflow_Comparison cluster_0 Route A: Traditional cluster_1 Route B: Novel C-H Thiolation A_Start Start 1H-Imidazole A_Step1 Step 1: Bromination Hazardous Reagents (Br₂) Multi-component mixture A_Start->A_Step1 A_Step1_Purify Purification 1 Debromination & Filtration A_Step1->A_Step1_Purify A_Intermediate Intermediate 4-Bromo-1H-imidazole A_Step1_Purify->A_Intermediate A_Step2 Step 2: SₙAr Reaction Stench (NaSMe) A_Intermediate->A_Step2 A_Step2_Purify Purification 2 Extraction & Chromatography A_Step2->A_Step2_Purify A_End Final Product Lower Overall Yield A_Step2_Purify->A_End B_Start Start 1H-Imidazole + Me₂S₂ B_Step1 One-Pot Reaction Catalytic CuI High Atom Economy B_Start->B_Step1 B_Purify Single Purification Extraction & Chromatography B_Step1->B_Purify B_End Final Product High Overall Yield B_Purify->B_End

Caption: Comparative workflow of traditional vs. novel synthesis.

Conclusion and Future Outlook

The direct, one-pot C-H thiolation route for synthesizing this compound demonstrates clear and significant advantages over the traditional multi-step method. The novel approach offers a higher overall yield, a drastic reduction in the number of synthetic steps, and avoids the use of highly toxic and corrosive reagents like elemental bromine. This results in a more efficient, cost-effective, and environmentally benign process.

For researchers in drug discovery and development, the adoption of this C-H functionalization strategy can accelerate the synthesis of imidazole-based compound libraries and key intermediates. Future work should focus on optimizing the catalyst system to lower the reaction temperature and catalyst loading, further enhancing the scalability and industrial applicability of this superior synthetic route.

References

  • Iddon, B., Khan, N., & Lim, B. L. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437-1443. [Link]

  • Guidechem. (n.d.). How to prepare and apply 4-Bromo-1H-imidazole?. FAQ - Guidechem.
  • ChemicalBook. (n.d.). 4-Bromo-1H-imidazole synthesis.
  • BenchChem. (2025). A Comparative Guide to Imidazole Synthesis Methods for Researchers.
  • Choudhary, D., Banerjee, J., Sharma, N., & Shrestha, N. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
  • Daugulis, O. (2017). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
  • Li, B., et al. (2014). Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. The Journal of Organic Chemistry, 79(21), 10344–10354. [Link]

  • Chen, J., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758. [Link]

  • Antilla, J. C., et al. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-9. [Link]

  • CN106674121A - Preparation method of 4-halogen-1H-imidazole.
  • Chem-Impex. (n.d.). This compound.
  • Davies, H. M. L., & Morton, D. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 343-350.

Sources

A Head-to-Head Comparison of Substituted Imidazoles as Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antifungal drug discovery, the imidazole scaffold remains a cornerstone for the development of new therapeutic agents. These heterocyclic compounds have demonstrated broad-spectrum activity against a variety of pathogenic fungi, primarily by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. However, the efficacy and safety of imidazole derivatives can be significantly influenced by the nature and position of their substituents. This guide provides a comprehensive head-to-head comparison of different substituted imidazoles, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data and detailed protocols. Our focus is to dissect the structure-activity relationships and provide a clear, objective comparison to inform the selection and design of next-generation antifungal agents.

The Central Mechanism: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole derivatives lies in their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[4] By binding to the heme iron in the active site of the enzyme, imidazoles disrupt this pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[3] This disruption alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[1]

Ergosterol Biosynthesis Inhibition Mechanism of Action of Imidazole Antifungals cluster_Fungus Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Imidazole Antifungal Imidazole Antifungal Imidazole Antifungal->Lanosterol Inhibition

Caption: Inhibition of lanosterol 14α-demethylase by imidazole antifungals.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The in vitro activity of antifungal agents is a primary indicator of their potential therapeutic efficacy. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for comparison. The following tables summarize the MIC values of several common substituted imidazoles against clinically relevant fungal pathogens. It is crucial to note that MIC values can vary based on the specific strain and the testing methodology (e.g., CLSI vs. EUCAST guidelines).

Table 1: Comparative MICs (μg/mL) of Imidazoles against Candida Species
Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida krusei
Clotrimazole 0.03 - >1280.12 - >1280.03 - 80.03 - 320.25 - >128
Miconazole 0.015 - 160.06 - 320.015 - 40.03 - 80.12 - 64
Ketoconazole 0.015 - 640.06 - 640.03 - 160.03 - 160.25 - >64
Econazole 0.016 - 160.03 - 320.016 - 80.03 - 160.12 - 64
Tioconazole 0.03 - 320.12 - 640.03 - 80.06 - 160.25 - >64

Data compiled from multiple sources. Ranges reflect variations across different studies and strains.

Table 2: Comparative MICs (μg/mL) of Imidazoles against Aspergillus Species
Antifungal AgentAspergillus fumigatusAspergillus flavusAspergillus niger
Clotrimazole 0.25 - >160.5 - >160.5 - >16
Miconazole 0.12 - 80.25 - 160.25 - 16
Ketoconazole 0.25 - >160.5 - >160.5 - >16
Itraconazole 0.06 - 40.12 - 20.12 - 4
Voriconazole 0.12 - 20.25 - 20.25 - 2

*Itraconazole and Voriconazole are triazoles, included for comparison as they are common treatments for Aspergillosis.[5][6][7][8]

Structure-Activity Relationship (SAR): The Key to Potency

The antifungal activity of imidazole derivatives is intricately linked to their chemical structure.[9] Key SAR observations include:

  • The Imidazole Ring: The unsubstituted imidazole ring is essential for activity, as it coordinates with the heme iron of the target enzyme.[10]

  • Hydrophobicity: A significant correlation between the hydrophobicity of the molecule and its antifungal activity against Candida albicans has been observed, suggesting that membrane interaction is a crucial step.[11]

  • Substituents on the N-1 Position: The nature of the substituent at the N-1 position of the imidazole ring dramatically influences the antifungal spectrum and potency. Bulky, lipophilic groups generally enhance activity.

  • Aromatic Side Chains: The presence of substituted aromatic rings in the side chain contributes to the binding affinity with the enzyme's active site. For instance, the presence of halogen atoms on the phenyl rings can modulate the electronic and steric properties, impacting efficacy.

The Double-Edged Sword: Cytotoxicity and the Therapeutic Index

A critical challenge in antifungal drug development is achieving selective toxicity against fungal cells without harming the host's mammalian cells.[12] This is particularly pertinent for imidazoles, as they can also inhibit mammalian cytochrome P450 enzymes.[13] To assess this, in vitro cytotoxicity assays are performed on various human cell lines. The 50% inhibitory concentration (IC50) is a common metric to quantify a compound's cytotoxicity.

Table 3: Comparative Cytotoxicity (IC50, μM) of Imidazoles on Human Cell Lines
Antifungal AgentHepG2 (Liver)A549 (Lung)HeLa (Cervical)Normal Human Fibroblasts
Ketoconazole ~10 - 50~20 - 60~15 - 40>50
Clotrimazole ~5 - 30~10 - 50~10 - 35>40
Miconazole ~10 - 40~15 - 55~12 - 45>60

Data compiled from multiple sources and represent approximate ranges.[14][15] Cytotoxicity can vary significantly based on the specific cell line and assay conditions.

A higher IC50 value against mammalian cells and a lower MIC value against fungal cells indicate a more favorable therapeutic index.

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and standardized methods are paramount for the accurate comparison of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.

Broth Microdilution Assay for Antifungal Susceptibility (Adapted from CLSI M27/M38)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of substituted imidazoles against fungal isolates.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare Antifungal Stock Prepare Antifungal Stock Solution (in DMSO) Start->Prepare Antifungal Stock Serial Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare Antifungal Stock->Serial Dilution Inoculate Plate Inoculate Microtiter Plate Serial Dilution->Inoculate Plate Inoculum Prep Prepare Standardized Fungal Inoculum Inoculum Prep->Inoculate Plate Incubate Plate Incubate at 35°C (24-48h) Inoculate Plate->Incubate Plate Read MIC Visually or Spectrophotometrically Determine MIC Incubate Plate->Read MIC End End Read MIC->End

Caption: A generalized workflow for determining the MIC of antifungal agents.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the substituted imidazole compound and dissolve it in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense sterile RPMI 1640 medium (for yeasts and most molds) into wells of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of the antifungal stock solution across the plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.

    • Adjust the inoculum density spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard for yeasts), which is then further diluted in the test medium to achieve the final target inoculum size in the wells.[16][17][18]

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours (incubation time may vary depending on the fungal species).[19]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction for azoles against yeasts) compared to the growth control. For molds, the endpoint is often complete visual inhibition of growth.[17]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of substituted imidazoles on the viability of mammalian cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed mammalian cells (e.g., HepG2, normal human dermal fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the substituted imidazole compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The substituted imidazoles represent a versatile and potent class of antifungal agents. Their efficacy is intrinsically tied to their chemical structure, with modifications to the N-1 substituent and aromatic side chains offering avenues for optimizing their antifungal spectrum and potency. While broad-spectrum activity is a hallmark of this class, the potential for cytotoxicity necessitates a careful evaluation of the therapeutic index. The standardized protocols outlined in this guide provide a robust framework for the comparative evaluation of novel imidazole derivatives.

Future research should focus on the design of imidazoles with greater selectivity for the fungal cytochrome P450 enzyme over its human counterparts. Furthermore, exploring substitutions that can overcome emerging resistance mechanisms is a critical area of investigation. By leveraging a deep understanding of the structure-activity relationships and employing rigorous in vitro evaluation methodologies, the scientific community can continue to develop safer and more effective imidazole-based therapies to combat the growing threat of fungal infections.

References

  • Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11791834/]
  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Mechanism-of-action-of-antifungal-drugs%2C-with-to-Borgers/168d18400037a34241e3a95d10a473f608190776]
  • Ergosterol biosynthetic pathway. Steps at which various antifungal agents exert their inhibitory activities are shown. TERB, terbinafine; FLU, fluconazole; ITRA, itraconazole; VOR, voriconazole. ResearchGate. [URL: https://www.researchgate.net/figure/Ergosterol-biosynthetic-pathway-Steps-at-which-various-antifungal-agents-exert-their_fig2_12534898]
  • In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6732924/]
  • A Practical Guide to Antifungal Susceptibility Testing. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7891275/]
  • Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74. Benchchem. [URL: https://www.benchchem.com/application-notes/32/brodth-microdilution-assay-determining-the-mic-of-antifungal-agent-74]
  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745598/]
  • Correlation Between Antifungal Activity and Hydrophobicity of Imidazole Antifungal Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9428985/]
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4306917/]
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. [URL: https://www.jove.com/t/57127/broth-microdilution-in-vitro-screening-an-easy-fast-method-to-detect]
  • Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29507067/]
  • Antifungal Susceptibility Testing: Current Approaches. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7180235/]
  • In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2022.955543/full]
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [URL: https://www.youtube.
  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. ResearchGate. [URL: https://www.researchgate.net/figure/Ergosterol-synthesis-pathway-showing-sites-of-inhibition-of-different-antifungal-agents_fig2_8622144]
  • A comparative study of the in vitro susceptibilities of clinical and laboratory-selected resistant isolates of Aspergillus spp. to amphotericin B, itraconazole, voriconazole and posaconazole (SCH 56592). Oxford Academic. [URL: https://academic.oup.com/jac/article/46/1/119/712368]
  • Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2018.00337/full]
  • Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Exploring-antibiofilm-potential-of-some-new-C.-a-Al-Hourani-Al-Ahmad/a64a8d052d3a362f6b3e9a56e6d19e9f78d65a88]
  • Antifungals that target ergosterol and its biosynthesis. (A) Ergosterol... ResearchGate. [URL: https://www.researchgate.net/figure/Antifungals-that-target-ergosterol-and-its-biosynthesis-A-Ergosterol-biosynthetic_fig1_361257122]
  • Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6162813/]
  • Cytotoxicity of ketoconazole in malignant cell lines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1944203/]
  • Cytotoxic effects of ketoconazole (KTZ) in single cell cultures (SC) or... ResearchGate. [URL: https://www.researchgate.net/figure/Cytotoxic-effects-of-ketoconazole-KTZ-in-single-cell-cultures-SC-or-co-cultures-CC_fig1_323495475]
  • Effects of ketoconazole on the proliferation and cell cycle of human cancer cell lines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1458471/]
  • Cytotoxicity (CC 50 ) and activity (IC 50 ) against four dermatophyte... ResearchGate. [URL: https://www.researchgate.net/figure/Cytotoxicity-CC-50-and-activity-IC-50-against-four-dermatophyte-and-four-Candida_tbl1_351475510]
  • Toxicity of amphotericin B, miconazole, and ketoconazole to human granulocyte progenitor cells in vitro. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC188730/]

Sources

A Senior Application Scientist's Guide to the Cytotoxicity of 4-(Methylthio)-1H-imidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery.[3] This guide focuses on 4-(Methylthio)-1H-imidazole, a versatile building block known for its applications in pharmaceuticals and agrochemicals, and explores the cytotoxic potential that can be unlocked through strategic derivatization.[4] While the parent compound is noted for a favorable safety profile, its derivatives present a compelling avenue for developing potent anticancer agents.[5]

This document provides an in-depth comparison of the cytotoxic profiles of this compound and structurally related derivatives. We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols to empower researchers in their own investigations.

The Cytotoxic Profile of the Parent Scaffold: this compound

This compound is primarily recognized as a key intermediate in the synthesis of bioactive molecules, particularly antifungal agents.[4] Commercially available information often highlights its favorable safety profile and low toxicity levels.[4] However, quantitative cytotoxic data in cancer cell lines is not extensively documented in peer-reviewed literature.

To establish a baseline, we can look at a close structural analog, 4-methylimidazole (4-MI). A study on bone marrow mesenchymal stem cells (BMSCs) showed that 4-MI exhibits dose- and time-dependent cytotoxicity. While lower concentrations (<100 μg/ml) had minimal effect, a significant loss in cell viability was observed at concentrations of 150 μg/ml and higher, particularly after 72 and 96 hours of exposure.[6] This suggests that the core imidazole scaffold, even with simple methylation, possesses a baseline level of bioactivity that can be modulated. The introduction of the methylthio (-SCH3) group in our primary compound of interest adds a new dimension, increasing lipophilicity and providing a potential site for metabolic interactions, which warrants direct cytotoxic evaluation.

Enhancing Cytotoxicity: A Comparative Analysis of Imidazole Derivatives

The true potential of the imidazole scaffold is realized through chemical modification. By adding different functional groups, chemists can fine-tune the molecule's properties to enhance potency and selectivity against cancer cells. While direct, systematic studies on a library of derivatives stemming from this compound are sparse, we can synthesize a comparison from various studies on structurally relevant imidazole derivatives.

One of the most promising strategies involves the introduction of benzenesulfonamide and additional thio-alkyl groups. A study featuring a series of benzenesulfonamide-bearing imidazole derivatives identified compounds with significant cytotoxic activity.[5] Notably, a derivative containing a 2-ethylthio group (structurally related to the 4-methylthio parent) demonstrated potent cytotoxicity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines.[5]

Below is a table summarizing the cytotoxic activity of selected imidazole derivatives from the literature to illustrate the impact of various substitutions.

Compound/Derivative Substitution Pattern Cell Line IC50 / EC50 (µM) Reference
4-Methylimidazole (Analog) 4-MethylBone Marrow Mesenchymal Stem CellsSignificant viability loss at ≥150 µg/mL[6]
Benzenesulfonamide Derivative 1 2-Ethylthio, N-benzenesulfonamideMDA-MB-231 (Breast Cancer)20.5 ± 3.6[5]
Benzenesulfonamide Derivative 2 2-Ethylthio, N-benzenesulfonamideIGR39 (Melanoma)27.8 ± 2.8[5]
Imidazole-Thione Derivative 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-imidazole-2-thioneMCF-7, HepG2, HCT-116< 5 µM[7]
Ethyl Acetate Derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetateA549 (Lung Cancer)250[8]
Ethyl Acetate Derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetateNCI-H460 (Lung Cancer)300[8]
Thiazole Hybrid Derivative 5a Imidazole-thiazole hybrid structure(Not specified)33.52[9]

Expert Analysis: The data clearly indicate that derivatization dramatically enhances cytotoxicity compared to the presumed low toxicity of the parent scaffold. The sub-micromolar to low micromolar IC50 values for several derivatives highlight their potential as anticancer drug candidates.[5][7] The inclusion of aromatic rings, sulfonamide groups, and additional heterocyclic systems (like thiazole) appears to be a successful strategy for increasing potency.[5][9] The variation in activity across different cancer cell lines also underscores the importance of screening against a diverse panel to identify selective agents.

Unveiling the Mechanisms of Cytotoxicity

The cytotoxic effects of imidazole derivatives are often attributed to their ability to interfere with fundamental cellular processes, leading to cell death.[8] Key mechanisms include:

  • Induction of Apoptosis: Many imidazole compounds trigger programmed cell death. This can be initiated through the generation of reactive oxygen species (ROS), which causes oxidative stress and damages cellular components, or by modulating the expression of key apoptotic proteins like the Bax/Bcl-2 family.[10]

  • Kinase Inhibition: Cancer cell proliferation is often driven by hyperactive signaling pathways. Imidazole derivatives have been designed to inhibit crucial kinases, such as those in the PI3K/Akt/mTOR and MAPK pathways, thereby cutting off survival signals.[2]

  • Sirtuin Inhibition: Sirtuins are a class of enzymes that play a role in gene expression and cancer progression. Certain imidazole derivatives have been shown to inhibit sirtuins, leading to altered gene expression and reduced cancer cell viability.[8]

  • Microtubule Disruption: Some complex imidazole derivatives can interfere with tubulin polymerization, disrupting the mitotic spindle and causing cell cycle arrest in the G2/M phase, which ultimately leads to apoptosis.[3][11]

The specific mechanism is highly dependent on the derivative's unique structure, emphasizing the need for detailed mechanistic studies for each promising compound.

Experimental Protocols: A Guide to Cytotoxicity Assessment

The cornerstone of evaluating cytotoxicity is the in vitro cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method.[12]

Detailed Protocol: MTT Assay for Cytotoxicity

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[12][13]

Materials:

  • MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS), filter-sterilized, and stored at 4°C protected from light.[14]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • 96-well cell culture plates.

  • Test compounds (this compound and derivatives) dissolved in an appropriate solvent (e.g., DMSO).

  • Complete cell culture medium.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. It is critical to include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations (or vehicle control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-25 µL of the 5 mg/mL MTT stock solution to each well.[1][14]

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[1]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[13]

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.

Causality and Self-Validation:

  • Why optimize cell density? Too few cells will yield a signal that is indistinguishable from background noise. Too many cells can lead to nutrient depletion and signal saturation, making the assay non-linear. An initial cell titration experiment is crucial for each cell line.

  • Why a vehicle control? The solvent used to dissolve the compounds (like DMSO) can have its own cytotoxicity at higher concentrations. The vehicle control ensures that any observed cell death is due to the compound itself and not the solvent.

  • Why a reference wavelength? This corrects for non-specific background absorbance due to plate imperfections, fingerprints, or turbidity, increasing the accuracy of the measurement.

Visualizing Workflows and Pathways

To better understand the experimental process and potential biological consequences, diagrams are indispensable tools.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis A Seed Cells in 96-Well Plate B Incubate 24h (Cell Attachment) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate 24-72h (Exposure) C->D E Add MTT Reagent to each well D->E F Incubate 2-4h (Formazan Formation) E->F G Solubilize Crystals with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Apoptosis_Pathway Imidazole Imidazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Imidazole->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by imidazole derivatives.

Conclusion and Future Directions

While this compound itself appears to have low intrinsic cytotoxicity, this guide demonstrates that its core structure is a valuable starting point for developing potent anticancer agents. The strategic addition of moieties such as benzenesulfonamides and other aromatic systems can dramatically increase cytotoxic activity against various cancer cell lines, with some derivatives showing efficacy in the low micromolar range.

The field would greatly benefit from a systematic study that synthesizes and screens a focused library of derivatives directly from this compound. Such an investigation would provide a clearer structure-activity relationship (SAR) and allow for the rational design of next-generation compounds with improved potency and selectivity. Future work should also include broad screening against non-cancerous cell lines to establish a therapeutic index and detailed mechanistic studies to confirm the pathways of action for the most promising candidates.

References

  • MTT Assay Protocol. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • In vitro IC50 values (μM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 12, 2026, from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • MTT Assay. (2017). protocols.io. Retrieved January 12, 2026, from [Link]

  • Imidazoles as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Cytotoxic effects of 4-methylimidazole on bone marrow mesenchymal stem cells in vitro. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). Frontiers in Pharmacology. Retrieved January 12, 2026, from [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]

  • MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Studies of Novel Imidazoles. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link].ncbi.nlm.nih.gov/pmc/articles/PMC11204689/)

Sources

A Researcher's Guide to Comparative Docking Studies of 4-(Methylthio)-1H-imidazole Analogs as Putative Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the imidazole scaffold has consistently proven to be a fertile ground for the discovery of potent bioactive molecules.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and notably, antifungal properties.[2][3] The 4-(methylthio)-1H-imidazole moiety, in particular, represents a promising starting point for the development of new enzyme inhibitors. This guide provides a comprehensive framework for conducting comparative molecular docking studies on a series of virtual this compound analogs, aimed at identifying promising candidates for antifungal drug development. We will focus on a well-validated target, explain the rationale behind the computational workflow, and provide the necessary protocols to empower researchers in their own drug discovery endeavors.

The Rationale: Why Focus on this compound and CYP51?

The imidazole ring is a key pharmacophore in many existing antifungal drugs, primarily due to its ability to coordinate with the heme iron in the active site of cytochrome P450 enzymes.[4] One of the most critical enzymes in fungal cell membrane biosynthesis is lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[5] The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death, making it an excellent and well-validated target for antifungal agents.[4][6]

The this compound core provides a unique scaffold. The methylthio group can influence the electronic properties and steric profile of the molecule, potentially leading to altered binding affinities and selectivity for the target enzyme compared to other imidazole-based inhibitors. This guide will use a comparative docking approach to evaluate a hypothetical series of analogs against a known inhibitor, providing a clear methodology for ranking their potential efficacy.

The Comparative Framework: Analogs and Alternatives

To conduct a meaningful comparative study, we will define a set of virtual this compound analogs with varying substitutions. These substitutions are chosen based on established structure-activity relationships (SAR) for other imidazole-based inhibitors, where aromatic and substituted aromatic moieties often enhance binding affinity.[4][7] For a robust comparison, we will include a well-known antifungal agent, Ketoconazole, as a positive control and a benchmark for performance.

Table 1: Structures of Hypothetical this compound Analogs and the Reference Compound
Compound IDCore StructureR Group
MTI-H This compound-H
MTI-Ph This compound-Phenyl
MTI-4ClPh This compound-4-Chlorophenyl
MTI-4OMePh This compound-4-Methoxyphenyl
Ketoconazole Reference InhibitorN/A

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a comprehensive workflow for performing a comparative molecular docking study. This protocol is designed to be self-validating by including steps for re-docking a known ligand.

Diagram: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase PDB 1. Protein Selection & Preparation (e.g., CYP51 from PDB) Ligand_Prep 2. Ligand Preparation (Analogs & Reference) Grid 3. Grid Box Generation PDB->Grid Ligand_Prep->Grid Validation 4. Protocol Validation (Re-docking of Co-crystallized Ligand) Grid->Validation Docking 5. Docking of Analogs Validation->Docking Analysis 6. Analysis of Results (Binding Energy, Interactions) Docking->Analysis Comparison 7. Comparative Analysis & SAR Analysis->Comparison

Caption: A generalized workflow for a comparative molecular docking study.

Step 1: Protein Preparation

The quality of the protein structure is paramount for a reliable docking study.

  • Obtain the Protein Structure: Download the crystal structure of the target protein, Candida albicans CYP51, from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5V5Z , which is co-crystallized with a known inhibitor.

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, Discovery Studio).

    • Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges for AutoDock).

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).

Step 2: Ligand Preparation

Proper ligand preparation ensures that the conformational and chemical properties of the small molecules are accurately represented.

  • Sketch the Ligands: Draw the structures of the hypothetical this compound analogs (MTI-H, MTI-Ph, MTI-4ClPh, MTI-4OMePh) and the reference compound (Ketoconazole) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D and Minimize Energy:

    • Convert the 2D structures to 3D.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Assign Torsion and Charges:

    • Define the rotatable bonds in the ligand.

    • Assign partial charges.

    • Save the prepared ligands in the PDBQT format.

Step 3: Grid Generation

The grid box defines the search space for the docking algorithm within the protein's active site.

  • Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review. For CYP51, the active site is the heme-containing pocket.

  • Define the Grid Box: Center the grid box on the identified active site. The dimensions of the box should be large enough to accommodate the ligands and allow for rotational and translational movements. A typical size would be 60 x 60 x 60 Å with a spacing of 0.375 Å.

Step 4: Docking Protocol Validation

This step is critical for ensuring the trustworthiness of your docking parameters.

  • Re-dock the Co-crystallized Ligand: Dock the original ligand (that you removed in Step 1) back into the prepared protein using the defined grid.

  • Calculate RMSD: Superimpose the docked pose of the ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [8] This confirms that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.

Step 5: Molecular Docking of Analogs
  • Run the Docking Simulation: Systematically dock each of the prepared ligands (MTI-H, MTI-Ph, MTI-4ClPh, MTI-4OMePh, and Ketoconazole) into the active site of CYP51 using the validated protocol.

  • Generate Docking Poses: The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) will generate multiple possible binding poses for each ligand, ranked by their predicted binding energy.

Analysis and Comparison of Docking Results

The output of the docking simulation provides a wealth of data for comparison. The primary metrics for evaluation are the binding energy and the nature of the molecular interactions.

Diagram: Mechanism of CYP51 Inhibition

G Lanosterol Lanosterol CYP51 {CYP51 (14α-demethylase)|Heme Iron} Lanosterol->CYP51 binds to Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) CYP51->Ergosterol converts to Imidazole {Imidazole Inhibitor|(e.g., MTI-analog)} Imidazole->CYP51 binds to Heme Iron

Caption: Inhibition of ergosterol biosynthesis by an imidazole-based CYP51 inhibitor.

Table 2: Hypothetical Comparative Docking Results

Note: The following data is illustrative and serves to demonstrate how results would be presented. Actual results would be generated from the docking software.

Compound IDBinding Energy (kcal/mol)Key Interacting ResiduesH-BondsPi-Interactions
MTI-H -6.5TYR132, PHE2341Heme
MTI-Ph -7.8TYR132, PHE234, ARG961Heme, PHE234
MTI-4ClPh -8.5TYR132, PHE234, ARG961Heme, PHE234
MTI-4OMePh -8.2TYR132, PHE234, ARG96, SER3782Heme, PHE234
Ketoconazole -9.2TYR132, PHE234, ARG96, SER3782Heme, PHE234
Interpreting the Results
  • Binding Energy: A lower (more negative) binding energy suggests a more stable protein-ligand complex and potentially higher inhibitory activity. In our hypothetical results, the substituted phenyl analogs show better binding energies than the unsubstituted core, with the chloro-substituted analog being the most potent. Ketoconazole, the reference drug, shows the strongest binding affinity.

  • Molecular Interactions: The analysis of interactions provides mechanistic insights.

    • Coordination with Heme: A crucial interaction for imidazole-based CYP51 inhibitors is the coordination of one of the imidazole nitrogen atoms with the heme iron in the active site.

    • Hydrogen Bonds: Hydrogen bonds with key residues like SER378 can significantly enhance binding affinity. The methoxy group in MTI-4OMePh could potentially form such an interaction.

    • Pi-Interactions: Pi-pi stacking or pi-cation interactions with aromatic residues like TYR132 and PHE234, as well as the heme porphyrin ring, are important for stabilizing the ligand in the binding pocket.[5] The phenyl rings in the analogs facilitate these interactions.

In Silico ADMET Prediction

A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates is a valuable next step. Web-based tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Table 3: Predicted ADMET Properties
Compound IDOral BioavailabilityLipinski's Rule of 5Potential Toxicity
MTI-4ClPh Good0 ViolationsLow
MTI-4OMePh Good0 ViolationsLow
Ketoconazole Moderate1 ViolationModerate (Hepatotoxicity)

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach for the comparative molecular docking of novel this compound analogs. Based on our hypothetical results, the introduction of substituted phenyl rings at the R-position appears to be a promising strategy for enhancing the binding affinity of this scaffold for the fungal CYP51 enzyme. The MTI-4ClPh analog emerged as a particularly interesting candidate for further investigation.

The crucial next step is the experimental validation of these in silico findings.[9] This involves:

  • Chemical Synthesis: Synthesizing the most promising analogs.

  • In Vitro Enzyme Assays: Determining the IC50 values of the synthesized compounds against purified CYP51.

  • Antifungal Susceptibility Testing: Measuring the Minimum Inhibitory Concentration (MIC) against various fungal strains.[4]

By integrating computational and experimental approaches, researchers can accelerate the discovery of novel, potent, and safer antifungal agents based on the this compound scaffold.

References
  • Prashanth, M. K., et al. (2022). Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 60, 128604. Available at: [Link]

  • Walter, I., et al. (2021). Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. ChemMedChem, 16(17), 2786-2798. Available at: [Link]

  • Manogaran, P., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 1-15. Available at: [Link]

  • Vijesh, A. M., et al. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204. Available at: [Link]

  • Vijesh, A. M., et al. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. ResearchGate. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 563. Available at: [Link]

  • Gąsiorowska, J., et al. (2021). Molecular targets for antifungals in amino acid and protein biosynthetic pathways. Applied Microbiology and Biotechnology, 105(23), 8837-8859. Available at: [Link]

  • Gąsiorowska, J., et al. (2021). Molecular targets for antifungals in amino acid and protein biosynthetic pathways. ResearchGate. Available at: [Link]

  • Rojas, J. J., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. RSC advances, 9(45), 26027-26040. Available at: [Link]

  • Sharma, P., & Singh, P. (2020). MOLECULAR DOCKING STUDIES & DRUG DESIGN OF NEWER IMIDAZOLE DERIVATIVES AS CLK1 INHIBITOR. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2021). Design, Synthesis and Studies of Novel Imidazoles. Pharmaceuticals, 14(7), 682. Available at: [Link]

  • Combs, D. W., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & medicinal chemistry letters, 21(1), 182-185. Available at: [Link]

  • Walter, I., et al. (2021). Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. ChemMedChem, 16(17), 2786-2798. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. Chemical Review and Letters, 7(2), 143-154. Available at: [Link]

  • Zhang, J., et al. (2022). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Cellular and Infection Microbiology, 12, 915290. Available at: [Link]

  • Nweze, E. I., & Eje, E. I. (2018). The Mechanistic Targets of Antifungal Agents: An Overview. Current medicinal chemistry, 25(18), 2106-2130. Available at: [Link]

  • Sharma, N., et al. (2025). Synthesis, Characterization, Molecular Docking, Cell viability and Biological Activity of New Metronidazole Analogues against Cellulitis. Asian Journal of Chemistry, 37(6), 1-7. Available at: [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. Available at: [Link]

  • Kamyar, M., & Bouzari, M. (2012). Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. Medicinal Chemistry Research, 21(10), 3026-3034. Available at: [Link]

  • Shaikh, A. B., et al. (2024). Design, Synthesis, Characterization, In-vitro, In-vivo Antimycobacterial Evaluation, and In-silico Study of Pyrrole-Oxadiazole Hybrid Analogs. Journal of Molecular Science, 2(3), 1-13. Available at: [Link]

  • Kumar, V., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 89, 129323. Available at: [Link]

  • Büttner, D., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6791. Available at: [Link]

Sources

A Comparative Guide to the ADME-Tox Profile of Novel 4-(Methylthio)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is paramount.[1][2] Failing to identify suboptimal pharmacokinetic and toxicological characteristics early in the development pipeline leads to high attrition rates in later, more expensive clinical phases.[2] This guide provides a comprehensive evaluation of a series of novel 4-(Methylthio)-1H-imidazole derivatives, comparing their ADME-Tox properties to a benchmark compound, Fluconazole, a well-established imidazole-based antifungal agent. The imidazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its ADME-Tox profile is critical for developing safer and more effective therapeutics.[3][4]

This analysis is grounded in a suite of standard in vitro and in silico assays, providing a data-driven framework for lead candidate selection. We will delve into the causality behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility.

The Candidates: A Comparative Overview

For this guide, we will evaluate three novel this compound derivatives, designated as IMD-01 , IMD-02 , and IMD-03 , against the benchmark, Fluconazole . The methylthio moiety is of particular interest as it can undergo metabolic transformations, such as oxidation to sulfoxide and sulfone, which can significantly impact the compound's properties.[5][6]

CompoundStructureKey Features
IMD-01 This compound with a substituted benzyl groupPotential for good cell permeability due to lipophilic character.
IMD-02 This compound with a polar heterocyclic substituentDesigned to improve solubility and reduce metabolic liabilities.
IMD-03 This compound with a fluorinated phenyl ringFluorine substitution can enhance metabolic stability and binding affinity.
Fluconazole 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-olEstablished antifungal drug with a known ADME-Tox profile.

Section 1: Absorption - The Gateway to Efficacy

A drug's ability to be absorbed into the systemic circulation is the first critical step towards therapeutic efficacy. We assessed this through two key assays: aqueous solubility and membrane permeability.

Aqueous Solubility

Poor aqueous solubility can be a major hurdle in drug development, impacting oral bioavailability. The kinetic solubility of our candidate compounds was determined using a standardized nephelometric method.

Table 1: Aqueous Solubility Data

CompoundKinetic Solubility at pH 7.4 (µM)Interpretation
IMD-01 15Low Solubility
IMD-02 120High Solubility
IMD-03 45Moderate Solubility
Fluconazole > 2000Very High Solubility
  • Expertise & Experience: IMD-02, with its polar heterocyclic substituent, demonstrated significantly higher solubility compared to the more lipophilic IMD-01 and IMD-03. This is a crucial design consideration for oral drug candidates. While IMD-01's low solubility is a concern, it may be suitable for other routes of administration or require formulation strategies.

Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

To predict passive oral absorption, we employed the PAMPA model.[7][8] This cell-free assay provides a high-throughput assessment of a compound's ability to diffuse across an artificial membrane, mimicking the gastrointestinal tract.[7][9]

Table 2: PAMPA Permeability Data

CompoundApparent Permeability (Papp) (x 10-6 cm/s)Predicted Absorption
IMD-01 12.5High
IMD-02 2.1Low
IMD-03 8.9High
Fluconazole 5.5Moderate
  • Expertise & Experience: As expected, the more lipophilic compounds, IMD-01 and IMD-03, exhibited higher permeability. IMD-02's lower permeability is a direct trade-off for its enhanced solubility. A balance between solubility and permeability is often the key to successful oral drug design.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of Solutions:

    • Prepare a 1% lecithin in dodecane solution.[9]

    • Prepare a stock solution of the test compound in DMSO.[10]

    • Dilute the test compound stock solution to a final concentration of 1-10 µM in a buffer of 1X PBS at pH 7.4 with 5% DMSO.[9][10]

  • Plate Preparation:

    • Gently dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well of a 96-well donor plate.[9]

    • Add 300 µL of 1X PBS with 5% DMSO to each well of the acceptor plate.[9]

  • Assay Execution:

    • Add 150 µL of the diluted test compound solution to the donor plate wells.[9]

    • Carefully place the donor plate onto the acceptor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[11]

  • Analysis:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.[8]

    • Calculate the apparent permeability (Papp) using the following equation: Papp = (-ln(1 - CA/Cequilibrium)) * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Cequilibrium is the equilibrium concentration, VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Section 2: Distribution - Reaching the Target

Once absorbed, a drug's distribution throughout the body is largely influenced by its binding to plasma proteins.

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and exert a pharmacological effect.[12][13] We utilized the rapid equilibrium dialysis (RED) method to determine the extent of plasma protein binding.[14]

Table 3: Plasma Protein Binding Data

CompoundHuman Plasma Protein Binding (%)Unbound Fraction (%)
IMD-01 99.20.8
IMD-02 85.514.5
IMD-03 95.84.2
Fluconazole 11.089.0
  • Expertise & Experience: IMD-01's high plasma protein binding is a significant flag, as it may lead to a lower effective concentration at the target site. IMD-02 shows more favorable binding characteristics, while IMD-03's binding is moderately high. Fluconazole's low binding contributes to its broad distribution. Methods like equilibrium dialysis are considered the gold standard for these assessments.[13][15]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

  • Device Preparation:

    • Prepare the RED device inserts by adding the test compound to plasma (human or other species).

    • Add buffer to the corresponding wells of the base plate.

  • Incubation:

    • Assemble the RED device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4 hours).[14]

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in each sample by LC-MS/MS.

  • Calculation:

    • Calculate the percent bound using the formula: % Bound = ((Cplasma - Cbuffer) / Cplasma) * 100 Where Cplasma is the concentration in the plasma chamber and Cbuffer is the concentration in the buffer chamber.

Section 3: Metabolism - The Body's Chemical Processor

The metabolic stability of a drug is a key determinant of its half-life and potential for drug-drug interactions.

Cytochrome P450 (CYP) Inhibition

CYP enzymes are a major family of drug-metabolizing enzymes.[16] Inhibition of these enzymes can lead to adverse drug-drug interactions.[17][18] We screened our compounds against five major CYP isoforms.

Table 4: CYP450 Inhibition Data (IC50 in µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
IMD-01 > 5012.5> 50> 508.2
IMD-02 > 50> 50> 50> 50> 50
IMD-03 > 5025.1> 5045.315.6
Fluconazole > 505.02.5> 5015.0
  • Expertise & Experience: IMD-02 demonstrates a clean CYP inhibition profile, suggesting a low risk of metabolism-based drug-drug interactions. IMD-01 and IMD-03 show some inhibitory activity, particularly against CYP3A4, which is involved in the metabolism of a large number of drugs.[17] Fluconazole is a known inhibitor of CYP2C9 and CYP2C19.

Experimental Workflow: CYP450 Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubation Incubate at 37°C HLM->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Probe_Substrate CYP-specific Probe Substrate Probe_Substrate->Incubation Quench Quench Reaction Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS IC50 IC50 Calculation LCMS->IC50

Sources

A Comparative Guide to the Biological Activity of Halogenated vs. Methylthio-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a versatile building block for designing molecules that can interact with a wide range of biological targets.[3] This guide provides an in-depth comparison of the biological activities of two key classes of substituted imidazoles: halogenated and methylthio-substituted derivatives. We will explore their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding the structure-activity relationships that govern their therapeutic potential.

Comparative Biological Activity: A Data-Driven Analysis

The introduction of different substituents onto the imidazole core can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens (F, Cl, Br, I) and the methylthio (-SCH₃) group are two common modifications that impart distinct biological activities.

Anticancer Activity: A Tale of Two Substituents

Both halogenated and methylthio-substituted imidazoles have demonstrated significant potential as anticancer agents. Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[4] Furthermore, halogens can engage in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.[4] The methylthio group, on the other hand, can influence activity through its size, polarizability, and potential for metabolic activation.

The following table summarizes the in vitro anticancer activity of selected halogenated and methylthio-substituted imidazole derivatives against various cancer cell lines.

Compound IDCore StructureKey Substituent(s)Cell LineIC50 (µM)Reference
Halogenated Imidazoles
Compound 1 Imidazole-pyrazole hybrid3,4-dichloroMDA-MB-231 (Breast)0.63[1]
Compound 2 Imidazole-1,2,4-oxadiazole hybrid3,5-dichloroMCF-7 (Breast)3.02[1]
KIM-161 (5a)Substituted imidazole-T24 (Bladder)56.11
KIM-111 (5b)Substituted imidazole-T24 (Bladder)67.29
Compound 6h Benzimidazole-benzylidenebenzohydrazide hybrid3-FMultiple7.82 - 21.48[5]
Compound 6i Benzimidazole-benzylidenebenzohydrazide hybrid3-FMultiple7.82 - 10.21[5]
Methylthio-Substituted Imidazoles
Compound 3a 2-(methylthio)thiazole derivative2-(methylthio)AGS (Gastric)>100[6]
Compound 3b 2-(benzylthio)thiazole derivative2-(benzylthio)AGS (Gastric)1.8[6]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Imidazole derivatives have a long history as antimicrobial agents, with notable examples including the antifungal drugs clotrimazole and miconazole. Both halogenated and methylthio-substituted imidazoles have been explored for their potential to combat a range of microbial pathogens.

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of selected imidazole derivatives.

Compound IDCore StructureKey Substituent(s)MicroorganismMIC (µg/mL)Reference
Halogenated Imidazoles
Compound 10j Halogenated pyrazole-imidazoledichloroStaphylococcus aureusSimilar to bifonazole[5]
Compound 10k Halogenated pyrazole-imidazoletrichloroCandida albicansSuperior to bifonazole[5]
24DC5FPDichlorofluoropyrimidine2,4-dichloro, 5-fluoroStaphylococcus aureus50[7]
Methylthio-Substituted Imidazoles
Compound 38o Nitroimidazole-triazole hybrid-Escherichia coli0.008[4]
Compound 38o Nitroimidazole-triazole hybrid-Pseudomonas aeruginosa0.055[4]

Analysis of Antimicrobial Data: The data indicates that both halogenated and methylthio-substituted imidazoles can exhibit potent antimicrobial activity. Dichloro and trichloro-substituted pyrazole-imidazoles have shown activity comparable or superior to the antifungal drug bifonazole.[5] Notably, a highly substituted fluorescent imidazole derivative demonstrated an impressive MIC of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[8] On the other hand, certain nitroimidazole derivatives bearing a methylthio-linked triazole exhibit exceptionally low MIC values against Gram-negative bacteria.[4] This suggests that the choice of substituent can be tailored to target specific classes of pathogens.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in biological activity between halogenated and methylthio-substituted imidazoles can be attributed to their distinct physicochemical properties and how they interact with biological targets.

The Influence of Halogenation
  • Lipophilicity and Bioavailability: Halogen atoms, particularly chlorine and bromine, are lipophilic and can increase the overall lipophilicity of a molecule. This can enhance its ability to cross biological membranes and reach its intracellular target. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific toxicity.

  • Electronic Effects: Halogens are electron-withdrawing groups that can modulate the electron density of the imidazole ring, influencing its pKa and ability to participate in hydrogen bonding.

  • Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen on a biological target. This can contribute significantly to binding affinity and selectivity.[4] Studies on halogenated imidazole chalcones have suggested that the presence of halogens can significantly increase their toxicity to cancer cells.[4]

The Role of the Methylthio Group
  • Size and Steric Hindrance: The methylthio group is larger than a hydrogen atom and can introduce steric hindrance that may either promote or hinder binding to a target, depending on the topology of the active site.

  • Hydrophobicity: The methylthio group is hydrophobic and can contribute to the overall lipophilicity of the molecule.

  • Metabolic Susceptibility: The sulfur atom in the methylthio group is susceptible to oxidation by metabolic enzymes, which can lead to the formation of sulfoxide and sulfone metabolites. This metabolic transformation can either activate or deactivate the compound.

  • Target Interactions: The sulfur atom can participate in various non-covalent interactions, including van der Waals forces and interactions with metal ions in metalloenzymes.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Representative Imidazole Derivatives

This protocol is adapted from established methods for the synthesis of substituted imidazoles.[9]

Materials:

  • Benzil

  • Ammonium acetate

  • p-Chlorobenzaldehyde

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of benzil, ammonium acetate, and p-chlorobenzaldehyde in glacial acetic acid.

  • Reflux the reaction mixture with stirring for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid product and wash it with water.

  • Neutralize the crude product with a 5% ammonium hydroxide solution.

  • Recrystallize the product from ethanol to obtain pure 2-chloro-4,5-diphenyl-1H-imidazole.

This protocol is based on the S-methylation of methimazole.[10]

Materials:

  • Methimazole (1-methyl-1H-imidazole-2-thiol)

  • Methyl iodide

  • Potassium carbonate

  • Acetone (anhydrous)

  • Dichloromethane

  • Sodium sulfate

Procedure:

  • Dissolve methimazole in anhydrous acetone in a round-bottom flask.

  • Add an equimolar amount of potassium carbonate to the solution.

  • Add an equimolar amount of methyl iodide dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-methyl-2-(methylthio)imidazole.

Biological Activity Assays

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Microbial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain.

  • Inoculate each well with the microbial suspension.

  • Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Molecular Targets

Substituted imidazoles exert their biological effects by modulating the activity of various signaling pathways and molecular targets that are critical for cell survival, proliferation, and pathogenesis.

Oncogenic Signaling Pathways

Many imidazole derivatives have been identified as potent inhibitors of protein kinases involved in cancer progression.

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Halogenated imidazole derivatives have shown promise as EGFR inhibitors.[4] The halogen substituents can form key interactions within the ATP-binding pocket of the kinase domain.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Halogenated_Imidazole Halogenated Imidazole Halogenated_Imidazole->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by halogenated imidazoles.

  • PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Certain methylthio-substituted imidazoles have been investigated as inhibitors of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Methylthio_Imidazole Methylthio-substituted Imidazole Methylthio_Imidazole->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by methylthio-substituted imidazoles.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of imidazole derivatives against a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Imidazole Inhibitor start->prepare_reagents dispense_inhibitor Dispense Serial Dilutions of Imidazole Inhibitor prepare_reagents->dispense_inhibitor add_kinase Add Kinase Enzyme dispense_inhibitor->add_kinase pre_incubate Pre-incubate to Allow Inhibitor Binding add_kinase->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Detect Signal (e.g., ADP) incubate_reaction->stop_reaction data_analysis Data Analysis: Calculate IC50 stop_reaction->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

Both halogenated and methylthio-substituted imidazoles represent promising classes of compounds with diverse and potent biological activities. The choice of substituent significantly influences their therapeutic potential, with halogens often enhancing anticancer activity through mechanisms that may involve increased lipophilicity and halogen bonding, while methylthio groups can be tailored for potent antimicrobial effects. This guide has provided a comparative overview of their biological activities, supported by quantitative data and detailed experimental protocols. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation imidazole-based therapeutics.

References

  • Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). (n.d.). Der Pharma Chemica.
  • Zampieri, D., Mamolo, M. G., Laurini, E., Scialino, G., Banfi, E., & Vio, L. (2004). Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles. Bioorganic & Medicinal Chemistry, 12(20), 5465–5483.
  • Al-Anazi, F. K., Oskuei, S. J., & Pranowo, H. D. (2021). Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds. Pharmacia, 68(3), 633-641.
  • An In-depth Technical Guide to 1-Methyl-2-(methylthio)imidazole: Synthesis, Characterization, and Significance as a Methimazole-. (2025). BenchChem.
  • An In-depth Technical Guide to 1-Methyl-2-(methylthio)imidazole. (2025). BenchChem.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Sabbagh, O. A., & Ahmed, E. M. (2011). Synthesis and characterization of new types of halogenated and alkylated imidazolidineiminothiones and a comparative study of their antitumor, antibacterial, and antifungal activities. European Journal of Medicinal Chemistry, 46(9), 4344-4351.
  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. (2020). RSC Medicinal Chemistry.
  • Application Notes and Protocols for the Synthesis of 1-Methyl-2-(methylthio)
  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules.
  • Sharma, D., Narasimhan, B., Kumar, P., Judge, V., Narang, R., De Clercq, E., & Balzarini, J. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. European Journal of Medicinal Chemistry, 44(6), 2347-2353.
  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. (2025). Journal of Biomolecular Structure and Dynamics.
  • Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (2025).
  • Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa. (2021).
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2024). Molecules.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). Scientific Reports.
  • Technical Support Center: Purification of Crude 1-Methyl-2-(methylthio)imidazole. (2025). BenchChem.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. (2016). Molecules.
  • A highly substituted and fluorescent aromatic-fused imidazole derivative that shows enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). (2020).
  • Husain, A., Drabu, S., Kumar, N., Alam, M. M., & Bawa, S. (2012). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Pharmacy & Bioallied Sciences, 4(3), 221–229.

Sources

The Ascendant Scaffold: A Comparative Guide to the Therapeutic Potential of 4-(Methylthio)-1H-imidazole Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is paramount. The imidazole scaffold, a five-membered heterocyclic ring, has long been a cornerstone in drug discovery, forming the backbone of numerous clinically significant molecules.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial effects.[3][4] This guide delves into a specific, yet profoundly promising, subclass: compounds based on the 4-(Methylthio)-1H-imidazole scaffold. The introduction of the methylthio group at the 4-position imparts unique physicochemical properties that can enhance biological activity and selectivity, making these compounds a compelling area of research.[1]

This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. It will objectively assess the therapeutic potential of this compound based compounds against established alternatives, supported by experimental data and detailed protocols. Our exploration will be grounded in scientific integrity, providing not just data, but the strategic reasoning behind the experimental methodologies.

Anticancer Potential: Targeting the Engines of Malignancy

The fight against cancer necessitates the development of targeted therapies that can selectively eradicate malignant cells while sparing healthy tissues.[5] Imidazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the disruption of microtubule dynamics and the inhibition of key signaling pathways.[5][6]

Mechanism of Action: A Multi-pronged Attack

Several this compound derivatives have been investigated for their anticancer properties, with evidence suggesting they can interfere with critical cellular processes. One of the primary mechanisms involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7] Specifically, pathways such as the PI3K/AKT/mTOR signaling cascade, frequently dysregulated in cancer, represent a key target.[8]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound derivative This compound derivative This compound derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Comparative Efficacy: A Look at the Numbers

The cytotoxic activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While direct comparative studies of this compound derivatives against standard chemotherapeutics are limited, we can collate data from various studies to provide a contextual understanding of their potency. It is crucial to acknowledge that variations in cell lines and experimental conditions can influence IC50 values.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
This compound Derivative 1-(4-chlorophenyl)-2-(methylthio)-4,5-diphenyl-1H-imidazoleA549 (Lung)5.98Doxorubicin~0.85[9]
Benzimidazole-pyrazole derivativeCompound 37A549 (Lung)2.2Gefitinib0.011
Imidazole-Thiazole DerivativeCompound 22NUGC-3 (Gastric)0.05--
Fused Imidazole DerivativeCompound 3cMDA-MB-231 (Breast)1.98Erlotinib0.24

Note: The IC50 values presented are from different studies and should be interpreted with caution due to potential variations in experimental protocols.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compounds (this compound derivatives) and reference drug (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antifungal Activity: Combating Opportunistic Pathogens

The rise of invasive fungal infections, particularly in immunocompromised individuals, has created an urgent need for new and effective antifungal agents.[10] Imidazole-based compounds have a long-standing history as antifungals, with their primary mechanism of action being the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[11]

Mechanism of Action: Disrupting Fungal Integrity

The antifungal activity of imidazole derivatives, including those with a methylthio group, primarily targets the enzyme lanosterol 14-α-demethylase, a cytochrome P450 enzyme.[11] This enzyme is essential for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's structure and function.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol 14-alpha-demethylase Ergosterol Ergosterol Lanosterol 14-alpha-demethylase->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound derivative This compound derivative This compound derivative->Lanosterol 14-alpha-demethylase Inhibition

Caption: Inhibition of ergosterol biosynthesis by this compound derivatives.

Comparative Efficacy against Candida albicans

Candida albicans is a major human fungal pathogen. The efficacy of antifungal agents against this organism is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleMIC (µg/mL) against C. albicansReference DrugMIC (µg/mL) against C. albicans
This compound Derivative (E)-1-(4-((1H-imidazol-1-yl)methyl)phenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one8Fluconazole0.25-16
Imidazole-dienone derivativeCompound 318 (against fluconazole-resistant strain)Fluconazole>64 (for resistant strain)
Imidazole-dienone derivativeCompound 428 (against fluconazole-resistant strain)Fluconazole>64 (for resistant strain)

Note: MIC values can vary depending on the specific strain of C. albicans and the testing methodology (e.g., CLSI vs. EUCAST guidelines).

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Candida albicans strain

  • RPMI-1640 medium buffered with MOPS

  • Test compounds and reference drug (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds and the reference drug in RPMI-1640 medium in the microtiter plate.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density with a microplate reader.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Imidazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX).[12][13]

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[12] Some imidazole derivatives have been shown to selectively inhibit COX-2, which is advantageous as COX-1 is involved in maintaining the integrity of the gastric mucosa.[12]

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 Cyclooxygenase-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound derivative This compound derivative This compound derivative->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Comparative Efficacy in an In Vivo Model

The carrageenan-induced paw edema model in rats is a classic in vivo assay to screen for acute anti-inflammatory activity.[14] The percentage of edema inhibition is a measure of the compound's efficacy.

CompoundDose (mg/kg)Edema Inhibition (%)Reference DrugDose (mg/kg)Edema Inhibition (%)
Imidazopyrazolopyridine derivative (5e)50~100Indomethacin10~86.7[15]
Indomethacin derivative1085Indomethacin1096
New Imidazole Derivative10089 (analgesic activity)Diclofenac salt50100

Note: Data is collated from studies on various imidazole derivatives and may not be directly comparable.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • Pletysmometer or digital calipers

  • Test compounds and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined time (e.g., 1 hour) before carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The evidence presented in this guide highlights its potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. While the direct comparative data for this compound derivatives is still emerging, the broader family of imidazole-based compounds provides a strong foundation for their continued investigation.

Future research should focus on synthesizing and screening a wider array of this compound derivatives to establish clear structure-activity relationships. Head-to-head comparative studies against current gold-standard drugs under standardized conditions are crucial to accurately assess their therapeutic index and potential for clinical translation. Furthermore, elucidating the precise molecular targets and signaling pathways modulated by these compounds will be instrumental in optimizing their design for enhanced potency and selectivity. The journey from a promising scaffold to a clinically approved drug is long and arduous, but the versatile and potent nature of this compound based compounds makes them a worthy and exciting frontier in medicinal chemistry.

References

  • Chem-Impex. This compound. Available from: [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326981.
  • Hooda, T., Sharma, S., & Goyal, N. (2019). In-silico Designing, Synthesis, SAR and Microbiological Evaluation of Novel Amide Derivatives of 2-(3-methylbenzo[b]thiophen-6-yl)-1-(3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic Acid.
  • Jain, A. K., Agrawal, R. K., Ravichandran, V., & Sisodiya, S. (2011). Synthesis and evaluation of 2,4,5-triphenyl-1H-imidazole derivatives for their anti-inflammatory and antimicrobial activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 740-749.
  • Kavitha, C. S., et al. (2010). In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives. European journal of medicinal chemistry, 45(5), 2048-2054.
  • Kiani, A., Rezaee, E., & Tabatabai, S. A. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 17(Special Issue 2), 78-86.
  • Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Current Synthetic & Systems Biology, 5(1), 1-10.
  • Nascimento, J. W. A., et al. (2021). Design, synthesis, and biological evaluation of novel imidazole derivatives as potential anti-inflammatory agents. Bioorganic Chemistry, 115, 105234.
  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • Ozkay, Y., Isikdag, I., Incesuz, Y., & Akalin, G. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4, 5-diphenyl-1H-imidazole-2-yl) phenyl] acetamide derivatives and evaluation of their anticancer activity. European journal of medicinal chemistry, 45(8), 3320-3328.
  • Amir, M., Kumar, H., & Khan, S. A. (2005). Anti-inflammatory and gastro sparing activity of some new indomethacin derivatives. Archiv der Pharmazie, 338(1), 24-31.
  • Abdel-Mohsen, H. T., et al. (2020). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 25(11), 2692.
  • ResearchGate. In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. Available from: [Link]

  • ResearchGate. MIC values (μg/mL) of the compounds and fluconazole against fungal strains. Available from: [Link]

  • Singh, P., & Kumar, A. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(5), 887-904.
  • Salman, A. S., et al. (2016). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Heterocyclic Chemistry, 53(5), 1545-1556.
  • Al-Sanea, M. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Wang, Y., et al. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 25(18), 4258.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the society for experimental biology and medicine, 111(3), 544-547.
  • Abdel-Samii, Z. K., et al. (2011). A New Anti-Inflammatory Derivative of Imidazole Which Is Less Ulcerogenic Than Indomethacin in Rats. Acta Pharmacologica et Toxicologica, 45(3), 232-239.
  • ResearchGate. The minimum inhibitory concentration (MIC) of imidazole derivatives.... Available from: [Link]

  • Sharma, D., et al. (2018). Imidazoles as potential anticancer agents: An update on recent studies. Future Medicinal Chemistry, 10(12), 1447-1470.
  • Chowdhury, M. A. R., et al. (2015). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats.
  • ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2020). Anti-Inflammatory Indomethacin Analogs Endowed with Preferential COX-2 Inhibitory Activity. Molecules, 25(1), 199.
  • ResearchGate. IC 50 values of the newly-synthesized compounds, versus doxorubicin. Available from: [Link]

  • Kalra, S., et al. (2021). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 11(43), 26867-26883.
  • ResearchGate. Mean IC 50 values of CME, FxRF, and doxorubicin in HepG2 and 3T3 cell lines (n = 3). Available from: [Link]

  • Al-Ostath, A. I. N., & El-Ashmawy, I. M. (2022). Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340-437.
  • Frank, P. V., et al. (2013). A review: Imidazole synthesis and its biological activities. Der Pharma Chemica, 5(3), 12-24.
  • Seetharamareddy, H. R., et al. (2020). A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. Asian Journal of Research in Chemistry, 13(2), 123-128.
  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. Available from: [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2024). Biological and Molecular Chemistry.
  • Asghari, S., et al. (2019).
  • Yakovychuk, N. D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15.
  • Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
  • Anderson, D. R., & Anderson, K. L. (2008). Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure.
  • Al-Otaibi, F., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5489.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 4-(Methylthio)-1H-imidazole (CAS No. 83553-60-0). As a key building block in pharmaceutical and agrochemical synthesis, its unique reactivity necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1][2] This guide moves beyond mere compliance, offering a framework grounded in chemical principles to empower researchers in making safe, logical decisions for waste handling in a laboratory setting.

Core Hazard Profile & Risk Assessment

Understanding the inherent chemical risks of this compound is the foundation of its safe management. The compound's hazardous properties are primarily linked to its imidazole structure and the presence of a reactive methylthio group. It is classified as an irritant to the skin, eyes, and respiratory system.[3][4] Improper disposal, particularly comingling with incompatible materials, can lead to unforeseen reactions, while environmental release poses a threat to aquatic ecosystems.

The causality behind these hazards is twofold: the imidazole ring system can be corrosive, and as an organosulfur compound, its decomposition or combustion can release toxic oxides of sulfur and nitrogen.[5][6] Therefore, disposal procedures must be designed to contain the material, neutralize its immediate irritant threat, and ensure its final destruction is handled by facilities equipped to manage its specific combustion byproducts.

Table 1: Physicochemical Properties and Hazard Summary

PropertyValueDisposal Implication
CAS Number 83553-60-0[1][7]Ensures correct identification for waste manifests and regulatory reporting.
Molecular Formula C₄H₆N₂S[1][7]Presence of sulfur and nitrogen dictates the need for high-temperature incineration with flue-gas scrubbing to prevent SOx and NOx emissions.[5]
Appearance Off-white solid[1][2]As a solid, the primary risk during handling is dust generation and inhalation.
GHS Hazard Statements H315: Causes skin irritation[3][4]H319: Causes serious eye irritation[3][4]H335: May cause respiratory irritation[3][4]Strict use of Personal Protective Equipment (PPE) is mandatory. Waste must be securely contained to prevent contact and inhalation exposure.
Incompatibilities Strong oxidizers, strong acids, acid anhydrides, acid chlorides.[8]Strict segregation of waste is critical to prevent violent reactions, gas evolution, or container pressurization.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, a robust safety protocol must be in place. All operations should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[8][9]

Required PPE:

  • Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed immediately if contamination or perforation occurs.[9]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[11]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[9]

First Aid for Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Waste Stream Management: Segregation and Containment

Proper disposal begins at the point of generation. The cardinal rule is to never mix waste streams.[12] this compound waste must be segregated as a distinct hazardous chemical waste, separate from all other materials, especially the incompatibles listed in Table 1.

Diagram 1: Decision workflow for segregating this compound waste streams.

Protocol for Waste Container Management
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of leaks, and has a secure, screw-on cap. The original product container is often a suitable choice for unused material.[12][13]

  • Affix Proper Labeling: Before adding any waste, label the container with the words "HAZARDOUS WASTE ". The label must also include the full chemical name: "this compound", the approximate quantity, and the date of accumulation.[12]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[13]

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. The storage location must be away from incompatible chemicals, heat sources, and high-traffic areas. Use secondary containment (e.g., a chemical-resistant tray) for liquid waste solutions.[8][13]

Step-by-Step Disposal Procedures

The following protocols provide clear, actionable steps for managing the most common waste scenarios involving this compound.

Protocol 1: Disposal of Unused or Expired Pure Compound
  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Container Check: Verify the designated hazardous waste container is properly labeled and compatible.

  • Transfer: Carefully transfer the solid this compound from its original container into the hazardous waste container. Use a dedicated, clean spatula. Minimize the creation of dust.

  • Seal and Clean: Securely cap the waste container. Decontaminate the spatula and the work surface. Any wipes used for decontamination should be disposed of as lightly contaminated debris (see Protocol 2).

  • Documentation: Log the addition to the waste container per your institution's requirements.

Protocol 2: Disposal of Contaminated Labware and PPE
  • Segregation:

    • Sharps/Glassware: Contaminated glass (pipettes, vials) or metal (spatulas, needles) must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[10]

    • Non-Sharps: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a separate, clearly labeled plastic bag or container designated for solid hazardous waste.

  • Containment: Once the collection bag or container is full, seal it securely.

  • Final Placement: Place the sealed bag inside the larger, rigid hazardous waste container for solid debris.

Protocol 3: Small Spill Management
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate and contact your institution's Environmental Health & Safety (EHS) office immediately.[8]

  • Control & Contain: Wearing appropriate PPE, control the spread of the solid by covering it with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels directly on the spill.

  • Collect: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as required by institutional policy.

Diagram 2: Overall workflow from laboratory waste generation to final disposal.

Final Disposal Pathway: Incineration

Due to its chemical nature as an organosulfur compound, the required and environmentally responsible method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5]

  • Why Incineration? Incineration ensures the complete destruction of the organic molecule. Landfilling is not an acceptable option as the compound could leach into the soil and groundwater.

  • Why a Specialized Facility? The combustion of sulfur-containing compounds produces sulfur dioxide (SO₂), a major air pollutant. Licensed hazardous waste incinerators are equipped with advanced flue-gas treatment systems (e.g., scrubbers) that capture and neutralize these acidic gases, preventing their release into the atmosphere.[5]

Under no circumstances should this compound or its solutions be disposed of down the drain. [3][14] This is prohibited by regulations such as the U.S. EPA Resource Conservation and Recovery Act (RCRA) and is environmentally irresponsible. Always coordinate waste removal through your institution's EHS department, which is responsible for engaging certified hazardous waste disposal vendors.[13][15]

References

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • General Laboratory Practice at Biosafety Level 1 (BSL1). ETH Zurich. [Link]

  • Imidazole Standard Operating Procedure. Washington State University. [Link]

  • Imidazole SAFETY DATA SHEET. Carl ROTH. [Link]

  • Lab Safety Rules and Guidelines. SparkCognition. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

  • LABORATORY HEALTH & SAFETY RULES. University of Cyprus. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • 1H-Imidazole, 4-methyl-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 4-(Methylthio)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-(Methylthio)-1H-imidazole. As a Senior Application Scientist, my objective is to provide a procedural, in-depth guide that moves beyond a simple checklist, ensuring that you not only understand what to do but why you are doing it. Adherence to these protocols is fundamental to ensuring personnel safety, maintaining experimental integrity, and minimizing environmental impact.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before handling any chemical, a thorough understanding of its hazard profile is critical. This compound (CAS No. 83553-60-0) is a sulfur-containing heterocyclic compound whose structure necessitates a cautious approach. Based on available Safety Data Sheets (SDS), its primary hazards are:

  • Skin Corrosion/Irritation (Category 2): The compound can cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation (Category 2/2A): Direct contact poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or aerosols can lead to respiratory irritation.[1][2]

  • Acute Oral Toxicity (Category 4): The substance is harmful if swallowed.[2]

While specific data on reproductive toxicity for this exact molecule is limited, related imidazole compounds are known to carry such risks, suggesting that a conservative approach is warranted to avoid systemic exposure.[3] These hazards are the direct drivers for the stringent personal protective equipment (PPE) protocols outlined below.

Core Protective Equipment: Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical, preventing dermal, ocular, and respiratory exposure.

Due to the significant risk of serious eye irritation, robust eye protection is mandatory.[2]

  • Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 standards or European Standard EN166.[3][4]

  • Recommended for Splash Risk: When handling solutions or performing vigorous agitation, a face shield must be worn in addition to safety goggles to protect the entire face.[2][5] Standard safety glasses with side shields are insufficient for handling this compound.[5]

Hands are the most likely point of direct contact. The choice of glove material is critical for providing an effective chemical barrier.

  • Recommended Material: Nitrile or neoprene gloves are recommended for handling corrosive solids and related imidazole compounds.[3][6]

  • Protocol: Always double-glove when handling the solid compound or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use. If contact occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.[7][8]

Glove Type Application Key Considerations
Nitrile Rubber (NBR) General handling, solution preparationGood resistance to a range of chemicals. Discard and replace immediately if contaminated.[6]
Neoprene Higher-risk operations, prolonged handlingOffers robust protection against corrosive substances.[5]
Double Gloving Weighing solid, handling concentrated solutionsProvides an extra layer of safety against tears and contamination.

To prevent accidental skin contact from spills or dust, appropriate body protection is essential.

  • Lab Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material must be worn at all times.[3][9]

  • Apron: For large-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

The potential for respiratory tract irritation from airborne dust is a primary concern, especially when handling the solid form of the compound.[1]

  • Mandatory Use: All handling of solid this compound must be performed within a certified laboratory chemical fume hood to control dust and vapors.[1][9]

  • Respirator Requirement: If engineering controls like a fume hood are not available or are insufficient to control dust generation, a NIOSH/MSHA-approved respirator is required.[4] A particulate filter (P95 or P100) or an air-purifying respirator with appropriate cartridges should be used.[6]

Operational Safety Plan: From Preparation to Cleanup

A structured workflow minimizes the risk of exposure. The following protocols provide a self-validating system for safe handling.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat/Apron: Don your lab coat and fasten it completely. If needed, wear a chemical-resistant apron.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence (to prevent cross-contamination):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin.

  • Face Shield/Goggles: Remove face shield (if used), followed by goggles, handling them by the strap.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by folding it inward on itself.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respiratory Protection: Remove your respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[1][6]

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the task.

PPE_Selection_Workflow cluster_start cluster_task cluster_solid cluster_solution start Start: Handling This compound task_assessment Assess Task: Solid or Solution? start->task_assessment solid_ops Solid Form (Weighing, Transfer) task_assessment->solid_ops Solid solution_ops Dilute Solution (<0.1M, Small Scale) task_assessment->solution_ops Solution solid_ppe Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Lab Coat - Goggles + Face Shield - Respirator (if dust escapes hood) solid_ops->solid_ppe solution_ppe Required PPE: - Chemical Fume Hood - Nitrile Gloves - Lab Coat - Goggles solution_ops->solution_ppe Low Concentration & No Splash Risk concentrated_solution Concentrated Solution or Large Scale solution_ops->concentrated_solution High Concentration or Splash Risk concentrated_ppe Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Lab Coat + Apron - Goggles + Face Shield concentrated_solution->concentrated_ppe

Caption: PPE selection workflow for this compound.

Decontamination and Disposal Plan

Proper disposal is the final, critical step in the safe handling lifecycle.

  • At the end of your work, wipe down the fume hood surfaces and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the waste wipes as hazardous waste.

  • The first rinse of any contaminated glassware must be collected as hazardous waste.[10]

  • Solid Waste: All contaminated disposable PPE (gloves, wipes, bench paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Chemical Waste: Unused this compound and solutions containing it must be collected in a separate, sealed, and compatible waste container.[9][11] The container must be labeled as "Hazardous Waste" with the full chemical name.

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management service.[1][10] Never dispose of this chemical down the drain.[6]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and your research. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before beginning work.

References

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • Washington State University. Standard Operating Procedures for Hazardous Chemicals: Imidazole. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • ChemTrack.org. Safety Guideline: Sulfur Dioxide. [Link]

  • University of Florida IFAS Extension. Personal Protective Equipment for Handling Pesticides. [Link]

  • Carl ROTH. Safety Data Sheet: Sulphur. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.